Product packaging for 3,4-Dimethylisoxazole-5-carboxylic acid(Cat. No.:CAS No. 91367-90-7)

3,4-Dimethylisoxazole-5-carboxylic acid

Cat. No.: B3166738
CAS No.: 91367-90-7
M. Wt: 141.12 g/mol
InChI Key: AYRXTAVFKKHROS-UHFFFAOYSA-N
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Description

3,4-Dimethylisoxazole-5-carboxylic acid is a useful research compound. Its molecular formula is C6H7NO3 and its molecular weight is 141.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7NO3 B3166738 3,4-Dimethylisoxazole-5-carboxylic acid CAS No. 91367-90-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-dimethyl-1,2-oxazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3/c1-3-4(2)7-10-5(3)6(8)9/h1-2H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYRXTAVFKKHROS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(ON=C1C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91367-90-7
Record name dimethyl-1,2-oxazole-5-carboxylic acid
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Foundational & Exploratory

3,4-Dimethylisoxazole-5-carboxylic acid synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 3,4-Dimethylisoxazole-5-carboxylic Acid

Abstract

This technical guide provides a comprehensive overview of the principal synthetic pathways for obtaining this compound, a key heterocyclic building block in medicinal chemistry and drug discovery. The isoxazole scaffold is recognized as a "privileged structure" due to its frequent appearance in biologically active compounds.[1][2] This document is intended for researchers, chemists, and drug development professionals, offering a detailed exploration of reaction mechanisms, field-proven experimental protocols, and critical analysis of synthetic strategies. We will dissect two primary and highly effective routes: the classical cyclocondensation of a β-ketoester with hydroxylamine and the elegant 1,3-dipolar cycloaddition of a nitrile oxide to an alkyne. The guide culminates in the final saponification step to yield the target carboxylic acid, supplemented with detailed protocols, comparative data, and mechanistic diagrams to ensure scientific integrity and practical applicability.

Strategic Overview: Retrosynthetic Analysis

To logically approach the synthesis of this compound, we can disconnect the molecule at key bonds to reveal plausible starting materials. The two most strategically sound disconnections of the isoxazole ring are:

  • The C-O and C-N Bond Disconnection: This approach leads back to a 1,3-dicarbonyl compound (specifically, a β-ketoester) and hydroxylamine. This is the foundation of the classical Claisen isoxazole synthesis.[3]

  • The C3-C4 and C5-O Bond Disconnection: This disconnection reveals a [3+2] cycloaddition strategy, pointing to an alkyne (the dipolarophile) and a nitrile oxide (the 1,3-dipole) as the core precursors.[1][4]

A final, trivial disconnection at the carboxylic acid group reveals its ester precursor, which is the immediate target of both primary synthetic pathways.

G cluster_main Retrosynthetic Analysis cluster_ester Retrosynthetic Analysis cluster_path1 Pathway 1: Cyclocondensation cluster_path2 Pathway 2: 1,3-Dipolar Cycloaddition Target This compound Ester Ethyl 3,4-Dimethylisoxazole-5-carboxylate Target->Ester Saponification Ketoester Ethyl 2-methylacetoacetate Ester->Ketoester Hydroxylamine Hydroxylamine (NH2OH) Ester->Hydroxylamine Alkyne Ethyl 2-butynoate Ester->Alkyne NitrileOxide Acetonitrile Oxide Ester->NitrileOxide

Caption: Retrosynthetic pathways for the target molecule.

Pathway I: Cyclocondensation of a β-Ketoester with Hydroxylamine

This method is one of the most fundamental and widely used for constructing the isoxazole ring.[3] It involves the reaction of a 1,3-dicarbonyl compound, or a functional equivalent, with hydroxylamine hydrochloride.[5][6] The regiochemical outcome—determining which carbonyl carbon becomes C3 and which becomes C5—is a critical consideration and is highly dependent on the reaction conditions, particularly pH.[3][7]

Mechanistic Rationale

The reaction proceeds via initial condensation of hydroxylamine with one of the carbonyl groups of the β-ketoester, ethyl 2-methylacetoacetate, to form an oxime intermediate. Under acidic conditions, the more reactive ketone carbonyl is typically attacked first by the hydroxylamine nitrogen. Following oxime formation, an intramolecular cyclization occurs via the attack of the oxime's hydroxyl group onto the remaining carbonyl (the ester), followed by dehydration to yield the aromatic isoxazole ring.

G cluster_mech Cyclocondensation Mechanism start Ethyl 2-methylacetoacetate + NH2OH·HCl oxime Oxime Intermediate start->oxime Condensation (-H2O) cyclized Cyclized Intermediate (Isoxazolinone) oxime->cyclized Intramolecular Nucleophilic Attack product Ethyl 3,4-Dimethylisoxazole-5-carboxylate cyclized->product Dehydration (-H2O)

Caption: Mechanism of isoxazole formation via cyclocondensation.

Experimental Protocol: Synthesis of Ethyl 3,4-Dimethylisoxazole-5-carboxylate

This protocol is adapted from general procedures for isoxazole synthesis from β-dicarbonyl compounds.[6][8]

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 2-methylacetoacetate (1 equiv.), hydroxylamine hydrochloride (1.1 equiv.), and sodium acetate (1.1 equiv.) in ethanol (5 mL per 1 g of ketoester).

  • Reaction: Heat the mixture to reflux (approximately 78-80 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Extraction: To the resulting residue, add water (10 mL) and extract the product with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel (using a hexane:ethyl acetate gradient) to yield the pure ester.

Data Summary and Considerations
ParameterValue / ConditionRationale / Comment
Key Reagents Ethyl 2-methylacetoacetate, NH₂OH·HClProvides the complete carbon-nitrogen-oxygen backbone.
Solvent EthanolGood solvent for reactants; allows for reflux at a suitable temperature.
Base Sodium AcetateNeutralizes the HCl released from hydroxylamine hydrochloride, facilitating the reaction.
Temperature Reflux (~80 °C)Provides sufficient energy for condensation and dehydration steps.
Typical Yield 60-80%Yields can vary based on purification efficiency and reaction scale.
Key Byproduct Regioisomer (Ethyl 4,5-dimethylisoxazole-3-carboxylate)Formation of the isomer can occur. Control of pH is crucial for regioselectivity.[7]

Pathway II: 1,3-Dipolar Cycloaddition

The [3+2] cycloaddition between a nitrile oxide and an alkyne is a powerful and highly regioselective method for synthesizing isoxazoles.[1] This "click chemistry" approach often proceeds under mild conditions with high efficiency.[1] The key is the in situ generation of the unstable nitrile oxide from a stable precursor, typically an aldoxime.

Mechanistic Rationale

The synthesis involves two main stages:

  • In Situ Generation of Nitrile Oxide: Acetaldoxime is oxidized to generate the reactive acetonitrile oxide dipole. Common oxidants include N-Chlorosuccinimide (NCS) or sodium hypochlorite (bleach) in the presence of a mild base like triethylamine.[1]

  • Cycloaddition: The generated acetonitrile oxide immediately reacts with the dipolarophile, ethyl 2-butynoate, in a concerted pericyclic reaction to form the 3,4-dimethylisoxazole-5-carboxylate ring system.

G cluster_workflow 1,3-Dipolar Cycloaddition Workflow cluster_step1 Step 1: Nitrile Oxide Generation cluster_step2 Step 2: Cycloaddition Aldoxime Acetaldoxime NitrileOxide Acetonitrile Oxide (In Situ) Aldoxime->NitrileOxide Oxidant Oxidant (e.g., NCS) Oxidant->NitrileOxide Product Ethyl 3,4-Dimethylisoxazole-5-carboxylate NitrileOxide->Product Alkyne Ethyl 2-butynoate Alkyne->Product

Caption: Workflow for the [3+2] cycloaddition synthesis.

Experimental Protocol: Synthesis via Cycloaddition

This protocol is based on general methods for 1,3-dipolar cycloadditions.[1][4]

  • Reaction Setup: In a 100 mL flask under an inert atmosphere (N₂ or Ar), dissolve acetaldoxime (1 equiv.) and ethyl 2-butynoate (1.2 equiv.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add triethylamine (1.1 equiv.).

  • Nitrile Oxide Generation: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of N-chlorosuccinimide (1.1 equiv.) in the same solvent dropwise over 30 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC.

  • Workup: Quench the reaction by adding water. Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product via silica gel chromatography to obtain the target ester.

Data Summary and Considerations
ParameterValue / ConditionRationale / Comment
Dipole Precursor AcetaldoximeSource of the 3-methyl group and the N-O fragment.
Dipolarophile Ethyl 2-butynoateSource of the 4-methyl and 5-carboxylate groups.
Oxidant N-Chlorosuccinimide (NCS), NaOClCommon reagents for the in situ generation of nitrile oxides.[1]
Base Triethylamine (Et₃N)Acts as a base to facilitate the elimination step in nitrile oxide formation.
Temperature 0 °C to Room Temp.Low initial temperature controls the exothermic generation of the reactive nitrile oxide.
Typical Yield 70-90%Cycloadditions are often high-yielding and clean.
Key Byproduct Furoxan (Nitrile Oxide Dimer)Can form if the nitrile oxide concentration is too high or the dipolarophile is not reactive enough. Slow addition of the oxidant is key.[7]

Final Step: Saponification to the Carboxylic Acid

Both primary pathways converge on the synthesis of an ester of this compound. The final step is a straightforward base-catalyzed hydrolysis (saponification) to yield the desired carboxylic acid.[9][10]

Experimental Protocol: Hydrolysis of Ethyl Ester

This protocol is a well-established procedure for ester hydrolysis.[9][11]

  • Reaction Setup: Dissolve the ethyl 3,4-dimethylisoxazole-5-carboxylate (1 equiv.) in a mixture of tetrahydrofuran (THF) and methanol (1:2 v/v).

  • Hydrolysis: Add an aqueous solution of sodium hydroxide (NaOH, 2-3 equiv., e.g., 2M solution) to the ester solution.

  • Reaction: Stir the mixture vigorously at room temperature for 18-24 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Acidification: Remove the organic solvents under reduced pressure. Cool the remaining aqueous solution in an ice bath and carefully acidify to pH 2 with 1N hydrochloric acid (HCl). A white precipitate should form.

  • Isolation: Filter the solid product, wash with cold water, and dry under vacuum to afford this compound as a white solid.[9] The product can be further purified by recrystallization if necessary.

Data Summary
ParameterValue / ConditionRationale / Comment
Base NaOH, KOH, or LiOHStrong base to catalyze the nucleophilic attack on the ester carbonyl.
Solvent System THF/Methanol/WaterCo-solvent system ensures solubility of both the organic ester and the inorganic base.
Temperature Room TemperatureSufficient for hydrolysis; heating can be used to accelerate the reaction but may risk ring opening.
Acidification 1N HClProtonates the carboxylate salt to yield the final, neutral carboxylic acid.
Typical Yield >90%This transformation is typically very high-yielding.[9]

Conclusion

The synthesis of this compound is readily achievable through well-established and robust synthetic methodologies. The choice between the cyclocondensation and 1,3-dipolar cycloaddition pathways may depend on the availability and cost of starting materials, as well as the desired scale of the reaction. The cyclocondensation route utilizes simple, classical chemistry but may require optimization to ensure high regioselectivity. The 1,3-dipolar cycloaddition offers excellent regiocontrol and often higher yields but involves the handling of a reactive intermediate. Both routes reliably converge on an ester precursor that can be efficiently hydrolyzed to the final target acid. This guide provides the foundational knowledge and practical protocols necessary for the successful synthesis of this valuable heterocyclic building block.

References

  • Construction of Isoxazole ring: An Overview. (2024). Vertex AI Search.
  • Scheme 23. Cyclocondensation pathways for the synthesis of isoxazole... - ResearchGate. (n.d.).
  • Construction of Isoxazole ring: An Overview. (2024). Nano Bio Letters.
  • Silva, R. G. M., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances. [Link]
  • Reactions of β-diketones with hydroxylamine hydrochloride; synthesis of 3,5-disubstituted isoxazoles. (1969). Journal of the Chemical Society C: Organic. [Link]
  • Synthesis of novel isoxazole derivatives from 1,3-diketone derivatives. (2015).
  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2024). PubMed Central. [Link]
  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradi
  • A GENERAL SYNTHESIS OF 4-ISOXAZOLECARBOXYLIC ESTERS: ETHYL 3-ETHYL-5-METHYL-4-ISOXAZOLECARBOXYL
  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (2024). MDPI. [Link]
  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). RSC Advances. [Link]
  • Synthesis of Isoxazole Derivatives by Catalytic Condensation of Primary Nitro Compounds with Dipolarophiles. (2009). FLORE. [Link]
  • Green synthesis of 3,4-disubstituted isoxazol-5(4H)-one using Gluconic acid aqueous solution as an efficient. (2023).
  • Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. (2009). PubMed. [Link]
  • Isoxazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
  • General synthesis of 4-isoxazolecarboxylic acids. (1967). Journal of the American Chemical Society. [Link]
  • Process for preparing isoxazole compounds. (1969).
  • Synthesis of 3,4-diaryl-5-carboxy-4,5-dihydroisoxazole 2-oxides as valuable synthons for anticancer molecules. (2012).
  • Synthesis of 3,4,5-trisubstituted isoxazole derivatives. (n.d.).
  • Synthesis of 3-phenethyl-5-methyl-isoxazole-4-carboxylic acid. (n.d.). PrepChem.com. [Link]
  • Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. (2003).

Sources

Introduction: The Isoxazole Carboxylic Acid Scaffold in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of 3,4-Dimethylisoxazole-5-carboxylic Acid

The isoxazole ring system is a cornerstone of medicinal chemistry, valued for its unique electronic properties, metabolic stability, and ability to act as a versatile bioisostere.[1] Isoxazole-containing compounds are prevalent in numerous FDA-approved therapeutics, demonstrating their significance in developing agents with enhanced potency and favorable pharmacokinetic profiles.[2] This guide focuses on a specific, yet underexplored member of this class: This compound (CAS 91367-90-7) .

While specific experimental data for this particular isomer is limited in publicly accessible literature, its structural motifs are shared with well-characterized analogues. This whitepaper will, therefore, provide a comprehensive technical overview of its core chemical properties by drawing authoritative parallels to closely related isomers and foundational principles of organic chemistry. We will explore its structural analysis, plausible synthetic pathways, predicted spectroscopic signature, and key reactivity patterns, offering a predictive but robust framework for researchers and drug development professionals.[]

Section 1: Physicochemical Properties and Structural Analysis

The fundamental properties of a molecule dictate its behavior in both chemical reactions and biological systems. For this compound, we can predict its characteristics based on its constituent functional groups and compare them to its well-documented isomer, 3,5-Dimethylisoxazole-4-carboxylic acid.

The molecular structure consists of a 1,2-oxazole (isoxazole) ring substituted with methyl groups at the C3 and C4 positions and a carboxylic acid at the C5 position. The isoxazole ring is electron-withdrawing, which is expected to increase the acidity (lower the pKa) of the carboxylic acid proton compared to a simple aliphatic carboxylic acid.

Table 1: Comparison of Physicochemical Properties

PropertyThis compound3,5-Dimethylisoxazole-4-carboxylic acid (Isomer)
CAS Number 91367-90-72510-36-3[4]
Molecular Formula C₆H₇NO₃C₆H₇NO₃[4]
Molecular Weight 141.12 g/mol 141.12 g/mol [4][5]
Appearance Not ReportedWhite to light beige crystalline powder[4][6]
Melting Point Not Reported141-145 °C[4][6]
pKa (Predicted) Not Reported2.53 ± 0.32[4]
Solubility Not ReportedSoluble in Methanol[4]

The predicted pKa of the 3,5-dimethyl isomer is quite low, indicating significant acidity, a property leveraged in its role as a carboxylic acid bioisostere.[1][4] It is reasonable to assume that this compound exhibits a similarly low pKa.

Section 2: Synthetic Strategy: A Regioselective Approach

The key to this synthesis is the careful selection of precursors to ensure the desired 3,4,5-substitution pattern on the isoxazole ring. The retrosynthetic analysis below outlines this logical approach.

G Target This compound Ester Ethyl 3,4-Dimethylisoxazole-5-carboxylate Target->Ester Ester Hydrolysis NitrileOxide Acetonitrile oxide Ester->NitrileOxide [3+2] Cycloaddition Alkyne Ethyl 2-butynoate (Ethyl tetrolate) Ester->Alkyne [3+2] Cycloaddition HydroxamicAcid Acetohydroxamic acid NitrileOxide->HydroxamicAcid Dehydration

Caption: Retrosynthesis of the target compound.

Protocol 2.1: Proposed Synthesis via Cycloaddition

This protocol is a hypothetical, multi-step synthesis grounded in established chemical transformations for forming substituted isoxazoles.

Step 1: In Situ Generation of Acetonitrile Oxide

  • Rationale: Acetonitrile oxide is unstable and is typically generated in situ for immediate use. A common method involves the dehydration of a hydroxamic acid or the dehydrohalogenation of a hydroximoyl halide. Using acetohydroxamic acid is a direct approach.[7]

  • To a stirred solution of acetohydroxamic acid in a suitable aprotic solvent (e.g., THF, DCM), add a dehydrating agent (e.g., phosphorus oxychloride or N,N'-Dicyclohexylcarbodiimide (DCC)) at 0 °C.

  • Allow the reaction to stir at a low temperature for 1-2 hours to generate the nitrile oxide. This mixture is used directly in the next step.

Step 2: [3+2] Cycloaddition

  • Rationale: The cycloaddition of the generated nitrile oxide with ethyl 2-butynoate will form the desired isoxazole ring. The regioselectivity is dictated by electronic and steric factors, and this specific combination is expected to yield the 3,4-dimethyl-5-carboxylate product.[8]

  • Slowly add ethyl 2-butynoate (ethyl tetrolate) to the reaction mixture containing the freshly prepared acetonitrile oxide at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 12-24 hours until TLC or LC-MS analysis indicates the consumption of the starting materials.

  • Work up the reaction by filtering any solids and concentrating the filtrate. The crude ester can be purified via column chromatography (silica gel, hexane/ethyl acetate gradient).

Step 3: Saponification to the Carboxylic Acid

  • Rationale: The final step is a standard ester hydrolysis (saponification) using a strong base, followed by acidification to yield the desired carboxylic acid. This procedure is well-documented for various isoxazole esters.[9]

  • Dissolve the purified ethyl 3,4-dimethylisoxazole-5-carboxylate in a mixture of THF and methanol.[9]

  • Add an aqueous solution of 5 N sodium hydroxide and stir the reaction at room temperature for 8-12 hours.[9]

  • Monitor the reaction by TLC. Upon completion, remove the organic solvents under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2 using 6 N HCl.[9]

  • The precipitated solid product, this compound, is collected by filtration, washed with cold water, and dried under vacuum.

Section 3: Predicted Spectroscopic Signature

Confirming the structure of a newly synthesized compound is paramount. Based on the principles of NMR, IR, and MS, we can predict the characteristic spectral data for this compound.

Table 2: Predicted Spectroscopic Data

TechniquePredicted Peaks and Patterns
¹H NMR - ~12-13 ppm (s, 1H): Broad singlet for the carboxylic acid proton. Its chemical shift is concentration-dependent.[10]- ~2.4-2.6 ppm (s, 3H): Singlet for the C3-methyl group.- ~2.1-2.3 ppm (s, 3H): Singlet for the C4-methyl group.
¹³C NMR - ~165-175 ppm: Carbonyl carbon of the carboxylic acid.[10]- ~160-170 ppm: Quaternary carbons of the isoxazole ring (C3 and C5).- ~110-120 ppm: Quaternary carbon of the isoxazole ring (C4).- ~10-15 ppm: Methyl carbons.
IR Spectroscopy - 2500-3300 cm⁻¹: Very broad band due to the O-H stretch of the hydrogen-bonded carboxylic acid dimer.[10][11]- ~2900-3000 cm⁻¹: C-H stretching from the two methyl groups.[12]- 1710-1730 cm⁻¹: Strong, sharp C=O stretch of the carboxylic acid.[10][11]- ~1600 cm⁻¹: C=N stretch of the isoxazole ring.
Mass Spectrometry - m/z = 141: Molecular ion peak [M]⁺.- m/z = 124: Loss of •OH radical [M-17]⁺.- m/z = 96: Loss of the carboxyl group (•COOH) [M-45]⁺.- m/z = 68: Potential fragment corresponding to the isoxazole core after loss of substituents.

Section 4: Chemical Reactivity and Synthetic Utility

The utility of this compound in a research or drug development setting is defined by its chemical reactivity. The molecule possesses two primary sites of reactivity: the carboxylic acid group and the isoxazole ring itself.

G cluster_0 Core Compound cluster_1 Carboxylic Acid Reactions Core 3,4-Dimethylisoxazole- 5-carboxylic acid Chloride Acyl Chloride Core->Chloride SOCl₂ or (COCl)₂ Amide Amide Derivatives Core->Amide Amide Coupling (EDC, HATU) Chloride->Amide R₂NH Ester Ester Derivatives Chloride->Ester R'OH

Sources

An In-Depth Technical Guide to the ¹H NMR Spectrum of 3,4-Dimethylisoxazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Significance of a Versatile Heterocycle

3,4-Dimethylisoxazole-5-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and materials science. The isoxazole core is a key pharmacophore found in numerous FDA-approved drugs, valued for its ability to act as a bioisostere for amide or ester groups, thereby enhancing metabolic stability and modulating physicochemical properties.[1] A precise and unambiguous structural elucidation is paramount for its application as a synthetic building block. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as the primary analytical tool for this purpose.

This guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound. We will dissect the theoretical underpinnings of the spectrum, present a validated experimental protocol for data acquisition, interpret the resulting data with justifications grounded in chemical principles, and discuss potential analytical challenges.

Theoretical Analysis: Predicting the ¹H NMR Signature

The molecular structure of this compound dictates its ¹H NMR spectrum. The molecule possesses three distinct sets of non-equivalent protons, which will give rise to three unique signals.

Caption: Molecular structure of this compound with non-equivalent protons labeled.

  • Hₐ (Carboxylic Acid Proton): The proton of the carboxylic acid group is the most deshielded proton in the molecule. It is attached to a highly electronegative oxygen atom, and its electron density is further reduced by the adjacent carbonyl group. Consequently, this proton is expected to resonate at a very high chemical shift (δ), typically in the range of 10-12 ppm or even higher.[2][3][4] Due to hydrogen bonding and chemical exchange with solvent impurities (like water), this signal often appears as a broad singlet.[4]

  • Hₑ (C3-Methyl Protons): These three equivalent protons are attached to a carbon (C3) adjacent to the ring nitrogen and double-bonded to C4. The proximity to the electronegative nitrogen atom causes a moderate deshielding effect. Based on data for similar substituted isoxazoles, this signal is anticipated to appear in the range of δ 2.2-2.5 ppm.[1][5][6]

  • Hₒ (C4-Methyl Protons): These three protons are attached to a carbon (C4) that is part of the C=N double bond and is directly adjacent to the C5 carbon bearing the strongly electron-withdrawing carboxylic acid group. This proximity to the carboxyl group results in a significant deshielding effect, more pronounced than that experienced by the C3-methyl protons. Therefore, this signal is expected to appear further downfield, likely in the range of δ 2.5-2.8 ppm.

Predicted Multiplicity and Integration: Since none of the proton groups have adjacent protons within three bonds, no spin-spin coupling will occur. Therefore, all three signals are predicted to be singlets . The relative integration values of the signals for Hₐ, Hₑ, and Hₒ should be in a 1:3:3 ratio, corresponding to the number of protons in each group.

Experimental Protocol for High-Fidelity Spectrum Acquisition

Adherence to a robust experimental protocol is critical for obtaining a high-quality, interpretable ¹H NMR spectrum. The following workflow is recommended for this analysis.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing weigh 1. Weigh Sample (5-10 mg of compound) dissolve 2. Dissolve in Deuterated Solvent (0.6-0.7 mL DMSO-d₆ or CDCl₃) weigh->dissolve standard 3. Add Internal Standard (TMS, 0.03% v/v) dissolve->standard transfer 4. Transfer to NMR Tube (5 mm diameter) standard->transfer lock 5. Lock on Solvent Signal (Deuterium) transfer->lock tune 6. Tune and Match Probe lock->tune shim 7. Shim for Homogeneity tune->shim acquire 8. Acquire Spectrum (16-32 scans, 1-2s relaxation delay) shim->acquire ft 9. Fourier Transform (FT) acquire->ft phase 10. Phase Correction ft->phase baseline 11. Baseline Correction phase->baseline reference 12. Reference to TMS (0.00 ppm) baseline->reference integrate 13. Integrate Signals reference->integrate

Caption: Recommended experimental workflow for ¹H NMR analysis.

Methodology Details:
  • Sample Preparation:

    • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is highly recommended. Its ability to form strong hydrogen bonds minimizes the rate of proton exchange, resulting in a sharper, more easily observable signal for the carboxylic acid proton.[7] Chloroform-d (CDCl₃) is a common alternative, but the acidic proton may appear very broad or be unobservable.[2]

    • Concentration: A concentration of approximately 10-20 mg/mL is sufficient for a modern high-field NMR spectrometer.

    • Internal Standard: Tetramethylsilane (TMS) should be used as the internal standard for chemical shift referencing (δ = 0.00 ppm).[8]

  • Instrumental Parameters (400 MHz Example):

    • Lock and Shim: The instrument's magnetic field is "locked" onto the deuterium signal of the solvent to correct for drift. The field is then "shimmed" to maximize its homogeneity, resulting in sharp, symmetrical peaks.

    • Acquisition: A standard proton pulse sequence should be used. Typically, 16 to 32 scans are adequate to achieve a good signal-to-noise ratio. A relaxation delay (d1) of 1-2 seconds is generally sufficient.

  • Data Processing:

    • The raw data (Free Induction Decay, FID) is converted into a spectrum via a Fourier Transform.

    • The spectrum is then phased and the baseline corrected to ensure accurate integration.

    • The chemical shift axis is calibrated by setting the TMS signal to 0.00 ppm.

    • The area under each signal is integrated to determine the relative ratio of protons.

Data Interpretation and Assignment

A representative ¹H NMR spectrum of this compound would exhibit three singlet signals. The precise chemical shifts can vary slightly based on solvent and concentration.[2][7]

Signal LabelPredicted δ (ppm)MultiplicityIntegrationAssignmentRationale
Hₐ 10.0 - 12.0Singlet (broad)1H-COOHHighly deshielded acidic proton; subject to H-bonding and exchange.[2][4]
Hₑ 2.2 - 2.5Singlet3HC3-CH₃Methyl group adjacent to ring nitrogen.
Hₒ 2.5 - 2.8Singlet3HC4-CH₃Methyl group deshielded by the adjacent electron-withdrawing C5-COOH group.
Self-Validating Protocols and Troubleshooting:
  • Confirmation of the Carboxylic Acid Proton (Hₐ): The identity of the broad singlet in the 10-12 ppm region can be unequivocally confirmed with a D₂O shake experiment . A drop of deuterium oxide (D₂O) is added to the NMR tube, the sample is shaken, and the spectrum is re-acquired. The acidic -COOH proton will exchange with deuterium (-COOD), causing the Hₐ signal to disappear from the spectrum.[2]

  • Solvent Impurities: Be aware of residual solvent peaks. For example, residual water typically appears around 3.33 ppm in DMSO-d₆ and 1.56 ppm in CDCl₃.[9] Consulting tables of common NMR solvent impurities is a standard practice for avoiding misinterpretation.[9][10]

  • Peak Broadening: While the carboxylic acid peak is expectedly broad, significant broadening of the methyl singlets could indicate the presence of paramagnetic impurities or issues with sample preparation or instrument shimming.

Conclusion

The ¹H NMR spectrum of this compound is distinct and readily interpretable, providing a clear structural fingerprint. It is characterized by three singlet signals: a downfield, broad singlet for the carboxylic acid proton (δ > 10 ppm), and two sharper singlets in the aliphatic region (δ 2.2-2.8 ppm) corresponding to the two non-equivalent methyl groups. The relative downfield shift of the C4-methyl signal compared to the C3-methyl signal is a key diagnostic feature, directly reflecting the electron-withdrawing influence of the adjacent carboxylic acid moiety. By employing the rigorous experimental and analytical framework detailed in this guide, researchers can confidently verify the identity and purity of this valuable chemical entity, ensuring the integrity of their subsequent research and development efforts.

References

  • NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles.
  • Deshmukh, A. R., et al. (2003). Structural investigation of 3,5-disubstituted isoxazoles by 1H-nuclear magnetic resonance. Journal of Heterocyclic Chemistry, 40(6), 1097-1100. [Link]
  • Chemistry with Caroline. (2021, October 4). How to Interpret Chemical Shift in the 1H NMR (O Chem). YouTube. [Link]
  • Qiu, D., Jiang, C., Gao, P., & Yuan, Y. (2023). Supporting Information: Lewis acid-promoted direct synthesis of isoxazole derivatives. Beilstein Journal of Organic Chemistry, 19, 1562–1567. [Link]
  • Reddy, C. R., et al. (2012). Improved synthesis of 3-aryl isoxazoles containing fused aromatic rings. Tetrahedron Letters, 53(34), 4535-4538. [Link]
  • Oregon State University. (2020). CH 336: Carboxylic Acid Spectroscopy.
  • Chemistry LibreTexts. (2021). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
  • Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I).
  • Boykin, D. W. (1991). ¹⁷O NMR Spectroscopy of Heterocycles: Substituent Effects in 3,5-Diaryl-isoxazoles and 3,5-Diaryl-isoxazolines. Magnetic Resonance in Chemistry, 29(4), 364-366. [Link]
  • Royal Society of Chemistry. (n.d.). Supporting Information for a publication.
  • National Center for Biotechnology Information. (n.d.). Isoxazole. PubChem.
  • Royal Society of Chemistry. (n.d.). Supporting information for a publication.
  • Asiri, A. M., Khan, S. A., & Rasul, M. G. (2010). N-[(9-Ethyl-9H-carbazol-3-yl)methylene]-3,4-dimethylisoxazol-5-amine. Molbank, 2010(3), M684. [Link]
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, 5%_DMSO, experimental) (HMDB0003099).
  • Supporting Information for Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds. (n.d.). Retrieved from a relevant scientific repository. [Link]
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • Global Substance Registration System. (n.d.). 3,5-DIMETHYLISOXAZOLE-4-CARBOXYLIC ACID.
  • Jasim, S. S., Al-Tufah, M. M., & Hattab, A. H. (2025). Synthesis, Spectral Characterization, and DFT Analysis of Novel 3-(4-substituted phenyl)-5-methyloxazolo[5,4-c]isoxazole Derivatives. Asian Journal of Chemical Sciences, 15(5), 1-30. [Link]
  • American Chemical Society. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry - Supporting Information.
  • Wang, L., & Xu, J. (2010). 5-Methylisoxazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2835. [Link]
  • Jasim, S. S., Al-Tufah, M. M., & Hattab, A. H. (2025). Synthesis, Spectral Characterization, and DFT Analysis of Novel 3-(4-substituted phenyl)-5-methyloxazolo[5,4-c]isoxazole Derivatives. Asian Journal of Chemical Sciences. [Link]
  • Wujec, M., & Rzymowska, J. (2018). 5-Amino-3-methyl-isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of Peptides. Molecules, 23(9), 2195. [Link]
  • Jasim, S. S., Al-Tufah, M. M., & Hattab, A. H. (2025). Synthesis, Spectral Characterization, and DFT Analysis of Novel 3-(4-substituted phenyl)-5-methyloxazolo[5,4-c]isoxazole Derivatives. Asian Journal of Chemical Sciences. [Link]
  • Abraham, R. J., et al. (2006). NMR Prediction and the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry, 44(5), 491-500. [Link]

Sources

An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of 3,4-Dimethylisoxazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of ¹³C NMR in Heterocyclic Drug Discovery

In the landscape of modern drug development, the unambiguous structural elucidation of novel chemical entities is paramount. Among the suite of analytical techniques available to researchers, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, stands as a cornerstone for mapping the carbon framework of organic molecules. For scientists engaged in the synthesis and characterization of heterocyclic compounds, such as isoxazole derivatives, a deep understanding of their spectral properties is not merely academic—it is a critical component of the discovery pipeline. Isoxazoles are a prominent scaffold in medicinal chemistry, valued for their diverse biological activities. This guide provides an in-depth technical analysis of the ¹³C NMR chemical shifts for a specific, yet representative, member of this class: 3,4-dimethylisoxazole-5-carboxylic acid. Our objective is to move beyond a simple cataloging of chemical shifts, offering instead a rationale for the observed spectral data grounded in the electronic and structural nuances of the molecule. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of how to interpret and predict the ¹³C NMR spectra of substituted isoxazoles.

Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Assignment
C3 158 - 162Attached to nitrogen and bearing a methyl group. The electronegativity of the adjacent nitrogen and oxygen atoms results in a significant downfield shift.
C4 110 - 114Substituted with a methyl group. This carbon is expected to be the most upfield of the ring carbons due to the electron-donating nature of the methyl group.
C5 168 - 172Attached to the carboxylic acid group and the ring oxygen. The strong deshielding effect of the carbonyl group and the ring oxygen places this carbon significantly downfield.
-COOH 163 - 167The carboxylic acid carbon itself. Its chemical shift is characteristic of this functional group, influenced by the electronic environment of the isoxazole ring.[1][2]
3-CH₃ 9 - 12A typical chemical shift for a methyl group attached to an sp²-hybridized carbon in a heterocyclic ring.
4-CH₃ 7 - 10Expected to be slightly more upfield than the 3-CH₃ due to the electronic environment of the C4 position.

Analysis of Substituent Effects on the Isoxazole Core

The chemical shifts of the carbon atoms in the isoxazole ring are highly sensitive to the nature and position of substituents. Understanding these effects is key to accurate spectral interpretation.

The isoxazole ring itself has a unique electronic distribution. The C3 and C5 positions are adjacent to the electronegative nitrogen and oxygen atoms, respectively, leading to their characteristic downfield shifts. The C4 carbon, in contrast, is typically found at a more upfield position.

Methyl Group Effects: The methyl groups at the C3 and C4 positions are electron-donating through an inductive effect. This generally leads to a shielding of the attached carbon and adjacent carbons. For the 3-CH₃ group, this donation slightly shields C3. The 4-CH₃ group has a more pronounced shielding effect on C4, contributing to its upfield chemical shift.

Carboxylic Acid Group Effect: The carboxylic acid group at the C5 position is a strong electron-withdrawing group. This has a significant deshielding (downfield) effect on the attached C5 carbon. This effect is a combination of the inductive withdrawal of the carbonyl group and resonance effects. The carbonyl carbon of the carboxylic acid itself resonates in a characteristic downfield region, typically between 160 and 185 ppm.[1][2]

The interplay of these substituent effects allows for a confident assignment of the predicted chemical shifts. The significant downfield shifts of C3, C5, and the carboxylic acid carbon are the most prominent features of the spectrum, while the C4 and the two methyl carbons are expected in the more upfield regions.

Experimental Protocol for ¹³C NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible ¹³C NMR data for this compound, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, incorporating best practices for sample preparation and instrument setup.

Instrumentation:

  • A high-field NMR spectrometer operating at a proton frequency of 400 MHz or higher is recommended to achieve good signal dispersion and sensitivity for ¹³C NMR.

  • A 5 mm broadband probe is suitable for this experiment.

Sample Preparation:

  • Sample Purity: Ensure the sample of this compound is of high purity (>95%) to avoid interference from impurity signals.

  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its ability to dissolve carboxylic acids and its relatively unobtrusive signals in the ¹³C NMR spectrum. Deuterated chloroform (CDCl₃) can also be used, but the acidic proton of the carboxylic acid may exchange with residual water, leading to peak broadening.

  • Concentration: Dissolve approximately 20-50 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry 5 mm NMR tube. A higher concentration is generally better for ¹³C NMR due to its lower natural abundance and sensitivity compared to ¹H.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). If TMS is not compatible with the sample, the residual solvent peak can be used as a secondary reference (DMSO-d₆ at δ ≈ 39.5 ppm).

Data Acquisition Parameters:

  • Experiment: A standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30 on Bruker instruments) should be performed.

  • Spectral Width: A spectral width of approximately 200-220 ppm is sufficient to cover the expected range of chemical shifts.

  • Acquisition Time: An acquisition time of 1-2 seconds is typically adequate.

  • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of quaternary carbons, which often have longer relaxation times.

  • Number of Scans: The number of scans will depend on the sample concentration and the spectrometer's sensitivity. A starting point of 1024 scans is reasonable, and this can be adjusted to achieve an adequate signal-to-noise ratio.

  • Temperature: The experiment should be performed at a constant temperature, typically 298 K (25 °C).

Data Processing:

  • Apply an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio.

  • Perform a Fourier transform.

  • Phase the spectrum carefully to obtain pure absorption lineshapes.

  • Calibrate the chemical shift axis using the TMS or solvent signal.

  • Integrate the signals if desired, although integration in ¹³C NMR is not always quantitative without specific experimental setups.

Visualizing the Molecular Structure and NMR Correlation

To visually correlate the carbon atoms with their predicted chemical shifts, the following diagrams are provided.

Caption: Molecular structure of this compound with carbon numbering.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Sample 3,4-Dimethylisoxazole- 5-carboxylic acid (20-50 mg) Mix Dissolve in NMR tube Sample->Mix Solvent DMSO-d₆ (0.6-0.7 mL) Solvent->Mix Spectrometer 400+ MHz NMR Spectrometer Parameters Set acquisition parameters (zgpg30, SW, AT, D1, NS) Spectrometer->Parameters Acquire Acquire FID Parameters->Acquire FT Fourier Transform Acquire->FT Phasing Phase Correction FT->Phasing Calibration Chemical Shift Calibration Phasing->Calibration Analysis Spectral Analysis Calibration->Analysis

Caption: Experimental workflow for ¹³C NMR analysis.

Conclusion: A Framework for Spectral Interpretation

This technical guide has provided a comprehensive overview of the ¹³C NMR chemical shifts for this compound. By integrating data from analogous compounds with an understanding of fundamental substituent effects, we have established a robust framework for the prediction and interpretation of its spectrum. The detailed experimental protocol further ensures that researchers can acquire high-quality, reliable data for this and related heterocyclic compounds. As the complexity of molecules in drug discovery continues to increase, a foundational understanding of advanced analytical techniques like ¹³C NMR spectroscopy is indispensable for accelerating the pace of innovation.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Breitmaier, E., & Voelter, W. (2004). ¹³C NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. Wiley-VCH.

Sources

Mass spectrometry fragmentation of 3,4-Dimethylisoxazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 3,4-Dimethylisoxazole-5-carboxylic Acid

Introduction

In the landscape of modern drug discovery and medicinal chemistry, heterocyclic compounds form the backbone of a vast array of therapeutic agents. Among these, the isoxazole scaffold is a privileged structure, prized for its metabolic stability and versatile chemical reactivity. This compound (MW: 141.12 g/mol , Formula: C₆H₇NO₃) is a key synthetic intermediate, providing a robust platform for the elaboration of more complex, biologically active molecules.

The unambiguous structural confirmation and metabolic profiling of novel compounds derived from this scaffold are paramount. Mass spectrometry (MS) stands as an indispensable analytical tool for this purpose, offering unparalleled sensitivity and structural insight. This guide provides a detailed exploration of the fragmentation behavior of this compound under both high-energy Electron Ionization (EI) and soft-ionization Electrospray Ionization (ESI) conditions. Understanding these fragmentation pathways is critical for researchers in identifying this moiety in complex mixtures, elucidating metabolic pathways, and confirming synthetic outcomes.

Pillar 1: Electron Ionization (EI) Fragmentation Pathway

Electron Ionization is a hard ionization technique that imparts significant energy into the analyte, inducing extensive and reproducible fragmentation. This creates a characteristic "fingerprint" mass spectrum that is highly valuable for library matching and initial structural elucidation. The fragmentation of isoxazoles under EI is typically initiated by the cleavage of the labile N-O bond, followed by a cascade of rearrangements and further bond scissions[1].

The key fragmentation events are proposed as follows:

  • Molecular Ion Formation : The initial event is the removal of an electron to form the molecular ion (M•+) at a mass-to-charge ratio (m/z) of 141.

  • Decarboxylation : A highly characteristic fragmentation for carboxylic acids is the loss of carbon dioxide (CO₂) as a neutral molecule (44 Da). This results in a prominent ion at m/z 97 .

  • Loss of Hydroxyl Radical : Cleavage of the C-OH bond in the carboxyl group results in the loss of a hydroxyl radical (•OH, 17 Da), forming a stable acylium ion at m/z 124 .

  • Loss of Carboxyl Radical : The complete loss of the carboxyl group (•COOH, 45 Da) via alpha-cleavage is another common pathway, yielding an ion at m/z 96 [3][4].

  • Ring Fission and Rearrangement : Following the initial N-O bond cleavage, the isoxazole ring undergoes complex fragmentation. A plausible pathway involves the formation of an acylium ion from the methyl group at position 3, leading to the highly abundant acetyl cation ([CH₃CO]⁺ ) at m/z 43 .

Summary of Key EI Fragments
m/z Proposed Fragment Structure Description of Neutral Loss
141[C₆H₇NO₃]•+Molecular Ion (M•+)
124[M - •OH]+Loss of hydroxyl radical
97[M - CO₂]•+Loss of carbon dioxide
96[M - •COOH]+Loss of carboxyl radical
43[CH₃CO]+Acetyl cation
Visualizing the EI Fragmentation Pathway

EI_Fragmentation M m/z 141 [M]•+ F124 m/z 124 Acylium Ion M->F124 - •OH (17) F97 m/z 97 M->F97 - CO2 (44) F96 m/z 96 M->F96 - •COOH (45) F43 m/z 43 [CH3CO]+ F96->F43 Ring Fission

Caption: Proposed EI fragmentation pathway for this compound.

Pillar 2: Electrospray Ionization (ESI) Fragmentation

ESI is a soft ionization technique that generates intact molecular ions with minimal in-source fragmentation, making it ideal for LC-MS applications and for analyzing fragile molecules. Fragmentation is typically induced in a controlled manner using tandem mass spectrometry (MS/MS or CID).

Positive Ion Mode (ESI+)

In positive ion mode, the molecule readily protonates, primarily on the isoxazole nitrogen, to form the pseudomolecular ion [M+H]⁺ at m/z 142 . The MS/MS fragmentation of this precursor ion is dominated by losses of small, stable neutral molecules.

  • Initial Water Loss : The protonated carboxylic acid can easily lose a molecule of water (H₂O, 18 Da), leading to a strong fragment ion at m/z 124 . This acylium ion is identical to a key fragment observed in the EI spectrum.

  • Subsequent Carbon Monoxide Loss : The acylium ion at m/z 124 can subsequently lose carbon monoxide (CO, 28 Da) to produce an ion at m/z 96 .

Visualizing the ESI+ Fragmentation Pathway```dot

ESI_Positive_Fragmentation MH [M+H]+ m/z 142 F124 m/z 124 MH->F124 - H2O (18) F96 m/z 96 F124->F96 - CO (28)

Caption: ESI- MS/MS fragmentation of the [M-H]⁻ ion.

Pillar 3: Experimental Protocol for LC-MS/MS Analysis

This section provides a robust, self-validating protocol for the analysis of this compound and related derivatives using a standard HPLC system coupled to a tandem mass spectrometer.

Step-by-Step Methodology
  • Standard and Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the analyte in methanol.

    • Create a dilution series (e.g., 1 µg/mL, 100 ng/mL, 10 ng/mL) in a 50:50 mixture of methanol:water for method development and calibration.

    • For reaction monitoring or biological samples, dilute the sample matrix in the initial mobile phase composition to minimize solvent effects.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 150 x 3.0 mm, 3.5 µm).[5]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Methanol.

    • Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 5% B and re-equilibrate for 3 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40 °C.

  • Mass Spectrometry (MS) Conditions (ESI):

    • Ionization Mode: ESI, run in both positive and negative modes for initial characterization. Negative mode is recommended for sensitive quantification.

    • Capillary Voltage: +4.0 kV (positive), -3.5 kV (negative).

    • Nebulizer Pressure: 40 psi.

    • Drying Gas Flow: 10 L/min.

    • Gas Temperature: 325 °C.

    • MS1 Scan Range: m/z 50-250.

    • MS/MS Analysis:

      • Select precursor ions: m/z 142 (positive) and m/z 140 (negative).

      • Apply collision energy (CE): Ramp CE from 10-40 eV to find the optimal energy for the desired transitions.

      • SRM Transitions for Quantification (Negative Mode):

        • Primary: 140 -> 96

        • Secondary (Confirmatory): A second transition may be identified during method development.

Experimental Workflow Diagram

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Stock Stock Solution (1 mg/mL) Working Working Standards & Diluted Samples Stock->Working Inject Inject onto C18 Column Working->Inject Separate Gradient Elution Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Detect MS1 Scan (Precursor ID) Ionize->Detect Fragment MS/MS CID (Fragmentation) Detect->Fragment Quantify SRM Detection (Quantification) Fragment->Quantify Integrate Peak Integration Quantify->Integrate Calibrate Calibration Curve Integrate->Calibrate Report Final Report Calibrate->Report

Caption: General workflow for quantitative analysis by LC-MS/MS.

Conclusion

The mass spectrometric fragmentation of this compound is a predictable and logical process governed by the fundamental chemistry of its constituent functional groups. Under high-energy EI, fragmentation is extensive, providing a rich fingerprint characterized by losses of the carboxyl group and subsequent ring fission. Conversely, soft ESI methods provide clean precursor ions, with MS/MS analysis revealing simple, highly specific fragmentation pathways. The facile loss of CO₂ in negative ESI mode offers a particularly robust and sensitive transition for quantitative bioanalytical or process chemistry applications. This guide provides the foundational knowledge and practical protocols for scientists to confidently identify, characterize, and quantify this important chemical building block in their research and development endeavors.

References

  • Jana, A., Mandal, S., & Manikandan, P. (2023). Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations. Journal of the American Society for Mass Spectrometry.
  • Bowie, J. H., Kallury, R. K. M. R., & Cooks, R. G. (1969). Electron impact studies. XXXVII. Skeletal-rearrangement fragments in the mass spectra of alkyl and aryl isoxazoles. Australian Journal of Chemistry, 22(3), 563–575.
  • NIST. (n.d.). 3,5-Dimethylisoxazole-4-carboxylic acid. In NIST Chemistry WebBook. U.S. Secretary of Commerce on behalf of the U.S.A.
  • Yaichkov, I. I., et al. (2024). Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis. Regulatory Research and Medicine Evaluation.
  • Chemistry LibreTexts. (2021). Spectroscopy of Carboxylic Acid Derivatives.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • Chem Divine. (2020). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. YouTube.
  • Dr. Gargee. (2022). Lec-31 || Mass fragmentation pattern of carboxylic acids | McLafferty rearrangement | Alpha cleavage. YouTube.

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An In-depth Technical Guide to the Synthesis of 3,4-Dimethylisoxazole-5-carboxylic Acid: Core Starting Materials and Strategic Considerations

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 3,4-Dimethylisoxazole-5-carboxylic Acid

This compound is a key heterocyclic building block in medicinal chemistry and drug discovery. The isoxazole moiety is a bioisostere for various functional groups, offering a unique combination of electronic properties, metabolic stability, and hydrogen bonding capabilities. This particular substituted isoxazole serves as a crucial intermediate in the synthesis of a range of pharmacologically active compounds, including anti-inflammatory agents and kinase inhibitors. The precise arrangement of the methyl groups at the 3 and 4 positions, along with the carboxylic acid at the 5-position, dictates its specific binding interactions and overall molecular properties.

This technical guide provides a comprehensive overview of the primary synthetic strategies for obtaining this compound, with a focus on the selection of starting materials and the underlying chemical principles that govern the reaction pathways. We will delve into the mechanistic details, provide field-proven experimental protocols, and discuss the critical parameters that influence the success of the synthesis.

Core Synthetic Strategy: Retrosynthetic Analysis and Key Starting Materials

The synthesis of substituted isoxazoles predominantly relies on the formation of the heterocyclic ring through cycloaddition reactions or condensation reactions. A common and effective approach for constructing the 3,4,5-trisubstituted isoxazole core of our target molecule involves a [3+2] cycloaddition reaction. However, controlling the regioselectivity to obtain the desired 3,4-disubstituted pattern can be challenging. An alternative and often more regioselective method involves the reaction of a β-dicarbonyl compound with hydroxylamine.

A retrosynthetic analysis of this compound suggests a few potential disconnection points. A highly effective strategy involves the initial synthesis of the corresponding ester, ethyl 3,4-dimethylisoxazole-5-carboxylate, followed by hydrolysis to yield the final carboxylic acid. This approach allows for easier purification of the intermediate ester.

The most logical and widely applicable starting materials for the synthesis of the ethyl 3,4-dimethylisoxazole-5-carboxylate intermediate are:

  • Ethyl 2-methyl-3-oxobutanoate (methylacetoacetate): This β-keto ester provides the C4-methyl, C5-carboxylate, and part of the isoxazole ring.

  • Hydroxylamine hydrochloride: This reagent provides the nitrogen and oxygen atoms for the isoxazole ring.

An alternative, though less direct route for similar structures, involves multicomponent reactions, often starting with ethyl acetoacetate, an aldehyde, and hydroxylamine hydrochloride.[1][2] However, for the specific 3,4-dimethyl substitution pattern, the condensation of a suitably substituted β-dicarbonyl compound with hydroxylamine offers a more direct and controllable approach.

Primary Synthetic Pathway: Condensation of Ethyl 2-methyl-3-oxobutanoate with Hydroxylamine

This is the most direct and reliable method for the synthesis of the 3,4-dimethylisoxazole core. The reaction proceeds through the formation of an oxime intermediate, which then undergoes cyclization and dehydration to form the stable isoxazole ring.

Reaction Mechanism

The reaction mechanism can be visualized as a two-step process:

  • Oxime Formation: The hydroxylamine attacks one of the carbonyl groups of the ethyl 2-methyl-3-oxobutanoate, followed by dehydration to form an oxime.

  • Cyclization and Dehydration: The hydroxyl group of the oxime then attacks the remaining carbonyl group, leading to a cyclic intermediate which subsequently dehydrates to yield the aromatic isoxazole ring.

The following diagram illustrates the proposed reaction pathway:

reaction_mechanism start1 Ethyl 2-methyl-3-oxobutanoate int1 Oxime Intermediate start1->int1 + NH2OH - H2O start2 Hydroxylamine (NH2OH) start2->int1 int2 Cyclic Intermediate int1->int2 Intramolecular Cyclization prod Ethyl 3,4-dimethylisoxazole-5-carboxylate int2->prod - H2O

Caption: Proposed reaction mechanism for the synthesis of ethyl 3,4-dimethylisoxazole-5-carboxylate.

Experimental Protocol: Synthesis of Ethyl 3,4-dimethylisoxazole-5-carboxylate

This protocol is a synthesized representation of standard procedures for isoxazole formation from β-ketoesters.

Materials:

  • Ethyl 2-methyl-3-oxobutanoate

  • Hydroxylamine hydrochloride

  • Sodium acetate

  • Ethanol

  • Water

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.2 equivalents) in a mixture of ethanol and water.

  • To this solution, add ethyl 2-methyl-3-oxobutanoate (1.0 equivalent) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Add water to the residue and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash successively with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 3,4-dimethylisoxazole-5-carboxylate.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Experimental Protocol: Hydrolysis to this compound

The final step is the saponification of the ester to the carboxylic acid.

Materials:

  • Ethyl 3,4-dimethylisoxazole-5-carboxylate

  • Sodium hydroxide or Potassium hydroxide

  • Methanol or Ethanol

  • Water

  • Concentrated hydrochloric acid

  • Ethyl acetate

Procedure:

  • Dissolve the ethyl 3,4-dimethylisoxazole-5-carboxylate (1.0 equivalent) in a mixture of methanol or ethanol and water in a round-bottom flask.

  • Add a solution of sodium hydroxide or potassium hydroxide (2.0-3.0 equivalents) in water.

  • Stir the reaction mixture at room temperature or gently heat to 50-60 °C for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and remove the organic solvent under reduced pressure.

  • Dilute the aqueous residue with water and acidify to pH 2-3 with concentrated hydrochloric acid.

  • The product, this compound, will precipitate as a solid.

  • Filter the solid, wash with cold water, and dry under vacuum to yield the pure carboxylic acid. If the product does not precipitate, extract the aqueous layer with ethyl acetate, dry the organic layer, and concentrate to obtain the product.

Alternative Synthetic Strategy: [3+2] Cycloaddition

An alternative and powerful method for the construction of the isoxazole ring is the 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne.[3][4][5] However, for the synthesis of a 3,4,5-trisubstituted isoxazole like our target, this method can present challenges in regioselectivity. The reaction of a nitrile oxide with a terminal alkyne typically yields a 3,5-disubstituted isoxazole. To achieve the 3,4-disubstitution pattern, a more complex, multi-step approach is often necessary, or an internal alkyne must be used, which can lead to a mixture of regioisomers.

A variation of this approach that can offer better regiocontrol is the reaction of a nitrile oxide with an enamine.[6]

Conceptual Workflow for a [3+2] Cycloaddition Approach

The following diagram outlines the general steps involved in a [3+2] cycloaddition synthesis of a substituted isoxazole.

cycloaddition_workflow cluster_nitrile_oxide Nitrile Oxide Generation cluster_cycloaddition Cycloaddition cluster_final_product Final Product Formation aldehyde Aldehyde oxime Aldoxime aldehyde->oxime + NH2OH hydroximoyl_chloride Hydroximoyl Chloride oxime->hydroximoyl_chloride + NCS or similar nitrile_oxide Nitrile Oxide (in situ) hydroximoyl_chloride->nitrile_oxide + Base isoxazole_ring Substituted Isoxazole nitrile_oxide->isoxazole_ring alkyne Alkyne or Enamine alkyne->isoxazole_ring modification Functional Group Modification (e.g., Hydrolysis) isoxazole_ring->modification final_product This compound modification->final_product

Caption: General workflow for isoxazole synthesis via a [3+2] cycloaddition pathway.

While powerful, for the specific synthesis of this compound, the condensation method described previously is generally more straightforward and higher yielding.

Data Summary: Comparison of Synthetic Routes

The following table provides a comparative summary of the two main synthetic strategies discussed.

ParameterCondensation of β-Ketoester[3+2] Cycloaddition
Starting Materials Ethyl 2-methyl-3-oxobutanoate, HydroxylamineAldehyde, Alkyne/Enamine
Number of Steps 2 (Ester synthesis + Hydrolysis)3 or more (Nitrile oxide generation + Cycloaddition + Modification)
Regioselectivity Generally high and predictableCan be problematic, often yielding mixtures
Yield Typically good to excellentVariable, depends on substrates and conditions
Scalability Readily scalableCan be more complex to scale up
Key Advantage Direct, reliable, good regiocontrolHigh versatility for diverse substitutions

Conclusion

The synthesis of this compound is most efficiently and reliably achieved through a two-step process commencing with the condensation of ethyl 2-methyl-3-oxobutanoate and hydroxylamine to form the intermediate ethyl ester, followed by basic hydrolysis to yield the desired carboxylic acid. This method offers excellent control over the substitution pattern and is amenable to scale-up. While [3+2] cycloaddition reactions represent a powerful tool for isoxazole synthesis, for this specific target, the condensation approach is superior in its directness and predictability. The choice of starting materials and reaction conditions outlined in this guide provides a robust foundation for researchers and drug development professionals to access this valuable chemical intermediate.

References

  • Hu, Y., et al. (2005). Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes. PMC - NIH.
  • Wallace, K. J., & Thomson, R. J. (2018). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Molbank, 2018(4), M1020.
  • Duncia, J. V., et al. (2004). Synthesis of 3,4,5-Trisubstituted Isoxazoles via Sequential [3 + 2] Cycloaddition/Silicon-Based Cross-Coupling Reactions. The Journal of Organic Chemistry, 69(13), 4538–4541.
  • Chen, C., et al. (2012). Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition. Organic Letters, 14(23), 6084–6087.
  • Li, J., et al. (2020). Design and synthesis of sinomenine isoxazole derivatives via 1,3-dipolar cycloaddition reaction. Journal of Asian Natural Products Research, 22(12), 1156–1166.
  • McMurry, J. E. (1973). A GENERAL SYNTHESIS OF 4-ISOXAZOLECARBOXYLIC ESTERS: ETHYL 3-ETHYL-5-METHYL-4-ISOXAZOLECARBOXYLATE. Organic Syntheses, 53, 59.
  • Ghodsi, S., et al. (2021). Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. RSC Advances, 11(43), 26867–26877.
  • Patil, S. S., & Pore, D. M. (2023). Green synthesis of 3,4-disubstituted isoxazol-5(4H)-one using Gluconic acid aqueous solution as an efficient. Records of Natural Products, 17(5), 846-854.

Sources

3,4-Dimethylisoxazole-5-carboxylic acid crystal structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Prospective Crystal Structure of 3,4-Dimethylisoxazole-5-carboxylic Acid

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

For professionals engaged in drug discovery and materials science, an exhaustive understanding of a molecule's three-dimensional structure is a non-negotiable prerequisite for rational design. This guide addresses the structural elucidation of this compound, a member of the privileged isoxazole scaffold class. While a definitive single-crystal X-ray structure for this specific isomer is not yet publicly documented, this whitepaper provides a comprehensive framework for its determination. By synthesizing data from closely related isoxazole derivatives, this document outlines a robust, field-proven protocol for synthesis, crystallization, and X-ray diffraction analysis. Furthermore, it predicts the likely molecular geometry and supramolecular arrangement, offering valuable insights for researchers working with this and similar heterocyclic systems.

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring is a five-membered heterocycle that serves as a cornerstone in modern medicinal chemistry.[1] Its unique electronic and structural properties make it a "privileged scaffold," a recurring motif in a multitude of biologically active compounds.[1] Isoxazole derivatives exhibit a wide spectrum of therapeutic applications, including anti-inflammatory, anticancer, and antibacterial activities.[2] The inclusion of a carboxylic acid functional group can further modulate a molecule's pharmacokinetic profile by enhancing solubility or providing a critical interaction point with biological targets.[1][3]

This compound (CAS 91367-90-7) is a specific isomer within this important class.[] A precise understanding of its crystal structure is paramount for elucidating structure-activity relationships (SAR) and for the rational design of new therapeutic agents.[5][6] This guide provides the necessary theoretical and practical framework to achieve this goal.

Synthesis and Crystallization: A Self-Validating Protocol

The first and often most challenging step in structural biology is obtaining a high-quality single crystal suitable for X-ray diffraction.[5] The following protocol is adapted from established methods for related isoxazole carboxylic acids and provides a logical workflow for producing and crystallizing the title compound.

Proposed Synthesis Pathway

While multiple synthetic routes to isoxazole derivatives exist, a common and effective method involves the cyclocondensation of a β-dicarbonyl compound with hydroxylamine.[7] For this compound, a plausible precursor would be an appropriately substituted β-keto ester. The subsequent hydrolysis of the resulting ester would yield the target carboxylic acid.

Experimental Protocol: From Synthesis to Crystal
  • Synthesis of Ethyl 3,4-Dimethylisoxazole-5-carboxylate:

    • React ethyl 2-methyl-3-oxobutanoate with hydroxylamine hydrochloride in a suitable solvent such as ethanol.

    • The reaction is typically carried out in the presence of a base (e.g., sodium acetate) to neutralize the HCl released.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure. The crude product can be purified via column chromatography on silica gel.

  • Hydrolysis to this compound:

    • Dissolve the purified ethyl ester in a mixture of tetrahydrofuran (THF) and methanol.[8]

    • Add an aqueous solution of a strong base, such as sodium hydroxide (NaOH), and stir the mixture at room temperature for several hours.[8]

    • Causality: The hydroxide ions catalyze the hydrolysis of the ester to the corresponding carboxylate salt.

    • After the reaction is complete (monitored by TLC), remove the organic solvents via rotary evaporation.

    • Acidify the remaining aqueous solution with a strong acid (e.g., 6 N HCl) to a pH of ~2.[8]

    • Causality: Protonation of the carboxylate salt causes the free carboxylic acid to precipitate out of the solution due to its lower water solubility.

    • Collect the precipitate by filtration, wash with cold water to remove residual salts, and dry under vacuum.

  • Crystallization for X-ray Diffraction:

    • The key to obtaining diffraction-quality crystals is slow, controlled precipitation from a saturated solution.[5]

    • Solvent Selection: Test the solubility of the purified acid in various solvents (e.g., ethanol, methanol, ethyl acetate, acetone, water) to find a solvent in which it is sparingly soluble at room temperature but more soluble upon heating.

    • Slow Evaporation: Dissolve the compound in a suitable solvent in a loosely covered vial. Allow the solvent to evaporate slowly over several days.

    • Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer.

    • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a "poor" solvent (one in which the compound is insoluble but is miscible with the solvent of the solution). The vapor of the poor solvent will slowly diffuse into the solution, reducing the compound's solubility and promoting crystallization.

    • The resulting crystals should be clear, well-formed, and typically >0.1 mm in each dimension.[5]

Workflow Visualization

The overall process from synthesis to data analysis is a linear progression, as illustrated below.

G cluster_synthesis Synthesis & Purification cluster_cryst Crystallization cluster_xray X-ray Diffraction & Analysis S1 React β-keto ester with Hydroxylamine S2 Purify Ethyl Ester (Chromatography) S1->S2 S3 Base-catalyzed Hydrolysis S2->S3 S4 Acidification & Precipitation S3->S4 S5 Purify Carboxylic Acid S4->S5 C1 Solvent Screening S5->C1 C2 Grow Single Crystals (e.g., Slow Evaporation) C1->C2 X1 Mount Crystal & Collect Diffraction Data C2->X1 X2 Solve Structure (Electron Density Map) X1->X2 X3 Refine Atomic Positions X2->X3 X4 Generate CIF File X3->X4

Caption: Workflow from synthesis to structural analysis.

Prospective Crystal Structure Analysis

While the specific crystallographic data for this compound is not available, we can predict its key structural features based on the analysis of related compounds, such as 5-methylisoxazole-4-carboxylic acid.[9][10]

X-ray Diffraction Methodology

The standard protocol for single-crystal X-ray diffraction involves several key stages:[5][6]

  • Data Collection: A suitable crystal is mounted on a diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect a full diffraction pattern.[5]

  • Structure Solution: The positions and intensities of the diffracted beams are used to calculate an electron density map of the unit cell.[5]

  • Structure Refinement: An atomic model is built into the electron density map. The positions and thermal parameters of the atoms are adjusted (refined) to achieve the best possible fit between the calculated and observed diffraction data.[5]

Predicted Physicochemical and Crystallographic Properties

The following table summarizes the known properties of the target compound and provides predicted values for its crystallographic analysis based on typical small organic molecules.

PropertyValue / Predicted ValueSource
Chemical Formula C₆H₇NO₃[]
Molecular Weight 141.12 g/mol []
IUPAC Name 3,4-dimethyl-1,2-oxazole-5-carboxylic acid[]
Predicted Crystal System Monoclinic or OrthorhombicGeneral Knowledge
Predicted Space Group P2₁/c or Pnma (common for centrosymmetric molecules)General Knowledge
Predicted Z value 2 or 4General Knowledge
Predicted H-Bonding Carboxylic acid dimer (R²₂(8) motif) or acid-isoxazole chain[9][10]
Molecular Geometry and Supramolecular Interactions

The molecular structure will feature a planar isoxazole ring. The key structural determinants in the crystal lattice will be the intermolecular interactions, particularly hydrogen bonds involving the carboxylic acid group.

  • Intramolecular Interactions: The planarity of the molecule will be a key feature, similar to other isoxazole derivatives.[11]

  • Intermolecular Hydrogen Bonding: Carboxylic acids in the solid state typically form strong hydrogen bonds. Two primary motifs are anticipated:

    • Centrosymmetric Dimer: The most common motif for carboxylic acids is the formation of a dimer, where two molecules are linked by a pair of O-H···O hydrogen bonds between their carboxyl groups.

    • Chain Formation: Alternatively, strong intermolecular O-H···N hydrogen bonds can form between the carboxylic acid's hydroxyl group and the nitrogen atom of the isoxazole ring of an adjacent molecule, leading to the formation of a linear chain.[9][10] This has been observed in the crystal structure of 5-methylisoxazole-4-carboxylic acid.[9][10]

The diagram below illustrates these potential hydrogen bonding networks.

H_Bonding cluster_dimer Carboxylic Acid Dimer Motif cluster_chain Acid-Isoxazole Chain Motif mol1 R-C(=O)O-H mol2 H-O(O=)C-R mol1->mol2 O-H···O mol2->mol1 O-H···O mol3 R-COOH mol4 ···N(isoxazole)-R' mol3->mol4 O-H···N mol5 ···COOH mol4->mol5

Sources

Solubility of 3,4-Dimethylisoxazole-5-carboxylic acid in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 3,4-Dimethylisoxazole-5-carboxylic Acid in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide synthesizes information from closely related structural isomers, fundamental chemical principles, and established analytical methodologies to offer a robust predictive solubility profile and practical guidance for laboratory professionals. The document is intended for researchers, scientists, and drug development professionals who utilize this compound in their work and require a deep understanding of its behavior in various organic solvent systems.

Introduction: The Significance of this compound

This compound is a heterocyclic organic compound featuring a substituted isoxazole ring. The isoxazole scaffold is considered a "privileged structure" in medicinal chemistry, frequently appearing in biologically active compounds due to its metabolic stability and ability to participate in various intermolecular interactions.[1] Isoxazole derivatives have been investigated for a wide range of therapeutic applications, including as anti-inflammatory, anticancer, and antibacterial agents.[2]

A thorough understanding of the solubility of this compound in organic solvents is paramount for its application in drug discovery and chemical synthesis. Solubility dictates the choice of solvents for reaction media, purification processes such as crystallization, and formulation of solutions for biological screening. In the context of drug development, the solubility profile of a compound is a critical determinant of its pharmacokinetic properties, including absorption and bioavailability.

This guide aims to provide a detailed theoretical and practical framework for understanding and determining the solubility of this compound in common organic solvents.

Physicochemical Profile and Its Influence on Solubility

The solubility of a compound is intrinsically linked to its physicochemical properties. The key properties of this compound and a closely related isomer, 3,5-Dimethylisoxazole-4-carboxylic acid, are presented in Table 1.

PropertyValueSource
IUPAC Name 3,4-dimethyl-1,2-oxazole-5-carboxylic acid[]
CAS Number 91367-90-7[]
Molecular Formula C6H7NO3[]
Molecular Weight 141.12 g/mol []
Predicted pKa ~2.53 (for the 3,5-dimethyl isomer)[4]
Melting Point 141-145 °C (for the 3,5-dimethyl isomer)[4]
Appearance White to off-white solid[5]

The presence of a carboxylic acid group is the most significant determinant of the solubility behavior of this compound. With a predicted pKa similar to its isomer (around 2.53), it is a relatively strong organic acid.[4] This acidic nature implies that its solubility will be highly dependent on the pH of the medium; it will be significantly more soluble in basic solutions where it can form a more polar carboxylate salt.

The molecule presents a balance between the polar carboxylic acid group, which can act as a hydrogen bond donor and acceptor, and the less polar dimethylisoxazole ring. This duality suggests that the compound will be most soluble in polar organic solvents that can effectively solvate both the polar and non-polar regions of the molecule.

cluster_molecule This compound C1 C C2 C C1->C2 CH3_1 CH3 C1->CH3_1 N1 N C2->N1 CH3_2 CH3 C2->CH3_2 C3 C C3->C1 C4 C C3->C4 O1 O O1->C3 N1->O1 O2 O C4->O2 = O3 O C4->O3 H1 H O3->H1

Caption: Molecular structure of this compound.

Predicted Solubility Profile in Common Organic Solvents

Based on the physicochemical properties and general principles of solubility, a predicted solubility profile for this compound in a range of common organic solvents is presented in Table 2. It is important to note that these are predictions and should be confirmed by experimental determination.

SolventSolvent TypePredicted SolubilityRationale
Dimethyl Sulfoxide (DMSO) Polar AproticHighly SolubleHighly polar solvent, excellent hydrogen bond acceptor. A 10mM solution of the isomer is known to be soluble in DMSO.[6]
Methanol Polar ProticSolublePolar protic solvent, capable of hydrogen bonding with the carboxylic acid group. The isomer is known to be soluble in methanol.[4]
Ethanol Polar ProticSolubleSimilar to methanol, but slightly less polar. Good solubility is still expected.
Acetone Polar AproticModerately SolubleAprotic solvent with a significant dipole moment, capable of dissolving the compound to a moderate extent.
Ethyl Acetate Moderately Polar AproticSparingly to Moderately SolubleOften used as an extraction solvent for similar compounds during synthesis, suggesting at least moderate solubility.
Dichloromethane (DCM) Non-polarSparingly SolubleLower polarity makes it less effective at solvating the polar carboxylic acid group.
Toluene Non-polarSparingly SolubleA non-polar aromatic solvent, may show some interaction with the isoxazole ring but poor solvation of the carboxylic acid.
Hexane Non-polarInsolubleA non-polar aliphatic solvent, unlikely to dissolve a polar carboxylic acid.

Experimental Protocol for Solubility Determination

The following protocol outlines a standard method for the quantitative determination of the solubility of this compound in organic solvents.

Materials and Equipment
  • This compound (solid, high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Thermostatic shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent.

    • Seal the vials tightly and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a short time to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a pipette.

    • Filter the supernatant through a syringe filter to remove any undissolved solid particles.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations in the respective organic solvent.

    • Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area against concentration.

    • Inject the filtered sample supernatant into the HPLC system under the same conditions.

    • Determine the concentration of the solute in the sample by comparing its peak area to the calibration curve.

  • Calculation of Solubility:

    • The solubility is the concentration of the solute in the saturated solution, as determined by HPLC, and is typically expressed in mg/mL or g/L.

start Start: Excess Solute + Solvent equilibrate Equilibrate in Thermostatic Shaker start->equilibrate settle Settle Excess Solid equilibrate->settle filter Filter Supernatant settle->filter hplc Analyze by HPLC filter->hplc calculate Calculate Solubility from Calibration Curve hplc->calculate end End: Quantitative Solubility Value calculate->end

Caption: Workflow for experimental solubility determination.

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

  • Temperature: For most solid solutes, solubility increases with increasing temperature. This is an important consideration for processes like recrystallization.

  • pH: As a carboxylic acid, the solubility of this compound will be significantly lower in acidic conditions and will increase in neutral to basic conditions due to the formation of the more soluble carboxylate anion.

  • Solvent Polarity: As discussed, polar solvents are expected to be more effective at dissolving this compound. A systematic study of solubility in a range of solvents with varying polarity can provide valuable insights into its dissolution behavior.

  • Purity of the Compound: Impurities can affect the measured solubility. It is crucial to use a highly purified sample for accurate solubility determination.

Conclusion

While direct, quantitative solubility data for this compound in organic solvents is sparse in the current literature, a strong predictive understanding can be formulated based on its chemical structure and the properties of its close isomers. It is anticipated to be highly soluble in polar aprotic solvents like DMSO and soluble in polar protic solvents such as methanol and ethanol, with decreasing solubility in less polar solvents. For researchers and drug development professionals, the provided theoretical framework and detailed experimental protocol offer a solid foundation for working with this compound and for generating the precise solubility data required for their specific applications.

References

  • Google Patents. (n.d.). WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
  • Horgan, C. (2022). Recent developments in the practical application of novel carboxylic acid bioisosteres. CORA.
  • LookChem. (n.d.). Cas 2510-36-3,3,5-DIMETHYLISOXAZOLE-4-CARBOXYLIC ACID.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 75636, 3,5-Dimethylisoxazole-4-carboxylic acid.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1132979, Dimethyl-1,3-oxazole-5-carboxylic acid.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 91367-90-7.
  • PubMed. (2022). Exploration of Isoxazole-Carboxylic Acid Methyl Ester Based 2-Substituted Quinoline Derivatives as Promising Antitubercular Agents.
  • ResearchGate. (n.d.). A few biologically active highly substituted isoxazole derivatives.
  • The Good Scents Company. (n.d.). acetyl tributyl citrate.
  • U.S. National Library of Medicine. (n.d.). Solution Phase Synthesis of a Diverse Library of Highly Substituted Isoxazoles.
  • MDPI. (2022). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research.
  • Alichem. (n.d.). 3, 5-Dimethylisoxazole-4-carboxylic acid, 1 ml.

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A Technical Guide to the Reactivity of 3,4-Dimethylisoxazole-5-carboxylic Acid: Beyond Classical Electrophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 3,4-dimethylisoxazole-5-carboxylic acid scaffold is a privileged motif in modern medicinal chemistry, notably appearing in advanced drug candidates. However, its fully substituted heterocyclic core precludes direct electrophilic aromatic substitution (SEAr), a common pathway for functionalizing aromatic systems. This technical guide provides an in-depth analysis of the real-world reactivity of this molecule with electrophiles, moving beyond classical theory to explore the nuanced and synthetically valuable transformations critical for drug development. We will dissect three primary reactive pathways: electrophile-induced ring-opening, functionalization of the "benzylic-like" methyl side-chains, and strategic manipulation of the C5-carboxylic acid moiety. This document serves as a practical manual for researchers, scientists, and drug development professionals aiming to leverage this scaffold for the synthesis of novel chemical entities.

Introduction to the Isoxazole Scaffold

The this compound Core: Structure and Significance

The isoxazole ring system is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This arrangement results in a unique electronic landscape, conferring properties that are highly desirable in drug design, including metabolic stability and the ability to participate in crucial hydrogen bonding interactions. The subject of this guide, this compound, presents a fully substituted isoxazole core, which enhances its stability and provides specific vectors for molecular growth. Its structure is a cornerstone for building complex molecules with precise three-dimensional arrangements.

Importance in Medicinal Chemistry and Drug Discovery

Isoxazole derivatives are integral to numerous clinically approved drugs and advanced pharmaceutical candidates, demonstrating a wide spectrum of biological activities including anti-inflammatory, anticancer, and antibacterial properties.[1] Specifically, amide derivatives of 3,5-dimethylisoxazole-4-carboxylic acid have been identified as potent and selective histamine H3 receptor (H3R) antagonists, showing potential for the treatment of depression.[2] The rigid framework of the isoxazole ring helps to correctly orient pharmacophoric elements, leading to high-affinity interactions with biological targets. The carboxylic acid function on the this compound scaffold serves not only as a key interaction point but also as a versatile synthetic handle for creating libraries of amides, esters, and other bioisosteres.[3]

The Electronic Landscape: Why Classical SEAr is Disfavored

A foundational concept in aromatic chemistry is electrophilic aromatic substitution (SEAr). However, applying this model directly to this compound is a critical error. The isoxazole ring is inherently electron-deficient compared to benzene, making it less nucleophilic and generally resistant to electrophilic attack.[4]

Furthermore, the target molecule is substituted at all three available carbon positions (C3, C4, and C5). Any potential SEAr reaction would require the displacement of an existing substituent, which is energetically unfavorable. The combination of an electron-poor ring system and the absence of an available hydrogen atom for substitution renders the heterocyclic core inert to classical SEAr conditions (e.g., Friedel-Crafts, direct nitration). This inherent stability necessitates alternative strategies for functionalization.

Caption: Steric and electronic factors preventing classical SEAr.

Pathway I: Electrophile-Induced Ring-Opening Reactions

The most synthetically powerful reaction of some substituted isoxazoles with electrophiles does not functionalize the ring but rather opens it. This transformation is driven by the inherent weakness of the N-O bond and results in highly functionalized acyclic products.

Mechanism of N-O Bond Cleavage

The reaction is initiated by the attack of an electrophile on the isoxazole ring, likely at the nitrogen atom. This electrophilic activation makes the N-O bond susceptible to cleavage. The subsequent ring-opening cascade leads to a stable acyclic product. A prime example of this reactivity is the ring-opening fluorination of isoxazoles using electrophilic fluorinating agents.[5][6][7]

Case Study: Ring-Opening Fluorination with Selectfluor

Treatment of a C4-substituted isoxazole with 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), commonly known as Selectfluor, does not result in substitution but in a clean ring-opening reaction to yield an α-fluorocyanoketone.[8][9] This reaction is valuable as it introduces a fluorine atom—a key element in modern drug design for modulating pKa, lipophilicity, and metabolic stability—while simultaneously revealing versatile cyano and ketone functionalities.

Ring_Opening_Mechanism isoxazole Substituted Isoxazole intermediate Fluorinated Cationic Intermediate isoxazole->intermediate Electrophilic Attack (F+) selectfluor Selectfluor (E-F+) selectfluor->intermediate ring_opening N-O Bond Cleavage intermediate->ring_opening product α-Fluorocyanoketone Product ring_opening->product Rearrangement

Caption: Proposed mechanism for electrophile-induced ring-opening.

Experimental Protocol: Ring-Opening Fluorination (Adapted from Literature)

The following protocol is adapted from procedures reported for 4-methylisoxazoles and serves as a robust starting point for experimentation with this compound or its ester derivatives.[7][9]

  • Preparation: To a dry reaction vial equipped with a magnetic stir bar, add the isoxazole starting material (1.0 equiv).

  • Reagent Addition: Add Selectfluor (1.5 equiv).

  • Solvent: Add anhydrous acetonitrile (MeCN) to achieve a concentration of 0.1 M.

  • Reaction: Seal the vial and heat the mixture to 80 °C.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until consumption of the starting material is complete (typically 12-24 hours).

  • Workup: Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel to isolate the α-fluorocyanoketone product.

Substrate Scope and Expected Yields

Studies on various C4- and C5-substituted isoxazoles have demonstrated the broad applicability of this ring-opening fluorination.[8][9]

C3-SubstituentC4-SubstituentC5-SubstituentProductReported Yield
HMePhenylα-fluoro-α-methyl-β-oxobenzeneacetonitrile93%
HMe4-Cl-Phenyl4-chloro-α-fluoro-α-methyl-β-oxobenzeneacetonitrile85%
HMeCyclohexylα-cyclohexyl-α-fluoro-β-oxopropanenitrile75%
HMeEster (COOEt)Ethyl 2-cyano-2-fluoro-3-oxobutanoate60%
Data adapted from literature on related isoxazole systems to illustrate general trends.[8]

Pathway II: Functionalization of the Methyl Side-Chains

With the heterocyclic core being inert to direct substitution, the methyl groups at the C3 and C4 positions become primary targets for functionalization. These positions exhibit "benzylic-like" reactivity, meaning they can be selectively halogenated via free-radical pathways.[10][11]

Protocol: Free-Radical Side-Chain Bromination with NBS

Benzylic bromination is a standard synthetic operation that can be effectively applied to the methyl groups of the isoxazole core. N-Bromosuccinimide (NBS) is the reagent of choice, as it provides a low, steady concentration of bromine radicals, minimizing side reactions.

  • Preparation: Dissolve the this compound (or its ester) (1.0 equiv) in a suitable solvent like carbon tetrachloride (CCl₄) or acetonitrile.

  • Reagent Addition: Add NBS (1.1 equiv).

  • Initiator: Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

  • Reaction: Heat the mixture to reflux or irradiate with a UV lamp to initiate the reaction.

  • Monitoring: Monitor the reaction by TLC or ¹H NMR, observing the disappearance of the methyl singlet and the appearance of a new CH₂Br signal.

  • Workup: Cool the reaction, filter off the succinimide byproduct, and wash the filtrate.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by chromatography or recrystallization.

Alternative Pathway: Deprotonation-Alkylation

A complementary strategy involves the deprotonation of the C5-methyl group (in a related system without the C4-methyl and C5-carboxyl groups) using a strong, non-nucleophilic base like lithium diisopropylamide (LDA), followed by quenching with an electrophile.[1] This method allows for the introduction of a wide range of substituents by forming a new carbon-carbon bond. While the acidity of the C4-methyl protons in the target molecule would need to be experimentally verified, this pathway offers significant synthetic potential.

Caption: Workflow for selective functionalization of methyl side-chains.

Pathway III: Transformations Involving the C5-Carboxylic Acid

The carboxylic acid at the C5 position is the most versatile functional group on the molecule for derivatization using well-established synthetic protocols.

Standard Derivatizations: Esterification and Amidation
  • Esterification: The carboxylic acid can be easily converted to its corresponding ester (e.g., methyl or ethyl ester) under standard Fischer esterification conditions (refluxing in the corresponding alcohol with a catalytic amount of strong acid like H₂SO₄). This is often a necessary first step to protect the acid and improve solubility in organic solvents for subsequent reactions.[3]

  • Amidation: Amide bond formation is paramount in drug discovery. This is typically achieved by activating the carboxylic acid with a coupling agent (e.g., EDC/HOBt, HATU, or conversion to the acid chloride with SOCl₂) followed by the addition of the desired amine. This reaction is robust and allows for the rapid synthesis of large libraries of compounds for structure-activity relationship (SAR) studies.[3]

Potential for Decarboxylation

While often requiring harsh thermal conditions, decarboxylation of heteroaromatic carboxylic acids can be a viable synthetic step to access the corresponding C-H substituted analogue.[3] This could provide access to the 3,4-dimethylisoxazole scaffold, which can be a valuable building block in its own right.

Advanced Concepts: Ring Fragmentation

Under certain conditions, the isoxazole ring can undergo fragmentation, which is mechanistically related to the Beckmann rearrangement.[12] This process involves the cleavage of both the N-O and a C-C bond in the ring, often promoted by a Lewis acid or upon rearrangement of an intermediate. This pathway can lead to the formation of nitrile-containing compounds, which are themselves valuable synthetic intermediates.[13] While less predictable than the pathways described above, understanding this potential fragmentation is crucial for troubleshooting unexpected reaction outcomes and for potentially harnessing it for novel synthetic routes.

Summary and Outlook

The reactivity of this compound with electrophiles is a compelling case study in modern heterocyclic chemistry. The fully substituted core is robust and inert to classical aromatic substitution, forcing chemists to employ more sophisticated strategies.

Reaction PathwayReagent(s)Position of ReactivityResulting Functional Group(s)
Ring-Opening SelectfluorIsoxazole Ring (N-O bond)α-Fluoronitrile, Ketone
Side-Chain Halogenation NBS, AIBN/UVC4-MethylBromomethyl (-CH₂Br)
Side-Chain Alkylation LDA, then Electrophile (E+)C4-Methyl (Predicted)Alkylated Methyl (-CH₂-E)
Amidation Amine, Coupling AgentC5-Carboxylic AcidAmide (-CONHR)
Esterification Alcohol, Acid CatalystC5-Carboxylic AcidEster (-COOR)

By understanding these non-classical reaction pathways—ring-opening, side-chain functionalization, and carboxylic acid manipulation—drug development professionals can unlock the full synthetic potential of this valuable scaffold. The insights provided in this guide empower the rational design of synthetic routes to novel, diverse, and potent isoxazole-based therapeutics.

References

  • Waldo, J. P., & Larock, R. C. (2007). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. The Journal of Organic Chemistry, 72(25), 9643–9647. [Link]
  • Komatsuda, M., Ohki, H., Kondo, H., Jr, Suto, A., & Yamaguchi, J. (2022). Ring-Opening Fluorination of Isoxazoles. Organic Letters, 24(17), 3270–3274. [Link]
  • Komatsuda, M., Ohki, H., Kondo, H., Jr, Suto, A., & Yamaguchi, J. (2022). Ring-Opening Fluorination of Isoxazoles. Organic Letters, 24(17), 3270–3274. [Link]
  • Komatsuda, M., Ohki, H., Kondo, H., Jr, Suto, A., & Yamaguchi, J. (2022). Ring-Opening Fluorination of Isoxazoles.
  • Organic Chemistry Portal. (2022).
  • ResearchGate. (n.d.).
  • Waldo, J. P., & Larock, R. C. (2007). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization: An Efficient Synthesis of Valdecoxib.
  • Komatsuda, M., Ohki, H., Kondo, H., Jr, Suto, A., & Yamaguchi, J. (2022). Ring-Opening Fluorination of Isoxazoles.
  • ResearchGate. (n.d.). Beckmann fragmentation instead of rearrangement of tosyl oxime 13a. [Link]
  • Ferreira, V. S., et al. (2021). Studies of the Synthesis of Fused Isoxazoline/Isoquinolinones and Evaluation of the Antifungal Activity of Isoxazole-like Benzamide and Isoquinolinone Hybrids. Molecules, 26(19), 5894. [Link]
  • Organic Chemistry Portal. (n.d.). Synthesis of isoxazoles. [Link]
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  • Pathigoolla, A., et al. (2016). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry, 12, 241–248. [Link]
  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Isoxazole–oxazole conversion by Beckmann rearrangement. [Link]
  • Khimiya Geterotsiklicheskikh Soedinenii. (1980). Studies in isoxazole chemistry. II.
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  • Organic Chemistry Portal. (2007).
  • Waldo, J. P., & Larock, R. C. (2007). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization: An Efficient Synthesis of Valdecoxib. The Journal of Organic Chemistry, 72(25), 9643–9647. [Link]
  • MDPI. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Organics, 5(2), 196-217. [Link]
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  • Heterocycles. (1993). new chemistry of oxazoles. Heterocycles, 35(2), 1441. [Link]
  • MDPI. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Molbank, 2024(1), M1762. [Link]
  • Waldo, J. P., & Larock, R. C. (2007). The synthesis of highly substituted isoxazoles by electrophilic cyclization: an efficient synthesis of valdecoxib. The Journal of Organic Chemistry, 72(25), 9643–9647. [Link]
  • Study.com. (n.d.).
  • Gao, Z., et al. (2013). Identification and profiling of 3,5-dimethyl-isoxazole-4-carboxylic acid [2-methyl-4-((2S,3'S)-2-methyl-[1,3']bipyrrolidinyl-1'-yl)phenyl] amide as histamine H(3) receptor antagonist for the treatment of depression. Bioorganic & Medicinal Chemistry Letters, 23(23), 6269–6273. [Link]
  • Pearson+. (n.d.).
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Nucleophilic character of the isoxazole ring in 3,4-Dimethylisoxazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Nucleophilic Character of the Isoxazole Ring in 3,4-Dimethylisoxazole-5-carboxylic Acid

Abstract

The isoxazole ring is a cornerstone five-membered heterocycle in medicinal chemistry and drug development, valued for its unique electronic properties and metabolic stability.[1][2][3] This technical guide provides a detailed exploration of the nucleophilic character of the isoxazole ring, with a specific focus on this compound. We dissect the intricate interplay of the ring's inherent electronic nature with the modulating effects of its substituents—two electron-donating methyl groups and an electron-withdrawing carboxylic acid. This guide synthesizes theoretical principles with practical, field-proven methodologies, offering researchers and drug development professionals a comprehensive resource for understanding and predicting the reactivity of this important scaffold. We will cover the theoretical underpinnings of isoxazole reactivity, computational workflows for predicting nucleophilicity, and detailed experimental protocols for probing these characteristics through electrophilic substitution reactions.

The Isoxazole Core: An Introduction to Electronic Structure and Reactivity

The isoxazole ring is an aromatic heterocycle containing one nitrogen and one oxygen atom in a 1,2-relationship.[4] This arrangement results in a π-electron system that is generally considered electron-deficient compared to benzene, primarily due to the electronegativity of the heteroatoms. The weak N-O bond is a key feature, rendering the ring susceptible to cleavage under certain conditions, such as catalytic hydrogenation or photolysis.[2][5][6]

The inherent reactivity of the isoxazole ring towards electrophiles is modest. Due to the electron-withdrawing nature of the nitrogen atom and the overall low electron density, electrophilic aromatic substitution (SEAr) reactions are challenging and often require forcing conditions.[7] When such reactions do occur, the position of attack is highly regioselective. Theoretical and experimental studies consistently show that electrophilic attack preferentially occurs at the C4 position.[8] This preference can be rationalized by examining the stability of the Wheland intermediate (the sigma complex) formed during the reaction. Attack at C4 allows for the positive charge to be delocalized across the ring without placing it on the electronegative oxygen atom, a key factor in its relative stability.

Caption: General structure of the isoxazole ring.

Modulating the Core: Substituent Effects in this compound

The nucleophilic character of the isoxazole ring is not static; it is profoundly influenced by the electronic properties of its substituents. In this compound, we observe a classic push-pull scenario.

  • Electron-Donating Groups (EDGs): The methyl groups at the C3 and C4 positions are weak electron-donating groups through an inductive effect. These groups increase the electron density of the isoxazole ring, thereby enhancing its nucleophilicity and activating it towards electrophilic attack compared to an unsubstituted isoxazole.

  • Electron-Withdrawing Group (EWG): The carboxylic acid group at the C5 position is a strong electron-withdrawing group through both inductive and resonance effects. This group deactivates the ring, reducing its overall electron density and making it less nucleophilic.

The net effect on the ring's reactivity is a balance of these opposing influences. While the methyl groups prime the ring for reaction, the carboxylic acid group tempers this reactivity. Consequently, while the molecule can still participate in nucleophilic reactions, it may require more forcing conditions than an isoxazole substituted only with alkyl groups. The primary site of nucleophilic attack from the ring itself remains the C4 position, although its reactivity is modulated.

Probing Nucleophilicity: A Computational Approach

Before undertaking laboratory synthesis, computational chemistry offers a powerful, cost-effective method for predicting the reactivity and nucleophilic character of this compound. Density Functional Theory (DFT) is a particularly useful tool for this purpose.[9][10] A typical workflow allows for the visualization of electron density and the quantification of properties that correlate with reactivity.

Figure_2_DFT_Workflow Computational workflow for predicting nucleophilicity. A 1. Structure Input Define 3,4-dimethylisoxazole- 5-carboxylic acid structure B 2. Geometry Optimization Calculate lowest energy conformation (e.g., B3LYP/6-31G*) A->B C 3. Frequency Calculation Confirm true energy minimum (no imaginary frequencies) B->C D 4. Electronic Property Calculation - Molecular Orbitals (HOMO, LUMO) - Natural Population Analysis (NPA) - Electrostatic Potential (ESP) Map C->D E 5. Reactivity Analysis - Identify regions of high electron density (nucleophilic sites) - Analyze HOMO for likely sites of electrophilic attack D->E

Caption: Workflow for DFT analysis of molecular reactivity.

Key Metrics from Computational Analysis:

  • Highest Occupied Molecular Orbital (HOMO): The energy and spatial distribution of the HOMO are critical indicators of nucleophilicity. Regions of the molecule with a large HOMO lobe are prime candidates for electrophilic attack.

  • Electrostatic Potential (ESP) Map: This map visualizes the charge distribution across the molecule. Electron-rich, nucleophilic regions will appear as areas of negative electrostatic potential (typically colored red).

  • Natural Population Analysis (NPA): This method provides calculated atomic charges. The carbon atom with the most negative charge is often the most nucleophilic. For isoxazoles, this is typically C4.[9]

Calculated Property Interpretation for Nucleophilicity Predicted Outcome for this compound
HOMO Energy Higher energy indicates greater reactivity (more easily donates electrons).Moderately high, balanced by EDGs and EWGs.
HOMO Lobe Distribution Largest lobe indicates the primary site of electrophilic attack.The largest lobe is expected to be centered on the C4 carbon.
ESP Map Red/negative potential regions are electron-rich and nucleophilic.A region of negative potential is anticipated around the C4 position.
NPA Charge on C4 A more negative charge suggests higher nucleophilicity.The C4 carbon is expected to carry the most negative charge among the ring carbons.[9]

Experimental Validation: Electrophilic Aromatic Substitution

The most direct method to probe the nucleophilic character of the isoxazole ring is through electrophilic aromatic substitution (SEAr) reactions.[1][11][12] Despite the deactivating effect of the carboxylic acid, the activating methyl groups should still permit reactions like halogenation at the C4 position, which is unsubstituted in the target molecule.

A common and effective reaction is iodination using iodine monochloride (ICl) or a combination of I₂ and an oxidizing agent. The success and yield of this reaction provide a direct measure of the ring's ability to act as a nucleophile.

Figure_3_Iodination_Mechanism Mechanism of Electrophilic Iodination at C4. cluster_0 3,4-Dimethylisoxazole- 5-carboxylic acid cluster_1 Electrophile Generation cluster_2 Sigma Complex (Wheland Intermediate) cluster_3 Deprotonation cluster_4 Product mol1 Start Molecule sigma Intermediate mol1->sigma Nucleophilic attack from C4 ICl I-Cl deprot -H+ sigma->deprot product Final Product deprot->product

Caption: Generalized mechanism for C4 iodination of the isoxazole.

Protocols and Methodologies

Protocol for Electrophilic Iodination of this compound

This protocol describes a representative method for probing the nucleophilic character of the isoxazole ring via iodination at the C4 position. The choice of iodine monochloride provides a potent source of electrophilic iodine.[11][12]

Self-Validation: The success of this protocol is validated by the isolation and characterization of the iodinated product. Unambiguous characterization by ¹H NMR (disappearance of the C4-H signal, if present, or analysis of substituent shifts), ¹³C NMR, and Mass Spectrometry confirms that the reaction has proceeded as expected at the predicted nucleophilic site.

Methodology:

  • Reagent Preparation:

    • Dissolve this compound (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or chloroform) in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

    • Prepare a solution of iodine monochloride (ICl) (1.1 eq) in the same anhydrous solvent. Caution: ICl is corrosive and moisture-sensitive. Handle in a fume hood.

  • Reaction Execution:

    • Cool the solution of the isoxazole derivative to 0 °C using an ice bath.

    • Add the ICl solution dropwise to the stirred isoxazole solution over 15-20 minutes. Maintain the temperature at 0 °C during the addition.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup and Purification:

    • Quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted iodine.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., dichloromethane) three times.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure 4-iodo-3,5-dimethylisoxazole-4-carboxylic acid.

  • Characterization:

    • Confirm the structure of the product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Summary and Future Directions

The nucleophilic character of the isoxazole ring in this compound is a nuanced property governed by a delicate electronic balance. The inherent aromatic system, while electron-deficient, possesses a nucleophilic center at the C4 position. This nucleophilicity is enhanced by the electron-donating methyl groups at C3 and C4 but simultaneously diminished by the potent electron-withdrawing carboxylic acid at C5.

This guide has demonstrated that a combination of theoretical modeling and classical electrophilic substitution experiments provides a robust framework for understanding and exploiting the reactivity of this scaffold. For researchers in drug development, a thorough grasp of these principles is essential for designing synthetic routes, predicting sites of metabolism, and developing structure-activity relationships for novel isoxazole-based therapeutic agents.[3][13] Future work could involve quantitative kinetic studies to precisely measure the impact of each substituent on the rate of electrophilic substitution, providing deeper insights for the rational design of next-generation pharmaceuticals.

References

  • Waldo, J. P., & Larock, R. C. (2007). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization: An Efficient Synthesis of Valdecoxib. The Journal of Organic Chemistry.
  • Jackson, K. E., et al. (2023). Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl-2H-Azirines. ACS Organic & Inorganic Au.
  • Waldo, J. P., & Larock, R. C. (2005). Synthesis of Isoxazoles via Electrophilic Cyclization. Organic Letters.
  • National Center for Biotechnology Information. (n.d.). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. PubMed Central.
  • Jackson, K. E., et al. (2023). Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl-2H-Azirines. ChemRxiv.
  • Reddit. (2023). How is isoxazole substituted at the 4-position? r/OrganicChemistry.
  • Abdelmalek, O., et al. (2012). Geometric and Electronic Structure of Isoxazole and Isothiazole Derivatives by PM3 and Density Functional Theory. Asian Journal of Chemistry.
  • Wikipedia. (n.d.). Isoxazole.
  • Shepard, S. G., et al. (2022). Substituted Pyridines from Isoxazoles: Scope and Mechanism. The Journal of Organic Chemistry.
  • NANO BIOMED. (2024). Construction of Isoxazole ring: An Overview. Letters in Applied NanoBioScience.
  • ResearchGate. (n.d.). Ring-Opening Fluorination of Isoxazoles.
  • LookChem. (n.d.). 3,5-DIMETHYLISOXAZOLE-4-CARBOXYLIC ACID.
  • Kumar, V., et al. (2021). The synthetic and therapeutic expedition of isoxazole and its analogs. RSC Advances.
  • J-STAGE. (n.d.). Synthetic reactions using isoxazole compounds.
  • ResearchGate. (n.d.). A first-principles study of the linear and nonlinear optical properties of isoxazole derivatives.
  • Royal Society of Chemistry. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Medicinal Chemistry.
  • ResearchGate. (2020). Theoretical-study-of-Isoxazoles-and-their-derivatives.
  • National Center for Biotechnology Information. (2025). A Comprehensive Study of the Synthesis, Spectral Characteristics, Quantum–Chemical Molecular Electron Density Theory, and In Silico Future Perspective of Novel CBr3-Functionalyzed Nitro-2-Isoxazolines Obtained via (3 + 2) Cycloaddition of (E)-3,3,3-Tribromo-1-Nitroprop-1-ene. PubMed Central.
  • ACS Publications. (2020). Time-Resolved Photoelectron Spectroscopy Studies of Isoxazole and Oxazole. The Journal of Physical Chemistry A.
  • ResearchGate. (2025). Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives.
  • Beilstein Journals. (n.d.). Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines.
  • PubMed. (2021). Diradical Interactions in Ring-Open Isoxazole.
  • ACS Publications. (n.d.). General synthesis of 4-isoxazolecarboxylic acids.
  • International Journal of Pharmaceutical Sciences and Research. (n.d.). Synthesis and Characterization of Novel Isoxazole derivatives.
  • National Center for Biotechnology Information. (n.d.). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. PubMed Central.
  • Georganics. (n.d.). Isoxazole-5-carboxylic acid.
  • PubChem. (n.d.). 5-Methylisoxazole-4-carboxylic acid.
  • PubChem. (n.d.). 3,5-Dimethylisoxazole-4-carboxylic acid.
  • National Center for Biotechnology Information. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. PubMed Central.
  • PubMed. (2013). Identification and profiling of 3,5-dimethyl-isoxazole-4-carboxylic acid [2-methyl-4-((2S,3'S)-2-methyl-[1,3']bipyrrolidinyl-1'-yl)phenyl] amide as histamine H(3) receptor antagonist for the treatment of depression.
  • Google Patents. (n.d.). Process for synthesizing 5-methyl-isoxazole-3-carboxamide.
  • PubChem. (n.d.). 5-Amino-3,4-dimethylisoxazole.
  • NIST. (n.d.). 5-Amino-3,4-dimethyl-isoxazole. NIST WebBook.
  • Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams.

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An In-depth Technical Guide to 3,4-Dimethylisoxazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The isoxazole scaffold is a cornerstone in medicinal chemistry, prized for its metabolic stability and ability to act as a versatile bioisostere. This guide delves into the specifics of a particular derivative, 3,4-Dimethylisoxazole-5-carboxylic acid (CAS No. 91367-90-7), a molecule with significant potential as a building block in the synthesis of novel therapeutic agents. While this specific isomer is less documented than its 3,5-dimethyl-4-carboxylic acid counterpart, this guide will provide a comprehensive overview of its core characteristics, a proposed synthetic pathway, predicted spectroscopic data, and its prospective applications in drug discovery, all grounded in established chemical principles.

Core Molecular Identity and Physicochemical Properties

This compound is a disubstituted isoxazole derivative. The strategic placement of the methyl and carboxylic acid groups on the isoxazole ring dictates its chemical reactivity and potential interactions with biological targets.

PropertyValueSource
CAS Number 91367-90-7[][2][3][4][5]
Molecular Formula C₆H₇NO₃[5]
Molecular Weight 141.12 g/mol [5]
IUPAC Name 3,4-Dimethyl-1,2-oxazole-5-carboxylic acid
SMILES CC1=C(C(=NO1)C(=O)O)C

Synthesis and Mechanistic Insights

Proposed Synthetic Workflow

The synthesis of this compound can be envisioned as a multi-step process starting from readily available precursors. A common and effective method for constructing the isoxazole ring is through the reaction of a β-dicarbonyl compound with hydroxylamine.

Synthesis_Workflow cluster_0 Step 1: Diketone Formation cluster_1 Step 2: Cyclocondensation cluster_2 Step 3: Hydrolysis Diketone 2-Methyl-3-oxobutanal Isoxazole_Ester Ethyl 3,4-dimethylisoxazole-5-carboxylate Diketone->Isoxazole_Ester Reaction with Ethyl Glyoxalate Hydroxylamine Hydroxylamine (NH₂OH) Hydroxylamine->Isoxazole_Ester Reaction with Diketone Target_Molecule This compound Isoxazole_Ester->Target_Molecule Hydrolysis Hydrolysis Base Hydrolysis (e.g., NaOH) Bioisostere_Concept Carboxylic_Acid Carboxylic Acid Moiety (-COOH) Isoxazole_Analogue This compound (as a scaffold) Carboxylic_Acid->Isoxazole_Analogue Bioisosteric Replacement Improved_Properties Potential for: - Improved PK/PD - Enhanced Selectivity - Reduced Off-Target Effects Isoxazole_Analogue->Improved_Properties Leads to

Sources

Methodological & Application

Application Notes & Protocols: Strategic Amide Coupling with 3,4-Dimethylisoxazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Isoxazole Scaffold

The amide bond is a cornerstone of modern pharmacology, forming the backbone of peptides and appearing in a vast array of blockbuster drugs.[1] Its synthesis, through the coupling of a carboxylic acid and an amine, is one of the most frequently performed reactions in medicinal chemistry.[2][3] However, the direct condensation of these two moieties is unfavorable under standard conditions, necessitating the use of activating "coupling" reagents to facilitate the reaction.[4][5]

Within the landscape of drug discovery, certain heterocyclic structures are deemed "privileged scaffolds" due to their ability to bind to multiple biological targets.[6] The isoxazole ring is a prominent member of this class, recognized for its unique electronic properties, metabolic stability, and role as a versatile synthetic building block.[6][7] 3,4-Dimethylisoxazole-5-carboxylic acid (CAS 91367-90-7), in particular, serves as a valuable synthon, offering a rigid, decorated core for the elaboration of novel chemical entities. This guide provides an in-depth exploration of the mechanistic principles and practical protocols for leveraging this key intermediate in amide synthesis.

The Core Mechanism of Amide Bond Formation

The fundamental challenge in amide synthesis is overcoming the acid-base reaction between the carboxylic acid and the amine, which forms a non-reactive ammonium carboxylate salt.[4] Coupling reagents circumvent this by converting the carboxylic acid's hydroxyl group into an excellent leaving group, thereby activating the carbonyl carbon for nucleophilic attack by the amine.

Activation via Carbodiimides (e.g., EDC)

Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are powerful dehydrating agents that react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[4][8] This intermediate is susceptible to two primary pathways:

  • Desired Pathway: Nucleophilic attack by the amine to form the target amide and a soluble urea byproduct.[4][8]

  • Undesired Pathway: An intramolecular rearrangement to form a stable N-acylurea, a common side product that halts the reaction.[8][9]

To mitigate the formation of N-acylurea and reduce potential racemization, additives like 1-Hydroxybenzotriazole (HOBt) are often employed. HOBt intercepts the O-acylisourea to form an HOBt-active ester, which is less prone to side reactions but still highly reactive towards the amine.[9][10][11]

G cluster_activation Activation Step cluster_pathways Reaction Pathways Acid R-COOH (3,4-Dimethylisoxazole- 5-carboxylic acid) O_acyl O-Acylisourea Intermediate (Highly Reactive) Acid->O_acyl + EDC EDC EDC (Carbodiimide) Amide Target Amide O_acyl->Amide + Amine N_acyl N-Acylurea (Side Product) O_acyl->N_acyl Rearrangement Active_Ester HOBt Active Ester (Stable Intermediate) O_acyl->Active_Ester + HOBt Amine R'-NH2 (Amine) HOBt HOBt (Additive) Active_Ester->Amide + Amine

Caption: General mechanism of carbodiimide-mediated amide coupling.

Key Reagent Profile: this compound

Understanding the properties of the core building block is critical for designing a successful synthesis.

PropertyValueSource
CAS Number 91367-90-7[]
Molecular Formula C₆H₇NO₃[]
Molecular Weight 141.12 g/mol []
Appearance Typically an off-white to beige solidGeneral
Canonical SMILES CC1=C(ON=C1C)C(=O)O[]

The electron-withdrawing nature of the isoxazole ring can slightly increase the acidity of the carboxylic acid proton, facilitating its initial reaction with coupling reagents.

Field-Proven Experimental Protocols

The choice of coupling protocol depends on the reactivity of the amine, steric hindrance, and the desired scale of the reaction. Below are two robust, widely applicable methods for coupling this compound.

Protocol 1: EDC/HOBt Mediated Coupling (Standard Conditions)

This method is a workhorse for routine amide synthesis, particularly effective for primary and less-hindered secondary amines. The water-soluble nature of EDC and its urea byproduct simplifies purification.[10]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1 equiv)

  • EDC·HCl (1.2 equiv)

  • HOBt (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 equiv)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv) and HOBt (1.2 equiv).

  • Solvent Addition: Add anhydrous DCM (or DMF) to achieve a concentration of approximately 0.1 M with respect to the carboxylic acid.

  • Initial Stirring: Stir the mixture at room temperature until all solids are dissolved.

  • Reagent Addition: Add the desired amine (1.1 equiv) followed by the base (DIPEA, 2.5 equiv).

  • Activation: Cool the reaction mixture to 0 °C in an ice bath. Add EDC·HCl (1.2 equiv) portion-wise over 5 minutes. Causality: Adding EDC at 0 °C helps to control the initial exothermic reaction and minimizes the formation of side products.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine. Rationale: The acid wash removes excess amine and base, while the bicarbonate wash removes unreacted HOBt and any remaining acid.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield the desired amide.[13]

Protocol 2: HATU Mediated Coupling (For Challenging Substrates)

Uronium/aminium salt-based reagents like HATU are highly efficient and fast-acting, making them ideal for coupling sterically hindered amines or electron-deficient anilines where EDC may be sluggish.[2][10]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • HATU (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Procedure:

  • Pre-activation: To a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF.[14]

  • Base Addition: Add DIPEA (3.0 equiv) to the mixture. Rationale: DIPEA acts as a base to deprotonate the carboxylic acid and neutralize the HCl generated during the reaction.

  • Activation Time: Stir the mixture at room temperature for 15-20 minutes. The solution may change color, indicating the formation of the activated O-acylisourea ester.

  • Amine Addition: Add the amine (1.2 equiv) to the pre-activated mixture.

  • Reaction: Continue stirring at room temperature for 1-4 hours.

  • Monitoring: Monitor the reaction via TLC or LC-MS. These reactions are often complete within a few hours.

  • Work-up:

    • Pour the reaction mixture into a separatory funnel containing ethyl acetate and water.

    • Wash the organic layer sequentially with 5% aqueous LiCl (to help remove DMF), 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.[14]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via silica gel column chromatography.

Comparative Overview of Coupling Protocols

Coupling SystemBaseTypical SolventReaction TimeKey AdvantagesCommon Challenges
EDC / HOBt DIPEA, TEADCM, DMF4-16 hoursCost-effective; water-soluble byproducts simplify workup.[10]Sluggish with hindered substrates; risk of N-acylurea side product.[8][15]
HATU DIPEADMF, ACN1-4 hoursHigh efficiency and speed; excellent for difficult couplings.[1]Higher cost; potential for guanidinium side product with the amine.
DCC / DMAP DMAP (cat.)DCM2-12 hoursStrong activation; DMAP acts as an acyl transfer agent.[2]Dicyclohexylurea (DCU) byproduct is insoluble and difficult to remove.[10][16]

General Experimental Workflow

The following diagram outlines the logical flow from starting materials to the final, purified product.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification cluster_analysis 4. Analysis Reagents Weigh Acid, Amine, Coupling Reagent, Base Glassware Flame-Dry Glassware & Inert Atmosphere (N2/Ar) Dissolve Dissolve Reagents in Anhydrous Solvent Glassware->Dissolve Activate Activate Acid (e.g., add EDC or HATU) Dissolve->Activate Couple Couple with Amine (Stir at RT) Activate->Couple Monitor Monitor Progress (TLC / LC-MS) Couple->Monitor Quench Quench & Dilute Monitor->Quench Wash Aqueous Washes (Acid, Base, Brine) Quench->Wash Dry Dry & Concentrate Wash->Dry Purify Column Chromatography Dry->Purify Characterize Characterize Product (NMR, HRMS) Purify->Characterize

Caption: Standard workflow for amide coupling synthesis.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive reagents (moisture contamination).2. Insufficiently reactive coupling agent.3. Sterically hindered or electron-poor amine.1. Use freshly opened/distilled anhydrous solvents and high-purity reagents.2. Switch to a more powerful coupling agent (e.g., from EDC to HATU).3. Increase reaction temperature or extend reaction time. Consider using a slight excess (1.2-1.5 equiv) of the amine.
N-Acylurea Formation Rearrangement of the O-acylisourea intermediate (common with carbodiimides).1. Ensure an additive like HOBt or NHS is used.[9]2. Change the order of addition: pre-mix acid, amine, and HOBt before adding EDC.[17]3. Keep the reaction temperature low during the initial activation step (0 °C).
Difficult Purification 1. Insoluble DCU byproduct (from DCC).2. Residual DMF solvent.1. If using DCC, filter the crude reaction mixture before workup. Consider switching to EDC or DIC.[10]2. Perform multiple aqueous washes, including a 5% LiCl wash, to remove DMF.

References

  • Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate Chemistry.
  • Nakajima, N., & Ikada, Y. (n.d.). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate Chemistry.
  • Wikipedia. (n.d.). Carbodiimide.
  • Khan Academy. (n.d.). Preparation of amides using DCC.
  • BenchChem. (n.d.). What is the mechanism of carbodiimide coupling reactions?.
  • (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • LookChem. (n.d.). Cas 2510-36-3, 3,5-DIMETHYLISOXAZOLE-4-CARBOXYLIC ACID.
  • BOC Sciences. (n.d.). CAS 91367-90-7 this compound.
  • (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. PMC - NIH.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Luxembourg Bio Technologies. (n.d.). Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings.
  • PubChem. (n.d.). 3,5-Dimethylisoxazole-4-carboxylic acid.
  • ResearchGate. (2015). How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM?.
  • BenchChem. (n.d.). Application Notes and Protocols for Amide Coupling with Carboxylic Acids.
  • An-Najah Staff. (2021). Research Article Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents.
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • ResearchGate. (n.d.). Synthesis of 3,4-diaryl-5-carboxy-4,5-dihydroisoxazole 2-oxides as valuable synthons for anticancer molecules.
  • MDPI. (n.d.). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches.
  • gsrs. (n.d.). 3,5-DIMETHYLISOXAZOLE-4-CARBOXYLIC ACID.
  • Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents.
  • NIST WebBook. (n.d.). 5-Amino-3,4-dimethyl-isoxazole.
  • BenchChem. (n.d.). This compound | 91367-90-7.
  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach.
  • NIH. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides.

Sources

Application Notes & Protocols for the Synthesis of Novel Derivatives from 3,4-Dimethylisoxazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The isoxazole ring is a privileged scaffold in medicinal chemistry, found in numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] 3,4-Dimethylisoxazole-5-carboxylic acid is a valuable starting material for generating diverse chemical libraries, primarily through modifications of its carboxylic acid moiety. This guide provides detailed application notes and step-by-step protocols for the synthesis of two primary classes of derivatives: amides and esters. The methodologies are selected for their reliability, scalability, and broad applicability.

Rationale and Synthetic Strategy

The carboxylic acid group at the 5-position of the 3,4-dimethylisoxazole core is the primary site for synthetic modification. Its activation allows for nucleophilic acyl substitution, enabling the formation of stable amide or ester linkages. This strategy is central to drug discovery, as it allows for the systematic exploration of structure-activity relationships (SAR) by introducing a variety of amine or alcohol-containing fragments.

The overall synthetic workflow is depicted below, branching from the central starting material to the two major classes of derivatives discussed in this guide.

G cluster_amide Amide Synthesis Routes cluster_ester Ester Synthesis Routes A 3,4-Dimethylisoxazole- 5-carboxylic Acid B Amide Derivatives A->B Amidation C Ester Derivatives A->C Esterification B1 Protocol 1: EDC/HOBt Coupling B->B1 B2 Protocol 2: Thionyl Chloride Activation B->B2 C1 Protocol 3: Fischer-Speier Esterification C->C1 G Acid R-COOH (Carboxylic Acid) O_Acylisourea O-Acylisourea (Reactive Intermediate) Acid->O_Acylisourea + EDC EDC EDC Urea EDC-Urea (Byproduct) O_Acylisourea->Urea - H2O HOBt_Ester HOBt Active Ester O_Acylisourea->HOBt_Ester + HOBt HOBt HOBt HOBt->HOBt_Ester Amide R-CONH-R' (Amide Product) HOBt_Ester->Amide + Amine Amine R'-NH2 (Amine) Amine->Amide Amide->HOBt - HOBt (regenerated)

Caption: Simplified mechanism of EDC/HOBt mediated amide coupling.

Protocol 1: EDC/HOBt Coupling for Amide Synthesis

This protocol describes a general procedure for coupling this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine of choice (e.g., aniline, benzylamine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • N-hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Solvent Addition: Dissolve the acid in anhydrous DCM or DMF (approx. 0.1 M concentration).

  • Reagent Addition: Add the amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0 eq) to the solution. Stir the mixture for 5 minutes at room temperature.

    • Causality Note: DIPEA is a non-nucleophilic base used to neutralize the hydrochloride salt of EDC and the carboxylic acid, ensuring the amine is in its free base form for nucleophilic attack.

  • Activation: Cool the mixture to 0 °C in an ice bath. Add EDC·HCl (1.2 eq) portion-wise over 5 minutes.

    • Causality Note: The reaction is cooled to 0 °C to control the initial exothermic reaction upon forming the reactive intermediate and to minimize potential side reactions.

  • Reaction Progress: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-16 hours.

  • Work-up: a. Once the reaction is complete, dilute the mixture with ethyl acetate or DCM. b. Wash the organic layer sequentially with 1 M HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove unreacted acid and HOBt), and brine. [3] c. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. d. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography (typically using a gradient of ethyl acetate in hexanes) or recrystallization to yield the pure amide derivative.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Application Note 2: Ester Formation via Fischer-Speier Esterification

Fischer-Speier esterification is a classic and cost-effective method for synthesizing esters from carboxylic acids and alcohols using a strong acid catalyst. [4]The reaction is an equilibrium process. To achieve high yields, the equilibrium must be shifted towards the products. [5]This is typically accomplished by using a large excess of the alcohol (which can also serve as the solvent) or by removing water as it forms. [6][7] Mechanism & Rationale: The reaction begins with the protonation of the carboxylic acid's carbonyl oxygen by the strong acid catalyst (e.g., H₂SO₄). [8]This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol. The resulting tetrahedral intermediate undergoes a proton transfer and subsequent elimination of a water molecule to form the ester. [5]

Protocol 3: Fischer-Speier Esterification

This protocol provides a general method for the synthesis of simple alkyl esters (e.g., methyl, ethyl) of this compound.

Materials:

  • This compound

  • Alcohol (e.g., Methanol, Ethanol), anhydrous

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl Acetate or Diethyl Ether

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend or dissolve this compound (1.0 eq) in a large excess of the desired alcohol (e.g., 20-50 equivalents, serving as the solvent).

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops per gram of carboxylic acid) to the mixture.

    • Causality Note: The strong acid is essential to catalyze the reaction by protonating the carbonyl group, thereby activating it for nucleophilic attack. [7]3. Heating: Heat the reaction mixture to reflux. The temperature will be the boiling point of the alcohol being used.

  • Reaction Monitoring: Monitor the reaction for 4-24 hours. The progress can be checked by TLC (a new, less polar spot for the ester should appear, and the carboxylic acid spot should disappear).

  • Work-up: a. After cooling to room temperature, remove the excess alcohol under reduced pressure. b. Dissolve the residue in ethyl acetate or diethyl ether. c. Carefully wash the organic solution with saturated aqueous NaHCO₃ to neutralize the acid catalyst and remove any unreacted carboxylic acid. Be cautious, as CO₂ gas will evolve. [8] d. Wash the organic layer with water and then with brine. e. Dry the organic layer over anhydrous Na₂SO₄.

  • Isolation: Filter the drying agent and evaporate the solvent to yield the crude ester.

  • Purification & Characterization: If necessary, purify the ester by vacuum distillation or column chromatography. Confirm the product identity and purity via NMR and MS analysis.

Data Summary and Comparison

The table below summarizes key parameters for the described protocols, allowing researchers to select the most appropriate method based on their specific needs.

Parameter Protocol 1: EDC/HOBt Coupling Protocol 3: Fischer-Speier Esterification
Derivative Type AmidesEsters (simple alkyl)
Key Reagents EDC, HOBt, Organic BaseAlcohol, Strong Acid (H₂SO₄)
Reaction Temp. 0 °C to Room TemperatureReflux (Boiling point of alcohol)
Reaction Time 4 - 16 hours4 - 24 hours
Substrate Scope Broad (many primary/secondary amines)Good for primary/secondary alcohols
Key Advantages Mild conditions, high yields, broad scopeCost-effective, simple setup
Common Issues Byproduct formation (N-acylurea)Equilibrium-limited, requires harsh acid

References

  • Amine to Amide Mechanism (EDC + HOBt). Common Organic Chemistry.
  • Gunda, G. et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH.
  • Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling. ResearchGate.
  • Effective Synthesis of 3,4-Diaryl-isoxazole-5-carboxamides and their Antiproliferative Properties. ResearchGate.
  • Fischer–Speier esterification. Wikipedia.
  • Mechanism of formation of isoxazole-5-carboxamides 6. ResearchGate.
  • Fischer Esterification. Organic Chemistry Portal.
  • Fischer Esterification. Chemistry LibreTexts.
  • Fischer Esterification. Chemistry Steps.
  • Practical Synthesis of 3-Amino-4,5-dimethylisoxazole from 2-Methyl-2-butenenitrile and Acetohydroxamic Acid. ResearchGate.
  • Synthesis and biological activity of novel 4,4-dimethylisoxazolidin-3-one derivatives. ResearchGate.
  • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. PMC - NIH.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem.
  • Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. Google Patents.
  • N,N-Dimethyl-3-phenylisoxazole-5-carboxamide. PMC - NIH.
  • Amide Synthesis. Fisher Scientific.
  • Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. Zanco Journal of Medical Sciences.
  • Synthesis of functionalized 4,5-dihydroisoxazoles decorated with the dimethylphosphinoyl group. Journal of Organic and Pharmaceutical Chemistry.
  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps.
  • Biological activity of oxadiazole and thiadiazole derivatives. PMC - PubMed Central.
  • A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis.
  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI.
  • Biological and pharmacological activities of 1,3,4-thiadiazole based compounds. PubMed.

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Application Notes and Protocols: Utilizing 3,4-Dimethylisoxazole-5-carboxylic Acid in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Exploring Novel Peptide Modifications

In the landscape of drug discovery and chemical biology, the modification of peptides is a cornerstone for enhancing therapeutic properties such as stability, potency, and cell permeability. Solid-Phase Peptide Synthesis (SPPS) provides a robust platform for the iterative construction of peptide chains, and it also offers strategic points for the introduction of non-canonical moieties.[1][2] This guide focuses on the application of 3,4-Dimethylisoxazole-5-carboxylic acid , a heterocyclic building block, for the N-terminal modification of synthetic peptides.

The isoxazole ring is a privileged scaffold in medicinal chemistry, known for its role as a bioisostere and its presence in numerous FDA-approved drugs.[3] Its incorporation into a peptide sequence can modulate the peptide's conformation, receptor binding affinity, and metabolic stability. Specifically, using this compound to cap the N-terminus of a peptide introduces a stable, aromatic moiety that can alter the pharmacokinetic profile of the parent peptide. This document provides a detailed protocol for this modification, grounded in the fundamental principles of SPPS, and explains the scientific rationale behind the procedural steps.

Physicochemical Properties of the Reagent

A thorough understanding of the reagent's properties is critical for its successful application.

PropertyValueSource
IUPAC Name 3,4-dimethyl-1,2-oxazole-5-carboxylic acid[]
CAS Number 91367-90-7[]
Molecular Formula C₆H₇NO₃[]
Molecular Weight 141.12 g/mol []
Appearance White to off-white solidAssumed
Functional Group Carboxylic Acid[5]

The key reactive site for our application is the carboxylic acid group, which can be activated to form an amide bond with the free N-terminal amine of a resin-bound peptide.[5][6]

Principle of Application: N-Terminal Capping

In SPPS, after the final amino acid coupling and subsequent Fmoc-deprotection, the peptide chain possesses a free primary amine at its N-terminus. This amine is a nucleophile that can be acylated. While standard capping procedures, often using acetic anhydride, are employed to terminate unreacted sequences during synthesis, a similar principle can be used to intentionally modify the final peptide.[7]

Here, this compound is used as a bespoke capping agent. Its carboxyl group is activated using standard peptide coupling reagents, transforming it into a highly reactive intermediate. This intermediate then readily reacts with the peptide's N-terminal amine to form a stable amide bond, effectively capping the peptide with the 3,4-dimethylisoxazole group.

This process is mechanistically analogous to a standard peptide coupling step in SPPS, where the "amino acid" being coupled is, in this case, our heterocyclic modifier.[8][9] The choice of coupling reagent is critical to ensure high efficiency and minimize potential side reactions like racemization at the C-terminal amino acid of the peptide.[6][10]

Experimental Workflow & Visualization

The overall process, from the deprotection of the final amino acid to the cleavage of the modified peptide, is depicted below.

SPPS_Modification_Workflow cluster_synthesis On-Resin Operations cluster_cleavage Post-Synthesis cluster_reagents Reagent Preparation A Fmoc-Peptide-Resin (Completed Sequence) B Fmoc Deprotection (e.g., 20% Piperidine in DMF) A->B C H₂N-Peptide-Resin (Free N-terminus) B->C D Coupling Reaction: Activate & Add Reagent C->D E Isoxazole-Capped-Peptide-Resin D->E F Global Deprotection & Cleavage (e.g., TFA Cocktail) E->F G Precipitation & Purification (Cold Ether, RP-HPLC) F->G H Characterization (LC-MS, MALDI-TOF) G->H R1 3,4-Dimethylisoxazole- 5-carboxylic acid R1->D R2 Coupling Reagent (e.g., HATU, HOBt) R2->D R3 Base (e.g., DIPEA) R3->D

Caption: Workflow for N-terminal modification of a resin-bound peptide.

Detailed Protocol: N-Terminal Modification

This protocol assumes the synthesis is performed on a 0.1 mmol scale using standard Fmoc-SPPS chemistry. Adjust volumes and equivalents accordingly for different scales.

Materials:

  • Peptide-resin with a free N-terminal amine.

  • This compound.

  • Coupling Reagent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).

  • Additive: HOBt (Hydroxybenzotriazole). Note: While HATU contains an HOAt moiety, the addition of HOBt is a common practice to ensure suppression of racemization.[11]

  • Base: DIPEA (N,N'-Diisopropylethylamine).

  • Solvents: DMF (N,N'-Dimethylformamide), DCM (Dichloromethane).

  • Standard SPPS washing solvents (e.g., DMF, DCM, Isopropanol).

  • Cleavage Cocktail (e.g., 95% TFA, 2.5% Water, 2.5% Triisopropylsilane).

  • Cold Diethyl Ether.

Step 1: Resin Preparation and Swelling

  • Place the peptide-resin (0.1 mmol) in a suitable reaction vessel.

  • Wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x) to remove residual piperidine and prepare it for coupling.

  • Swell the resin in DMF for 30 minutes.

Rationale: Proper washing is crucial to neutralize the resin-bound amine from its salt form and to ensure the peptide chains are fully solvated and accessible for the subsequent reaction.[1]

Step 2: Preparation of the Coupling Solution

  • In a separate vial, dissolve this compound (42.3 mg, 0.3 mmol, 3 eq.) in 2 mL of DMF.

  • Add HOBt (46 mg, 0.3 mmol, 3 eq.) and HATU (114 mg, 0.3 mmol, 3 eq.) to the solution.

  • Gently agitate until all solids are dissolved. This is the activation mixture .

Rationale: Using a 3- to 5-fold excess of the carboxylic acid and coupling reagents ensures the reaction is driven to completion. Pre-activation, though not always necessary with aminium/uronium reagents like HATU, can be beneficial. The formation of the HOBt-ester intermediate is a key step that facilitates efficient coupling while minimizing epimerization.[10][11]

Activation_Mechanism Isox_COOH Isoxazole-COOH Activated_Ester [Isoxazole-CO-OAt]+ Isox_COOH->Activated_Ester Activation (Base catalysis) HATU HATU HATU->Activated_Ester Activation (Base catalysis) Peptide_NH2 H₂N-Peptide-Resin Amide_Bond Isoxazole-CO-NH-Peptide-Resin Activated_Ester->Amide_Bond Coupling Peptide_NH2->Amide_Bond Coupling

Caption: Simplified activation and coupling reaction scheme.

Step 3: Coupling Reaction

  • Drain the DMF from the swollen resin.

  • Add the prepared activation mixture (from Step 2) to the resin.

  • Immediately add DIPEA (105 µL, 0.6 mmol, 6 eq.) to the reaction vessel.

  • Agitate the mixture at room temperature for 2 hours.

Rationale: DIPEA acts as a non-nucleophilic base to deprotonate the N-terminal ammonium salt and catalyze the reaction.[8] A reaction time of 2 hours is typically sufficient for capping reactions, which are often faster than coupling sterically hindered amino acids.

Step 4: Monitoring the Reaction

  • After 2 hours, take a small sample of resin beads, wash them thoroughly with DCM, and dry them.

  • Perform a qualitative test for free primary amines (e.g., Kaiser test or TNBS test).

  • A negative result (e.g., colorless beads for Kaiser test) indicates the reaction is complete. If the test is positive, extend the reaction time for another 1-2 hours and re-test.

Rationale: Monitoring completion is a critical quality control step in SPPS. It ensures that all accessible N-termini have been successfully capped, preventing a heterogeneous final product.

Step 5: Washing

  • Once the reaction is complete, drain the reaction mixture.

  • Wash the resin thoroughly to remove excess reagents and byproducts. A typical wash cycle is: DMF (3x), DCM (3x), Isopropanol (3x), DMF (3x).

Step 6: Cleavage and Deprotection

  • Dry the resin under a stream of nitrogen or in a vacuum desiccator.

  • Add the cleavage cocktail (e.g., 3-5 mL for 0.1 mmol scale) to the resin.

  • Agitate at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate into a centrifuge tube containing cold diethyl ether (approx. 10 times the volume of the filtrate).

  • A white precipitate of the crude peptide should form. Centrifuge, decant the ether, and repeat the ether wash twice.

  • Dry the crude peptide pellet under vacuum.

Rationale: The strong acid (TFA) cleaves the peptide from the resin and removes acid-labile side-chain protecting groups simultaneously. Scavengers like water and TIS are included to protect sensitive residues from reactive carbocations generated during this process.[1]

Step 7: Purification and Characterization

  • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

  • Purify the peptide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

  • Confirm the identity and purity of the final product by Liquid Chromatography-Mass Spectrometry (LC-MS) or MALDI-TOF mass spectrometry. The expected mass will be that of the original peptide plus 123.04 Da (the mass of the C₆H₅NO₂ acyl group).

Conclusion and Further Considerations

The protocol outlined provides a robust framework for the N-terminal modification of synthetic peptides using this compound. This strategy introduces a medicinally relevant heterocyclic moiety, opening avenues for the development of novel peptide-based therapeutics. Researchers should note that while HATU is a highly effective coupling reagent, other phosphonium (e.g., PyBOP) or carbodiimide-based (e.g., DIC/HOBt) reagents can also be employed, though optimization may be required.[8][11] The successful incorporation of this isoxazole derivative serves as a valuable tool for scientists aiming to expand the chemical diversity and functional properties of synthetic peptides.

References

  • Ismail, I.; et al. Epimerisation in Peptide Synthesis. Molecules, 2022. [Link]
  • Han, S.-Y.; Kim, Y.-A. Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 2004. [Link]
  • PubChem. 3,5-Dimethylisoxazole-4-carboxylic acid. [Link]
  • Bąchor, U.; et al. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 2022. [Link]
  • Bąchor, U.; et al. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. PubMed, 2022. [Link]
  • Fields, G.B.; et al. Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec, 2009. [Link]
  • Góngora-Benítez, M.; et al. In Silico Prediction of Tetrastatin-Derived Peptide Interactions with αvβ3 and α5β1 Integrins. International Journal of Molecular Sciences, 2022. [Link]
  • Kumar, V.; et al.
  • Richardson, C.F.; et al. Synthesis and Biological Evaluation of Termini-Modified and Cyclic Variants of the Connexin43 Inhibitor Peptide5. Frontiers in Chemistry, 2022. [Link]
  • Ghosh, K.; Lubell, W.D. N- to C-Peptide Synthesis, Arguably the Future for Sustainable Production. ChemRxiv, 2023. [Link]
  • El-Faham, A.; Albericio, F. Peptide coupling reagents, more than a letter soup. Chemical Reviews, 2011. [Link]
  • AAPPTec. Coupling Reagents. [Link]
  • Michigan State University. Carboxylic Acid Reactivity. [Link]
  • Research Science Alliance. Peptide Hand Synthesis Part 6: Capping. YouTube, 2022. [Link]

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Application Notes & Protocols for the Biological Screening of 3,4-Dimethylisoxazole-5-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoxazole Scaffold in Modern Drug Discovery

The isoxazole ring system is a "privileged scaffold" in medicinal chemistry, a structural motif frequently found in biologically active compounds.[1] As a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, the isoxazole core imparts a unique combination of electronic properties, metabolic stability, and synthetic versatility.[1] Derivatives of 3,4-dimethylisoxazole-5-carboxylic acid, in particular, serve as valuable building blocks for creating diverse chemical libraries. The carboxylic acid handle at the 5-position is a key synthetic access point, readily converted into esters, amides, and other functional groups, enabling systematic exploration of structure-activity relationships (SAR).

Published research has highlighted the potential of isoxazole derivatives across various therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer applications.[1][2][3] This guide provides detailed application notes and validated protocols for the initial biological screening of novel this compound derivatives, designed for researchers, scientists, and drug development professionals. The methodologies are presented to ensure technical accuracy, reproducibility, and a clear understanding of the scientific principles underpinning each assay.

Application Note 1: Cytotoxicity and Anticancer Screening

The primary objective of cytotoxicity screening is to determine the concentration at which a compound induces cell damage or death.[4][5] This is a critical first step in oncology drug discovery and for general toxicity profiling. Assays often measure metabolic activity or membrane integrity as indicators of cell viability.[6][7] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational, colorimetric method for assessing metabolic activity, where mitochondrial dehydrogenases in viable cells convert the yellow MTT into a purple formazan product.

Scientific Rationale

The conversion of MTT to formazan is directly proportional to the number of metabolically active, viable cells. A decrease in the purple color formation in treated cells compared to untreated controls indicates a loss of viability, either through cytotoxic (cell death) or cytostatic (inhibition of proliferation) mechanisms.[8] This assay provides a robust, quantitative measure of a compound's effect on cell viability, allowing for the calculation of the IC50 value—the concentration of the compound that inhibits 50% of cell viability.

Experimental Workflow: Cytotoxicity Screening

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis prep_cells 1. Culture & Seed Cells (e.g., A549, MCF-7) in 96-well plates treat 3. Treat Cells with Compounds (24-72h incubation) prep_cells->treat Cells ready for treatment prep_compounds 2. Prepare Serial Dilutions of Isoxazole Derivatives prep_compounds->treat add_mtt 4. Add MTT Reagent (Incubate 2-4h) treat->add_mtt solubilize 5. Add Solubilizing Agent (e.g., DMSO, isopropanol) add_mtt->solubilize read 6. Measure Absorbance (570 nm) solubilize->read calculate 7. Calculate % Viability & IC50 Values read->calculate

Caption: General workflow for an MTT-based cytotoxicity assay.

Protocol: MTT Assay for IC50 Determination

Materials:

  • Human cancer cell line (e.g., A549 lung carcinoma, MCF-7 breast carcinoma)

  • Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • This compound derivatives (dissolved in DMSO to create 10 mM stock solutions)

  • MTT reagent (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette, incubator (37°C, 5% CO₂), microplate reader

Procedure:

  • Cell Seeding:

    • Harvest logarithmically growing cells using Trypsin-EDTA and perform a cell count (e.g., using a hemocytometer).

    • Dilute the cell suspension in complete medium to a density of 5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000 cells/well).

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the isoxazole derivatives in complete medium. A common starting concentration is 100 µM, with 7-8 two-fold dilutions.

    • Include a "vehicle control" (medium with the same percentage of DMSO used for the compounds) and a "medium only" blank control.

    • Carefully remove the old medium from the cells and add 100 µL of the prepared compound dilutions (or controls) to the appropriate wells.

    • Return the plate to the incubator for 48-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of the 5 mg/mL MTT reagent to each well.

    • Incubate for another 2-4 hours. Viable cells will form visible purple formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 150 µL of the solubilization solution (e.g., DMSO) to each well.

    • Gently agitate the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.

Data Presentation and Analysis

The raw absorbance values are processed to determine the percentage of cell viability for each compound concentration.

Calculation: % Viability = [(Abs_sample - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100

The calculated viability percentages are then plotted against the logarithm of the compound concentration. A non-linear regression (sigmoidal dose-response curve) is fitted to the data to determine the IC50 value.

Table 1: Illustrative Cytotoxicity Data for Isoxazole Derivatives against A549 Cells

Compound ID Derivative Structure IC50 (µM)
ISO-001 This compound > 100
ISO-002 N-phenyl amide derivative 45.2
ISO-003 N-(4-chlorophenyl) amide derivative 12.8
ISO-004 N-(3,4-dichlorophenyl) amide derivative 5.1

| Doxorubicin | Positive Control | 0.8 |

Application Note 2: Anti-Inflammatory Screening

Inflammation is a biological response mediated by complex signaling pathways.[9] Key enzymes in this process are the cyclooxygenases, COX-1 and COX-2, which convert arachidonic acid into prostaglandins—mediators of pain and inflammation.[2][10] Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting these enzymes.[11] Screening for COX-1/COX-2 inhibition is a standard method to identify potential anti-inflammatory agents.[12] Selective inhibition of COX-2 is often desirable to reduce the gastrointestinal side effects associated with COX-1 inhibition.[11]

Scientific Rationale

This assay quantifies the ability of a test compound to inhibit the enzymatic activity of purified COX-1 and COX-2. The activity is measured by monitoring the production of Prostaglandin E2 (PGE2) from arachidonic acid, typically via a competitive Enzyme-Linked Immunosorbent Assay (ELISA). A lower PGE2 signal in the presence of the test compound indicates enzymatic inhibition. By running parallel assays for both COX isoforms, a selectivity index (SI = IC50 for COX-1 / IC50 for COX-2) can be calculated.

Signaling Pathway: COX-Mediated Prostaglandin Synthesis

G membrane Cell Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 aa Arachidonic Acid pla2->aa Liberation cox1 COX-1 (Constitutive) aa->cox1 cox2 COX-2 (Inducible) aa->cox2 pgg2 Prostaglandin G2 (PGG2) cox1->pgg2 cox2->pgg2 pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 Peroxidase Activity prostaglandins Prostaglandins (PGE2, PGD2, etc.) pgh2->prostaglandins Isomerases inhibitor Isoxazole Derivative (Potential Inhibitor) inhibitor->cox1 Non-Selective Inhibition inhibitor->cox2 Selective Inhibition

Caption: Inhibition of the COX pathway by isoxazole derivatives.

Protocol: In Vitro COX-1/COX-2 Inhibition Assay

Materials:

  • COX-1/COX-2 Inhibitor Screening Assay Kit (e.g., from Cayman Chemical, Abcam)

    • This typically includes: Purified ovine COX-1 and human recombinant COX-2 enzymes, heme, reaction buffer, arachidonic acid (substrate), and a PGE2 ELISA system.

  • This compound derivatives (in DMSO)

  • Celecoxib (selective COX-2 inhibitor) and Ibuprofen (non-selective inhibitor) as positive controls.

  • 96-well microplates, multichannel pipettes, microplate reader (450 nm).

Procedure:

  • Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions. This includes diluting the enzymes, buffer, and substrate to their working concentrations.

  • Compound Addition:

    • Add reaction buffer to each well of a 96-well plate.

    • Add a small volume of the test compounds (in serial dilutions) or controls to the appropriate wells.

    • Add a small volume of vehicle (DMSO) to the 100% initial activity wells.

  • Enzyme Addition:

    • Add the diluted COX-1 or COX-2 enzyme solution to the wells.

    • Gently shake the plate and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction:

    • Add the arachidonic acid substrate solution to all wells to start the enzymatic reaction.

    • Incubate for a specified time (e.g., 10 minutes) at 37°C.

  • Stopping the Reaction & ELISA:

    • Stop the reaction by adding a quenching agent (e.g., HCl), as specified by the kit.

    • Use the resulting reaction mixture to perform a competitive PGE2 ELISA according to the kit's protocol. This involves incubating the sample with a PGE2-alkaline phosphatase conjugate and a PGE2-specific antibody.

  • Data Acquisition: After the final wash and substrate addition steps of the ELISA, measure the absorbance at 450 nm. The intensity of the color is inversely proportional to the amount of PGE2 produced.

Data Presentation and Analysis

The percentage of COX inhibition is calculated for each compound concentration.

Calculation: % Inhibition = [1 - (B - B_blank) / (B₀ - B_blank)] * 100 Where:

  • B is the absorbance of the sample well.

  • B₀ is the absorbance of the 100% initial activity well (enzyme + vehicle).

  • B_blank is the absorbance of the blank well.

Plot the % Inhibition against the log of the compound concentration and use non-linear regression to determine the IC50 values for both COX-1 and COX-2.

Table 2: Illustrative COX Inhibition Data for Isoxazole Derivatives

Compound ID COX-1 IC50 (µM) COX-2 IC50 (µM) Selectivity Index (SI) (COX-1/COX-2)
ISO-002 85.6 15.3 5.6
ISO-003 50.1 5.2 9.6
ISO-004 48.9 0.95 51.5
Ibuprofen 15.2 35.0 0.43

| Celecoxib | > 100 | 0.05 | > 2000 |

Application Note 3: Antimicrobial Screening

The rise of antimicrobial resistance necessitates the discovery of novel antibacterial agents.[13] Screening new chemical entities for their ability to inhibit microbial growth is a fundamental step in this process.[14] The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents the visible growth of a microorganism.[15][16]

Scientific Rationale

This assay exposes a standardized inoculum of a target microorganism to serial dilutions of a test compound in a liquid growth medium.[15] After incubation, the wells are visually inspected for turbidity (growth). The absence of growth at a specific concentration indicates that the compound has bacteriostatic or bactericidal activity. This method is highly reproducible and allows for the simultaneous testing of multiple compounds against different bacterial strains.[13]

Protocol: Broth Microdilution for MIC Determination

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • This compound derivatives (in DMSO)

  • Standard antibiotic (e.g., Ciprofloxacin, Vancomycin) as a positive control

  • Sterile 96-well U-bottom plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer (600 nm)

Procedure:

  • Inoculum Preparation:

    • From a fresh agar plate, select 3-5 bacterial colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this adjusted suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution Plate:

    • In a 96-well plate, add 100 µL of CAMHB to wells 2 through 12.

    • Add 200 µL of the test compound (at 2x the highest desired final concentration) to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 serves as the growth control (no compound). Well 12 serves as the sterility control (no compound, no bacteria).

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. (Do not add bacteria to the sterility control, well 12).

    • The final volume in each well is 200 µL, and the final bacterial density is 5 x 10⁵ CFU/mL.

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination:

    • Following incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).

    • The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

Data Presentation and Analysis

The results are typically presented in a tabular format, listing the MIC values for each compound against the tested microorganisms.

Table 3: Illustrative MIC Data for Isoxazole Derivatives

Compound ID MIC (µg/mL) vs. S. aureus MIC (µg/mL) vs. E. coli
ISO-002 64 > 128
ISO-003 16 64
ISO-004 8 32
Vancomycin 1 > 128

| Ciprofloxacin | 0.5 | 0.25 |

References

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluation of antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79.
  • Athmic Biotech Solutions. (2023). Unlocking Anti-Inflammatory Drugs with Biochemical Assays.
  • In vitro assays to investigate the anti-inflammatory activity of herbal extracts. (2024). ScienceDirect. [Link]
  • Ali, A., Al-Subaiyel, A. M., Al-Harbi, M. S., et al. (2023).
  • Fuchs, D., et al. (2012).
  • Pérez-Sánchez, A., et al. (2023).
  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • O'Neill, A. J., & Chopra, I. (1995). Screening for Novel Antimicrobial Activity/Compounds in the Pharmaceutical Industry. CRC Press. [Link]
  • Ayogan, C., et al. (2022). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. ACS Omega. [Link]
  • ResearchGate. (n.d.). In vitro DPPH enzyme inhibition investigation of synthesized isoxazole derivatives.
  • MDPI. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. [Link]
  • Hawash, M., et al. (2022). Drug Discovery of New Anti-Inflammatory Compounds by Targeting Cyclooxygenases. MDPI. [Link]

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The Strategic Application of 3,4-Dimethylisoxazole-5-carboxylic Acid in Fragment-Based Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of Fragments and the Privileged Isoxazole Scaffold

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds.[1] By screening small, low-molecular-weight compounds, or "fragments," FBDD allows for a more thorough exploration of a target's chemical space, often revealing binding interactions that larger, more complex molecules might miss.[2] This approach is particularly advantageous for tackling challenging targets like protein-protein interactions.[3]

Within the vast landscape of chemical fragments, five-membered heterocyclic compounds are of particular interest to medicinal chemists. The isoxazole ring system, a five-membered heterocycle with adjacent nitrogen and oxygen atoms, is considered a "privileged scaffold."[4] This designation stems from its frequent appearance in biologically active compounds, attributable to its unique electronic properties, metabolic stability, and its capacity to engage in a variety of non-covalent interactions with biological targets.[4][5] The isoxazole moiety can act as a bioisostere for other functional groups, improve pharmacokinetic properties, and provide a rigid core for the strategic orientation of substituents.[5]

This technical guide focuses on a specific, high-value fragment: 3,4-Dimethylisoxazole-5-carboxylic acid . We will explore its properties and provide detailed protocols for its application in a typical FBDD workflow, from initial library preparation and screening to hit validation and optimization.

Physicochemical Profile of this compound

The success of a fragment in an FBDD campaign is intrinsically linked to its physicochemical properties. An ideal fragment should possess sufficient solubility to be screened at high concentrations, a low molecular weight to ensure high ligand efficiency, and chemical handles that facilitate synthetic elaboration. This compound is well-suited for FBDD as it adheres to the widely accepted "Rule of Three" (Molecular Weight < 300 Da, cLogP < 3, Hydrogen Bond Donors ≤ 3, Hydrogen Bond Acceptors ≤ 3).[6]

The carboxylic acid group is a particularly valuable feature, as it can form strong ionic or hydrogen bond interactions with target proteins, often anchoring the fragment in a binding pocket.[7] This functional group also provides a clear vector for synthetic modification during the hit-to-lead optimization phase.[8]

PropertyValue (Estimated/Typical for related structures)Rationale for Importance in FBDD
Molecular Formula C₆H₇NO₃Low complexity, adheres to "Rule of Three".
Molecular Weight 141.12 g/mol []Ensures high ligand efficiency and provides ample room for molecular weight increase during optimization.
Predicted pKa ~2.5 - 4.5[3][10]The acidic nature of the carboxylic acid allows for strong, directed interactions with basic residues (e.g., Lys, Arg) in a protein's active site.
Predicted cLogP < 3Ensures adequate aqueous solubility, which is critical for biophysical screening assays that require high compound concentrations.
Hydrogen Bond Donors 1 (from carboxylic acid)Provides a key interaction point for binding to the target protein.
Hydrogen Bond Acceptors 3 (2 from carboxylic acid, 1 from isoxazole)Offers multiple opportunities for hydrogen bonding with the target.
Rotatable Bonds 1Low conformational flexibility increases the probability of a productive binding event.

FBDD Workflow Using this compound

A typical FBDD campaign is a multi-step process that begins with the screening of a fragment library and progresses through hit validation and optimization. The following diagram illustrates a standard workflow.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Hit-to-Lead Optimization Lib Fragment Library (including 3,4-dimethylisoxazole- 5-carboxylic acid) Screen Primary Biophysical Screen (e.g., SPR, NMR) Lib->Screen Screening Hits Initial Fragment Hits Screen->Hits Hit Selection Ortho Orthogonal Biophysical Assay (e.g., ITC, X-ray Crystallography) Hits->Ortho Confirmation Struct Structural Biology (Co-crystal structure) Ortho->Struct Binding Mode Analysis Validated Validated Hit Struct->Validated SAR Structure-Activity Relationship (SAR) Studies Validated->SAR Optimization Strategy Chem Medicinal Chemistry (Fragment Growing/Linking) SAR->Chem Iterative Design Lead Lead Compound Chem->Lead

Caption: A generalized workflow for a Fragment-Based Drug Discovery (FBDD) campaign.

Application Protocol 1: Primary Screening by Surface Plasmon Resonance (SPR)

SPR is a highly sensitive, label-free technique ideal for the primary screening of fragment libraries.[11] It measures changes in the refractive index at a sensor surface to monitor the binding of an analyte (the fragment) to an immobilized ligand (the target protein) in real-time.[6]

Causality Behind Experimental Choices:

  • Immobilization Strategy: Amine coupling is a common and robust method for immobilizing proteins. However, if the target protein has critical lysine residues in its binding site, a capture-based method (e.g., His-tag) may be preferred to ensure the binding site remains accessible.

  • DMSO Calibration: Fragments are typically dissolved in DMSO. Since DMSO has a different refractive index from the running buffer, it is crucial to perform a DMSO calibration to minimize bulk refractive index effects that can mask true binding signals.[12]

  • Reference Surface: A reference flow cell is used to subtract non-specific binding and bulk refractive index changes from the signal, ensuring that the observed response is due to the specific interaction between the fragment and the target protein.[12]

Step-by-Step Protocol:

  • Protein Preparation and Immobilization:

    • Express and purify the target protein to >95% purity.

    • Select an appropriate sensor chip (e.g., CM5 for amine coupling).

    • Activate the sensor surface with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC).

    • Immobilize the target protein to the desired density (typically 5,000-10,000 Response Units) in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5).

    • Deactivate excess reactive groups with 1 M ethanolamine-HCl, pH 8.5.

    • Prepare a reference surface on a separate flow cell using the same activation/deactivation procedure without protein immobilization.

  • Fragment Library Preparation:

    • Prepare a stock solution of this compound and other fragments in 100% DMSO (e.g., at 100 mM).

    • Dilute the fragments into the running buffer (e.g., HBS-EP+, pH 7.4) to the desired screening concentration (typically 100-500 µM). Ensure the final DMSO concentration is matched across all samples and the running buffer (e.g., 1-2%).

  • SPR Screening Assay:

    • Equilibrate the system with running buffer until a stable baseline is achieved.

    • Perform a DMSO calibration curve to correct for bulk refractive index effects.

    • Inject the fragment solutions over the target and reference flow cells for a defined association time (e.g., 60 seconds), followed by a dissociation phase with running buffer (e.g., 120 seconds).

    • After each fragment injection, regenerate the sensor surface with a mild regeneration solution (e.g., a short pulse of low pH glycine or high salt buffer) if necessary to remove any bound fragment.

  • Data Analysis and Hit Identification:

    • Reference-subtract the data by subtracting the signal from the reference flow cell from the signal from the target flow cell.

    • Correct for bulk refractive index effects using the DMSO calibration data.

    • Identify initial hits as fragments that produce a specific binding response significantly above the noise level. A steady-state binding response can be plotted against fragment concentration to estimate the binding affinity (KD).[11]

Application Protocol 2: Hit Validation and Characterization by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for validating fragment hits and providing structural information about their binding mode.[13] Both ligand-observed and protein-observed NMR experiments can be employed. Protein-observed experiments, such as the ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment, are particularly robust for FBDD.[14]

Causality Behind Experimental Choices:

  • Isotopic Labeling: For protein-observed NMR, the protein must be isotopically labeled (e.g., with ¹⁵N) to generate a signal. Each peak in the ¹H-¹⁵N HSQC spectrum corresponds to a specific amide backbone proton and nitrogen, effectively providing a fingerprint of the protein's structure.

  • Chemical Shift Perturbations (CSPs): When a fragment binds to the protein, it alters the chemical environment of nearby amino acid residues. This change is observed as a shift in the position of the corresponding peaks in the HSQC spectrum. These CSPs confirm binding and can be used to map the binding site on the protein.[14]

Step-by-Step Protocol:

  • Protein Preparation:

    • Express the target protein in a minimal medium containing ¹⁵N-labeled ammonium chloride as the sole nitrogen source.

    • Purify the ¹⁵N-labeled protein to >95% purity.

    • Prepare a stock solution of the protein (e.g., 50-100 µM) in a suitable NMR buffer (e.g., 20 mM phosphate, 50 mM NaCl, pH 6.8, with 10% D₂O).

  • NMR Sample Preparation:

    • Acquire a reference ¹H-¹⁵N HSQC spectrum of the protein alone.

    • Prepare a sample of the ¹⁵N-labeled protein with the hit fragment (e.g., this compound) at a specific molar excess (e.g., 10- to 100-fold). Ensure the buffer conditions and DMSO concentration are identical to the reference sample.

  • NMR Data Acquisition:

    • Acquire a ¹H-¹⁵N HSQC spectrum of the protein-fragment sample under the same conditions as the reference spectrum.

  • Data Analysis and Binding Site Mapping:

    • Overlay the reference spectrum with the spectrum of the protein-fragment complex.

    • Identify significant chemical shift perturbations (CSPs). A weighted average CSP can be calculated for each residue to quantify the effect.

    • Map the residues with the most significant CSPs onto the 3D structure of the protein. This will reveal the binding site of the fragment.

  • (Optional) Affinity Determination by Titration:

    • Perform a series of ¹H-¹⁵N HSQC experiments with increasing concentrations of the fragment.

    • Monitor the CSPs of specific residues as a function of fragment concentration.

    • Fit the titration data to a binding isotherm to determine the dissociation constant (KD).

From Hit to Lead: The Optimization of Isoxazole Fragments

Once a fragment hit like this compound has been validated and its binding mode determined, the next phase is to optimize it into a more potent, lead-like compound. This is typically achieved through structure-guided medicinal chemistry.[15]

Hit_To_Lead cluster_0 Fragment Hit cluster_1 Optimization Strategies cluster_2 Lead Compound Frag 3,4-Dimethylisoxazole- 5-carboxylic acid (mM-µM affinity) Grow Fragment Growing: Adding substituents to explore adjacent pockets Frag->Grow Vector 1 Link Fragment Linking: Connecting to another fragment in a nearby site Frag->Link Vector 2 Merge Fragment Merging: Combining with an overlapping fragment Frag->Merge Vector 3 Lead Optimized Lead (nM affinity) Grow->Lead Link->Lead Merge->Lead

Caption: Key strategies for optimizing a fragment hit into a lead compound.

Key Optimization Strategies:

  • Fragment Growing: This is the most common strategy, where synthetic chemistry is used to add functional groups to the fragment core.[8] For this compound, the carboxylic acid group provides a primary vector for growth, allowing for the formation of amides or esters. The methyl groups could also potentially be modified. The goal is to extend the molecule into adjacent sub-pockets of the binding site to form additional favorable interactions.[16]

  • Fragment Linking: If a second fragment is found to bind in a nearby site, a chemical linker can be designed to connect the two fragments. This can lead to a significant increase in potency due to the additive binding energies.[8]

  • Fragment Merging: If another fragment hit is identified that partially overlaps with the binding site of the isoxazole, the structural features of both fragments can be merged into a single, more potent molecule.[8]

Case Study Insight: In the development of antitubercular agents, researchers have successfully optimized isoxazole-containing compounds. For instance, a series of 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides were identified as potent hits. The subsequent hit-to-lead optimization focused on modifying the arylamide portion of the molecule to improve metabolic stability while maintaining or enhancing bactericidal activity. This highlights a common path where the core isoxazole scaffold is retained for its key interactions, while peripheral groups are modified to fine-tune the compound's overall properties.

Conclusion

This compound represents a high-quality starting point for fragment-based drug discovery campaigns. Its favorable physicochemical properties, coupled with the privileged nature of the isoxazole scaffold, make it an attractive fragment for screening against a wide range of biological targets. The carboxylic acid functionality serves as both a strong binding anchor and a versatile synthetic handle for subsequent optimization. By employing robust biophysical techniques such as SPR and NMR, researchers can confidently identify and validate hits, and through structure-guided design, efficiently evolve these fragments into potent lead compounds. The systematic application of the principles and protocols outlined in this guide can significantly enhance the probability of success in the challenging yet rewarding field of drug discovery.

References

  • Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research | One Nucleus.
  • Fragment Screening by Surface Plasmon Resonance | ACS Medicinal Chemistry Letters.
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  • The isoxazole ring as a useful scaffold in a search for new therapeutic agents - ResearchGate.
  • Practical Aspects of NMR-based Fragment Discovery - Bentham Science Publisher.
  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - MDPI.
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  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review.
  • Advances in isoxazole chemistry and their role in drug discovery - ResearchGate.
  • Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece - Frontiers.
  • Starting isoxazole fragment 6 and the subsequently derived 7, with improved potency for CBP and selectivity over BRD4. - ResearchGate.
  • A beginner's guide to surface plasmon resonance | The Biochemist - Portland Press.
  • FBDD: Fragment-Based Drug Discovery - BioSolveIT.
  • Rapid optimisation of fragments and hits to lead compounds from screening of crude reaction mixtures - PubMed Central.
  • In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery - Frontiers.
  • In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery.
  • 3,5-Dimethylisoxazole-4-carboxylic acid | C6H7NO3 | CID 75636 - PubChem.
  • Table I from Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement | Semantic Scholar.
  • Structure Property Relationships of Carboxylic Acid Isosteres - PMC - NIH.
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Application Notes and Protocols for the Esterification of 3,4-Dimethylisoxazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide detailed protocols for the synthesis of esters from 3,4-dimethylisoxazole-5-carboxylic acid, a crucial scaffold in medicinal chemistry. The methodologies outlined herein are designed to be robust and reproducible, offering researchers a reliable guide for the preparation of these valuable compounds. This document emphasizes the rationale behind procedural steps, ensuring a deep understanding of the chemical transformations involved.

Introduction: The Significance of 3,4-Dimethylisoxazole-5-carboxylate Esters

This compound and its ester derivatives are pivotal building blocks in the development of novel therapeutic agents. The isoxazole motif is a bioisostere for various functional groups, offering favorable metabolic stability and pharmacokinetic properties. Esters derived from this carboxylic acid are key intermediates in the synthesis of a wide range of biologically active molecules, including anti-inflammatory, analgesic, and antimicrobial agents. The ability to efficiently and selectively synthesize these esters is therefore of paramount importance in drug discovery and development pipelines. This guide presents two primary, field-proven methods for the esterification of this compound: a mild, coupling agent-mediated approach (Steglich Esterification) and a classic acid-catalyzed method (Fischer-Speier Esterification). A third method, employing thionyl chloride, is also discussed for instances where the formation of an acyl chloride is advantageous.

Method 1: Steglich Esterification - A Mild Approach for Sensitive Substrates

The Steglich esterification is an exceptionally mild and efficient method for forming ester bonds, particularly suitable for substrates that are sensitive to harsh acidic or basic conditions.[1] This method utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC), as a coupling agent and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[2][3][4]

Causality of Reagent Choice:
  • DCC: This reagent activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[2] This intermediate is readily susceptible to nucleophilic attack by the alcohol.

  • DMAP: As a highly nucleophilic catalyst, DMAP accelerates the reaction by forming an even more reactive N-acylpyridinium intermediate.[5] This intermediate reacts rapidly with the alcohol, driving the reaction to completion and minimizing side reactions, such as the formation of the N-acylurea byproduct.[2]

Experimental Protocol: Synthesis of Ethyl 3,4-Dimethylisoxazole-5-carboxylate

Materials:

ReagentMolar Mass ( g/mol )Amount (mmol)EquivalentsWeight/Volume
This compound141.131.01.0141 mg
Ethanol46.071.21.269 µL
N,N'-Dicyclohexylcarbodiimide (DCC)206.331.11.1227 mg
4-Dimethylaminopyridine (DMAP)122.170.10.112 mg
Dichloromethane (DCM), anhydrous---5 mL

Procedure:

  • To a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (141 mg, 1.0 mmol) and 4-dimethylaminopyridine (12 mg, 0.1 mmol).

  • Add 5 mL of anhydrous dichloromethane (DCM) to the flask and stir the mixture at room temperature until all solids are dissolved.

  • Add ethanol (69 µL, 1.2 mmol) to the solution.

  • In a separate vial, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (227 mg, 1.1 mmol) in 2 mL of anhydrous DCM.

  • Slowly add the DCC solution to the reaction mixture at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed.

  • Filter the reaction mixture through a sintered glass funnel to remove the DCU precipitate. Wash the precipitate with a small amount of cold DCM.

  • Combine the filtrate and washings and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 10 mL of 0.5 M HCl, 10 mL of saturated aqueous NaHCO₃, and 10 mL of brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ethyl 3,4-dimethylisoxazole-5-carboxylate.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Visualization of the Steglich Esterification Workflow

Steglich_Esterification_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Carboxylic Acid & DMAP in DCM add_etoh Add Ethanol start->add_etoh reaction Combine Reactants at 0°C Stir for 12-16h at RT add_etoh->reaction dcc_sol Prepare DCC Solution in DCM dcc_sol->reaction filter Filter to Remove DCU reaction->filter wash Aqueous Washes (HCl, NaHCO₃, Brine) filter->wash dry Dry & Concentrate wash->dry purify Column Chromatography dry->purify product Pure Ethyl 3,4-Dimethylisoxazole-5-carboxylate purify->product

Caption: Workflow for Steglich Esterification.

Method 2: Fischer-Speier Esterification - The Classic Approach

Fischer-Speier esterification is a traditional and cost-effective method for synthesizing esters by refluxing a carboxylic acid and an alcohol in the presence of a strong acid catalyst.[6][7][8][9] This equilibrium-driven reaction is typically favored by using a large excess of the alcohol, which also serves as the solvent, to drive the reaction towards the product side.[10][11]

Mechanistic Rationale:

The strong acid catalyst (e.g., sulfuric acid) protonates the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon.[7] This activation facilitates the nucleophilic attack by the alcohol, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester.[7]

Experimental Protocol: Synthesis of Methyl 3,4-Dimethylisoxazole-5-carboxylate

Materials:

ReagentMolar Mass ( g/mol )Amount (mmol)EquivalentsWeight/Volume
This compound141.131.01.0141 mg
Methanol32.04-Solvent10 mL
Sulfuric Acid, concentrated98.08catalytic-2-3 drops

Procedure:

  • In a 50 mL round-bottom flask, suspend this compound (141 mg, 1.0 mmol) in methanol (10 mL).

  • Carefully add 2-3 drops of concentrated sulfuric acid to the suspension while stirring.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 65-70 °C) for 4-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure.

  • Dissolve the residue in 20 mL of ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer with 15 mL of water, followed by 15 mL of saturated aqueous NaHCO₃ solution (caution: CO₂ evolution), and finally with 15 mL of brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude methyl 3,4-dimethylisoxazole-5-carboxylate can be purified by recrystallization or column chromatography.

Visualization of the Fischer-Speier Esterification Mechanism

Fischer_Esterification_Mechanism Carboxylic Acid R-COOH H+ + H⁺ Protonated Acid R-C(OH)₂⁺ H+->Protonated Acid Protonation Alcohol R'-OH Tetrahedral Intermediate R-C(OH)₂(O⁺HR') Alcohol->Tetrahedral Intermediate Nucleophilic Attack Proton Transfer Proton Transfer Water Leaving Group R-C(OH)(OR')(OH₂⁺) Proton Transfer->Water Leaving Group Water Loss - H₂O Protonated Ester R-C(O⁺H)(OR') Water Loss->Protonated Ester Elimination Deprotonation - H⁺ Ester R-COOR' Deprotonation->Ester

Caption: Mechanism of Fischer-Speier Esterification.

Method 3: Acyl Chloride Formation with Thionyl Chloride

For certain applications, conversion of the carboxylic acid to a more reactive acyl chloride intermediate is desirable. Thionyl chloride (SOCl₂) is a common reagent for this transformation.[12] The resulting acyl chloride can then be reacted with an alcohol to form the ester, often in the presence of a non-nucleophilic base like pyridine to neutralize the HCl byproduct.

Protocol Outline: Two-Step Esterification via Acyl Chloride
  • Acyl Chloride Formation: React this compound with an excess of thionyl chloride, often in an inert solvent like DCM or neat, typically at reflux. The reaction produces the acyl chloride, SO₂, and HCl as gaseous byproducts.

  • Esterification: After removing the excess thionyl chloride under reduced pressure, the crude acyl chloride is dissolved in an anhydrous solvent and reacted with the desired alcohol in the presence of a base (e.g., pyridine or triethylamine) to afford the ester.

Characterization of 3,4-Dimethylisoxazole-5-carboxylate Esters

The successful synthesis of the target esters should be confirmed by standard analytical techniques.

Expected Spectroscopic Data for Methyl 3,4-Dimethylisoxazole-5-carboxylate:

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ ~3.90 (s, 3H, -OCH₃)

    • δ ~2.50 (s, 3H, isoxazole-CH₃)

    • δ ~2.30 (s, 3H, isoxazole-CH₃)

  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ ~162.0 (C=O, ester)

    • δ ~168.0 (isoxazole C)

    • δ ~158.0 (isoxazole C)

    • δ ~115.0 (isoxazole C)

    • δ ~52.0 (-OCH₃)

    • δ ~11.0 (isoxazole-CH₃)

    • δ ~9.0 (isoxazole-CH₃)

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.

Purification:

  • Column Chromatography: Silica gel is the standard stationary phase. A mixture of ethyl acetate and hexanes is a common eluent system. The polarity of the eluent can be adjusted to achieve optimal separation.[13]

  • Recrystallization: If the ester is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) can provide highly pure material.[14]

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Product Formation Incomplete reaction, impure reagents, or moisture contamination.Ensure all reagents and solvents are anhydrous. For Fischer esterification, consider increasing the reaction time or the amount of catalyst. For Steglich, check the quality of DCC.
Formation of N-acylurea Byproduct Slow reaction of the O-acylisourea intermediate with the alcohol in Steglich esterification.Ensure a sufficient catalytic amount of DMAP is used. Running the reaction at a slightly elevated temperature might also help, but monitor for side reactions.
Difficult Purification Co-elution of product and byproducts.Optimize the solvent system for column chromatography. Consider using a different purification technique, such as recrystallization or preparative TLC.

Safety Precautions

  • N,N'-Dicyclohexylcarbodiimide (DCC): DCC is a potent skin sensitizer and should be handled with extreme care.[15][16][17][18][19] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[15][16][17][18][19] All manipulations should be performed in a well-ventilated fume hood.[15][16][17][19]

  • Thionyl Chloride (SOCl₂): Thionyl chloride is a corrosive and toxic substance that reacts violently with water to release HCl and SO₂ gases. It should be handled exclusively in a fume hood with appropriate PPE.

  • General Precautions: Always review the Safety Data Sheets (SDS) for all chemicals before use. Standard laboratory safety practices should be followed at all times.

References

  • Organic Chemistry Portal. (n.d.). Steglich Esterification.
  • Drexel University. (2013, July 22). Standard Operating Procedures For Handling, Storage and Disposal of Thionyl Chloride.
  • Carl ROTH. (n.d.). Safety Data Sheet: N,N'-Dicyclohexylcarbodiimide.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - N,N'-Dicyclohexylcarbodiimide, 99%.
  • New Jersey Department of Health. (n.d.). Common Name: THIONYL CHLORIDE HAZARD SUMMARY.
  • The Royal Society of Chemistry. (n.d.). Supporting Information.
  • Lanxess. (n.d.). Thionyl chloride.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure.
  • G. A. Olah, S. C. Narang, A. P. Fung. (1981). 4-(Trifluoromethyl)benzonitrile. Org. Synth., 60, 114.
  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522–524.
  • Organic Chemistry Portal. (n.d.). Simple Method for the Esterification of Carboxylic Acids.
  • Wikipedia. (n.d.). Steglich esterification.
  • Reddit. (2021, January 9). How does this esterfication reaction proceed without side product resulting from reaction of amine with ? [Online forum post].
  • The Royal Society of Chemistry. (n.d.). Supporting Information.
  • Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.
  • National Institutes of Health. (2023, December 9). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives.
  • University of Massachusetts Lowell. (n.d.). Lab5 procedure esterification.
  • The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra.
  • National Institutes of Health. (n.d.). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate.
  • Wikipedia. (n.d.). Fischer–Speier esterification.
  • National Institutes of Health. (n.d.). DCID-mediated esterification of carboxylic acids with alcohols under mild conditions.
  • YouTube. (2013, December 8). Reaction of Carboxylic Acids with Thionyl Chloride.
  • Google Patents. (n.d.). Process for synthesizing 5-methyl-isoxazole-3-carboxamide.
  • Google Patents. (n.d.). Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
  • PubChem. (n.d.). Methyl 3-(4-chlorophenyl)-4,5-dihydroisoxazole-5-carboxylate.
  • Organic Chemistry Portal. (n.d.). Fischer Esterification.
  • Chemistry Steps. (n.d.). Fischer Esterification.
  • Chemistry LibreTexts. (2023, January 22). Fischer Esterification.
  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification).
  • BYJU'S. (n.d.). Fischer esterification reaction.
  • ResearchGate. (2016). Esterification of various carboxylic acids with methanol over 0.05SZ at 60 °C.

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The Versatile Scaffold: Harnessing 3,4-Dimethylisoxazole-5-carboxylic Acid for the Synthesis of Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Isoxazole Moiety in Drug Discovery

In the landscape of medicinal chemistry, the isoxazole ring stands out as a "privileged scaffold," a structural motif consistently found in a multitude of biologically active compounds.[1] Its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions make it a cornerstone in the design of novel therapeutics. Among the diverse array of isoxazole-based building blocks, 3,4-dimethylisoxazole-5-carboxylic acid has emerged as a particularly valuable precursor for the synthesis of a wide range of bioactive heterocycles. This technical guide provides an in-depth exploration of the chemical reactivity and synthetic utility of this versatile molecule, offering detailed application notes and protocols for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, providing a framework for the rational design and synthesis of next-generation therapeutic agents.

Core Principles and Reactivity of this compound

The synthetic versatility of this compound stems from the presence of a reactive carboxylic acid group at the 5-position, flanked by two methyl groups at the 3- and 4-positions of the stable isoxazole ring. This arrangement offers several key advantages:

  • Activated Carboxylic Acid: The electron-withdrawing nature of the isoxazole ring enhances the electrophilicity of the carboxyl carbon, facilitating its activation and subsequent reaction with a wide range of nucleophiles.

  • Steric Shielding: The methyl groups at the 3- and 4-positions provide a degree of steric hindrance that can influence the regioselectivity of certain reactions and contribute to the conformational rigidity of the final products.

  • Metabolic Stability: The isoxazole core is generally resistant to metabolic degradation, a crucial attribute for developing drug candidates with favorable pharmacokinetic profiles.[2]

  • Scaffolding Potential: The rigid isoxazole ring serves as a robust scaffold upon which diverse functionalities can be appended, allowing for the systematic exploration of structure-activity relationships (SAR).

The primary gateway to harnessing the synthetic potential of this compound is through the activation of its carboxylic acid moiety. This is most commonly achieved by converting it into a more reactive species, such as an acyl chloride, or by using in-situ coupling reagents.

Key Synthetic Transformations and Protocols

The principal application of this compound in the synthesis of bioactive heterocycles revolves around the formation of amide bonds and the subsequent cyclization of the resulting intermediates.

Amide Bond Formation: The Cornerstone of Diversity

The amide coupling of this compound with a diverse array of amines, particularly those containing other heterocyclic motifs, is the most direct and widely employed strategy for generating libraries of potential drug candidates.[3] The choice of coupling reagent is critical and depends on the nature of the amine, the desired reaction conditions, and the need to minimize side reactions such as racemization.[4]

Table 1: Comparison of Common Amide Coupling Reagents

Coupling Reagent SystemAdditiveBaseTypical Solvent(s)Typical Reaction TimeReported Yield Range (%)Key AdvantagesCommon Side Reactions
EDC/HOBtHOBtDIPEA/TEADCM, DMF1-12 hours60-95%Water-soluble byproducts, mild conditions.Racemization (minimized by HOBt).
HATU/DIPEANoneDIPEADMF, NMP1-4 hours70-98%High efficiency, low racemization, suitable for hindered substrates.Cost, potential for guanidinium byproduct formation.
SOCl₂ (via acyl chloride)NonePyridine/TEADCM, Toluene1-3 hours75-95%High reactivity, cost-effective.Harsh conditions, not suitable for sensitive substrates.

Protocol 1: General Procedure for Amide Coupling using HATU

This protocol describes a reliable method for the coupling of this compound with a generic heterocyclic amine using O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), a highly efficient coupling reagent.[5]

Materials:

  • This compound

  • Heterocyclic amine of interest

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.0 eq) at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the heterocyclic amine (1.2 eq) to the reaction mixture.

  • Continue stirring at room temperature for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with EtOAc.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3,4-dimethylisoxazole-5-carboxamide.

Causality behind Experimental Choices:

  • HATU and DIPEA: HATU is a uronium-based coupling reagent that rapidly forms a highly reactive activated ester with the carboxylic acid. DIPEA, a non-nucleophilic base, is used to deprotonate the carboxylic acid and neutralize the hexafluorophosphate byproduct.[5]

  • Anhydrous DMF: DMF is an excellent polar aprotic solvent that dissolves a wide range of reactants and promotes the reaction. The use of an anhydrous solvent is crucial to prevent hydrolysis of the activated ester intermediate.

  • Aqueous Work-up: The washing steps with NaHCO₃ and brine are essential to remove any unreacted carboxylic acid, residual coupling reagents, and other water-soluble byproducts.

dot

Amide_Coupling_Workflow cluster_activation Activation Step cluster_coupling Coupling Step cluster_purification Work-up & Purification Carboxylic_Acid 3,4-Dimethylisoxazole- 5-carboxylic acid Activated_Ester Activated Ester Intermediate Carboxylic_Acid->Activated_Ester HATU, DIPEA HATU HATU DIPEA DIPEA Amide_Product 3,4-Dimethylisoxazole- 5-carboxamide Activated_Ester->Amide_Product Heterocyclic Amine Heterocyclic_Amine Heterocyclic Amine Workup Aqueous Work-up Amide_Product->Workup Purification Column Chromatography Workup->Purification

Caption: Workflow for HATU-mediated amide coupling.

Synthesis of 1,3,4-Oxadiazoles: Bioisosteres of Amides and Esters

1,3,4-Oxadiazoles are important five-membered heterocycles that are often employed as bioisosteres of amides and esters in drug design due to their favorable metabolic stability and ability to act as hydrogen bond acceptors.[6][7] A common synthetic route to 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclodehydration of 1,2-diacylhydrazines, which can be prepared from the corresponding carbohydrazide.

Protocol 2: Synthesis of 3,4-Dimethylisoxazole-5-carbohydrazide

This protocol details the conversion of this compound to its corresponding hydrazide, a key intermediate for the synthesis of 1,3,4-oxadiazoles.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous Toluene

  • Hydrazine hydrate

  • Anhydrous Ethanol

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous toluene, add thionyl chloride (1.5 eq) dropwise at 0 °C.

  • Heat the reaction mixture at reflux for 2-3 hours.

  • Cool the mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 3,4-dimethylisoxazole-5-carbonyl chloride.

  • Dissolve the crude acyl chloride in anhydrous ethanol and add this solution dropwise to a stirred solution of hydrazine hydrate (2.0 eq) in anhydrous ethanol at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Remove the solvent under reduced pressure, and triturate the residue with cold water to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield 3,4-dimethylisoxazole-5-carbohydrazide.

Protocol 3: Synthesis of 2-(3,4-Dimethylisoxazol-5-yl)-5-aryl-1,3,4-oxadiazoles

This protocol describes the synthesis of 1,3,4-oxadiazoles via the reaction of 3,4-dimethylisoxazole-5-carbohydrazide with an aromatic carboxylic acid followed by cyclodehydration.

Materials:

  • 3,4-Dimethylisoxazole-5-carbohydrazide

  • Aromatic carboxylic acid of interest

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • A mixture of 3,4-dimethylisoxazole-5-carbohydrazide (1.0 eq) and an aromatic carboxylic acid (1.1 eq) is heated in an excess of phosphorus oxychloride (POCl₃) at reflux for 4-6 hours.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane (DCM).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography to obtain the desired 2-(3,4-dimethylisoxazol-5-yl)-5-aryl-1,3,4-oxadiazole.

dot

Oxadiazole_Synthesis_Pathway Carboxylic_Acid 3,4-Dimethylisoxazole- 5-carboxylic acid Acyl_Chloride Acyl Chloride Carboxylic_Acid->Acyl_Chloride SOCl₂ Hydrazide Carbohydrazide Acyl_Chloride->Hydrazide Hydrazine Hydrate Diacylhydrazine 1,2-Diacylhydrazine Intermediate Hydrazide->Diacylhydrazine Aromatic Acid Aromatic_Acid Aromatic Carboxylic Acid Oxadiazole 2,5-Disubstituted 1,3,4-Oxadiazole Diacylhydrazine->Oxadiazole POCl₃ (Cyclodehydration)

Caption: Synthetic pathway to 1,3,4-oxadiazoles.

Applications in Bioactive Heterocycle Synthesis: Case Studies

The true utility of this compound is best illustrated through its application in the synthesis of known bioactive molecules and their analogues.

Case Study 1: Synthesis of Leflunomide Analogues

Leflunomide is an isoxazole-based immunosuppressive drug used in the treatment of rheumatoid arthritis. The core of its synthesis involves the amide coupling of 5-methylisoxazole-4-carboxylic acid with 4-trifluoromethylaniline. While the starting material is a constitutional isomer of our topic molecule, the synthetic strategy is directly transferable. By employing this compound, novel analogues of leflunomide can be readily prepared, allowing for the exploration of how the additional methyl group and the altered substitution pattern on the isoxazole ring impact biological activity.

Case Study 2: Development of Novel Anticancer Agents

The isoxazole scaffold is a common feature in a variety of anticancer agents. By coupling this compound with various heterocyclic amines known to possess anticancer properties (e.g., aminopyrimidines, aminobenzothiazoles), novel hybrid molecules can be synthesized.[1] These compounds can then be screened for their cytotoxic activity against a panel of cancer cell lines to identify promising new leads for drug development.

Conclusion and Future Perspectives

This compound is a powerful and versatile building block for the synthesis of a diverse array of bioactive heterocycles. Its ready conversion into amides and subsequent cyclization to form other heterocyclic systems, such as 1,3,4-oxadiazoles, provides a robust platform for the generation of novel molecular entities with potential therapeutic applications. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this valuable scaffold in their drug discovery and development efforts. Future research in this area will likely focus on the development of more efficient and environmentally friendly multi-component reactions involving this compound, as well as its application in the synthesis of even more complex and diverse fused heterocyclic systems.[3][8]

References

  • A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Chemical Science (RSC Publishing).
  • A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU. Tetrahedron - Luxembourg Bio Technologies.
  • Effective Synthesis of 3,4‐Diaryl‐isoxazole‐5‐carboxamides and their Antiproliferative Properties. ResearchGate.
  • A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. PMC - NIH.
  • Synthesis of some new 1,3,4-oxadiazole derivatives bearing sugars and α-aminophosphonate derived from 4-nitrophenol as anticancer agents. National Journal of Physiology, Pharmacy and Pharmacology.
  • CHEMISTRY AND SYNTHESIS OF FUSED HETEROCYCLIC COMPOUNDS. International Journal of Current Research in Science and Technology.
  • Effective Synthesis of 3,4‐Diaryl‐isoxazole‐5‐carboxamides and their Antiproliferative Properties. ResearchGate.
  • Synthesis of Fused Isoxazoles: A Comprehensive Review. MDPI.
  • Multicomponent Reactions in Total Synthesis. Caltech.
  • US Patent for Processes for preparing 3-amino-isoxazoles. Google Patents.
  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
  • Synthesis of pyrazole-5-carboxylic acid (84);... ResearchGate.
  • Synthesis and biological activity of 3,4-dichloroisothiazole-5-carboxylic amides. Chinese Journal of Pesticide Science.
  • 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid. PMC - NIH.

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Application Note: Strategic Derivatization of 3,4-Dimethylisoxazole-5-carboxylic Acid for Enhanced Biological Profiling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoxazole Scaffold as a Privileged Structure in Drug Discovery

The isoxazole ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] Its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions make it an attractive core for the design of novel therapeutic agents. Specifically, the 3,4-dimethylisoxazole-5-carboxylic acid moiety serves as a versatile starting point for the synthesis of compound libraries aimed at exploring structure-activity relationships (SAR). However, the carboxylic acid group itself, while providing a key interaction point, often requires modification to modulate physicochemical properties, enhance cell permeability, or introduce reporter functionalities for biological assays.

This technical guide provides a comprehensive overview of the strategic derivatization of this compound. We will delve into the rationale behind common derivatization strategies, provide detailed, field-proven protocols for the synthesis of amides and esters, and discuss the incorporation of fluorescent and biotin labels for advanced biological investigation. While extensive research on the 3,4-dimethyl isomer is less prevalent than on its 3,5-dimethyl counterpart, the principles and protocols outlined herein are directly applicable and provide a robust framework for researchers in drug discovery and chemical biology.[3]

Core Derivatization Strategies: Rationale and Applications

The primary goal of derivatizing this compound is to generate analogues with tailored properties for biological evaluation. The choice of derivatization strategy is dictated by the intended application.

  • Amide Bond Formation: This is the most common derivatization, often leading to compounds with improved biological activity and metabolic stability. Amide derivatives of related isoxazoles have shown promise as anticancer, antioxidant, and enzyme inhibitory agents.[4][5]

  • Esterification: Ester derivatives can act as prodrugs, masking the polar carboxylic acid to improve cell membrane permeability. Once inside the cell, esterases can hydrolyze the ester back to the active carboxylic acid.

  • Fluorescent Labeling: The covalent attachment of a fluorophore allows for the visualization and quantification of the molecule's interaction with its biological target in techniques such as fluorescence microscopy, flow cytometry, and fluorescence polarization assays.

  • Biotinylation: Attaching a biotin tag enables the use of powerful avidin-biotin affinity-based techniques for target identification, pull-down assays, and immunoassays.[6][7]

Protocol I: Amide Synthesis via Carbodiimide Coupling

The formation of an amide bond from a carboxylic acid and an amine is a thermodynamically favorable but kinetically slow reaction. Therefore, the carboxylic acid must be activated. Carbodiimide reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used for this purpose. The addition of an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) can suppress side reactions and improve yields.

Workflow for Amide Synthesis

Amide_Synthesis_Workflow cluster_activation Carboxylic Acid Activation cluster_coupling Amine Coupling cluster_workup Work-up & Purification start 3,4-Dimethylisoxazole- 5-carboxylic acid reagents EDC, HOBt, Anhydrous DMF start->reagents Dissolve & Mix activated Activated Ester Intermediate reagents->activated Stir at 0°C to RT amine Primary or Secondary Amine activated->amine product 3,4-Dimethylisoxazole- 5-carboxamide Derivative amine->product Add to activated mixture Stir at RT workup Aqueous Work-up product->workup purification Column Chromatography workup->purification final_product Pure Amide Derivative purification->final_product

Caption: General workflow for amide synthesis.

Detailed Step-by-Step Protocol
  • Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous N,N-dimethylformamide (DMF).

  • Activation: To the stirred solution, add 1-hydroxybenzotriazole (HOBt) (1.2 equivalents). Cool the mixture to 0 °C in an ice bath. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) portion-wise, ensuring the temperature remains below 5 °C.

  • Activation Monitoring: Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature for 1 hour. The formation of the activated ester can be monitored by thin-layer chromatography (TLC) or LC-MS if desired.

  • Amine Addition: To the activated carboxylic acid solution, add the desired primary or secondary amine (1.1 equivalents). If the amine is a hydrochloride salt, add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (1.2 equivalents) to liberate the free amine.

  • Coupling Reaction: Stir the reaction mixture at room temperature for 4-16 hours. Monitor the progress of the reaction by TLC or LC-MS until the starting carboxylic acid is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation: Biological Activities of Related Isoxazole-Carboxamides
Compound ClassBiological Target/AssayReported ActivityReference
Phenyl-isoxazole-carboxamidesCytotoxicity (MCF-7, HeLa, Hep3B)IC₅₀ values in the range of 15-40 µg/ml[4]
Fluoro-phenyl-isoxazole-carboxamidesAntioxidant (DPPH assay)Potent radical scavenging activity[4]
Chloro-phenyl-isoxazole-carboxamidesCOX-1 and COX-2 InhibitionIC₅₀ values in the nanomolar range for COX-2[5]
3,4-Diaryl-isoxazole-5-carboxamidesAntiproliferative (Sea Urchin Embryo Assay)Moderate antimitotic activity[8]

Protocol II: Esterification using Diazoalkanes

Esterification of carboxylic acids with diazoalkanes is a mild and efficient method that often proceeds in quantitative yield. This method is particularly useful when the alcohol is precious or acid-sensitive. A safer, in-situ generation of diazoalkanes from N-tert-butyldimethylsilylhydrazones is a modern alternative to the use of hazardous diazomethane.[9]

Workflow for Esterification

Esterification_Workflow cluster_reagents Reagent Preparation cluster_reaction In Situ Diazoalkane Generation & Esterification cluster_workup Work-up & Purification start 3,4-Dimethylisoxazole- 5-carboxylic acid mix Mix all reagents in acetonitrile start->mix hydrazone N-tert-butyldimethylsilylhydrazone of desired alcohol hydrazone->mix oxidant (Difluoroiodo)benzene oxidant->mix product 3,4-Dimethylisoxazole- 5-carboxylate Ester mix->product Stir at RT workup Quench & Aqueous Work-up product->workup purification Column Chromatography workup->purification final_product Pure Ester Derivative purification->final_product

Caption: Workflow for esterification via in-situ diazoalkane generation.

Detailed Step-by-Step Protocol
  • Preparation: In a round-bottom flask, dissolve this compound (1 equivalent) and the N-tert-butyldimethylsilylhydrazone of the desired alcohol (1.5 equivalents) in acetonitrile.

  • Reaction Initiation: Add (difluoroiodo)benzene (1.5 equivalents) to the solution at room temperature.

  • Reaction Monitoring: Stir the mixture at room temperature. The reaction is typically complete within 1-3 hours. Monitor the reaction by TLC, observing the consumption of the carboxylic acid.

  • Work-up: Quench the reaction by adding a few drops of acetic acid. Dilute the mixture with diethyl ether and wash with saturated aqueous NaHCO₃ and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude ester by flash column chromatography.

Protocol III: Synthesis of Probes for Biological Assays

The synthesis of fluorescent or biotinylated probes follows the general principles of amide bond formation, where an amine-containing fluorescent dye or biotin derivative is coupled to the carboxylic acid.

A. Fluorescent Probe Synthesis

A variety of amine-functionalized fluorophores are commercially available (e.g., fluorescein cadaverine, rhodamine B ethylenediamine). The choice of fluorophore depends on the desired spectral properties and the nature of the biological assay.

  • Activation: Activate this compound (1 equivalent) with EDC (1.2 equivalents) and N-hydroxysuccinimide (NHS) (1.2 equivalents) in anhydrous DMF at 0 °C to room temperature for 1-2 hours to form the NHS ester.

  • Coupling: Add the amine-containing fluorescent dye (1.1 equivalents) and DIPEA (1.5 equivalents) to the activated ester solution.

  • Reaction: Stir the reaction mixture in the dark at room temperature for 12-24 hours.

  • Purification: Purify the fluorescently labeled product directly by preparative HPLC to remove unreacted dye and other impurities.

B. Biotinylated Probe Synthesis

Biotin derivatives with amino-terminated linkers of varying lengths are available. A spacer arm is often crucial to minimize steric hindrance and ensure efficient binding of the biotinylated probe to avidin or streptavidin.[6]

  • Activation: Activate this compound (1 equivalent) using a uronium-based coupling reagent such as HATU (1.1 equivalents) in the presence of DIPEA (2 equivalents) in anhydrous DMF for 15-30 minutes at room temperature.

  • Coupling: Add an amine-functionalized biotin derivative (e.g., Biotin-PEG-amine) (1.05 equivalents) to the activated acid solution.

  • Reaction: Stir the mixture at room temperature for 2-6 hours.

  • Work-up and Purification: Perform a standard aqueous work-up as described for amide synthesis, followed by purification by flash column chromatography.

Biological Assay Considerations

When designing and utilizing derivatives of this compound, several factors must be considered:

  • Linker Effects: The nature and length of the linker used to attach a fluorescent or biotin tag can significantly impact the biological activity of the parent molecule. It is crucial to design linkers that do not interfere with the pharmacophore.

  • Metabolic Stability: Amide bonds are generally more stable to hydrolysis in vivo than ester bonds. The hydrolysis of an isoxazole-carboxamide back to the carboxylic acid has been observed in metabolic studies, which could be a factor in the compound's overall pharmacokinetic profile.[10]

  • Assay Compatibility: The choice of fluorescent dye should be compatible with the excitation and emission filters of the available instrumentation and should minimize spectral overlap with other fluorescent components in the assay.

  • Controls: In any assay using a derivatized molecule, it is essential to include appropriate controls, such as the underivatized parent compound and a derivative of a structurally related but inactive compound, to ensure that the observed effects are specific.

Conclusion

The derivatization of this compound is a powerful strategy for the development of novel chemical tools and potential therapeutic agents. The protocols detailed in this application note provide a robust starting point for the synthesis of amides, esters, and tagged probes for a wide range of biological assays. By carefully selecting the derivatization strategy and considering the downstream application, researchers can effectively explore the biological potential of this versatile isoxazole scaffold.

References

  • Khedkar, P., et al. (2025). In silico assessments, Design, synthesis, and biological evaluation of 5-methylisoxazole-4-carboxamide derivatives. Journal of the Indian Chemical Society.
  • Al-Ostath, A., et al. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. Molecules, 26(5), 1478. [Link]
  • Hawash, M., et al. (2022). Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. Molecular Diversity, 26(5), 2921-2936. [Link]
  • Semenov, V. V., et al. (2019). Effective Synthesis of 3,4‐Diaryl‐isoxazole‐5‐carboxamides and their Antiproliferative Properties. ChemistrySelect, 4(19), 5786-5791.
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  • Chen, Y.-C., et al. (2024). Biotin-Linked Ursolic Acid Conjugates as Selective Anticancer Agents and Target-Identification Tools for Cancer Therapy. Molecules, 29(1), 223. [Link]
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  • Grishina, E. A., et al. (2021). The study of distribution of a new 4,5-dihydroisoxazole-5-carboxamide derivative in rats. Research Results in Pharmacology, 7(4), 1-8.
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  • Głowacka, I. E., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5596. [Link]
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  • Furrow, M. E., & Myers, A. G. (2004). A general procedure for the esterification of carboxylic acids with diazoalkanes generated in situ by the oxidation of N-tert-butyldimethylsilylhydrazones with (difluoroiodo)benzene. Journal of the American Chemical Society, 126(39), 12222–12223. [Link]

Sources

Application Notes and Protocols: 3,4-Dimethylisoxazole-5-carboxylic acid as a Versatile Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Division

Introduction: The Emergence of Isoxazole Carboxylic Acids in Coordination Chemistry

The isoxazole motif is a privileged scaffold in medicinal chemistry, frequently found in a variety of biologically active compounds.[1][2] The incorporation of a carboxylic acid functionality at the 5-position of the 3,4-dimethylisoxazole ring system presents a ligand with significant potential in coordination chemistry. 3,4-Dimethylisoxazole-5-carboxylic acid combines the steric and electronic features of the isoxazole ring with the versatile coordination capabilities of a carboxylate group. This unique combination allows for the formation of stable metal complexes with diverse geometries and interesting chemical properties.

The nitrogen atom of the isoxazole ring and the oxygen atoms of the carboxylate group can act as donor atoms, enabling various coordination modes, including monodentate, bidentate, and bridging interactions. This versatility allows for the synthesis of a wide range of coordination compounds with tailored properties for applications in catalysis, materials science, and, notably, drug development. The isoxazole moiety can influence the lipophilicity and metabolic stability of the resulting metal complexes, while the coordination of a metal ion can enhance or modulate the inherent biological activity of the isoxazole core.[3][4]

This document provides a comprehensive guide for the synthesis, characterization, and application of this compound as a ligand in coordination chemistry. It includes detailed protocols, discussions on the rationale behind experimental choices, and potential applications of the resulting metal complexes.

Part 1: Synthesis of this compound

Protocol 1: Synthesis of this compound

This protocol is adapted from the synthesis of related 5-aminoisoxazole and subsequent conversion to the carboxylic acid.

Step 1: Synthesis of 5-Amino-3,4-dimethylisoxazole

  • Rationale: This step utilizes a well-established method for the construction of the isoxazole ring from a suitable precursor.[5]

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-chloro-2-nitrosobutane dimer (1 equivalent) in methanol.

    • Add sodium cyanide (2 equivalents) to the solution.

    • Reflux the mixture for 30 minutes.

    • Cool the suspension in an ice bath and filter to remove the precipitate.

    • Evaporate the filtrate to dryness under reduced pressure.

    • The resulting solid residue is crude 5-amino-3,4-dimethylisoxazole, which can be purified by recrystallization from a suitable solvent like benzene or water to yield a crystalline solid.[5]

Step 2: Conversion of 5-Amino-3,4-dimethylisoxazole to this compound

  • Rationale: This step involves a diazotization of the amino group followed by a Sandmeyer-type reaction to introduce the carboxylic acid functionality. This is a standard transformation in aromatic chemistry.

  • Procedure:

    • Dissolve the purified 5-amino-3,4-dimethylisoxazole (1 equivalent) in an aqueous solution of a strong acid (e.g., hydrochloric acid).

    • Cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add a solution of sodium nitrite (1.1 equivalents) in water, keeping the temperature below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.

    • In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) in a suitable solvent.

    • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution. Effervescence should be observed.

    • Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

    • The resulting nitrile can be isolated by extraction.

    • Hydrolyze the nitrile to the carboxylic acid by refluxing with a strong acid (e.g., sulfuric acid) or a strong base (e.g., sodium hydroxide) followed by acidification.

    • The crude this compound can be purified by recrystallization.

Characterization of this compound

The synthesized ligand should be thoroughly characterized to confirm its identity and purity.

Technique Expected Observations
¹H NMR Two singlets for the two methyl groups and a broad singlet for the carboxylic acid proton.
¹³C NMR Resonances for the two methyl carbons, the isoxazole ring carbons, and the carboxylic acid carbon.
FT-IR A broad O-H stretch from the carboxylic acid, a C=O stretch, and characteristic isoxazole ring vibrations.[7]
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound.
Melting Point A sharp melting point indicates high purity.

Part 2: Synthesis of Metal Complexes

The coordination of this compound to metal ions can be achieved through several general methods for the synthesis of metal carboxylate complexes.[3][8] The choice of method will depend on the desired metal ion and the stability of the resulting complex.

Protocol 2: General Synthesis of Transition Metal Complexes

This protocol describes a general method for the synthesis of first-row transition metal (e.g., Cu(II), Ni(II), Co(II), Zn(II)) complexes.

  • Rationale: This method relies on the reaction of a metal salt with the deprotonated ligand in a suitable solvent. The carboxylate anion readily coordinates to the metal ion.[8][9]

  • Procedure:

    • Dissolve this compound (2 equivalents) in a suitable solvent (e.g., ethanol, methanol, or a mixture with water).

    • Add a solution of a metal salt (e.g., chloride, acetate, or nitrate) (1 equivalent) in the same or a compatible solvent.

    • Slowly add a base (e.g., sodium hydroxide, triethylamine) to deprotonate the carboxylic acid and facilitate coordination. The formation of a precipitate may be observed.

    • Stir the reaction mixture at room temperature or with gentle heating for several hours.

    • Collect the resulting solid by filtration, wash with the solvent to remove any unreacted starting materials, and dry under vacuum.

    • Single crystals suitable for X-ray diffraction can sometimes be obtained by slow evaporation of the solvent from the filtrate or by recrystallization from a suitable solvent system.

Part 3: Structural Elucidation and Coordination Modes

The coordination behavior of this compound is expected to be versatile. In the absence of specific crystal structures for its complexes, we can infer potential coordination modes based on related structures of metal complexes with isoxazole and carboxylate-containing ligands.[10][11][12]

Potential Coordination Modes
  • Monodentate: The ligand can coordinate to a metal center through one of the carboxylate oxygen atoms.

  • Bidentate Chelating: The carboxylate group can chelate to a single metal center through both oxygen atoms.

  • Bidentate Bridging: The carboxylate group can bridge two metal centers.

  • N,O-Bidentate Chelating: The ligand could potentially coordinate through the isoxazole nitrogen and one of the carboxylate oxygens, forming a five-membered chelate ring.

The actual coordination mode will be influenced by factors such as the nature of the metal ion, the reaction conditions, and the presence of other ligands.

Spectroscopic Characterization of Metal Complexes
  • FT-IR Spectroscopy: A key diagnostic tool for determining the coordination mode of the carboxylate group. The difference in the stretching frequencies of the asymmetric (ν_asym) and symmetric (ν_sym) vibrations of the COO⁻ group (Δν = ν_asym - ν_sym) can provide insight.

    • Ionic/Monodentate: Large Δν value.

    • Bidentate Chelating: Small Δν value.

    • Bidentate Bridging: Intermediate Δν value.

  • UV-Vis Spectroscopy: Can provide information about the electronic environment of the metal ion and the geometry of the complex.

  • X-ray Crystallography: The definitive method for determining the solid-state structure of the coordination compound, providing precise bond lengths, bond angles, and details of the coordination sphere.[10][11]

Part 4: Potential Applications

The metal complexes of this compound are anticipated to have a range of applications, particularly in areas where the biological activity of the isoxazole moiety can be enhanced or modulated by coordination to a metal center.

Drug Development
  • Antimicrobial and Anticancer Agents: Isoxazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties.[1][2][4] The formation of metal complexes can enhance the efficacy of these compounds through various mechanisms, such as increased lipophilicity, which can improve cell permeability, or by introducing a new mode of action related to the metal ion.

Catalysis
  • Homogeneous Catalysis: Metal carboxylate complexes are widely used as catalysts in a variety of organic transformations.[8] The specific electronic and steric properties imparted by the 3,4-dimethylisoxazole-5-carboxylate ligand could lead to novel catalytic activities or selectivities.

Conclusion

This compound is a promising ligand for the development of new coordination compounds with interesting structural features and potential applications in medicinal chemistry and catalysis. While specific examples of its coordination complexes are not yet prevalent in the literature, the protocols and principles outlined in this guide provide a solid foundation for researchers to begin exploring the rich coordination chemistry of this versatile molecule. The combination of the biologically relevant isoxazole scaffold with the robust coordinating ability of the carboxylate group makes this ligand a valuable addition to the toolbox of coordination and medicinal chemists.

References

  • Wikipedia. (n.d.). Transition metal carboxylate complex.
  • Tuktarova, R. A., et al. (2015). Synthesis and biological activity of metal complexes of 3-amino-5-methyl isoxazole Schiff bases. Journal of Chemical and Pharmaceutical Research, 7(10), 63-69.
  • Xu, Z., et al. (2018). The recent progress of isoxazole in medicinal chemistry. Bioorganic & Medicinal Chemistry, 26(15), 4137-4147.
  • Martis, G. J., & Gaonkar, S. L. (2023). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 13(45), 31652-31681.
  • Tuck, K. L., et al. (2003). Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. U.S.
  • The Pharma Innovation Journal. (2022). Various metal complexes and their biological implications.
  • Wuest, H. M. (1969). Process for preparing isoxazole compounds. U.S.
  • ResearchGate. (2015). Synthesis and Characterization of metal complexes with ligands containing a hetero (N) atom and (hydroxyl or carboxyl) group.
  • ResearchGate. (2018). Synthesis and characterization of metal complexes with a mixed 4-imidazole-containing ligand and a variety of multi-carboxylic acids.
  • Jacquier, R., & Maury, G. (1967). General synthesis of 4-isoxazolecarboxylic acids. Journal of the American Chemical Society, 89(23), 5742-5744.
  • Systematic Reviews in Pharmacy. (2020). Synthesis and Characterization of Some Metal Complexes with New Ligand(C15H10N4O7SCl) & Theoretical Treatment.
  • PubChem. (n.d.). 3,5-Dimethylisoxazole-4-carboxylic acid.
  • R Discovery. (1991). The coordination chemistry of isoxazoles.
  • Popa, A., et al. (2018). X-ray Crystal Structure, Geometric Isomerism, and Antimicrobial Activity of New Copper(II)
  • Arshad, S., et al. (2013). 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 69(3), o388.
  • Journal of the American Chemical Society. (2020). Synthesis, Spectral Characterization, and DFT Analysis of Novel 3-(4-substituted phenyl)-5- methyloxazolo[5,4-c]isoxazole Derivatives.
  • ResearchGate. (2009). 5-Methylisoxazole-4-carboxylic acid.
  • MDPI. (2021). Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides.
  • ResearchGate. (2013). Practical Synthesis of 3Amino4,5-dimethylisoxazole from 2Methyl2-butenenitrile and Acetohydroxamic Acid.
  • National Institutes of Health. (2022). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids.
  • Google Patents. (2003). Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
  • ResearchGate. (n.d.). structure investigation of metal complexes by means of x-ray emission and photoelectron spectroscopy.
  • ResearchGate. (2014). Structure of metal carboxylates according to the type of metal – ligand interaction.
  • ResearchGate. (2017). Structures of carboxylate ligands mentioned in the text.

Sources

Application Note: A Scalable and Robust Synthesis of 3,4-Dimethylisoxazole-5-carboxylic Acid and Its Amide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Introduction: The Isoxazole Scaffold in Modern Drug Discovery

The isoxazole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of pharmacologically active compounds.[1][2] Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding interactions make it an ideal building block for designing potent and selective therapeutic agents.[3][4][5] Derivatives of isoxazole have demonstrated a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[1][6]

This application note provides a comprehensive guide to the scale-up synthesis of 3,4-Dimethylisoxazole-5-carboxylic acid, a key intermediate, and its subsequent conversion into diverse amide derivatives. The protocols detailed herein are designed for scalability and reproducibility, moving from bench-scale research to pilot-scale production. We will delve into the causality behind procedural choices, address critical safety considerations, and provide robust analytical methods for quality control, equipping researchers and drug development professionals with a reliable synthetic playbook.

Synthetic Strategy for the Isoxazole Core

The construction of the isoxazole ring is most commonly and reliably achieved through a [3+2] cycloaddition reaction.[1][7] Our strategy focuses on a robust and scalable cyclo-condensation pathway, starting from readily available commercial materials to build the core this compound scaffold. The overall workflow is depicted below.

G cluster_0 Part 1: Isoxazole Ring Formation cluster_1 Part 2: Saponification cluster_2 Part 3: Derivatization A Ethyl 2-methyl-3-oxobutanoate C Protocol 1: Ethyl 3,4-dimethylisoxazole-5-carboxylate A->C B Hydroxylamine Hydrochloride (NH₂OH·HCl) B->C D Protocol 2: This compound C->D NaOH / H₂O, Δ F Protocols 3-5: 3,4-Dimethylisoxazole-5-carboxamides D->F Coupling E Amine (R-NH₂) + Activation E->F

Figure 1: Overall workflow for the synthesis of the target carboxamides.

Protocols for the Synthesis of the Carboxylic Acid Core

Protocol 1: Scale-Up Synthesis of Ethyl 3,4-Dimethylisoxazole-5-carboxylate

Rationale: This protocol utilizes a classical condensation reaction between a β-dicarbonyl equivalent and hydroxylamine. Using the hydrochloride salt of hydroxylamine enhances its stability and ease of handling, though it necessitates the use of a base to liberate the free hydroxylamine in situ. Sodium acetate is an ideal, mild base for this purpose. The reaction is conducted in ethanol, a solvent that effectively dissolves the reactants and facilitates product crystallization upon cooling.

Safety Precautions:

  • Hydroxylamine and its salts are potentially explosive, especially in concentrated forms, and can decompose violently upon heating. [8] They are also skin and respiratory irritants and possible mutagens.[8] Always handle in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[9][10][11] Avoid stockpiling large quantities and handle as its salt form whenever possible.

Materials:

  • Ethyl 2-methyl-3-oxobutanoate (1.0 eq)

  • Hydroxylamine hydrochloride (NH₂OH·HCl) (1.1 eq)

  • Sodium acetate (NaOAc) (1.2 eq)

  • Ethanol (EtOH)

  • Water (H₂O)

Step-by-Step Procedure:

  • To a suitably sized reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, add hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq).

  • Add ethanol (approx. 4 mL per gram of starting ketoester) and stir the resulting suspension at room temperature for 15 minutes.

  • Add ethyl 2-methyl-3-oxobutanoate (1.0 eq) to the suspension in a single portion.

  • Heat the reaction mixture to reflux (approx. 78-80 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS until the starting ketoester is consumed.

  • Once complete, cool the reaction mixture to room temperature and then further cool in an ice bath for 1-2 hours to maximize precipitation of inorganic salts.

  • Filter the mixture to remove the precipitated sodium chloride and unreacted sodium acetate. Wash the filter cake with a small amount of cold ethanol.

  • Combine the filtrate and washings. Reduce the solvent volume by approximately 70% using a rotary evaporator.

  • Add cold water (equal to the volume of remaining ethanol) to the concentrated filtrate with stirring. The product ester will precipitate as a white or off-white solid.

  • Stir the slurry in an ice bath for 30 minutes, then collect the product by vacuum filtration.

  • Wash the collected solid with cold water and dry under vacuum to a constant weight.

Protocol 2: Saponification to this compound

Rationale: Saponification is a standard ester hydrolysis method. Sodium hydroxide is a cost-effective and efficient base for this transformation on a large scale. A co-solvent system of THF/Methanol/Water ensures the solubility of both the ester starting material and the sodium salt of the carboxylic acid product.[12] The reaction is driven to completion by heating, followed by an acidic workup to protonate the carboxylate salt, causing the desired carboxylic acid to precipitate from the aqueous solution.

Materials:

  • Ethyl 3,4-dimethylisoxazole-5-carboxylate (1.0 eq)

  • Sodium hydroxide (NaOH) (2.0-3.0 eq)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Hydrochloric acid (HCl), 6 M

Step-by-Step Procedure:

  • In a reactor, suspend the ethyl ester (1.0 eq) in a mixture of THF and MeOH (e.g., a 1:1 mixture, approx. 5 mL total solvent per gram of ester).

  • In a separate vessel, prepare a solution of sodium hydroxide (2.5 eq) in water (approx. 3 mL per gram of NaOH).

  • Add the aqueous NaOH solution to the ester suspension.

  • Heat the mixture to 50-60 °C and stir for 2-4 hours. Monitor the reaction by TLC or LC-MS until the starting ester is fully consumed.

  • Cool the reaction mixture to room temperature and remove the organic solvents (THF, MeOH) under reduced pressure.

  • Dilute the remaining aqueous solution with water and cool in an ice bath.

  • Slowly add 6 M HCl with vigorous stirring to acidify the mixture to pH 2-3. A thick white precipitate of the carboxylic acid will form.

  • Continue stirring in the ice bath for 30-60 minutes to ensure complete precipitation.

  • Collect the product by vacuum filtration, washing thoroughly with cold water to remove inorganic salts.

  • Dry the product under vacuum at 40-50 °C to a constant weight.

StepProductTypical YieldPurity (HPLC)
Protocol 1 Ethyl 3,4-dimethylisoxazole-5-carboxylate80-90%>98%
Protocol 2 This compound92-98%>99%
Table 1: Summary of Yields and Purity for Core Synthesis.

Protocols for the Synthesis of Amide Derivatives

Amide bond formation is one of the most performed reactions in drug development.[13] Direct condensation of a carboxylic acid and an amine is generally unfavorable. Therefore, activation of the carboxylic acid is required.[14] We present two primary, scalable strategies: conversion to an acyl chloride and direct coupling using a modern coupling agent.

Strategy 1: Amide Synthesis via an Acyl Chloride Intermediate

This classic, cost-effective two-step approach is highly reliable for scale-up, especially with robust amines. The carboxylic acid is first converted to a highly reactive acyl chloride, which then readily reacts with the amine.[14][15]

G A 3,4-Dimethylisoxazole- 5-carboxylic acid C Protocol 3: 3,4-Dimethylisoxazole- 5-carbonyl chloride (Reactive Intermediate) A->C B Thionyl Chloride (SOCl₂) or Oxalyl Chloride B->C Activation E Protocol 4: Target Amide C->E Amination D Amine (R-NH₂) + Base (e.g., Et₃N) D->E

Figure 2: Workflow for amide synthesis via an acyl chloride.

Rationale: Thionyl chloride (SOCl₂) is an excellent reagent for this transformation as the byproducts (SO₂ and HCl) are gaseous and easily removed, simplifying purification.[16] The reaction is typically run in a non-protic solvent like toluene or dichloromethane (DCM), and often a catalytic amount of dimethylformamide (DMF) is added to facilitate the reaction via the Vilsmeier-Haack mechanism. The resulting acyl chloride is highly reactive and moisture-sensitive, and is often generated and used in situ without isolation.[17]

Safety Precautions:

  • Thionyl chloride and oxalyl chloride are highly corrosive, toxic, and react violently with water. All operations must be conducted in a dry, inert atmosphere (e.g., nitrogen) within an efficient fume hood. Wear acid-resistant gloves, a face shield, and a lab coat.

Materials:

  • This compound (1.0 eq)

  • Thionyl chloride (SOCl₂) (1.5-2.0 eq)

  • Anhydrous Toluene or Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF) (catalytic, 1-2 drops)

Step-by-Step Procedure:

  • Set up a reactor with a stirrer, reflux condenser fitted with a gas outlet to a scrubber (e.g., NaOH solution), and an addition funnel, all under a nitrogen atmosphere.

  • Charge the reactor with the carboxylic acid (1.0 eq) and anhydrous toluene (approx. 5 mL per gram of acid).

  • Add a catalytic amount of DMF.

  • Slowly add thionyl chloride (1.5 eq) via the addition funnel. Gas evolution (HCl, SO₂) will be observed.

  • After the addition is complete, heat the mixture to reflux (for toluene, ~110 °C) or a lower temperature if using DCM (~40 °C) for 2-3 hours.

  • The reaction is complete when gas evolution ceases and a clear solution is formed.

  • Cool the solution to room temperature. The excess thionyl chloride and solvent can be removed under reduced pressure if isolation is required, but it is typically carried forward directly to the next step.

Rationale: The crude or purified acyl chloride is reacted with the desired amine in the presence of a non-nucleophilic base, such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA). The base serves to neutralize the HCl generated during the reaction, driving it to completion.[14] Temperature control is critical to prevent side reactions.

Materials:

  • Solution of 3,4-Dimethylisoxazole-5-carbonyl chloride (from Protocol 3) (1.0 eq)

  • Desired primary or secondary amine (1.0-1.2 eq)

  • Triethylamine (Et₃N) or DIPEA (1.5-2.0 eq)

  • Anhydrous Toluene or Dichloromethane (DCM)

Step-by-Step Procedure:

  • In a separate reactor under nitrogen, dissolve the amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM or toluene.

  • Cool this amine solution to 0 °C in an ice bath.

  • Slowly add the solution of 3,4-Dimethylisoxazole-5-carbonyl chloride (1.0 eq) from Protocol 3 to the stirred amine solution, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water. If using DCM, transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude amide can be purified by recrystallization or column chromatography.

Strategy 2: Direct Amide Coupling

Rationale: For sensitive substrates or when avoiding harsh chlorinating agents is desirable, direct coupling reagents are employed. Reagents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) or HATU activate the carboxylic acid in situ to form a reactive ester intermediate, which is then displaced by the amine.[13][18] This method offers high yields and mild conditions but is generally more expensive and generates stoichiometric byproducts that must be removed.

G cluster_0 Reactants cluster_1 Reagents A Carboxylic Acid E Activated Intermediate (Active Ester) A->E Activation B Amine F Target Amide B->F Coupling C Coupling Agent (e.g., HATU, EDC) C->E Activation D Base (e.g., DIPEA) D->F Coupling E->F Coupling

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3,4-Dimethylisoxazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3,4-Dimethylisoxazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this valuable heterocyclic compound. We will delve into the critical aspects of the synthesis, providing troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.

Introduction: The Synthetic Strategy

The synthesis of this compound is typically achieved through a two-step process:

  • Cyclocondensation: Formation of the isoxazole ring to produce an ester intermediate, Ethyl 3,4-dimethylisoxazole-5-carboxylate. This is commonly achieved by reacting a suitable β-ketoester with hydroxylamine.

  • Saponification: Hydrolysis of the resulting ester to the final carboxylic acid product.

While seemingly straightforward, optimizing the yield requires careful control over reaction parameters to prevent side reactions and product degradation. This guide will address potential pitfalls in both stages.

Visualized Experimental Workflow

G cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Saponification A Ethyl 2-methyl-3-oxobutanoate + Hydroxylamine HCl B Reaction Setup (Solvent, Base, Temp Control) A->B 1. Combine Reagents C Reaction Monitoring (TLC/LC-MS) B->C 2. Reaction D Workup & Isolation C->D 3. Quench & Extract E Ethyl 3,4-dimethylisoxazole-5-carboxylate D->E 4. Purify F Ester Intermediate E->F Proceed to Step 2 G Base Hydrolysis (e.g., LiOH, NaOH in THF/H2O) F->G 1. Dissolve & Add Base H Reaction Monitoring (TLC/LC-MS) G->H 2. Stir at RT I Acidification & Precipitation H->I 3. Acidify to pH 2-3 J This compound I->J 4. Filter & Dry

Caption: Overall workflow for the two-step synthesis.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Question: My overall yield is significantly lower than expected. Where should I start troubleshooting?

Low yield is the most common issue and can originate from multiple points in the process. A systematic approach is crucial.

Visualized Troubleshooting Workflow

G A Low Overall Yield Detected B Analyze Crude Product from Step 1 (Cyclocondensation) via NMR/LC-MS A->B C Problem in Step 1: Low conversion, side products, or isomer formation. B->C High levels of starting material or byproducts present D Problem in Step 2: Incomplete hydrolysis or product degradation. B->D Clean ester intermediate, but low final yield E Review Cyclocondensation Parameters: - Reagent Purity - Stoichiometry - Temperature Control - pH/Base Choice C->E F Review Saponification Parameters: - Base Strength (LiOH vs NaOH) - Temperature (Avoid Heat) - Acidification (Slow, 0 °C) - Workup Time D->F G Optimize Step 1 E->G H Optimize Step 2 F->H

Caption: A logical workflow for troubleshooting low yields.

  • Isolate and Analyze the Intermediate: First, determine which step is problematic. After the cyclocondensation (Step 1), isolate the crude ethyl ester and check its purity and yield. If the yield of the ester is low, the issue lies in the ring formation. If you have a good yield of the ester but a low final yield, the problem is in the saponification or workup.

  • Step 1 (Cyclocondensation) Issues:

    • Incomplete Reaction: Ensure your reagents, especially the β-ketoester, are pure. Monitor the reaction by TLC to confirm the consumption of starting materials. Consider extending the reaction time if necessary.

    • Side Reactions: The formation of isoxazole isomers is a known challenge.[1] The reaction conditions, particularly pH and temperature, are key factors in determining regioselectivity.[1] Maintaining a slightly basic or neutral pH is often optimal.

    • Poor Reagent Quality: Use fresh hydroxylamine hydrochloride and a suitable base (e.g., sodium acetate, sodium carbonate) to liberate the free hydroxylamine in situ.

  • Step 2 (Saponification) Issues:

    • Ring Degradation: The isoxazole N-O bond can be susceptible to cleavage under harsh basic conditions.[2][3] Avoid using strong bases at elevated temperatures. Performing the hydrolysis at room temperature or even 0°C is highly recommended. Consider using a milder base like lithium hydroxide (LiOH) instead of sodium hydroxide (NaOH).

    • Incomplete Hydrolysis: While harsh conditions should be avoided, the reaction must go to completion. Monitor by TLC until all the starting ester is consumed. A solvent system like THF/Methanol/Water can improve solubility and reaction rates.[4]

    • Product Loss During Workup: Upon acidification, ensure the pH is low enough (pH 2-3) to fully protonate the carboxylate, causing it to precipitate. Chilling the solution in an ice bath can maximize precipitation. If the product has some water solubility, extracting with an organic solvent like ethyl acetate after acidification may be necessary.

Question: I am observing the formation of an isomeric byproduct. How can I improve the regioselectivity of the cyclocondensation?

Regiocontrol in isoxazole synthesis is dictated by the initial nucleophilic attack of hydroxylamine on the β-dicarbonyl compound.[5] The hydroxylamine has two nucleophilic sites (N and O), and the dicarbonyl has two electrophilic carbonyls.

  • Mechanism & Control: The nitrogen of hydroxylamine is generally the more potent nucleophile and will preferentially attack the more electrophilic (less sterically hindered) carbonyl group. Subsequent cyclization and dehydration lead to the isoxazole ring.[5]

  • Practical Adjustments:

    • pH Control: The reaction pH is critical. A neutral to slightly acidic medium can favor the desired reaction pathway. Using a buffer system or a mild base can provide better control than strong bases.

    • Temperature: Lowering the reaction temperature can often enhance selectivity by favoring the kinetically controlled product.

Question: The final product appears to be degrading during purification. What are the best practices for purification?

This compound can be sensitive, especially to heat.

  • Avoid High Temperatures: Do not use excessive heat to dry the product. Air drying or using a vacuum oven at a low temperature (e.g., <40°C) is preferable. Be aware that the carboxylic acid group can lead to decarboxylation at elevated temperatures.[3]

  • Recrystallization Solvent: If recrystallization is necessary for purification, choose a solvent system that allows for crystallization at or below room temperature. A mixture of an organic solvent (like ethyl acetate) and a non-polar co-solvent (like hexanes) is often effective.

  • Chromatography: If column chromatography is required, use a silica gel column with a solvent system containing a small amount of acid (e.g., 0.5-1% acetic acid in an ethyl acetate/hexane mixture) to keep the carboxylic acid protonated and prevent streaking on the column.

Frequently Asked Questions (FAQs)

Q1: What is the recommended experimental protocol for this synthesis?

The following protocol is a robust starting point, synthesized from common laboratory practices.

Optimized Protocol Details

ParameterStep 1: Ethyl 3,4-dimethylisoxazole-5-carboxylateStep 2: this compound
Key Reagents Ethyl 2-methyl-3-oxobutanoate, Hydroxylamine HClEthyl 3,4-dimethylisoxazole-5-carboxylate
Base Sodium Acetate (1.1 eq)Lithium Hydroxide (LiOH·H₂O) (1.5 eq)
Solvent EthanolTetrahydrofuran (THF) / Water (3:1)
Temperature Reflux (approx. 78°C)Room Temperature (approx. 20-25°C)
Reaction Time 4-6 hours (Monitor by TLC)8-12 hours (Monitor by TLC)
Workup Evaporate solvent, dissolve in EtOAc, wash with H₂ORemove THF, acidify with 1M HCl to pH 2-3 at 0°C
Purification Silica Gel Chromatography (if needed)Filter precipitate, wash with cold water, dry under vacuum
Expected Yield >80%>90%

Step-by-Step Methodology:

  • Step 1: Cyclocondensation

    • To a solution of ethyl 2-methyl-3-oxobutanoate (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.1 eq).

    • Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

    • Once the starting material is consumed, cool the reaction to room temperature and remove the ethanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude ethyl ester. Purify by chromatography if necessary.

  • Step 2: Saponification

    • Dissolve the ethyl 3,4-dimethylisoxazole-5-carboxylate (1.0 eq) in a mixture of THF and water.

    • Add lithium hydroxide monohydrate (1.5 eq) and stir the mixture at room temperature for 8-12 hours, monitoring by TLC.

    • After the reaction is complete, remove the THF under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and slowly add 1M HCl with stirring until the pH reaches 2-3.

    • A white precipitate should form. Continue stirring in the ice bath for 30 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration, wash it with a small amount of cold water, and dry it under vacuum at low heat.

Q2: What are the critical safety precautions for this synthesis?

  • Hydroxylamine: Hydroxylamine and its salts can be explosive, especially when heated in the absence of a solvent. Handle with care and always use a safety shield.

  • Solvents: Use all organic solvents (Ethanol, THF, Ethyl Acetate) in a well-ventilated fume hood.

  • Acids and Bases: Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when handling acids (HCl) and bases (LiOH, NaOH).

Q3: Can ultrasound or microwave irradiation improve yields or reaction times?

Yes, non-conventional energy sources have been shown to improve the efficiency of isoxazole synthesis.[6]

  • Ultrasound Irradiation: Sonochemistry can enhance reaction rates and yields by creating localized high-temperature and high-pressure zones through acoustic cavitation. This can be particularly useful for the cyclocondensation step.[6]

  • Microwave Synthesis: Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes. However, it requires specialized equipment and careful optimization to prevent side reactions due to rapid heating.

For both methods, direct translation of a conventional protocol is not advisable. Conditions must be carefully re-optimized.

References

  • Al-Mulla, A. (2022). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PubMed Central.
  • Maddila, S., et al. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. MDPI.
  • Shaaban, M. R., et al. (2019). Challenges associated with isoxazole directed C−H activation. ResearchGate.
  • Organic Chemistry Portal. (n.d.). Synthesis of isoxazoles. Organic Chemistry Portal.
  • D'Alcontres, G. S., et al. (1950). General synthesis of 4-isoxazolecarboxylic acids. American Chemical Society.
  • Jakubke, H.-D. (2019). synthesis of isoxazoles. YouTube.

Sources

Technical Support Center: Purification of 3,4-Dimethylisoxazole-5-carboxylic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for the purification of 3,4-dimethylisoxazole-5-carboxylic acid via recrystallization. It is designed for researchers, scientists, and drug development professionals, offering troubleshooting advice and detailed protocols to address common challenges encountered during the purification process.

Core Characteristics of this compound

A foundational understanding of the physicochemical properties of this compound is critical for developing a successful purification strategy. The following table summarizes its key characteristics.

PropertyValueSource(s)
Molecular Formula C₆H₇NO₃[]
Molecular Weight 141.12 g/mol []
Appearance White to off-white or light beige crystalline powder/solid.[2][3]
Melting Point 141-145 °C[3]
Solubility Soluble in methanol. Moderately soluble in other polar organic solvents like ethanol and acetone. Limited solubility in water.[2][3][4]
pKa ~2.53 (Predicted)[3][4]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues encountered during the recrystallization of this compound.

Q1: My compound "oiled out" instead of forming crystals. What causes this and how can I fix it?

A1: "Oiling out" occurs when the solute precipitates from the solution as a liquid rather than a solid.[5][6][7] This typically happens when the boiling point of the recrystallization solvent is higher than the melting point of your compound.[5][7] Given that this compound has a melting point of ~141-145°C, using a high-boiling point solvent like toluene (b.p. 111°C) might be acceptable, but solvents with much higher boiling points should be avoided.[8] Oiling out is also promoted by high levels of impurities, which can depress the melting point of the crude solid, and by cooling the solution too rapidly.[5][7]

Troubleshooting Steps:

  • Reheat and Add More Solvent: Reheat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to slightly decrease the saturation level, then allow it to cool more slowly.[7]

  • Reduce the Cooling Rate: Slow cooling is crucial for forming well-ordered crystals.[9][10] Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath. Insulating the flask can further slow the cooling process.

  • Change the Solvent System: If oiling persists, your solvent may be too nonpolar or have too high a boiling point.[5][8] Consider a lower-boiling point solvent or a mixed solvent system.

  • Perform a Pre-Purification Step: If the crude material is heavily impure, consider a preliminary purification step, such as an acid-base extraction, to remove significant impurities before recrystallization.[11]

Q2: I'm getting a very low yield after recrystallization. What are the common causes of product loss?

A2: Low recovery is a frequent problem in recrystallization. The primary causes are using an excessive amount of solvent, premature crystallization during hot filtration, or washing the final crystals improperly.[7][12][13]

Troubleshooting Steps:

  • Use the Minimum Amount of Hot Solvent: The goal is to create a saturated solution at the solvent's boiling point.[13][14] Adding too much solvent will keep a significant portion of your product dissolved in the mother liquor even after cooling.[7][12]

  • Prevent Premature Crystallization: If you perform a hot filtration to remove insoluble impurities, ensure your funnel and receiving flask are pre-heated to prevent the product from crystallizing on the filter paper or in the funnel stem.[15]

  • Wash Crystals with Ice-Cold Solvent: Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.[13] Using room temperature or warm solvent will redissolve a portion of your purified product.[13][15]

  • Check the Mother Liquor: If you suspect significant product loss, you can test the mother liquor (the filtrate) for your compound. Evaporating a small sample of the filtrate should yield a solid residue if a substantial amount of product remains dissolved.[7] If so, you can try to recover a second crop of crystals by boiling off some of the solvent and re-cooling.

Q3: No crystals are forming, even after the solution has cooled in an ice bath. What should I do?

A3: The failure of crystals to form is usually due to either using too much solvent, resulting in an unsaturated solution, or the solution becoming supersaturated.[12][13]

Troubleshooting Steps:

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches on the glass provide nucleation sites for crystal growth to begin.[10][12][13]

    • Seeding: Add a tiny "seed" crystal of the pure compound to the solution. This provides a template for other molecules to crystallize upon.[7][12][13]

  • Reduce Solvent Volume: If induction methods fail, your solution is likely too dilute. Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration of the solute, and then attempt to cool it again.[7][12]

  • Ensure Sufficient Cooling: Make sure the solution has been cooled for an adequate amount of time. For some compounds, crystallization can be slow.

Q4: The melting point of my recrystallized product is still broad and/or low. Why wasn't the purification effective?

A4: A broad or depressed melting point is a strong indicator of remaining impurities.[16] This can happen for several reasons:

  • Rapid Crystallization: If the solution cools too quickly, impurities can become trapped within the growing crystal lattice, a process known as occlusion.[10]

  • Inappropriate Solvent Choice: The chosen solvent may not effectively differentiate between the desired compound and certain impurities. For effective purification, impurities should either be insoluble in the hot solvent (and removed by hot filtration) or remain soluble in the cold solvent (and stay in the mother liquor).[11][17]

  • Presence of a Regioisomer: In the synthesis of isoxazole derivatives, the formation of regioisomers is a common issue.[18] For example, 3,5-dimethylisoxazole-4-carboxylic acid (a potential impurity) has a melting point of 139-144°C, which is very close to the target compound.[19][20] Recrystallization may not be sufficient to separate compounds with such similar properties. In such cases, column chromatography may be required.

Troubleshooting Steps:

  • Perform a Second Recrystallization: A subsequent recrystallization using the same or a different solvent system can often improve purity.

  • Re-evaluate Your Solvent: Perform small-scale solubility tests to find a solvent system that provides better discrimination between your product and the key impurities.[17]

  • Consider Chromatography: If isomeric impurities are suspected, flash column chromatography is often a more effective purification technique.

Experimental Protocols

Protocol 1: Small-Scale Solvent Selection

The ideal recrystallization solvent should dissolve the crude this compound poorly at room temperature but readily at its boiling point.[10][11]

  • Place approximately 20-30 mg of the crude acid into several small test tubes.

  • To each tube, add a different candidate solvent (e.g., water, ethanol, methanol, ethyl acetate, acetone, or mixtures like ethanol/water) dropwise at room temperature, swirling after each addition.

  • If the compound dissolves readily in a solvent at room temperature, that solvent is unsuitable for single-solvent recrystallization.[17]

  • For solvents that do not dissolve the compound at room temperature, heat the test tube gently in a water or sand bath.

  • Continue adding the hot solvent dropwise until the solid just dissolves.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath for 10-15 minutes.

  • A suitable solvent is one from which a good quantity of crystalline solid precipitates upon cooling.

Protocol 2: Macroscale Recrystallization
  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar.

  • In a separate beaker, heat the chosen recrystallization solvent to its boiling point.

  • With stirring, add the minimum amount of the hot solvent to the Erlenmeyer flask until the crude solid is completely dissolved.[11][14]

  • Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask.[11][15]

  • Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature.[9][10] Slow cooling promotes the formation of larger, purer crystals.

  • Once the flask has reached room temperature, place it in an ice-water bath for at least 20-30 minutes to maximize crystal formation.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[15]

  • Washing: Break the vacuum and wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities from the crystal surfaces.[11][15] Reapply the vacuum to draw the wash solvent through.

  • Drying: Continue to draw air through the crystals on the filter for several minutes to partially dry them. Then, transfer the crystals to a watch glass or drying dish and allow them to air dry completely or dry in a vacuum oven at a temperature well below the compound's melting point.

Visual Troubleshooting Guide

The following flowchart provides a logical pathway for diagnosing and resolving common recrystallization issues.

G Recrystallization Troubleshooting Flowchart start Start Recrystallization cool_solution Cool Solution start->cool_solution oiling_out Does the Compound 'Oil Out'? cool_solution->oiling_out crystals_form Do Crystals Form? check_yield Check Yield & Purity crystals_form->check_yield Yes induce_crystallization Induce Crystallization: - Scratch inner wall of flask - Add a seed crystal crystals_form->induce_crystallization No oiling_out->crystals_form No reheat_add_solvent Reheat to dissolve oil. Add more solvent, cool SLOWLY. oiling_out->reheat_add_solvent Yes induce_crystallization->crystals_form Succeeds reduce_volume Too much solvent likely used. Boil off some solvent and re-cool. induce_crystallization->reduce_volume Fails reduce_volume->cool_solution reheat_add_solvent->cool_solution Succeeds change_solvent If oiling persists, choose a lower-boiling point solvent or a different solvent system. reheat_add_solvent->change_solvent Fails

Caption: A flowchart for troubleshooting common recrystallization problems.

References

  • Tips for maximizing yield, purity and crystal size during recrystalliz
  • What methods can be used to improve recrystallization yield? | CK-12 Foundation. (n.d.).
  • Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? : r/chemistry. (2014, August 4). Reddit.
  • Tips for maximizing yield, purity and crystal size during recrystalliz
  • 4 Recrystallization Methods for Increased Yield. (2018, November 12). YouTube.
  • 3,5-Dimethylisoxazole-4-carboxylic acid, 99% 5 g | Buy Online - Thermo Fisher Scientific. (n.d.). Thermo Fisher Scientific.
  • Recrystallization (help meeeeee) : r/chemistry. (2013, February 3). Reddit.
  • Oiling Out in Crystallization - Mettler Toledo. (n.d.). Mettler Toledo.
  • Technical Support Center: Optimization of Solvent Systems for Carboxylic Acid Purity - Benchchem. (n.d.). Benchchem.
  • Determining Which Solvent to Use. (2022, April 7). Chemistry LibreTexts.
  • Solvent selection for recrystallization: An undergraduate organic experiment. (n.d.).
  • Troubleshooting. (2022, April 7). Chemistry LibreTexts.
  • ISOXAZOLE-5-CARBOXYLIC ACID 21169-71-1 wiki - Guidechem. (n.d.). Guidechem.
  • RECRYSTALLIS
  • Recrystallization. (n.d.). University of California, Los Angeles.
  • 5-Methylisoxazole-3-carboxylic acid 3405-77-4 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.). University of Rochester.
  • Effect of Oiling-out During Crystallization on Purification of an Intermediate Compound. (n.d.). Organic Process Research & Development.
  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York. (n.d.). University of York.
  • Help! Recrystallization sources of error. : r/chemhelp. (2012, February 7). Reddit.
  • Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. (2024, December 25). BOC Sciences.
  • Recrystallization. (n.d.). University of Missouri–St. Louis.
  • 3,5-Dimethylisoxazole-4-carboxylic acid | C6H7NO3 | CID 75636 - PubChem. (n.d.). PubChem.
  • 3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid, 97% - Fisher Scientific. (n.d.). Fisher Scientific.
  • CAS 91367-90-7 this compound - Building Block / BOC Sciences. (n.d.). BOC Sciences.
  • 3,5-DIMETHYLISOXAZOLE-4-CARBOXYLIC ACID CAS#: 2510-36-3 - ChemicalBook. (n.d.). ChemicalBook.
  • (PDF) 5-Methylisoxazole-4-carboxylic acid - ResearchGate. (n.d.).
  • 3,5-DIMETHYLISOXAZOLE-4-CARBOXYLIC ACID synthesis - chemicalbook. (n.d.). ChemicalBook.
  • US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide - Google Patents. (n.d.).
  • Identification of common impurities in 5-Methoxyoxazole-2-carboxylic acid synthesis - Benchchem. (n.d.). Benchchem.
  • 4-(3,5-Dimethyl-isoxazol-4-ylmethyl)-5-methyl-isoxazole-3-carboxylic acid | SCBT. (n.d.). Santa Cruz Biotechnology.
  • 3,5-DIMETHYLISOXAZOLE-4-CARBOXYLIC ACID CAS#: 2510-36-3 - ChemicalBook. (n.d.). ChemicalBook.
  • (PDF) Solvent design for crystallization of carboxylic acids - ResearchGate. (n.d.).
  • Practical Synthesis of 3-Amino-4,5-dimethylisoxazole from 2-Methyl-2-butenenitrile and Acetohydroxamic Acid | Organic Process Research & Development - ACS Publications. (n.d.).
  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - NIH. (2022, August 31).
  • Synthesis of esters and amides of 5-amino-1,2,4-triazole-3-carboxylic and 5-amino-1,2,4-triazol-3-ylacetic acids - ResearchGate. (n.d.).

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Technical Support Center: Troubleshooting Impurities in 3,4-Dimethylisoxazole-5-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and purification of 3,4-Dimethylisoxazole-5-carboxylic acid. This resource is designed for researchers, chemists, and drug development professionals who may encounter challenges in obtaining this key building block with high purity. This guide moves beyond simple protocols to explain the underlying chemical principles, empowering you to diagnose and resolve issues effectively in your own laboratory setting.

Section 1: Understanding and Identifying Common Impurities

The most prevalent synthetic routes to this compound involve the cyclization to form the isoxazole ester, followed by hydrolysis to the desired carboxylic acid. Impurities can be introduced at either stage, arising from incomplete reactions, side reactions, or product degradation.

A primary challenge in purifying isoxazole carboxylic acids stems from their high polarity, which can complicate chromatographic separations.[1] Furthermore, certain derivatives can be sensitive to degradation, especially when exposed to heat or harsh acidic/basic conditions during workup and purification.[1][2]

Below is a summary of the most frequently encountered impurities, their origins, and methods for their identification.

Impurity Potential Source Identification & Characterization
Ethyl 3,4-dimethylisoxazole-5-carboxylate (or other ester)Incomplete hydrolysis of the ester precursor.[2]TLC: Appears as a less polar spot (higher Rf) than the carboxylic acid product. NMR: Presence of characteristic ethyl signals (a quartet ~4.4 ppm and a triplet ~1.4 ppm).
Unreacted Starting Materials Incomplete conversion during the initial isoxazole ring formation step.[2]TLC/LC-MS: Comparison with authentic standards of the starting materials.
Isomeric Carboxylic Acids Non-regioselective cyclization can lead to the formation of isomeric isoxazoles, such as 3,5-dimethylisoxazole-4-carboxylic acid.[3]NMR: Different chemical shifts for the methyl groups and aromatic protons. Melting Point: The presence of an isomer will broaden the melting point range.
3,4-Dimethylisoxazole (Decarboxylation Product) Degradation of the final product, often caused by excessive heat during reaction workup or purification.[2]GC-MS: Identification of a more volatile, lower molecular weight compound. NMR: Absence of the carboxylic acid proton signal.
Ring-Opened Byproducts Hydrolytic ring-opening of the isoxazole core under harsh basic or acidic conditions during the hydrolysis step.[1]LC-MS: Detection of species with molecular weights corresponding to the addition of water. NMR: Complex spectra lacking the characteristic isoxazole ring signals.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific experimental issues in a practical question-and-answer format.

Q1: My final product has a low and broad melting point. What is the most probable cause?

A: A broad melting point is a classic indicator of impurities.[2] The most common culprit is the presence of the unhydrolyzed ester precursor, which is a neutral organic molecule. The first and most effective line of defense is a rigorous acid-base extraction. This technique exploits the acidic nature of your product to separate it from non-acidic impurities. See Protocol 1 for a detailed methodology.

Q2: I'm monitoring my reaction by TLC and see a persistent, less polar spot (higher Rf) even after the hydrolysis should be complete. What is it and how do I remove it?

A: This spot is almost certainly the unhydrolyzed ester precursor (e.g., ethyl 3,4-dimethylisoxazole-5-carboxylate).[2] Its lower polarity compared to the carboxylic acid causes it to travel further up the TLC plate.

  • Causality: Incomplete hydrolysis can be due to insufficient reaction time, inadequate concentration of the base (e.g., NaOH or LiOH), or poor solubility of the ester in the solvent system.[2]

  • Troubleshooting:

    • Extend Reaction Time: Continue stirring the reaction at the recommended temperature for several more hours, monitoring by TLC until the ester spot disappears.

    • Increase Base: Add an additional equivalent of aqueous base to drive the saponification to completion.

    • Improve Solubility: If the ester is not fully dissolved, adding a co-solvent like tetrahydrofuran (THF) or methanol can enhance solubility and accelerate the reaction.[1][4]

    • Post-Reaction Removal: If the impurity persists, it can be effectively removed by following the acid-base extraction detailed in Protocol 1 or by column chromatography (Protocol 3 ).

Q3: My product streaks severely on silica gel TLC plates, making it difficult to assess purity. How can I resolve this?

A: This is a common issue when analyzing carboxylic acids on silica gel. The acidic protons of your compound interact strongly with the slightly acidic silica surface, leading to tailing or streaking.

  • Causality: The strong adsorption is due to ionic interactions between the carboxylic acid and the silica gel stationary phase.[1]

  • Solution: To obtain sharp, well-defined spots, add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your TLC mobile phase (eluent).[1] The added acid protonates your compound, reducing its interaction with the silica and resulting in cleaner separation. This same principle should be applied if you need to use column chromatography for purification.

Q4: My yield is significantly lower than expected after purification. Where could my product be going?

A: Product loss can occur at several stages. Here are the key areas to investigate:

  • Incomplete Precipitation: During the acid-base extraction, if the pH of the aqueous layer is not lowered sufficiently during the acidification step, your product will remain partially dissolved as its carboxylate salt and will not fully precipitate. Always check the pH with litmus paper or a pH meter to ensure it is acidic (pH ~2) before filtering.[4]

  • Emulsion Formation: During extraction, vigorous shaking can create emulsions that trap your product. If an emulsion forms, try adding brine (saturated NaCl solution) or allowing the mixture to stand for an extended period to break it.

  • Degradation: As mentioned, isoxazole carboxylic acids can decarboxylate if exposed to high temperatures.[2] Avoid excessive heat during solvent removal (use a rotary evaporator at moderate temperatures) and when drying the final product.

Section 3: Validated Purification Protocols

Protocol 1: High-Purity Isolation via Acid-Base Extraction

This method is the most effective first step for removing neutral or basic impurities, such as unhydrolyzed ester.

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane (DCM).

  • Base Extraction: Transfer the organic solution to a separatory funnel and extract it two to three times with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or 1M sodium hydroxide (NaOH).

    • Mechanism: The base deprotonates the carboxylic acid, forming the highly water-soluble sodium carboxylate salt, which partitions into the aqueous layer. Neutral impurities (like the ester) remain in the organic layer.[1]

  • Separation: Combine the aqueous layers. Discard the organic layer, which contains the neutral impurities.

  • Acidification: Cool the combined aqueous layer in an ice bath to minimize the solubility of the product. Slowly add 1M HCl while stirring until the pH is approximately 2. Your purified this compound should precipitate as a solid.[4]

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid in the funnel with a small amount of cold deionized water to remove any residual inorganic salts.

  • Drying: Dry the purified product under vacuum to a constant weight. Confirm purity via melting point and NMR/TLC analysis.

Protocol 2: Purification by Recrystallization

Recrystallization is ideal for removing small amounts of impurities that have different solubility profiles from your product.

  • Solvent Screening: In small test tubes, test the solubility of your crude product in various solvents (e.g., water, ethanol, isopropanol, ethyl acetate, heptane, and mixtures thereof) at room temperature and upon heating. An ideal single solvent will dissolve the product when hot but not when cold. A good two-solvent system consists of a "soluble" solvent and a "non-soluble" solvent in which the product is miscible.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of the chosen hot solvent or solvent system.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed filter funnel to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Protocol 3: Flash Column Chromatography

This technique is used when acid-base extraction and recrystallization are insufficient, particularly if impurities have similar acidity but different polarities.

  • Eluent Selection: Using TLC, find a solvent system that provides a good Rf value (0.2-0.4) for your product and separates it from impurities. A common system is a mixture of hexane/ethyl acetate or DCM/methanol. Crucially, add 0.5-1% acetic acid to the eluent to prevent tailing. [1]

  • Column Packing: Pack a glass column with silica gel using your chosen eluent system.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.

  • Elution: Run the column, collecting fractions and monitoring them by TLC.

  • Isolation: Combine the pure fractions, and remove the solvent and residual acetic acid under reduced pressure using a rotary evaporator.

Section 4: Visualization of Workflows

General Purification Workflow

A Crude Product from Synthesis B Purity Analysis (TLC, MP, NMR) A->B C Is Purity >95%? B->C D Final Product C->D Yes E Protocol 1: Acid-Base Extraction C->E No F Purity Analysis E->F G Is Purity >95%? F->G G->D Yes J Choose based on impurity polarity G->J No H Protocol 2: Recrystallization H->D I Protocol 3: Column Chromatography I->D J->H J->I

Caption: A decision-making workflow for purifying crude this compound.

Troubleshooting Decision Tree

A Problem Observed B Broad Melting Point / Multiple Spots on TLC A->B C Streaking / Tailing on TLC A->C D Low Yield A->D Sol_B Primary Cause: Multiple Impurities (e.g., ester). Solution: Perform Acid-Base Extraction (Protocol 1). B->Sol_B Sol_C Primary Cause: Strong acid-silica interaction. Solution: Add 0.5-1% Acetic Acid to eluent. C->Sol_C Sol_D Primary Cause: Incomplete precipitation or degradation. Solution: Check pH during acidification. Avoid excessive heat. D->Sol_D

Caption: A troubleshooting guide for common issues encountered during purification.

References

  • Xia, Y., et al. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. National Center for Biotechnology Information.
  • Lipka, E., et al. (2017). Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography. PubMed.
  • Khashab, A., et al. (1966). General synthesis of 4-isoxazolecarboxylic acids. American Chemical Society.
  • Li, G., et al. (2011). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. MDPI.
  • Rosen, W. E., & Drew, J. W. (1969). Process for preparing isoxazole compounds. U.S. Patent No. 3,468,900. Google Patents.
  • Larock, R. C., & Yue, D. (2001). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. National Center for Biotechnology Information.
  • Wróblewska, A., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. National Center for Biotechnology Information.
  • Lee, L. F. (2003). Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. U.S. Patent Application No. 10/055,901. Google Patents.
  • Wang, D. C., et al. (2009). 5-Methylisoxazole-4-carboxylic acid. ResearchGate.
  • Khokhlov, A. L., et al. (2024). Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate. Pharmacia.
  • Ren, Z., et al. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI.
  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Organic Chemistry Portal.
  • Kumar, A., & Rajput, C. S. (2009). The synthetic and therapeutic expedition of isoxazole and its analogs. National Center for Biotechnology Information.
  • Patel, D. R., et al. (2012). Synthesis and Antimicrobial Studies of Isoxazole Derivatives. ResearchGate.
  • Kumar, K. S., et al. (2011). Synthesis and characterization of some novel isoxazoles via chalcone intermediates. Der Pharma Chemica.

Sources

Common side products in 3,4-dimethylisoxazole ring formation

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3,4-Dimethylisoxazole Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 3,4-dimethylisoxazole. As a critical scaffold in medicinal chemistry, achieving a high-yield, high-purity synthesis is paramount. This document provides in-depth, field-proven insights into troubleshooting common issues, particularly the formation of side products, formatted as a practical question-and-answer guide.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for forming a 3,4-disubstituted isoxazole ring like 3,4-dimethylisoxazole?

A1: There are two principal and versatile methods for constructing the isoxazole core.[1]

  • Condensation of a 1,3-Dicarbonyl Compound with Hydroxylamine: This is one of the most classic and direct methods, often called the Claisen isoxazole synthesis.[2] For 3,4-dimethylisoxazole, the required precursor is 3-methylpentane-2,4-dione, which reacts with hydroxylamine (typically as hydroxylamine hydrochloride) to form the ring. The reaction involves the formation of a monoxime intermediate, followed by cyclization and dehydration to yield the aromatic isoxazole ring.[3][4]

  • [3+2] Cycloaddition of a Nitrile Oxide with an Alkyne: This method, a type of Huisgen 1,3-dipolar cycloaddition, is another cornerstone of isoxazole synthesis.[5][6] To form 3,4-dimethylisoxazole, acetonitrile N-oxide (the 1,3-dipole) would be reacted with propyne (the dipolarophile). Nitrile oxides are highly reactive and are almost always generated in situ from precursors like aldoximes or hydroximoyl chlorides.[1][5]

While both routes are effective, the condensation of 3-methylpentane-2,4-dione with hydroxylamine is often preferred for this specific substitution pattern due to the ready availability of the starting materials.

Troubleshooting Guide: Side Products & Low Yields

This section addresses specific experimental challenges. The causality behind each issue is explained, followed by actionable protocols to mitigate the problem.

Scenario 1: Synthesis from 3-Methylpentane-2,4-dione & Hydroxylamine
Q2: My reaction of 3-methylpentane-2,4-dione with hydroxylamine has a low yield and my crude NMR shows multiple unexpected species. What are the likely side products?

A2: Low yields and product mixtures in this synthesis typically stem from two main issues: incomplete reaction and improper pH control, which can halt the reaction at an intermediate stage or promote alternative pathways.

The most common "side products" are actually stable intermediates that have failed to convert to the final isoxazole.

  • Monoxime Intermediate: The reaction first proceeds through the formation of a monoxime. If the subsequent cyclization and dehydration steps are inefficient, this will remain in your product mixture.[4]

  • 5-Hydroxyisoxazoline Intermediate: The cyclization of the monoxime initially forms a 5-hydroxyisoxazoline, which must then be dehydrated to form the aromatic isoxazole.[4] Incomplete dehydration, often due to insufficient acid catalysis or heat, will leave this intermediate as a major contaminant.

Expert Insight: The key is to recognize that this is a two-stage reaction: oxime formation followed by acid- or base-catalyzed cyclization/dehydration. Optimizing conditions to drive the reaction to completion is critical.

Workflow: From Diketone to Isoxazole and Potential Pitfalls

G Start 3-Methylpentane-2,4-dione + NH2OH·HCl Base Add Base (e.g., NaOAc, Pyridine) Start->Base Step 1 Monoxime Monoxime Intermediate Base->Monoxime Cyclization Intramolecular Cyclization Monoxime->Cyclization Step 2 Stall1 Reaction Stalls: Incomplete Conversion Monoxime->Stall1 Intermediate 5-Hydroxyisoxazoline Intermediate Cyclization->Intermediate Dehydration Dehydration (Acid/Heat) Intermediate->Dehydration Step 3 Stall2 Reaction Stalls: Incomplete Dehydration Intermediate->Stall2 Product 3,4-Dimethylisoxazole (Desired Product) Dehydration->Product

Caption: Reaction pathway showing key intermediates where the synthesis can stall.

Q3: How can I ensure the complete conversion of intermediates to the final 3,4-dimethylisoxazole product?

A3: Driving the reaction to completion requires careful control over reaction conditions. The following protocol is designed to minimize intermediates and maximize yield.

Troubleshooting Protocol: Maximizing Isoxazole Yield

  • Reagent Stoichiometry & Purity:

    • Ensure the 3-methylpentane-2,4-dione is of high purity. Impurities can lead to unforeseen side reactions.

    • Use a slight excess (1.1 to 1.2 equivalents) of hydroxylamine hydrochloride to ensure complete reaction with the diketone.

  • pH Control for Oximation:

    • Dissolve the hydroxylamine hydrochloride and the diketone in a suitable solvent (e.g., ethanol, methanol).

    • Add a mild base, such as sodium acetate or pyridine, to neutralize the liberated HCl. This is crucial as free HCl can inhibit the initial nucleophilic attack of hydroxylamine. The reaction should be maintained at a slightly acidic to neutral pH (pH 5-7) for optimal oxime formation.

  • Driving the Cyclization and Dehydration:

    • Thermal Promotion: After the initial oximation (often complete after stirring at room temperature for 1-2 hours), gently refluxing the mixture is typically required to promote both the cyclization and the final dehydration step. Monitor the reaction by TLC until the starting material and intermediates are consumed.

    • Acid Catalysis: If dehydration is sluggish, a catalytic amount of a strong acid (e.g., a few drops of concentrated H₂SO₄ or HCl) can be added during the heating phase. However, use this with caution, as excessive acid can cause decomposition. A final wash with 15% glacial acetic acid has also been reported to facilitate conversion.[4]

  • Workup and Purification:

    • After cooling, neutralize the reaction mixture.

    • Perform a standard aqueous workup to remove inorganic salts and water-soluble components.

    • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Purify the crude product via column chromatography or distillation to isolate pure 3,4-dimethylisoxazole.

ParameterImpact on Side ProductsRecommended SettingRationale
pH Incorrect pH stalls the reaction at intermediate stages.Slightly acidic to neutral (pH 5-7) during oximation.Facilitates nucleophilic attack of free hydroxylamine and prevents acid-catalyzed decomposition of starting materials.
Temperature Insufficient heat leads to incomplete cyclization/dehydration.Room temp for oximation, then reflux (60-80 °C) for cyclization.Provides the activation energy needed for the intramolecular cyclization and the final water elimination step.[1]
Catalyst Lack of catalyst can make dehydration the rate-limiting step.Optional: Catalytic H⁺ (e.g., H₂SO₄) during reflux if needed.Strong acid protonates the hydroxyl group of the 5-hydroxyisoxazoline, making it a good leaving group (H₂O).
Reaction Time Insufficient time results in a mixture of product and intermediates.Monitor by TLC until starting material/intermediates disappear.Ensures the reaction has proceeded to completion, maximizing the yield of the desired aromatic product.
Scenario 2: Synthesis via [3+2] Nitrile Oxide Cycloaddition
Q4: I am attempting to synthesize 3,4-dimethylisoxazole using acetonitrile N-oxide and propyne, but my primary product is a dimer. How can I favor the desired cycloaddition?

A4: This is a classic and very common issue in 1,3-dipolar cycloaddition chemistry. The "dimer" you are observing is almost certainly a furoxan (a 1,2,5-oxadiazole-2-oxide), which forms from the rapid self-condensation of two molecules of the highly reactive nitrile oxide intermediate.[1][7] This dimerization is often kinetically competitive with, or even faster than, the desired cycloaddition reaction with the alkyne.[8][9]

Expert Insight: The key to suppressing furoxan formation is to maintain a very low concentration of the free nitrile oxide at all times. This ensures that a molecule of nitrile oxide is more likely to encounter a molecule of the alkyne (your dipolarophile) than another molecule of itself.

Competitive Reaction Pathways for Nitrile Oxide

G Precursor Acetonitrile N-Oxide Precursor (e.g., Hydroximoyl Chloride) Base Base (in situ generation) Precursor->Base NO Acetonitrile N-Oxide (Reactive Intermediate) Base->NO Desired [3+2] Cycloaddition (Desired Pathway) NO->Desired Undesired Dimerization (Side Reaction) NO->Undesired High [NO] Alkyne Propyne (Dipolarophile) Alkyne->Desired Product 3,4-Dimethylisoxazole Desired->Product High [Alkyne] Low [NO] Furoxan Furoxan Dimer (Side Product) Undesired->Furoxan

Caption: Controlling nitrile oxide concentration is key to favoring the desired pathway.

Troubleshooting Protocol: Minimizing Furoxan Formation

  • Slow Addition/ In Situ Generation:

    • Never pre-form and isolate the nitrile oxide. It must be generated in situ in the presence of the alkyne.

    • The most effective technique is to add the nitrile oxide precursor (e.g., the corresponding hydroximoyl chloride) slowly via syringe pump to a solution of the alkyne and the base (e.g., triethylamine). This ensures the nitrile oxide is consumed as it is formed.

  • Stoichiometry Adjustment:

    • Use a slight excess of the dipolarophile (propyne, 1.2 to 1.5 equivalents). This statistically increases the chances of a nitrile oxide molecule colliding with an alkyne rather than another nitrile oxide.[1]

  • Temperature Control:

    • While higher temperatures can increase the rate of cycloaddition, they can also accelerate the dimerization.[1] The reaction should be run at the lowest temperature that allows for a reasonable reaction rate. Often, these reactions are performed at room temperature or slightly below.

  • Solvent Choice:

    • The choice of solvent can influence the relative rates of dimerization and cycloaddition. A solvent that fully solubilizes both the alkyne and the nitrile oxide precursor is essential for a homogeneous reaction. Common solvents include THF, dichloromethane, or acetonitrile.

By implementing these four strategies, you will dramatically shift the reaction equilibrium away from the undesired furoxan side product and towards the desired 3,4-dimethylisoxazole.

References

  • Houk, K. N., & Jasiński, M. (2003). Dimerizations of nitrile oxides to furoxans are stepwise via dinitrosoalkene diradicals: a density functional theory study. Journal of the American Chemical Society, 125(50), 15420-15425. [Link]
  • Anonymous. (2019). synthesis of isoxazoles. YouTube. [Link]
  • Jasiński, R. (2022). 1,3-Dipolar cycloaddition reaction of nitrile oxides.
  • Jasiński, R. (2022). Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. Molecules, 27(9), 2946. [Link]
  • Pasinszki, T., et al. (2014). Dimerisation of nitrile oxides: a quantum-chemical study. Physical Chemistry Chemical Physics, 16(29), 15316-15325. [Link]
  • Houk, K. N., & Jasiński, M. (2003). Dimerizations of Nitrile Oxides to Furoxans Are Stepwise via Dinitrosoalkene Diradicals: A Density Functional Theory Study.
  • Valdés-García, J., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances, 8(17), 9205-9213. [Link]
  • Anonymous. (n.d.). Proposed mechanism for the dimerization of nitrile oxides to furoxans.
  • Sharma, V., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(52), 32981-33003. [Link]
  • Anonymous. (n.d.). Synthesis of novel isoxazole derivatives from 1,3-diketone derivatives.
  • Rosen, W. E., & Drew, J. W. (1969). U.S. Patent No. 3,468,900. Washington, DC: U.S.
  • Li, J., et al. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 29(10), 2354. [Link]
  • Chavan, P. (2024). Construction of Isoxazole ring: An Overview. Letters in Applied NanoBioScience, 13(2), 094. [Link]
  • Organic Chemistry Portal. (n.d.). Synthesis of isoxazoles. [Link]
  • Zhang, X., et al. (2022). Mechanochemical Dimerization of Aldoximes to Furoxans. Molecules, 27(8), 2568. [Link]

Sources

Technical Support Center: Troubleshooting Low Conversion in 3,4-Dimethylisoxazole-5-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3,4-Dimethylisoxazole-5-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who are encountering challenges such as low yield and incomplete reactions. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.

The synthesis of this compound is typically achieved through a two-step process: (1) the cyclocondensation of a β-dicarbonyl compound with hydroxylamine to form the ethyl ester intermediate, followed by (2) saponification (hydrolysis) to yield the final carboxylic acid. This guide is structured to troubleshoot issues at each of these critical stages.

Overall Synthetic Workflow

The pathway from starting materials to the final product involves distinct stages, each with its own set of critical parameters. Understanding this flow is the first step in effective troubleshooting.

Synthetic Workflow Start β-Ketoester + Hydroxylamine HCl Step1 Step 1: Cyclocondensation Start->Step1 Intermediate Ethyl 3,4-Dimethyl- isoxazole-5-carboxylate Step1->Intermediate Step2 Step 2: Saponification Intermediate->Step2 Workup Acidic Workup (Precipitation) Step2->Workup Product 3,4-Dimethylisoxazole- 5-carboxylic Acid Workup->Product Troubleshooting Step 1 Start Low Yield in Step 1? Check_Reactants Verify Purity of β-Ketoester & NH₂OH·HCl Start->Check_Reactants Check_pH Is Base Added? (e.g., NaOAc, Na₂CO₃) Check_Reactants->Check_pH Check_Conditions Optimize Temp & Time (Monitor by TLC) Check_pH->Check_Conditions Yes No_Base Add Stoichiometric Base to liberate free NH₂OH Check_pH->No_Base No Side_Products Multiple Spots on TLC? Check_Conditions->Side_Products Purify Purify by Column Chromatography Side_Products->Purify Yes End End Side_Products->End No No_Base->Check_pH Workup Logic Start Hydrolysis Complete (Aqueous Base, pH > 12) Step1 Cool to 0°C Start->Step1 Step2 Slowly Add HCl to pH 2-3 Step1->Step2 Decision Product State? Step2->Decision Solid Solid Precipitate Decision->Solid Solid Oil Oily Residue Decision->Oil Oil Filter Filter & Wash with Cold Water Solid->Filter Extract Extract with Ethyl Acetate (3x) Oil->Extract Dry Dry Solid Under Vacuum Filter->Dry Recrys Dry Organic Layer, Evaporate & Recrystallize Extract->Recrys

Navigating the Regiochemical Landscape of Isoxazole Synthesis: A Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: Isoxazole Synthesis >

Welcome to the technical support center for isoxazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of isoxazole ring formation. The formation of regioisomers is a persistent challenge in the widely used 1,3-dipolar cycloaddition reaction between nitrile oxides and alkynes. Achieving high regioselectivity is often critical for the efficacy and safety of pharmaceutical candidates.

This document provides in-depth, troubleshooting-focused guidance in a question-and-answer format to address specific issues you may encounter. We will delve into the mechanistic underpinnings of regioselectivity and provide actionable protocols to steer your reaction toward the desired isomeric product.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm getting a mixture of 3,4- and 3,5-disubstituted isoxazoles in my reaction. What are the fundamental factors controlling this regioselectivity?

A1: The formation of two possible regioisomers from the [3+2] cycloaddition of a nitrile oxide (R¹-CNO) and an unsymmetrical alkyne (R²-C≡C-H) is a common challenge. The outcome is governed by a delicate interplay of steric and electronic factors, which can be understood through Frontier Molecular Orbital (FMO) theory.[1][2]

  • Electronic Control (FMO Theory): The regioselectivity is determined by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.[2] The reaction favors the transition state where the orbitals with the largest coefficients overlap.

    • HOMO(alkyne)-LUMO(nitrile oxide) interaction: Generally, this is the dominant interaction for electron-rich alkynes.

    • HOMO(nitrile oxide)-LUMO(alkyne) interaction: This interaction becomes more significant for electron-deficient alkynes.

  • Steric Control: Bulky substituents on either the nitrile oxide or the alkyne will sterically hinder the approach of the other reactant, favoring the transition state with the least steric repulsion.[3]

A mixture of isomers often arises when electronic and steric effects are not strongly biased in one direction.

Q2: How can I strategically favor the formation of the 3,5-disubstituted isoxazole?

A2: The 3,5-disubstituted isomer is often the thermodynamically preferred product. Several reliable strategies exist to enhance its formation.

  • Use of Terminal Alkynes: The reaction of nitrile oxides with terminal alkynes (R-C≡C-H) typically shows a high preference for the 3,5-disubstituted product.[4] This is due to a combination of steric factors and the electronic polarization of the alkyne.

  • Copper(I) Catalysis: The copper(I)-catalyzed cycloaddition of in situ generated nitrile oxides and terminal acetylenes is a highly reliable method for the regioselective synthesis of 3,5-disubstituted isoxazoles.[5] The mechanism is believed to involve the formation of a copper acetylide intermediate, which then reacts with the nitrile oxide.[5]

  • Hypervalent Iodine Reagents: The use of hypervalent iodine reagents, such as (diacetoxyiodo)benzene (DIB) or phenyliodine(III) bis(trifluoroacetate) (PIFA), to generate nitrile oxides from aldoximes in situ often leads to excellent yields and complete regioselectivity for the 3,5-isomer when reacted with terminal alkynes.[4][6][7]

This protocol describes a one-pot, three-step procedure for the synthesis of 3,5-disubstituted isoxazoles.

  • Nitrile Oxide Generation:

    • To a stirred solution of the appropriate aldehyde (1.0 eq) in a suitable solvent (e.g., a deep eutectic solvent like ChCl:urea 1:2), add hydroxylammonium chloride (1.0 eq) and sodium hydroxide (1.0 eq).[8][9]

    • Stir the mixture at 50 °C for 1 hour to form the aldoxime.

    • Add N-chlorosuccinimide (NCS) (1.5 eq) and continue stirring at 50 °C for 3 hours to generate the hydroximoyl chloride.

  • Cycloaddition:

    • To the reaction mixture, add the terminal alkyne (1.0 eq) and a copper(I) catalyst (e.g., 5 mol% CuI).

    • Stir the reaction at 50 °C for 4 hours.

  • Workup and Purification:

    • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Q3: My target is the 3,4-disubstituted isoxazole. What methods provide selective access to this less common regioisomer?

A3: Synthesizing the 3,4-disubstituted isoxazole requires overcoming the inherent preference for the 3,5-isomer. This can be achieved by carefully choosing your substrates and reaction conditions.

  • Ruthenium(II) Catalysis: In contrast to copper catalysts, ruthenium(II) catalysts can promote the formation of 3,4-disubstituted isoxazoles from nitrile oxides and terminal alkynes.[10][11]

  • Use of Enamines as Dipolarophiles: A metal-free approach involves the [3+2] cycloaddition of nitrile oxides with enamines, which are generated in situ from aldehydes and a secondary amine (e.g., pyrrolidine).[12][13][14] The resulting dihydroisoxazole intermediate is then oxidized to afford the 3,4-disubstituted isoxazole with high regioselectivity.[12][13][14]

  • Cycloadditions with Copper(I) Acetylides: The reaction between copper(I) acetylides and nitrile oxides can provide reliable access to 3,4-disubstituted isoxazoles.[5] Computational studies suggest a nonconcerted mechanism involving a metallacycle intermediate.[5]

Desired Isomer Catalyst/Method Dipolarophile Key Considerations References
3,5-disubstituted Copper(I) salts (e.g., CuI)Terminal AlkyneHighly reliable and widely used.[5],[7]
3,5-disubstituted Hypervalent Iodine (e.g., PIFA)Terminal AlkyneMetal-free, excellent regioselectivity.[6],[4]
3,4-disubstituted Ruthenium(II) complexesTerminal AlkyneReverses the common regioselectivity.[10],[11]
3,4-disubstituted Metal-free, Enamine-triggeredAldehyde + Secondary AmineForms an enamine in situ which then reacts.[12],[13],[14]
Q4: I am still getting a mixture of regioisomers. How can I troubleshoot the separation?

A4: Separating regioisomers with similar polarities can be a significant purification challenge.[15]

  • Chromatography Optimization:

    • Systematic Solvent Screening: Use thin-layer chromatography (TLC) to screen a wide range of solvent systems with varying polarities and compositions. Sometimes a ternary solvent system can provide the necessary resolution.[15]

    • Additive Modification: Adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent can sometimes improve the separation of basic or acidic compounds.[16]

    • Preparative TLC/HPLC: If column chromatography fails, preparative TLC or high-performance liquid chromatography (HPLC), including reverse-phase or chiral phases, may be effective.[16]

  • Derivatization: If the isomers have a suitable functional handle, you can derivatize the mixture to create compounds with more distinct physical properties, facilitating separation. The directing group can then be removed in a subsequent step.

  • Crystallization: Meticulous screening of crystallization solvents may allow for the selective crystallization of one regioisomer from the mixture.

Visualizing the Reaction Pathways

General Reaction Scheme

The following diagram illustrates the two possible outcomes of the 1,3-dipolar cycloaddition.

G cluster_reactants Reactants cluster_products Potential Regioisomers R1_CNO R¹-C≡N⁺-O⁻ Isoxazole_35 3,5-disubstituted R1_CNO->Isoxazole_35 Path A Isoxazole_34 3,4-disubstituted R1_CNO->Isoxazole_34 Path B plus + R2_CCH R²-C≡C-H R2_CCH->Isoxazole_35 R2_CCH->Isoxazole_34

Caption: Regiochemical pathways in isoxazole synthesis.

Frontier Molecular Orbital (FMO) Interaction

This diagram conceptualizes how FMO interactions guide regioselectivity. The favored pathway involves the overlap of the largest orbital lobes.

FMO cluster_dipole Nitrile Oxide cluster_dipolarophile Alkyne HOMO_D HOMO O N C LUMO_D LUMO O N C HOMO_P HOMO HOMO_P:f0->LUMO_D:f2 Major Interaction (HOMO-LUMO Controlled) HOMO_P:f1->LUMO_D:f0 LUMO_P LUMO

Caption: FMO diagram for a HOMO(alkyne)-LUMO(nitrile oxide) controlled reaction.

Troubleshooting Workflow

Use this workflow to diagnose and solve regioselectivity issues in your experiments.

workflow start Mixture of Regioisomers Observed check_target What is the desired isomer? start->check_target target_35 Target: 3,5-disubstituted check_target->target_35 3,5 target_34 Target: 3,4-disubstituted check_target->target_34 3,4 strat_35 Implement Strategy for 3,5-isomer target_35->strat_35 strat_34 Implement Strategy for 3,4-isomer target_34->strat_34 cu_cat Use Copper(I) Catalyst strat_35->cu_cat Option 1 hvi_reagent Use Hypervalent Iodine Reagent strat_35->hvi_reagent Option 2 end Achieved High Regioselectivity cu_cat->end hvi_reagent->end ru_cat Use Ruthenium(II) Catalyst strat_34->ru_cat Option 1 enamine Use Enamine as Dipolarophile strat_34->enamine Option 2 ru_cat->end enamine->end

Sources

Improving solubility of 3,4-Dimethylisoxazole-5-carboxylic acid for reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 3,4-Dimethylisoxazole-5-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the challenges associated with the solubility of this versatile building block in various reaction conditions. Our goal is to provide you with actionable insights and robust protocols to ensure the success of your synthetic endeavors.

Introduction: The Solubility Challenge

This compound is a valuable heterocyclic compound frequently employed in the synthesis of pharmaceuticals and agrochemicals. Its rigid, planar structure and the presence of both a carboxylic acid and a dimethylisoxazole moiety contribute to its often-limited solubility in common organic solvents, particularly at ambient temperatures. This can lead to incomplete reactions, purification difficulties, and challenges in achieving desired reaction kinetics. This guide provides a systematic approach to overcoming these solubility hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a white to off-white solid with limited solubility in non-polar organic solvents such as hexanes and toluene at room temperature. Its solubility improves in more polar aprotic solvents like tetrahydrofuran (THF), ethyl acetate (EtOAc), and acetone, although it may not be fully soluble at high concentrations. It exhibits good solubility in polar protic solvents like methanol and ethanol, and is freely soluble in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). Its solubility in aqueous solutions is highly pH-dependent.

Q2: I am observing incomplete conversion in my amide coupling reaction using this compound. Could solubility be the issue?

A2: Yes, poor solubility is a very likely culprit. If the carboxylic acid is not fully dissolved in the reaction solvent, the effective concentration of the reactant is lowered, leading to sluggish or incomplete reactions. This is particularly common in less polar solvents like dichloromethane (DCM) or THF, which are often used for amide coupling reactions.

Q3: How can I improve the solubility of this compound in my reaction without changing the primary solvent?

A3: Several strategies can be employed. The addition of a co-solvent is a common and effective approach. For instance, if your reaction is in THF, adding a small amount of DMF or N-methyl-2-pyrrolidone (NMP) can significantly enhance solubility. Another strategy is a slight increase in temperature, provided it does not negatively impact the stability of your other reagents or the desired reaction outcome.

Troubleshooting Guide: Enhancing Solubility for Common Reactions

This section provides detailed troubleshooting protocols for common synthetic transformations involving this compound.

Scenario 1: Amide Bond Formation

Amide coupling reactions are a frequent application for this carboxylic acid. The choice of solvent and coupling agents is critical for success.

Problem: Low yield and unreacted starting material in an EDC/HOBt coupling reaction in Dichloromethane (DCM).

Root Cause Analysis: this compound has limited solubility in DCM. The undissolved solid will not readily react with the activating agents (EDC/HOBt), leading to poor formation of the active ester and subsequently low amide product yield.

Solutions:

Protocol 1: Solvent System Modification

  • Initial Setup: In a round-bottom flask, suspend this compound (1.0 eq) in DCM.

  • Co-solvent Addition: Add DMF dropwise until the solid completely dissolves. Typically, a 10-20% v/v of DMF is sufficient.

  • Reagent Addition: Once a homogeneous solution is achieved, add HOBt (1.1 eq) and EDC (1.2 eq). Stir for 15-20 minutes to allow for the formation of the active ester.

  • Amine Addition: Add the desired amine (1.0 eq) to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

Rationale: DMF is a highly polar aprotic solvent that effectively solvates the carboxylic acid, ensuring its availability for the reaction.

Protocol 2: In-situ Salt Formation

  • Initial Setup: Suspend this compound (1.0 eq) in THF.

  • Base Addition: Add a non-nucleophilic organic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.05 eq). Stir until the solid dissolves to form the corresponding carboxylate salt.

  • Coupling Agent Addition: Add the coupling agent, for example, HATU (1.1 eq).

  • Amine Addition: Add the desired amine (1.0 eq).

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

Rationale: The formation of the carboxylate salt dramatically increases the solubility of the starting material in moderately polar solvents like THF. The carboxylate is also more nucleophilic, which can accelerate the reaction with the coupling agent.

Decision Workflow for Amide Coupling:

start Start: Amide Coupling Reaction check_solubility Is the carboxylic acid fully dissolved in the chosen solvent? start->check_solubility yes Yes check_solubility->yes   no No check_solubility->no   proceed Proceed with coupling agent and amine addition. yes->proceed troubleshoot Troubleshoot Solubility no->troubleshoot option1 Option 1: Add a polar aprotic co-solvent (e.g., DMF, NMP). troubleshoot->option1 option2 Option 2: Form the carboxylate salt in-situ with an organic base (e.g., TEA, DIPEA). troubleshoot->option2 recheck_solubility Is the starting material now fully dissolved? option1->recheck_solubility option2->recheck_solubility yes2 Yes recheck_solubility->yes2 no2 No recheck_solubility->no2 yes2->proceed consider_alt_solvent Consider a different primary solvent (e.g., neat DMF). no2->consider_alt_solvent start Start: Aqueous Workup dissolve_in_organic Dissolve crude reaction mixture in an organic solvent (e.g., EtOAc). start->dissolve_in_organic add_base Wash with a basic aqueous solution (e.g., sat. NaHCO3). dissolve_in_organic->add_base separate_layers Separate the aqueous and organic layers. add_base->separate_layers aqueous_layer Aqueous Layer: Contains the deprotonated product (carboxylate salt). add_base->aqueous_layer acidify_aqueous Acidify the aqueous layer with a strong acid (e.g., 1M HCl) to pH ~2. separate_layers->acidify_aqueous Aqueous Layer organic_layer Organic Layer: Contains non-acidic impurities. separate_layers->organic_layer Organic Layer precipitate The product precipitates out of the aqueous solution. acidify_aqueous->precipitate filter Filter the solid product. precipitate->filter

Caption: Workflow for the purification of this compound using its pH-dependent solubility.

This pH-dependent solubility is a powerful tool for purification. By washing a crude organic solution with a basic aqueous solution, the carboxylic acid can be selectively extracted into the aqueous layer, leaving non-acidic impurities behind. Subsequent acidification of the aqueous layer will then precipitate the pure product.

References

  • General Solubility Principles: "Solubility of Organic Compounds" - LibreTexts Chemistry. This resource provides a foundational understanding of the factors governing solubility. [Link]
  • Amide Coupling Reactions: "Amide Bond Formation" - Chemical Reviews. This comprehensive review covers various coupling reagents and reaction conditions, often discussing solvent effects. [Link]
  • Fischer Esterification: "Fischer-Speier Esterification" - Organic Chemistry Portal. This provides an overview of the Fischer esterification reaction, including typical conditions. [Link]

Preventing decomposition of 3,4-Dimethylisoxazole-5-carboxylic acid during workup

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Decomposition During Experimental Workup

Welcome to the technical support guide for 3,4-dimethylisoxazole-5-carboxylic acid. As a Senior Application Scientist, I understand that unexpected yield loss or product degradation during workup can be a significant challenge. This guide is designed to provide you, our fellow researchers and drug development professionals, with targeted, field-proven insights to ensure the stability and integrity of your compound. We will explore the "why" behind the protocols, empowering you to troubleshoot effectively and optimize your experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing significantly lower than expected yields after my aqueous workup. What is the most likely cause?

This is a common issue stemming from the inherent chemical sensitivities of the isoxazole ring, particularly when a carboxylic acid is present at the C5 position. The primary culprits are pH-mediated hydrolysis (ring-opening) and thermal decarboxylation .

  • Expertise & Experience: Isoxazole rings are known to be unstable under even moderately basic conditions.[1][2] During a typical workup, washing with a basic solution like sodium bicarbonate (NaHCO₃) to remove acidic impurities can inadvertently trigger the decomposition of your product. The base can deprotonate the ring, initiating a cascade that leads to the cleavage of the fragile N-O bond.[2][3][4] This process, known as ring-opening, converts your desired isoxazole into undesired byproducts, such as a β-ketonitrile, which will be lost during extraction.

  • Trustworthiness: Before processing your entire batch, perform a small-scale test. Take a small aliquot of your organic layer containing the product and wash it with your intended basic solution. Then, immediately analyze both the organic and aqueous layers by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to see if any new spots (byproducts) appear or if your product partitions into the aqueous layer after decomposition.

Q2: What are the specific chemical decomposition pathways I should be aware of?

Understanding the mechanisms of degradation is crucial for designing a robust workup protocol. For this compound, there are two main pathways to failure:

  • Base-Catalyzed Ring Opening: This is the most significant risk during workup. Exposure to bases (e.g., NaOH, K₂CO₃, and even NaHCO₃ if not used cautiously) can lead to the cleavage of the isoxazole N-O bond.[2][3][5] The reaction proceeds through the formation of a β-ketonitrile intermediate, which is chemically distinct from your target compound and will likely have different solubility properties, leading to its loss.

  • Decarboxylation: Heteroaromatic carboxylic acids can be susceptible to losing CO₂ (decarboxylation), especially when heated in the presence of acid or certain metal catalysts.[6][7][8][9] While this may be less common at room temperature, it becomes a significant risk if you heat the reaction mixture during workup or concentrate the final product at excessively high temperatures.

Below is a diagram illustrating these destructive pathways.

DecompositionPathways Start 3,4-Dimethylisoxazole- 5-carboxylic acid RingOpened β-Ketonitrile byproduct (Yield Loss) Start->RingOpened  Strong/Moderate Base (e.g., NaOH, NaHCO₃ wash) Decarboxylated 3,4-Dimethylisoxazole (Impurity) Start->Decarboxylated  Heat / Strong Acid

A diagram of the primary decomposition pathways.

Q3: What is a reliable, step-by-step protocol for a "gentle" workup to prevent decomposition?

A successful workup hinges on careful control of pH and temperature. Avoid strong bases and unnecessary heat. The goal is to protonate your carboxylic acid to make it soluble in the organic phase while minimizing its exposure to harsh conditions.

Optimized Gentle Workup Protocol:

  • Cooling: Once the reaction is complete, cool the reaction vessel to 0-5 °C in an ice-water bath. This reduces the rate of potential side reactions and decomposition.

  • Quenching & Acidification: Instead of a basic wash, perform a carefully controlled acidic quench.

    • Slowly add a pre-chilled, saturated aqueous solution of ammonium chloride (NH₄Cl) or a dilute (e.g., 0.5 M) HCl solution to the cooled reaction mixture with vigorous stirring.

    • Monitor the pH of the aqueous layer using pH paper, aiming for a final pH of ~2-3. This ensures the carboxylic acid is fully protonated.[10][11]

  • Extraction:

    • Transfer the mixture to a separatory funnel.

    • Extract the product into a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). Perform the extraction three times (3x) with fresh solvent to ensure complete recovery.[12][13]

  • Washing:

    • Wash the combined organic layers with cold brine (saturated NaCl solution).[14] This step helps to remove residual water and some water-soluble impurities, a process known as "salting out."[15]

  • Drying:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Allow it to stand for 15-20 minutes to ensure all water is absorbed.

  • Filtration & Concentration:

    • Filter off the drying agent.

    • Concentrate the filtrate using a rotary evaporator. Crucially, ensure the water bath temperature does not exceed 40 °C. Heating the compound, even as a solid residue, can promote decarboxylation.[8] Do not evaporate to complete dryness if possible; leave a small amount of solvent and remove the rest under high vacuum at room temperature.

The following diagram illustrates this optimized workflow.

GentleWorkup A 1. Cool Reaction Mixture (0-5 °C) B 2. Quench with Cold, Dilute Acid (e.g., sat. NH₄Cl, pH ~2-3) A->B C 3. Extract with Organic Solvent (e.g., EtOAc, 3x) B->C D 4. Wash with Cold Brine C->D E 5. Dry with Na₂SO₄ D->E F 6. Filter E->F G 7. Concentrate in vacuo (Bath Temp < 40 °C) F->G H Pure Product G->H

An optimized workflow for the gentle workup of the target compound.

Q4: How do I choose between a standard and a "gentle" workup? What are the tradeoffs?

The choice depends on the stability of your compound and the nature of the impurities. For robust molecules, a standard workup is faster. However, for a sensitive compound like this compound, a gentle workup is non-negotiable for achieving high yield and purity.

ParameterStandard (Harsh) WorkupRecommended (Gentle) Workup Rationale for Recommendation
Neutralization Wash with 1M NaOH or sat. NaHCO₃Quench with cold, dilute acid (e.g., sat. NH₄Cl) to pH 2-3.Avoids base-catalyzed ring-opening, the primary decomposition pathway.[2]
Temperature Room temperature or higher.Maintain 0-10 °C during aqueous steps.Lowers the rate of all chemical reactions, including decomposition.
Solvent Removal Rotary evaporation at 50-60 °C.Rotary evaporation with bath temperature < 40 °C .Prevents potential thermal decarboxylation of the carboxylic acid.[6][7]
Expected Yield Potentially low and variable.High and reproducible.Minimizes product loss to decomposition.
Expected Purity May contain ring-opened and decarboxylated impurities.High purity, free of process-related degradants.Prevents the formation of byproducts during the isolation phase.
Q5: Should I be concerned about decomposition during long-term storage?

Yes, stability during storage is also a key consideration. As a solid, this compound is relatively stable. However, to ensure long-term integrity:

  • Storage Conditions: Store the purified solid in a tightly sealed container at low temperatures (-20 °C is recommended) and protected from light.

  • Solvent-Free: Ensure the material is completely free of residual acidic or basic contaminants from the workup, as these can catalyze slow degradation over time.

  • Inert Atmosphere: For maximum stability, especially for an analytical standard, storing under an inert atmosphere (e.g., Argon or Nitrogen) is best practice.

By implementing these carefully considered protocols and understanding the chemical principles behind them, you can confidently navigate the workup of this compound, ensuring the integrity of your product and the success of your research.

References
  • Diverse Ring Opening and Annulation Catalyses of Isoxazole To Construct Valuable Functionalized Pyrroles, Pyridines, and Nicotinamides.Organic Letters - ACS Publications.
  • Silver-Catalyzed Protodecarboxylation of Heteroaromatic Carboxylic Acids.Organic Letters.
  • Proposed mechanisms for the metabolic isoxazole ring opening in the anti-inflammatory agent leflunomide.ResearchGate.
  • Decarboxylative carbon-carbon bond-forming transformations of (hetero)aromatic carboxylic acids.Research Explorer - The University of Manchester.
  • Diradical Interactions in Ring-Open Isoxazole.NSF Public Access Repository.
  • Decarboxylation.Organic Chemistry Portal.
  • Ring-Opening Fluorination of Isoxazoles.ResearchGate.
  • A Continuous Protodecarboxylation of Heteroaromatic Carboxylic Acids in Sulfolane.Organic Process Research & Development - ACS Publications.
  • Heteroaromatic hydrogen exchange reactions. Part 9. Acid catalysed decarboxylation of indole-3-carboxylic acids.Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
  • Construction of Isoxazole ring: An Overview.Life Academy of Nanoscience & Biotechnology.
  • Deprotonation of Isoxazole: A Photoelectron Imaging Study.NSF Public Access Repository.
  • Process for the preparation of isoxazole-5-carboxylic acid amide derivatives.Google Patents.
  • Synthesis of Isoxazole Derivatives by Catalytic Condensation of Primary Nitro Compounds with Dipolarophiles.FLORE - University of Florence.
  • Acid-Base Extraction.Chemistry LibreTexts.
  • Reaction Work-Up I.MIT Digital Lab Techniques Manual - YouTube.
  • Isoxazole synthesis.Organic Chemistry Portal.
  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches.PubMed Central.
  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids.The Journal of Organic Chemistry - ACS Publications.
  • Ru‐catalyzed and Cu‐mediated ring opening of isoxazoles.ResearchGate.
  • Reaction Work-Ups.Chemistry LibreTexts.

Sources

Technical Support Center: Synthesis of 3,4-Dimethylisoxazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3,4-Dimethylisoxazole-5-carboxylic acid. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis, with a specific focus on the critical role of temperature control. Here, we will move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.

Overview of the Synthetic Pathway

The synthesis of this compound is typically achieved through a two-step process. Understanding this workflow is fundamental to effective troubleshooting and optimization.

  • Step 1: [3+2] Cycloaddition. The isoxazole ring is formed via a 1,3-dipolar cycloaddition reaction. This involves the in situ generation of an ethoxycarbonylformonitrile oxide from a precursor like ethyl 2-chloro-2-(hydroxyimino)acetate[1][2][3], which then reacts with an alkene, in this case, 2-butene (or a surrogate that provides the equivalent substitution pattern). A more common and practical laboratory approach involves the reaction of ethyl 2-chloro-2-(hydroxyimino)acetate with 2-pentanone in the presence of a base. This reaction forms the intermediate, ethyl 3,4-dimethylisoxazole-5-carboxylate. Temperature control during this step is paramount to manage reaction rate, regioselectivity, and the formation of byproducts.[4][5]

  • Step 2: Saponification (Ester Hydrolysis). The resulting ethyl ester is hydrolyzed to the final carboxylic acid product using a base, such as sodium hydroxide, followed by acidic workup.[6][7] Temperature in this step influences the reaction time and can impact the stability of the isoxazole ring, which can be susceptible to decomposition under harsh conditions.[8][9]

Visual Workflow of Synthesis

Synthesis_Workflow cluster_0 Step 1: Cycloaddition cluster_1 Step 2: Hydrolysis reagents1 Ethyl 2-chloro-2-(hydroxyimino)acetate + 2-Pentanone + Base ester Ethyl 3,4-dimethylisoxazole- 5-carboxylate reagents1->ester Temp Control (Critical) reagents2 Base (e.g., NaOH) then Acid (e.g., HCl) acid 3,4-Dimethylisoxazole- 5-carboxylic acid ester->acid Intermediate Isolation reagents2->acid Temp Control (Rate vs. Stability)

Caption: Overall workflow for the two-step synthesis of the target acid.

Frequently Asked Questions (FAQs)

Q1: Why is temperature so critical in the initial cycloaddition step?

A1: Temperature is the most critical parameter in the 1,3-dipolar cycloaddition for three primary reasons:

  • Rate of Nitrile Oxide Generation: The formation of the reactive intermediate, ethoxycarbonylformonitrile oxide, from ethyl 2-chloro-2-(hydroxyimino)acetate is temperature-dependent. The reaction requires enough thermal energy to proceed at a reasonable rate.

  • Byproduct Formation: The primary competing side reaction is the dimerization of the nitrile oxide intermediate to form a furoxan byproduct.[5] This dimerization is often faster at higher temperatures. By keeping the temperature low (e.g., 0-25 °C), you ensure the nitrile oxide reacts with the intended ketone substrate before it can dimerize, thus maximizing the yield of the desired isoxazole.

  • Reaction Exothermicity: The reaction can be exothermic. Insufficient cooling can lead to a runaway reaction, significantly increasing the formation of byproducts and posing a safety risk.

Q2: What is the optimal temperature range for the hydrolysis (saponification) step?

A2: The hydrolysis of the ethyl ester is typically conducted between room temperature (approx. 20-25 °C) and a moderately elevated temperature (e.g., 40-60 °C).[6][7]

  • Room Temperature: Performing the reaction at room temperature is gentler and minimizes the risk of isoxazole ring degradation, but it may require extended reaction times (e.g., 18-24 hours) to achieve complete conversion.[6]

  • Elevated Temperature: Heating the reaction can significantly reduce the time required (e.g., 2-8 hours). However, excessive heat (e.g., refluxing) in the presence of a strong base can promote side reactions or decomposition of the product.[8][9] A good starting point is 50 °C, with careful monitoring by TLC or LCMS.

Q3: Can I use microwave irradiation to accelerate the synthesis?

A3: Yes, microwave-assisted organic synthesis can be a powerful tool for accelerating isoxazole formation. Ultrasound irradiation has also been shown to be effective.[10] Microwave heating can dramatically reduce reaction times from hours to minutes. However, direct translation of a conventional thermal protocol is not advisable. The temperature must be carefully controlled using the microwave's internal sensor, as localized overheating can rapidly lead to byproduct formation. It is crucial to perform initial small-scale optimization experiments to determine the ideal microwave conditions (temperature, pressure, and time).[11]

Troubleshooting Guide

Problem 1: Low or No Yield of Ethyl 3,4-dimethylisoxazole-5-carboxylate (Step 1)
Question Possible Cause & Explanation Recommended Solution
My cycloaddition reaction isn't working. What should I check first? 1. Reagent Quality: The precursor, ethyl 2-chloro-2-(hydroxyimino)acetate, can degrade over time, especially if not stored properly (cool, dry, inert atmosphere).[1] 2. Ineffective Base: The base (e.g., triethylamine or sodium bicarbonate) may be old or hydrated, preventing the efficient in situ generation of the nitrile oxide.1. Verify Reagent Purity: Check the melting point of your ethyl 2-chloro-2-(hydroxyimino)acetate (typically 70-76 °C). If it's low or appears discolored, use a fresh batch. 2. Use Fresh Base: Use a freshly opened bottle of your base or distill it prior to use. Ensure all solvents are anhydrous.[5]
The reaction is very slow, and TLC shows mostly starting material even after several hours. Reaction Temperature is Too Low: While low temperatures are good for suppressing side reactions, an excessively low temperature (e.g., < 0 °C) may not provide sufficient activation energy for the reaction to proceed at a practical rate.Systematically Increase Temperature: Allow the reaction to slowly warm to room temperature (~20 °C) and monitor its progress every hour by TLC. If the reaction remains slow, consider gently warming to 30-40 °C. Causality: Increasing thermal energy directly increases the reaction rate according to the Arrhenius equation.
I'm getting a good conversion, but my desired product is contaminated with a major byproduct. Reaction Temperature is Too High: The most likely byproduct is the furoxan dimer, resulting from the self-condensation of the nitrile oxide intermediate.[5] This is highly favored at elevated temperatures or high concentrations of the intermediate.1. Lower the Temperature: Run the reaction in an ice bath (0-5 °C). 2. Slow Addition: If generating the nitrile oxide from a precursor, add the precursor solution dropwise over a prolonged period. This keeps the instantaneous concentration of the reactive intermediate low, favoring the bimolecular reaction with the ketone over dimerization.
Problem 2: Issues During Hydrolysis and Workup (Step 2)
Question Possible Cause & Explanation Recommended Solution
My hydrolysis is incomplete, and I still have the starting ester after the reaction. 1. Insufficient Reaction Time/Temperature: The saponification may not have reached completion. 2. Insufficient Base: An inadequate amount of base (less than 2 equivalents) will result in incomplete hydrolysis.1. Increase Time or Temperature: Allow the reaction to stir longer at room temperature or increase the temperature to 40-50 °C and monitor by TLC until the starting ester spot disappears. 2. Check Stoichiometry: Ensure at least 2 molar equivalents of NaOH are used. One equivalent is consumed by the hydrolysis, and another neutralizes the resulting carboxylic acid.
My final yield of the carboxylic acid is very low after acidic workup. 1. Incomplete Precipitation: The product may be partially soluble in the acidic aqueous solution, especially if the volume is large. 2. Product Decomposition: Prolonged exposure to very high temperatures or highly concentrated acid/base can cause the isoxazole ring to open.[8]1. Optimize Precipitation: After acidifying to pH 2, cool the mixture in an ice bath for 30-60 minutes to maximize precipitation. If the yield is still low, extract the acidic aqueous layer with a suitable organic solvent (e.g., ethyl acetate) to recover dissolved product.[6] 2. Use Moderate Conditions: Avoid boiling the reaction mixture during hydrolysis. During workup, add the acid slowly while cooling the flask in an ice bath to control the exotherm of neutralization.
Troubleshooting Logic Diagram

Troubleshooting_Logic start Low Yield in Step 1 (Cycloaddition) check_reagents Are reagents pure and anhydrous? start->check_reagents purify Purify / Use Fresh Reagents check_reagents->purify No check_temp Is reaction temperature > 0°C? check_reagents->check_temp Yes purify->start warm_rt Allow to warm to RT. Monitor via TLC. check_temp->warm_rt No check_byproducts Are major byproducts (e.g., furoxan) present? check_temp->check_byproducts Yes warm_rt->check_byproducts lower_temp Lower temperature to 0-5°C. Use slow addition. check_byproducts->lower_temp Yes success Optimized Yield check_byproducts->success No lower_temp->success

Sources

Technical Support Center: Catalyst Selection for Efficient 3,4-Dimethylisoxazole-5-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3,4-Dimethylisoxazole-5-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we delve into the nuances of catalyst selection and troubleshooting to empower you to achieve optimal yields and purity in your synthetic endeavors. We will explore the underlying chemical principles to help you make informed decisions in the laboratory.

Core Synthesis Strategy: 1,3-Dipolar Cycloaddition

The most robust and widely adopted method for constructing the isoxazole core is the [3+2] cycloaddition reaction, also known as the Huisgen cycloaddition.[1] This reaction involves the combination of a nitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile). For the synthesis of this compound, the key precursors are acetonitrile oxide (generated in situ) and 2-butynoic acid or its ester derivative.

The choice of catalyst is paramount as it governs the reaction's rate, regioselectivity, and overall efficiency, particularly in minimizing common side reactions such as the dimerization of the nitrile oxide to form furoxans.[2]

Acetonitrile_Oxide Acetonitrile Oxide (Dipole) Transition_State [3+2] Cycloaddition Transition State Acetonitrile_Oxide->Transition_State Butynoic_Ester Ethyl 2-Butynoate (Dipolarophile) Butynoic_Ester->Transition_State Catalyst Catalyst (e.g., Cu(I), Ru(II), Lewis Acid) Catalyst->Transition_State Lowers Activation Energy Product Ethyl 3,4-Dimethylisoxazole-5-carboxylate Transition_State->Product Ring Formation Final_Product This compound Product->Final_Product Hydrolysis

Caption: General workflow for the synthesis of this compound.

Catalyst Selection: A Comparative Analysis

The selection of an appropriate catalyst is critical for a successful synthesis. Below is a comparison of common catalyst systems for isoxazole synthesis. The data is compiled as a comparative benchmark, and optimal conditions may vary.[3]

Catalyst SystemCatalyst Loading (mol%)SolventTemperature (°C)Typical Reaction TimeAdvantagesDisadvantages
Copper(I) Iodide (CuI) 1 - 5THF, Toluene25 - 604 - 12 hHigh yields, excellent regioselectivity, mild conditions.[3]Air-sensitive, potential for metal contamination in the final product.
Ruthenium(II) Catalysts 1 - 5Dichloromethane25 - 406 - 18 hHigh regioselectivity for specific substrates.[1]Generally more expensive, may require specific ligands.
Lewis Acids (e.g., ZrCl₄) 10 - 20Dichloromethane0 - 2512 - 24 hCan enhance reaction rates, particularly with less reactive substrates.[4]Can be moisture-sensitive, may require higher catalyst loading.
Organocatalysts (e.g., DABCO) 10 - 20Water, Ethanol80 - 10024 - 48 hMetal-free, environmentally benign ("green") approach.[1]Often requires higher temperatures and longer reaction times, lower yields.[3]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound.

Q1: My reaction yield is consistently low or I'm recovering only starting material. What are the likely causes and solutions?

A1: Low conversion is a frequent challenge. The root cause often lies with the catalyst's activity or the stability of the nitrile oxide intermediate.

  • Catalyst Inactivity: Copper(I) catalysts are susceptible to oxidation to the less active Copper(II) state.

    • Solution: Ensure you are using a fresh, high-purity catalyst. If using CuI, consider adding a reducing agent like sodium ascorbate to maintain the Cu(I) oxidation state.

  • Poor Nitrile Oxide Generation: The in situ generation of acetonitrile oxide from its precursor (e.g., acetohydroxamic acid chloride) is a critical step.

    • Solution: Ensure your base (e.g., triethylamine) is dry and added slowly to the precursor at a low temperature (0-5 °C) to control the rate of nitrile oxide formation. This minimizes premature decomposition or dimerization.

  • Incorrect Reaction Conditions:

    • Solution: Verify the optimal temperature and solvent for your chosen catalyst system. For instance, copper-catalyzed reactions often proceed well at room temperature, while organocatalyzed reactions may require heating.[1][3]

Start Low Yield or No Reaction Check_Catalyst Is the catalyst active? Start->Check_Catalyst Check_Reagents Are reagents pure and dry? Start->Check_Reagents Check_Conditions Are reaction conditions optimal? Start->Check_Conditions Solution_Catalyst Use fresh catalyst or add a reducing agent (e.g., Na-ascorbate for Cu(I)) Check_Catalyst->Solution_Catalyst No Solution_Reagents Purify/dry reagents. Use freshly distilled solvents and base. Check_Reagents->Solution_Reagents No Solution_Conditions Optimize temperature and reagent addition rate. Ensure inert atmosphere. Check_Conditions->Solution_Conditions No Success Improved Yield Solution_Catalyst->Success Solution_Reagents->Success Solution_Conditions->Success

Caption: Troubleshooting workflow for low reaction yield.

Q2: I am observing a significant amount of a byproduct, which I suspect is a furoxan. How can I prevent this?

A2: Furoxan formation is due to the dimerization of the nitrile oxide intermediate. This side reaction becomes dominant when the concentration of the nitrile oxide is high relative to the alkyne.

  • Control Nitrile Oxide Concentration: The key is to maintain a low, steady concentration of the nitrile oxide throughout the reaction.

    • Solution: Instead of adding the base all at once, use a syringe pump for slow, continuous addition of the base to the nitrile oxide precursor. This generates the nitrile oxide in situ at a rate that is consumed by the alkyne, preventing dimerization.[2]

  • Reaction Temperature: Higher temperatures can sometimes accelerate the rate of dimerization more than the rate of cycloaddition.

    • Solution: Attempt the reaction at a lower temperature. While this may slow down the overall reaction, it can significantly improve the selectivity for the desired product.

Q3: The final step of my synthesis is the hydrolysis of the ester to the carboxylic acid, but I am getting poor yields or decomposition. What should I do?

A3: The isoxazole ring can be sensitive to harsh acidic or basic conditions, especially at elevated temperatures.

  • Mild Hydrolysis Conditions:

    • Solution: Instead of strong bases like sodium hydroxide at reflux, consider milder conditions. A solution of lithium hydroxide in a mixture of THF and water at room temperature is often effective for saponification without degrading the isoxazole core.[5]

  • Workup Procedure:

    • Solution: During the acidic workup to protonate the carboxylate, avoid using strong, hot acids.[6] Cool the reaction mixture in an ice bath before slowly acidifying with a dilute acid (e.g., 1N HCl) to a pH of 2-3.[5][6] Extract the product promptly with a suitable organic solvent like ethyl acetate.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for generating the required acetonitrile oxide in situ?

A1: A widely used and dependable method is the dehydrohalogenation of acetohydroxamic acid chloride using a tertiary amine base like triethylamine. The precursor is readily prepared from acetaldoxime and N-chlorosuccinimide (NCS). This approach offers good control over the generation of the nitrile oxide.

Q2: For a researcher new to this synthesis, which catalyst system would you recommend starting with?

A2: The Copper(I) iodide (CuI) system, often with a mild base, is an excellent starting point. It is cost-effective, generally provides high yields and regioselectivity, and operates under mild conditions (often at room temperature).[3] However, careful handling is required to prevent oxidation of the catalyst.

Q3: Are there any specific safety precautions I should be aware of?

A3: Yes. Nitrile oxides can be unstable and potentially explosive, especially in concentrated form. Therefore, it is crucial to always generate them in situ for immediate consumption in the reaction. Additionally, many of the reagents and solvents used, such as N-chlorosuccinimide and chlorinated solvents, are hazardous and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Experimental Protocol: Copper-Catalyzed Synthesis of Ethyl 3,4-Dimethylisoxazole-5-carboxylate

This protocol provides a general procedure that may require optimization for your specific laboratory conditions.

  • Preparation of Acetohydroxamic Acid Chloride:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve acetaldoxime (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF).

    • Cool the solution to 0 °C in an ice bath.

    • Add N-chlorosuccinimide (NCS) (1.05 eq.) portion-wise over 30 minutes, ensuring the temperature does not exceed 5 °C.

    • Stir the reaction mixture at 0 °C for an additional 2 hours. The resulting solution containing the hydroxamoyl chloride is used directly in the next step.

  • Cycloaddition Reaction:

    • To a separate, dry, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add Copper(I) iodide (CuI) (0.05 eq.), ethyl 2-butynoate (1.2 eq.), and anhydrous tetrahydrofuran (THF).

    • Begin stirring the mixture and then add the previously prepared solution of acetohydroxamic acid chloride via a syringe.

    • Cool the mixture to 0 °C and begin the slow, dropwise addition of triethylamine (1.5 eq.) over 2-3 hours using a syringe pump.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Purification:

    • Once the reaction is complete, quench it by adding a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude ethyl 3,4-dimethylisoxazole-5-carboxylate by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

  • Hydrolysis to this compound:

    • Dissolve the purified ester in a 3:1 mixture of THF and water.

    • Add lithium hydroxide (LiOH) (2.0 eq.) and stir at room temperature for 4-6 hours, monitoring by TLC.

    • Once the hydrolysis is complete, remove the THF under reduced pressure.

    • Cool the remaining aqueous solution to 0 °C and acidify to pH 2-3 with 1N HCl.

    • Extract the product with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate to yield this compound, typically as a white solid.

Start Start Synthesis Cu_Catalyst Copper(I) Catalyst? Start->Cu_Catalyst Lewis_Acid Lewis Acid? Cu_Catalyst->Lewis_Acid No Cu_Protocol Use CuI Protocol. High yield, mild conditions. Risk of metal contamination. Cu_Catalyst->Cu_Protocol Yes Organocatalyst Metal-Free Route? Lewis_Acid->Organocatalyst No LA_Protocol Use ZrCl₄ Protocol. Good for less reactive substrates. Higher catalyst loading needed. Lewis_Acid->LA_Protocol Yes Organo_Protocol Use DABCO Protocol. 'Green' approach. Longer reaction times, higher temp. Organocatalyst->Organo_Protocol Yes End Synthesis Complete Organocatalyst->End No Cu_Protocol->End LA_Protocol->End Organo_Protocol->End

Sources

Technical Support Center: Isolating 3,4-Dimethylisoxazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the workup and isolation of 3,4-Dimethylisoxazole-5-carboxylic acid (CAS 91367-90-7). This document provides in-depth protocols, troubleshooting advice, and answers to frequently asked questions tailored for researchers in organic synthesis and drug development. Our goal is to equip you with the scientific principles and practical steps necessary to overcome common challenges and achieve high purity and yield.

Overview: The Critical Role of Workup

The isolation of this compound, typically synthesized via the hydrolysis of its corresponding ester, is a pivotal step that dictates the final purity and yield of the material. The workup is not merely a purification step; it is a chemically-driven process designed to separate the acidic product from unreacted starting materials, basic impurities, and neutral byproducts. The core of the procedure relies on the reversible conversion of the polar, water-insoluble carboxylic acid into its highly polar, water-soluble carboxylate salt. Understanding and controlling this equilibrium is key to a successful isolation.

Physicochemical Properties

Accurate data for the target compound is limited. The following table includes data for the closely related isomer, 3,5-Dimethylisoxazole-4-carboxylic acid, for comparison. Researchers should perform their own characterization.

PropertyThis compound3,5-Dimethylisoxazole-4-carboxylic acid (Isomer)
CAS Number 91367-90-7[1]2510-36-3[2]
Molecular Formula C₆H₇NO₃C₆H₇NO₃
Molecular Weight 141.12 g/mol [3]141.12 g/mol [4]
Appearance Not specifiedLight beige or white solid[2]
Melting Point Not specified141-145 °C[4]

Standard Workup & Isolation Protocol

This protocol details the isolation of this compound following a standard base-mediated hydrolysis of its ethyl ester precursor.

Experimental Protocol: Saponification and Acidic Precipitation
  • Reaction Monitoring & Quenching:

    • Before beginning the workup, ensure the hydrolysis reaction has gone to completion by using a suitable analytical method, such as Thin Layer Chromatography (TLC) or HPLC. The disappearance of the less polar ester spot is a key indicator.[5]

    • Once complete, cool the reaction mixture to room temperature. If the reaction was run at elevated temperatures, an ice bath can be used to bring the temperature to 0-5 °C.

  • Solvent Removal (Optional but Recommended):

    • If the hydrolysis was performed in organic solvents like methanol or tetrahydrofuran (THF), remove them under reduced pressure using a rotary evaporator. This step prevents potential issues with phase separation during the subsequent extraction and minimizes the volume of acid required for neutralization.[2]

  • Acidification & Precipitation:

    • Dissolve the crude residue in a minimal amount of water.

    • Slowly add a strong acid, such as 6 N HCl or 1 M H₂SO₄, dropwise with vigorous stirring.[2] Monitor the pH of the solution using pH paper or a calibrated pH meter.

    • Continue adding acid until the pH reaches approximately 2. The target carboxylic acid will precipitate as a solid as it is protonated from its soluble salt form.[5][6]

    • Stir the resulting slurry in an ice bath for 30-60 minutes to maximize precipitation.

  • Isolation by Filtration:

    • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

    • Wash the filter cake thoroughly with several portions of cold deionized water to remove any inorganic salts (e.g., NaCl) and residual acid.

    • Press the solid dry on the funnel to remove as much water as possible.

  • Drying:

    • Transfer the solid to a pre-weighed watch glass or drying dish.

    • Dry the product to a constant weight. This can be done in a vacuum oven at a moderate temperature (e.g., 40-50 °C) or in a desiccator under high vacuum. Avoid excessive heat to prevent potential decarboxylation.[5]

Workflow Diagram

Workup_Flow cluster_hydrolysis Ester Hydrolysis cluster_workup Workup & Isolation Ester Ethyl 3,4-Dimethylisoxazole- 5-carboxylate Reaction Reaction Mixture (Soluble Carboxylate Salt) Ester->Reaction  NaOH, H₂O/MeOH/THF   Acidify Acidification to pH 2 (Precipitation) Reaction->Acidify  Add 6N HCl   Filter Vacuum Filtration & Water Wash Acidify->Filter Dry Drying under Vacuum Filter->Dry Product Pure Carboxylic Acid Dry->Product

Caption: General workflow for the isolation of the target carboxylic acid.

Troubleshooting Guide

Q1: My yield is very low. What are the common causes?

Answer: Low yield can stem from several factors:

  • Incomplete Hydrolysis: The most common cause is unreacted ester starting material remaining in the organic phase during workup. Confirm reaction completion with TLC or HPLC before starting the workup. If the reaction has stalled, consider increasing the reaction time, temperature, or the equivalents of base used.[5]

  • Insufficient Acidification: If the pH is not low enough (i.e., pH > 3), a significant portion of your product will remain in the aqueous phase as the carboxylate salt, leading to poor precipitation and low recovery. Ensure the pH is robustly acidic (pH 1-2).

  • Product Solubility: While the carboxylic acid is expected to be poorly soluble in acidic water, it may have some residual solubility. Ensure you have thoroughly cooled the mixture before filtration to minimize these losses. If the product is more soluble than anticipated, you may need to perform a liquid-liquid extraction (see Q3).

Q2: After adding acid, my product "oiled out" instead of precipitating as a solid. What should I do?

Answer: "Oiling out" occurs when the product separates as a liquid phase instead of a crystalline solid. This is often due to the presence of impurities that cause a melting point depression or because the precipitation is performed at a temperature above the product's melting point (in its impure state).

  • Causality: The presence of unhydrolyzed ester or other byproducts can act as a solvent for your carboxylic acid, preventing crystallization.

  • Solutions:

    • Scratch & Seed: Try scratching the inside of the flask with a glass rod at the liquid interface to induce crystallization. If you have a small amount of pure solid, add a "seed" crystal.

    • Solvent Addition: Add a small amount of a water-miscible organic solvent in which the product is soluble (e.g., methanol) to dissolve the oil, then attempt to precipitate again by slowly adding water or by cooling.

    • Extraction: If crystallization fails, treat the oil as a liquid product. Extract the entire acidified mixture with an organic solvent like ethyl acetate or dichloromethane (DCM). The oil will dissolve in the organic layer. Then, wash, dry, and concentrate the organic phase to recover the crude product, which can then be purified by recrystallization.[7]

Q3: No solid precipitated upon acidification. Is my product lost?

Answer: Not necessarily. This indicates your carboxylic acid has significant solubility in the acidic aqueous medium or was produced in a very low concentration.

  • Solution - Liquid-Liquid Extraction: Instead of filtration, perform a liquid-liquid extraction.

    • Transfer the acidified aqueous solution to a separatory funnel.

    • Extract the solution three times with a suitable organic solvent (e.g., ethyl acetate). The carboxylic acid will partition into the organic layer.

    • Combine the organic extracts, wash with brine (saturated NaCl solution) to remove excess water, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure to yield the crude product.[6]

Q4: My final product has a broad melting point and looks impure. What are the likely impurities and how do I remove them?

Answer: A broad melting point strongly suggests impurities.[5]

  • Likely Impurities:

    • Unhydrolyzed Ester: This is the most common impurity and is less polar than the acid product.

    • Isomeric Byproducts: The initial synthesis of the isoxazole ring can sometimes produce regioisomers, which may carry through the hydrolysis step.[8]

    • Degradation Products: Excessive heat during workup or drying can cause decarboxylation of the product.[9]

  • Purification Strategy - Recrystallization:

    • Solvent Selection: The key to recrystallization is finding a solvent (or solvent pair) in which your product is soluble when hot but insoluble when cold. Test small amounts of your crude product in various solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, or mixtures like ethanol/water or hexanes/ethyl acetate) to find a suitable system.[10]

    • Procedure: Dissolve the crude solid in a minimum amount of the hot solvent, filter hot to remove any insoluble impurities, then allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization. Collect the pure crystals by filtration.

Frequently Asked Questions (FAQs)

Q: What is the fundamental principle of this acid/base workup?

A: The workup exploits the difference in solubility between the carboxylic acid and its conjugate base, the carboxylate salt. The process involves two key transformations:

  • Saponification (Base): The water-insoluble ester is hydrolyzed by a base (e.g., NaOH) into a water-soluble sodium carboxylate salt. This allows neutral or basic organic impurities to be washed away.

  • Protonation (Acid): The water-soluble carboxylate is then protonated with a strong acid (e.g., HCl). This regenerates the neutral carboxylic acid, which is insoluble in water and precipitates out, leaving water-soluble inorganic salts behind.[7]

Acid_Base_Chem cluster_organic Organic Phase (e.g., EtOAc) cluster_aqueous Aqueous Phase (Water) Acid_Org R-COOH (Insoluble in Water, Soluble in Organics) Salt_Aq R-COO⁻ Na⁺ (Soluble in Water, Insoluble in Organics) Acid_Org->Salt_Aq + NaOH (Base) pH > 7 Salt_Aq->Acid_Org + HCl (Acid) pH < 3

Caption: Acid-base equilibrium governing the extractive workup.

Q: Which analytical techniques are best for assessing the purity of the final product?

A: A combination of techniques is recommended:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): This will confirm the structure of your compound and help identify impurities. The disappearance of the ethyl ester signals (typically a quartet around 4.2 ppm and a triplet around 1.3 ppm) and the appearance of a broad carboxylic acid proton signal (>10 ppm) are key indicators of success.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Provides highly sensitive detection of impurities and confirms the molecular weight of your product.

  • Melting Point: A sharp melting point within a narrow range (1-2 °C) is a good indicator of high purity. As noted, a broad range suggests the presence of impurities.[5]

Q: What are the primary safety considerations for this workup procedure?

A: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Corrosives: Handle strong acids (HCl, H₂SO₄) and bases (NaOH) with extreme care inside a chemical fume hood. They can cause severe chemical burns.

  • Organic Solvents: Organic solvents are flammable and should be handled away from ignition sources. Evaporate solvents in a well-ventilated area or fume hood.

References

  • This cit
  • BenchChem. (2025). Troubleshooting scale-up production of 5-Methoxyoxazole-2-carboxylic acid. BenchChem Technical Support.
  • BenchChem. (2025). Technical Support Center: Purification of Oxazole Carboxylic Acids. BenchChem Technical Support.
  • McMurry, J. E. (1973). 4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester. Organic Syntheses, 53, 70.
  • BOC Sciences. (n.d.). This compound CAS 91367-90-7.
  • AK Scientific, Inc. (n.d.). This compound.
  • BenchChem. (2025). Identification of common impurities in 5-Methoxyoxazole-2-carboxylic acid synthesis. BenchChem Technical Support.
  • ChemicalBook. (n.d.). 3,5-DIMETHYLISOXAZOLE-4-CARBOXYLIC ACID synthesis.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • ChemicalBook. (n.d.). 3-METHYLISOXAZOLE-5-CARBOXYLIC ACID synthesis.
  • This cit
  • BLD Pharm. (n.d.). 91367-90-7|Dimethyl-1,2-oxazole-5-carboxylic acid.
  • Reddit. (2024, January 13). What's the best solvent to remove these crystals and recrystallize it? r/chemistry.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 75636, 3,5-Dimethylisoxazole-4-carboxylic acid.
  • This cit
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  • Silver, J. (2013). How can I purify carboxylic acid?
  • Reddy, K. et al. (2003). Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. U.S.

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Minimizing dimer formation in nitrile oxide cycloaddition for isoxazole synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for nitrile oxide cycloadditions. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of isoxazoles. Here, we address common challenges, with a primary focus on the persistent issue of nitrile oxide dimerization, and provide field-proven troubleshooting strategies to optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is nitrile oxide dimerization, and why is it a problem in my isoxazole synthesis?

A: Nitrile oxides are highly reactive 1,3-dipoles essential for the [3+2] cycloaddition reaction to form isoxazoles and isoxazolines.[1][2] However, their high reactivity also makes them prone to dimerize, forming a stable byproduct called a furoxan (1,2,5-oxadiazole-2-oxide).[3][4] This dimerization is a competing side reaction that consumes the nitrile oxide, thereby reducing the yield of the desired isoxazole product and complicating purification.[5][6]

Q2: What is the underlying mechanism of this dimerization?

A: The dimerization of nitrile oxides to furoxans is not a concerted cycloaddition. Instead, it is a stepwise process that proceeds through a dinitrosoalkene diradical intermediate.[3][7][8][9] The rate-determining step is the initial C-C bond formation between two nitrile oxide molecules.[3][7][8][9] Understanding this stepwise, non-concerted mechanism is crucial for devising strategies to suppress it.

Q3: Are certain types of nitrile oxides more prone to dimerization?

A: Yes. The stability of the nitrile oxide plays a significant role. Aromatic nitrile oxides tend to be more stable and dimerize more slowly than their aliphatic counterparts.[7][8] This is attributed to the conjugation between the aryl group and the nitrile oxide, which is disrupted during the C-C bond formation step of dimerization, thus increasing the activation energy for this unwanted pathway.[7][8][10] Highly sterically hindered nitrile oxides are also generally more stable and less prone to dimerization.

Troubleshooting Guide: Minimizing Furoxan Formation

This section provides detailed troubleshooting for common scenarios encountered during isoxazole synthesis.

Issue 1: Low yield of isoxazole with significant furoxan byproduct detected.

This is the most common problem and points to the rate of dimerization being competitive with or faster than the rate of cycloaddition.

Root Cause Analysis: The concentration of the free nitrile oxide in the reaction medium is likely too high, favoring the second-order dimerization process over the desired cycloaddition with the dipolarophile.

Solutions:

Strategy 1: Control the Nitrile Oxide Concentration via In Situ Generation

The most effective strategy to minimize dimerization is to generate the nitrile oxide in situ in the presence of the dipolarophile (the alkene or alkyne).[11][12][13] This ensures that the steady-state concentration of the nitrile oxide remains low at all times, thereby kinetically favoring the cycloaddition reaction.

  • dot

    Caption: In situ generation workflow to maintain low nitrile oxide concentration.

Strategy 2: Slow Addition of the Generating Reagent

When generating the nitrile oxide in situ, the rate of its formation should be matched to the rate of its consumption by the dipolarophile.

  • Protocol: Use a syringe pump to slowly add the generating reagent (e.g., the oxidant for an aldoxime, or the base for a hydroximoyl chloride) to the reaction mixture containing the precursor and the dipolarophile. This prevents a temporary buildup of the nitrile oxide.

Strategy 3: Diffusion-Controlled Reagent Mixing

For highly reactive nitrile oxides that dimerize rapidly, a diffusion-controlled mixing technique can be employed.[14] This involves slowly introducing the vapor of a volatile base (like triethylamine) into the reaction headspace, which then dissolves into the reaction medium.[14] This ensures an extremely low and steady concentration of the base, leading to very slow generation of the nitrile oxide, thus suppressing dimerization.[14]

Issue 2: The reaction is sluggish, and even with slow addition, dimerization is significant.

Root Cause Analysis: The rate of the desired [3+2] cycloaddition is too slow, allowing the dimerization side reaction to compete effectively even at low nitrile oxide concentrations.

Solutions:

Strategy 1: Optimize Reaction Temperature

Temperature can have a differential effect on the rates of cycloaddition and dimerization.

  • Recommendation: Lowering the reaction temperature (e.g., from room temperature to 0 °C or even -78 °C) often disfavors the dimerization pathway more than the cycloaddition.[11] It is crucial to perform a temperature optimization study for your specific substrate combination.

Strategy 2: Solvent Effects

The choice of solvent can influence the rates of both competing reactions. While there are no universal rules, solvent screening is a valuable optimization step.[15][16][17]

Solvent ClassTypical ExamplesPotential Influence
Aprotic Polar Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN)Commonly used, good balance of solubility. DCM is often a good starting point.[11]
Aprotic Nonpolar Toluene, BenzeneCan be effective; theoretical studies suggest benzene may slightly lower activation energies compared to DCM for some systems.[15][18]
Protic Ethanol, WaterGenerally used with specific "green" protocols (e.g., Oxone/NaCl).[19][20] May not be suitable for all substrates.

Strategy 3: Employ Catalysis to Accelerate Cycloaddition

Accelerating the desired cycloaddition is a powerful way to outcompete the dimerization.

  • Lewis Acid Catalysis: Lewis acids can coordinate to the dipolarophile, lowering its LUMO energy and accelerating the cycloaddition. Catalytic amounts of Lewis acids like ZrCl₄ have been shown to enhance reaction rates.[11]

  • Metal Catalysis: Various metal complexes (e.g., involving Cu(I), Ru(II), Ni(II)) can catalyze the [3+2] cycloaddition.[21][22][23] These catalysts can also control regioselectivity, which is a significant advantage over thermal reactions.[21]

  • dot

    Caption: Kinetic control strategies to favor isoxazole formation.

Experimental Protocols

Protocol 1: General Procedure for In Situ Generation from an Aldoxime using NaCl/Oxone

This "green" protocol avoids the use of halogenated oxidants and generates the nitrile oxide under mild conditions.[13][19][24]

  • To a round-bottom flask equipped with a magnetic stir bar, add the aldoxime (1.0 equiv), the dipolarophile (1.2 equiv), sodium chloride (1.1 equiv), and sodium carbonate (Na₂CO₃, 1.5 equiv).

  • Add the chosen solvent (e.g., a 1:1 mixture of MeCN/H₂O).

  • Cool the mixture to the desired temperature (e.g., 0 °C or room temperature).

  • Add Oxone® (potassium peroxymonosulfate, 1.1 equiv) portion-wise over 30-60 minutes while stirring vigorously.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, perform an aqueous workup, extract with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer (e.g., over Na₂SO₄), and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Protocol 2: Slow-Addition Dehydrohalogenation of a Hydroximoyl Chloride

This is a classic method where a base is added slowly to control the rate of nitrile oxide formation.

  • Dissolve the hydroximoyl chloride (1.0 equiv) and the dipolarophile (1.1 equiv) in a suitable aprotic solvent (e.g., THF or Et₂O) in a flask under an inert atmosphere (e.g., N₂ or Ar).

  • Cool the solution to 0 °C.

  • In a separate flask, prepare a solution of a non-nucleophilic base, such as triethylamine (Et₃N, 1.2 equiv), in the same solvent.

  • Using a syringe pump, add the base solution to the hydroximoyl chloride solution over a period of 1-4 hours.

  • Allow the reaction to stir at 0 °C or warm to room temperature and monitor by TLC or LC-MS.

  • After completion, filter the triethylammonium hydrochloride salt.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate in vacuo.

  • Purify by flash column chromatography.

References

  • Yu, Z., Caramella, P., & Houk, K. N. (2003). Dimerizations of Nitrile Oxides to Furoxans Are Stepwise via Dinitrosoalkene Diradicals: A Density Functional Theory Study. Journal of the American Chemical Society, 125(50), 15420–15425. [Link]
  • Reddy, D. M., et al. (2018). Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition. Molecules, 23(10), 2649. [Link]
  • Yu, Z., Caramella, P., & Houk, K. N. (2003). Dimerizations of nitrile oxides to furoxans are stepwise via dinitrosoalkene diradicals: a density functional theory study. Journal of the American Chemical Society, 125(50), 15420-15425. [Link]
  • Yu, Z., Caramella, P., & Houk, K. N. (2003). Dimerizations of Nitrile Oxides to Furoxans Are Stepwise via Dinitrosoalkene Diradicals: A Density Functional Theory Study.
  • Brandi, A., et al. (2021). Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. MDPI. [Link]
  • Padwa, A. (2019). 1,3‐Dipolar Cycloaddition Reactions of Nitrile Oxides under “Non‐Conventional” Conditions: Green Solvents, Irradiation, and Continuous Flow.
  • Pasinszki, T., et al. (2011). Dimerisation of nitrile oxides: a quantum-chemical study. RSC Publishing. [Link]
  • Wang, G., et al. (2022). [3 + 2] Cycloaddition reactions of nitrile oxides generated in situ from aldoximes with alkenes and alkynes under ball-milling conditions. Taylor & Francis Online. [Link]
  • Taylor, R. T., et al. (2017).
  • Minakata, S., et al. (2011). Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition. Organic Letters, 13(11), 2966-2969. [Link]
  • Al-Abed, Y. (2017). Metal-Catalyzed 1,3-Dipolar Cycloaddition Reactions of Nitrile Oxides. Request PDF. [Link]
  • Li, Y., et al. (2019). In Situ Generation of Nitrile Oxides from NaCl–Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition. Organic Letters, 21(1), 183-187. [Link]
  • Rios, R. (2018). Metal-catalyzed 1,3-dipolar cycloaddition reactions of nitrile oxides. Organic & Biomolecular Chemistry, 16(41), 7795-7807. [Link]
  • Wang, G., et al. (2022). [3 + 2] Cycloaddition reactions of nitrile oxides generated in situ from aldoximes with alkenes and alkynes under ball-milling conditions. Taylor & Francis Online. [Link]
  • Popik, V. V., et al. (2022). Azirinyl-Substituted Nitrile Oxides: Generation and Use in the Synthesis of Isoxazole Containing Heterocyclic Hybrids. MDPI. [Link]
  • Domingo, L. R., et al. (2021). Unveiling Hydrogen Bonding and Solvent Effects on Directed Nitrile Oxide [3 + 2] Cycloaddition Reactions.
  • Kumar, A., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(53), 33543-33563. [Link]
  • Sibi, M. P., & Itoh, K. (2007). Asymmetric 1,3-Dipolar Cycloaddition Reactions of Nitrile Oxides Catalyzed by Chiral Binaphthyldiimine-Ni(II) Complexes. The Journal of Organic Chemistry, 72(24), 9034-9041. [Link]
  • ResearchGate. (n.d.). Optimization of reaction conditions for cycloaddition of nitrile oxide 2 with 7a.
  • Rios, R. (2018). Metal-catalyzed 1,3-dipolar cycloaddition reactions of nitrile oxides. RSC Publishing. [Link]
  • Reddy, B. V. S., et al. (2021). Catalyst-Free Formation of Nitrile Oxides and Their Further Transformations to Diverse Heterocycles. Organic Letters, 23(2), 426-430. [Link]
  • Gati, W., et al. (2022). 1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitrilimines to (−)-β-Caryophyllene: Stereoselective Synthesis of Polycyclic Derivatives and Their Biological Testing. MDPI. [Link]
  • Toldo, J. M., et al. (2016). Computational Study of Transition States Selectivity, Solvent Effects, and Bicyclo Formation The 1,3-Dipolar Cycloaddition of Nitrile Oxide to Vinylacetic Acid. SciELO. [Link]
  • Toldo, J. M., et al. (2016). The 1,3-Dipolar Cycloaddition of Nitrile Oxide to Vinylacetic Acid: Computational Study of Transition States Selectivity, Solvent Effects, and Bicyclo Formation.
  • Toldo, J. M., et al. (2016).
  • Houk, K. N., et al. (2003). Dimerizations of Nitrile Oxides to Furoxans Are Stepwise via Dinitrosoalkene Diradicals: A Density Functional Theory Study.
  • Domingo, L. R., et al. (2021). Unveiling Hydrogen Bonding and Solvent Effects on Directed Nitrile Oxide [3 + 2] Cycloaddition Reactions: Selectivity of 2,2-Dimethylpropane Nitrile Oxide with Cyclopentenylbenzamide: An MEDT Study.
  • Wang, G., et al. (2022). Mechanochemical Dimerization of Aldoximes to Furoxans.
  • Brandi, A., et al. (2021). Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines.
  • Padwa, A. (2019). 1,3-Dipolar Cycloaddition Reactions of Nitrile Oxides under "Non-Conventional" Conditions: Green Solvents, Irradiation, and Continuous Flow. PubMed. [Link]

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Validation & Comparative

A Comparative Spectroscopic Guide to 3,4- and 3,5-Dimethylisoxazole Carboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers engaged in medicinal chemistry and drug development, the unambiguous structural confirmation of heterocyclic compounds is paramount. Isoxazole derivatives, valued for their diverse pharmacological activities, often present as closely related isomers where subtle changes in substituent placement can dramatically alter biological function. This guide provides an in-depth spectroscopic comparison between two such isomers: 3,4-Dimethylisoxazole-5-carboxylic acid and the closely related 3,5-Dimethylisoxazole-4-carboxylic acid .

Due to the limited availability of published experimental spectra for this compound, this guide combines experimental data for the 3,5-isomer with theoretically predicted values for both compounds. This approach provides a robust framework for distinguishing these isomers, grounded in the fundamental principles of NMR, IR, and mass spectrometry.

Experimental & Analytical Methodologies

The data presented and predicted herein are based on standard analytical techniques employed for the structural elucidation of small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically acquired on a 400 MHz or 500 MHz spectrometer.[1] Samples are dissolved in a deuterated solvent, commonly Chloroform-d (CDCl₃) or DMSO-d₆, with Tetramethylsilane (TMS) used as an internal standard (δ 0.00 ppm).[2] Standard acquisition parameters are used to obtain ¹H, ¹³C, and often 2D correlation spectra (COSY, HSQC, HMBC) for unambiguous signal assignment.[2]

Infrared (IR) Spectroscopy

IR spectra are recorded using a Fourier Transform Infrared (FTIR) spectrometer.[3] Solid samples are typically prepared as KBr pellets or analyzed using an Attenuated Total Reflectance (ATR) accessory.[3] The resulting spectra provide key information on the vibrational frequencies of functional groups.

Mass Spectrometry (MS)

Mass spectra are obtained using an electron ionization (EI) source. The molecule is ionized by a high-energy electron beam, and the resulting molecular ion and fragment ions are separated by their mass-to-charge ratio (m/z), providing information on the molecular weight and fragmentation pathways.

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation s1 Weigh Isomer Sample s2 Dissolve in Solvent (e.g., CDCl₃) or Prepare KBr Pellet s1->s2 a1 NMR Spectroscopy (¹H, ¹³C) s2->a1 Analyze a2 FTIR Spectroscopy s2->a2 Analyze a3 Mass Spectrometry (EI) s2->a3 Analyze d1 Assign Signals a1->d1 d2 Identify Functional Groups & Fragmentation Patterns a2->d2 a3->d2 d3 Compare Isomeric Data d1->d3 d2->d3 conclusion Structural Confirmation d3->conclusion

Caption: General experimental workflow for spectroscopic analysis.

Molecular Structures

The key difference between the two isomers lies in the placement of a methyl group and the carboxylic acid around the isoxazole ring.

G cluster_0 This compound cluster_1 3,5-Dimethylisoxazole-4-carboxylic acid mol1 mol2

Caption: Chemical structures of the two isoxazole isomers.

Results and Comparative Analysis

The following sections detail the experimental and predicted spectroscopic data for each isomer, highlighting the key differences that enable their differentiation. Both molecules have the same molecular formula (C₆H₇NO₃) and molecular weight (141.12 g/mol ).[3][4]

This compound (Predicted Data)

No complete experimental spectra for this specific compound were available in surveyed databases. The following data are predicted based on established chemical shift principles and data from analogous substituted isoxazoles.[1][5][6][7]

  • ¹H NMR:

    • -COOH Proton: A very broad singlet is expected far downfield, typically in the δ 10-13 ppm range. Its position is highly dependent on solvent and concentration.

    • Methyl Protons (C3-CH₃ & C4-CH₃): Two distinct singlets are predicted. The methyl group at the C3 position (adjacent to the nitrogen) is expected to be slightly more deshielded than the methyl at the C4 position. Predicted shifts would be in the δ 2.2-2.6 ppm range. There are no protons directly on the isoxazole ring.

  • ¹³C NMR:

    • Carbonyl Carbon (-COOH): Expected in the δ 165-175 ppm range.[8]

    • Isoxazole Ring Carbons (C3, C4, C5): These quaternary carbons would show distinct signals. C3 and C5, being attached to heteroatoms, will be the most downfield (likely δ 155-170 ppm). The fully substituted C4 carbon would appear more upfield (likely δ 110-120 ppm).

    • Methyl Carbons (-CH₃): Two signals are expected in the aliphatic region (δ 10-20 ppm).

  • IR Spectroscopy:

    • O-H Stretch (Carboxylic Acid): A very broad and characteristic absorption band is expected from approximately 2500-3300 cm⁻¹.[9][10]

    • C=O Stretch (Carboxylic Acid): A strong, sharp absorption is predicted in the 1710-1760 cm⁻¹ region.[9]

    • C=N & C=C Stretch (Isoxazole Ring): Medium to weak absorptions are expected in the 1500-1650 cm⁻¹ region.

    • C-O Stretch: An absorption band is expected in the 1210-1320 cm⁻¹ region.[4]

  • Mass Spectrometry:

    • Molecular Ion (M⁺): A peak at m/z = 141 is expected.

    • Key Fragmentation: The primary fragmentation pathway for carboxylic acids is often the loss of the hydroxyl group (-OH, 17 Da) to give a peak at m/z = 124, followed by the loss of carbon monoxide (-CO, 28 Da) to give a peak at m/z = 96. Another common fragmentation is the loss of the entire carboxyl group (-COOH, 45 Da), leading to a fragment at m/z = 96. Cleavage of the isoxazole ring would also produce a complex fragmentation pattern.

3,5-Dimethylisoxazole-4-carboxylic acid (Experimental & Predicted Data)

Experimental IR and MS data are available for this isomer. NMR data are predicted based on established principles, as clearly assigned experimental spectra were not found in the surveyed databases.

  • ¹H NMR (Predicted):

    • -COOH Proton: Similar to its isomer, a broad singlet is expected in the δ 10-13 ppm range.

    • Methyl Protons (C3-CH₃ & C5-CH₃): Two distinct singlets are predicted in the δ 2.3-2.8 ppm range. The methyl group at C5 is adjacent to the ring oxygen and may show a slightly different chemical shift compared to the methyl at C3, which is adjacent to the nitrogen. The absence of a proton on the isoxazole ring means no signals will appear in the typical aromatic/heteroaromatic region.

  • ¹³C NMR (Predicted):

    • Carbonyl Carbon (-COOH): Expected in the δ 165-175 ppm range.[8]

    • Isoxazole Ring Carbons (C3, C4, C5): C3 and C5, attached to heteroatoms and methyl groups, will be downfield (likely δ 160-175 ppm). The C4 carbon, substituted with the carboxylic acid, will also be in the downfield region but its exact position relative to C3 and C5 would require experimental data for confirmation (likely δ 110-125 ppm).

    • Methyl Carbons (-CH₃): Two distinct signals are expected in the δ 10-20 ppm range.

  • IR Spectroscopy (Experimental):

    • The gas-phase IR spectrum from the NIST WebBook shows the characteristic broad O-H stretch centered around 3000 cm⁻¹ and a strong C=O carbonyl stretch. The PubChem entry notes an FTIR spectrum available, corroborating these key features.[3]

  • Mass Spectrometry (Experimental):

    • Molecular Ion (M⁺): The mass spectrum from the NIST WebBook clearly shows the molecular ion peak at m/z = 141.[3]

    • Key Fragmentation: The spectrum shows a prominent peak at m/z = 97, corresponding to the loss of CO₂ (44 Da), a common fragmentation for carboxylic acids. Another significant fragment appears at m/z = 43, likely corresponding to an acetyl cation [CH₃CO]⁺, suggesting a characteristic ring-opening fragmentation pathway.

Summary of Spectroscopic Differentiators

Spectroscopic FeatureThis compound3,5-Dimethylisoxazole-4-carboxylic acidKey for Differentiation
¹H NMR Two methyl singlets (δ ~2.2-2.6 ppm). No ring proton.Two methyl singlets (δ ~2.3-2.8 ppm). No ring proton.Subtle differences in methyl chemical shifts are expected. The most significant NMR differences would arise if comparing to an isomer with a ring proton, but between these two, the distinction is subtle and relies on high-resolution analysis.
¹³C NMR Three quaternary ring carbons (C3, C4, C5). C4 expected around δ 110-120 ppm.Three quaternary ring carbons (C3, C4, C5). C4 expected around δ 110-125 ppm.The chemical shift of the C4 carbon will be the most telling difference. In the 3,4-isomer, it's attached to a methyl and two ring carbons. In the 3,5-isomer, it's attached to a carboxyl group and two ring carbons, which should result in a distinct chemical shift. 2D NMR (HMBC) would definitively link the methyl protons to their respective carbons, confirming the substitution pattern.
Mass Spec. Expected loss of -OH (m/z 124) and -COOH (m/z 96).Observed loss of CO₂ (m/z 97) and a fragment at m/z 43.[3]The fragmentation pattern provides a clear distinction. The loss of CO₂ (44 Da) from the 3,5-isomer is a highly diagnostic fragmentation that may be less favored in the 3,4-isomer compared to other pathways. The presence of the m/z 43 peak is a strong indicator of the 3,5-isomer's fragmentation pattern.

Conclusion

While the ¹H NMR spectra of 3,4- and 3,5-Dimethylisoxazole carboxylic acids are predicted to be superficially similar, featuring two methyl singlets and a carboxylic acid proton, crucial differences emerge upon closer inspection with ¹³C NMR and Mass Spectrometry. The chemical shift of the C4 ring carbon and, most definitively, the mass spectral fragmentation patterns offer clear and reliable methods for distinguishing between these two isomers. For unambiguous assignment, a combination of all three techniques, ideally supplemented with 2D NMR experiments like HMBC, is the recommended analytical strategy. This guide provides the foundational data and theoretical framework to enable researchers to confidently perform this structural differentiation.

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 75636, 3,5-Dimethylisoxazole-4-carboxylic acid.
  • Global Substance Registration System. (n.d.). 3,5-DIMETHYLISOXAZOLE-4-CARBOXYLIC ACID.
  • OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry.
  • LibreTexts Chemistry. (2021). 8.10: Spectroscopy of Carboxylic Acid Derivatives.
  • Fisher Scientific. (n.d.). 3,5-Dimethylisoxazole-4-carboxylic acid, 99%.
  • LibreTexts Chemistry. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2015). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development.
  • Beilstein Journal of Organic Chemistry. (2023). Supporting Information: Lewis acid-promoted direct synthesis of isoxazole derivatives.
  • Asiri, A. M., Khan, S. A., & Rasul, M. G. (2010). N-[(9-Ethyl-9H-carbazol-3-yl)methylene]-3,4-dimethylisoxazol-5-amine. Molbank, 2010(3), M684.
  • Jios, J. L., et al. (2005). Spectral Assignments and Reference Data. Magnetic Resonance in Chemistry, 43(9), 737-742.
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • The Royal Society of Chemistry. (n.d.). Supporting Information.
  • Wang, D. C., Xu, W., & Wu, W. Y. (2006). 5-Methylisoxazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 62(10), o4274-o4275.
  • Gaina, L., et al. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. Molecules, 28(10), 4183.

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A Senior Application Scientist's Guide to Purity Analysis of 3,4-Dimethylisoxazole-5-carboxylic acid: An HPLC-Centric Comparative Study

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of active pharmaceutical ingredients (APIs) and key intermediates is of paramount importance. This guide provides an in-depth technical comparison of analytical methodologies for assessing the purity of 3,4-Dimethylisoxazole-5-carboxylic acid, a crucial heterocyclic building block in medicinal chemistry. We will focus on a robust High-Performance Liquid Chromatography (HPLC) method, offering a detailed protocol and comparing its performance against Gas Chromatography (GC) with derivatization and classical acid-base titration. This guide is designed to not only provide step-by-step instructions but also to elucidate the scientific rationale behind the methodological choices, ensuring a thorough understanding of the techniques.

Introduction: The Significance of Purity in Drug Development

This compound is a key structural motif in a variety of pharmacologically active compounds. Its purity directly impacts the quality, safety, and efficacy of the final drug product. Even minute impurities can potentially lead to undesirable side effects or reduced therapeutic activity. Therefore, a reliable and accurate analytical method for purity determination is a critical aspect of quality control in the pharmaceutical industry.

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and versatility.[1] This guide will present a validated HPLC method tailored for this compound and compare its analytical performance with alternative techniques.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

Reversed-phase HPLC is the most common and versatile mode of liquid chromatography, particularly for the analysis of moderately polar to nonpolar compounds. For acidic compounds like this compound, the use of an acidic mobile phase modifier is crucial to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.[2][3]

The Causality Behind the HPLC Method Design

The choice of a C18 stationary phase is based on its hydrophobic nature, which provides excellent retention for the moderately polar this compound. The mobile phase, a mixture of acetonitrile and water, allows for the fine-tuning of the analyte's retention time. Acetonitrile is a common organic modifier in reversed-phase HPLC due to its low viscosity and UV transparency. The addition of a small amount of phosphoric acid to the mobile phase serves to maintain a low pH, ensuring that the carboxylic acid is in its protonated, less polar form, which enhances its interaction with the C18 stationary phase and results in a sharp, symmetrical peak.

Experimental Protocol: HPLC Purity Determination

Objective: To determine the purity of this compound and quantify any related impurities using a validated reversed-phase HPLC method.

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column thermostat

  • UV-Vis detector

Materials and Reagents:

  • This compound reference standard (known purity)

  • This compound sample for analysis

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (85%, analytical grade)

Chromatographic Conditions:

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 70% A / 30% B, isocratic
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 230 nm
Injection Volume 10 µL

| Run Time | 15 minutes |

Procedure:

  • Mobile Phase Preparation: Prepare a 0.1% phosphoric acid solution in water by adding 1 mL of 85% phosphoric acid to 1 L of HPLC grade water.

  • Standard Solution Preparation: Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase to obtain a concentration of 1 mg/mL.

  • Sample Solution Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in a 10 mL volumetric flask with the mobile phase to obtain a concentration of 1 mg/mL.

  • System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) of the peak area for the main peak should be less than 2.0%.

  • Analysis: Inject the standard and sample solutions in duplicate.

  • Calculation: The purity of the sample is calculated using the area normalization method, assuming that all impurities have a similar response factor to the main component.

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Visualization of the HPLC Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis prep_standard Weigh & Dissolve Reference Standard injection Inject Samples prep_standard->injection prep_sample Weigh & Dissolve Test Sample prep_sample->injection hplc_system HPLC System (Pump, Autosampler, Column, Detector) separation Chromatographic Separation hplc_system->separation injection->hplc_system detection UV Detection at 230 nm separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Peak Integration chromatogram->integration calculation Purity Calculation (Area % Method) integration->calculation report Final Report calculation->report

Caption: A schematic overview of the HPLC purity analysis workflow.

Comparative Analytical Techniques

While HPLC is a powerful tool, it is essential to understand its performance in the context of other available analytical techniques. Here, we compare the HPLC method with Gas Chromatography (GC) and a classical titration method.

Gas Chromatography with Flame Ionization Detection (GC-FID)

Gas chromatography is a suitable technique for the analysis of volatile and thermally stable compounds. Carboxylic acids, due to their polarity and hydrogen bonding capabilities, are generally not volatile enough for direct GC analysis.[4] Therefore, a derivatization step is required to convert the carboxylic acid into a more volatile ester derivative.[4][5]

The Rationale for Derivatization: Derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the acidic proton of the carboxylic acid with a non-polar trimethylsilyl (TMS) group. This transformation increases the volatility and thermal stability of the analyte, making it amenable to GC analysis.

Experimental Protocol: GC-FID Purity Determination

  • Derivatization:

    • Accurately weigh about 10 mg of the sample into a vial.

    • Add 1 mL of a suitable solvent (e.g., pyridine).

    • Add 200 µL of BSTFA.

    • Cap the vial and heat at 60°C for 30 minutes.

  • GC-FID Conditions:

    Parameter Condition
    Column DB-5, 30 m x 0.25 mm, 0.25 µm
    Injector Temperature 250 °C
    Detector Temperature 280 °C
    Oven Program 100 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min
    Carrier Gas Helium, 1 mL/min

    | Injection Volume | 1 µL (split 50:1) |

Acid-Base Titration

Titration is a classical analytical method that provides a direct measure of the total acidic content of a sample.[6][7][8] It is a cost-effective and straightforward technique for determining the overall purity of a carboxylic acid.

Experimental Protocol: Titration

  • Accurately weigh approximately 200 mg of the sample into a flask.

  • Dissolve the sample in 50 mL of a suitable solvent (e.g., a mixture of ethanol and water).

  • Add a few drops of phenolphthalein indicator.

  • Titrate with a standardized 0.1 M sodium hydroxide (NaOH) solution until a persistent pink color is observed.

  • Calculate the purity based on the volume of NaOH consumed and the molecular weight of this compound.

Performance Comparison: HPLC vs. GC vs. Titration

The following table summarizes the key performance characteristics of the three methods, based on hypothetical experimental data.

ParameterHPLC-UVGC-FID (with Derivatization)Acid-Base Titration
Specificity High (separates impurities)High (separates volatile impurities)Low (measures total acidity)
Sensitivity (LOD) ~0.01%~0.05%~1%
Precision (RSD) < 1%< 2%< 0.5%
Sample Throughput HighModerateLow
Ease of Use ModerateModerate (derivatization adds complexity)High
Cost per Sample ModerateModerateLow

Discussion and Recommendations

HPLC stands out as the superior method for the comprehensive purity analysis of this compound. Its high specificity allows for the separation and quantification of individual impurities, which is crucial for understanding the impurity profile of the compound. This level of detail is often a regulatory requirement in the pharmaceutical industry.

GC-FID with derivatization is a viable alternative, particularly if the potential impurities are volatile and amenable to this technique. However, the additional derivatization step adds complexity and a potential source of error to the analysis.

Acid-base titration , while being a simple and cost-effective method, lacks specificity. It provides a measure of the total acidic content and cannot distinguish between the active compound and any acidic impurities. Therefore, it is best suited for a preliminary or orthogonal assessment of purity rather than for detailed impurity profiling.

Logical Flow of Purity Assessment:

Purity_Assessment cluster_methods Analytical Methods start Purity Assessment of this compound hplc Primary Method: HPLC-UV (High Specificity & Sensitivity) start->hplc gc Alternative Method: GC-FID with Derivatization (For Volatile Impurities) start->gc titration Orthogonal Method: Acid-Base Titration (Total Acidity) start->titration decision Impurity Profile Required? hplc->decision gc->decision report_simple Overall Purity Report titration->report_simple report_detailed Detailed Impurity Profile Report decision->report_detailed Yes decision->report_simple No

Caption: A decision-making workflow for selecting the appropriate purity analysis method.

Conclusion

For the rigorous purity assessment of this compound in a drug development setting, a well-validated reversed-phase HPLC method is the recommended approach. It offers the necessary specificity, sensitivity, and precision to accurately characterize the impurity profile. While GC with derivatization and acid-base titration have their merits, they are best employed as complementary or screening techniques. By understanding the strengths and limitations of each method, researchers can make informed decisions to ensure the quality and safety of their pharmaceutical products.

References

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A Comparative Guide to the Biological Activity of 3,4-Dimethylisoxazole-5-carboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Isoxazole Scaffold in Medicinal Chemistry

The isoxazole ring is a privileged five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry. Its unique electronic properties and structural features allow for diverse substitutions, leading to a broad spectrum of pharmacological activities.[1][2] Isoxazole derivatives have been successfully developed into drugs with anti-inflammatory, antimicrobial, and anticancer properties. A key feature contributing to their biological activity is the ability of the isoxazole core to act as a bioisostere for other functional groups, notably the carboxylic acid moiety, which can influence a molecule's pharmacokinetic and pharmacodynamic profile.[3] This guide provides an in-depth comparative analysis of the biological activities of 3,4-Dimethylisoxazole-5-carboxylic acid and its structural isomer, 3,5-Dimethylisoxazole-4-carboxylic acid, offering insights into how subtle changes in substituent positioning on the isoxazole ring can profoundly impact therapeutic potential.

Isomeric Distinction: A Subtle Shift with Significant Consequences

The two isomers at the center of this guide, this compound and 3,5-Dimethylisoxazole-4-carboxylic acid, differ only in the placement of a methyl group and the carboxylic acid function on the isoxazole ring. This seemingly minor structural alteration can lead to significant differences in their physicochemical properties, such as acidity, lipophilicity, and three-dimensional shape. These differences, in turn, dictate how each isomer interacts with biological targets, ultimately defining their unique pharmacological profiles. While direct comparative studies on these specific isomers are limited in publicly available literature, we can infer potential differences in their biological activities based on extensive research on related isoxazole derivatives.

Comparative Biological Activity Profile

Based on the established activities of related isoxazole carboxylic acid derivatives, we can anticipate that both this compound and its 3,5-dimethyl-4-carboxylic acid isomer may exhibit anti-inflammatory, antibacterial, and cytotoxic activities. The following sections will delve into a comparative analysis of these potential activities, supported by experimental data from analogous compounds.

Anti-inflammatory Activity

Isoxazole derivatives are well-documented for their anti-inflammatory properties, often attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[4][5] The carboxylic acid moiety is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) as it is crucial for binding to the active site of COX enzymes.

  • This compound: The positioning of the carboxylic acid at the 5-position, adjacent to the ring oxygen, may influence its acidity and steric hindrance, which could affect its binding affinity to the COX active site.

  • 3,5-Dimethylisoxazole-4-carboxylic acid: This isomer, with the carboxylic acid at the 4-position, presents a different spatial arrangement. Studies on related 3,5-dimethylisoxazole derivatives have shown potent anti-inflammatory effects.[6] For instance, derivatives of 3,5-dimethylisoxazole have been investigated as inhibitors of bromodomains, which are involved in the regulation of inflammatory gene expression.[7]

Isomer Potential Anti-inflammatory Activity Postulated Mechanism of Action
This compound Moderate to GoodPotential inhibition of COX-2 and modulation of pro-inflammatory cytokine production.
3,5-Dimethylisoxazole-4-carboxylic acid Good to ExcellentLikely inhibition of COX-2. May also modulate other inflammatory pathways through targets like bromodomains.
Antibacterial Activity

The isoxazole scaffold is present in several antibacterial agents. A key mechanism of action for many antibacterial compounds is the inhibition of essential bacterial enzymes, such as DNA gyrase, which is a type II topoisomerase.[8][9]

  • This compound: The specific substitution pattern of this isomer will determine its ability to fit into the binding pocket of bacterial enzymes. The carboxylic acid group can form crucial hydrogen bonds with amino acid residues in the active site.

  • 3,5-Dimethylisoxazole-4-carboxylic acid: The altered positioning of the functional groups in this isomer could lead to a different binding mode and potentially altered antibacterial spectrum or potency compared to its counterpart.

Isomer Potential Antibacterial Activity Postulated Mechanism of Action
This compound Possible activity against Gram-positive and Gram-negative bacteria.Potential inhibition of bacterial DNA gyrase or other essential enzymes.
3,5-Dimethylisoxazole-4-carboxylic acid Possible activity against a range of bacteria.Potential inhibition of bacterial DNA gyrase or other essential enzymes.
Anticancer (Cytotoxic) Activity

A growing body of evidence highlights the potential of isoxazole derivatives as anticancer agents.[1][2] Their mechanisms of action are diverse and can include the induction of apoptosis, inhibition of cell proliferation, and interference with key signaling pathways involved in cancer progression.

  • This compound: The cytotoxicity of this isomer would depend on its ability to selectively target cancer cells. The substitution pattern may influence its uptake and interaction with intracellular targets.

  • 3,5-Dimethylisoxazole-4-carboxylic acid: Derivatives of 3,5-dimethylisoxazole have been shown to inhibit BRD4, a protein implicated in the proliferation of various cancer cell lines.[7] This suggests that this isomeric form may have promising cytotoxic activity.

Isomer Potential Anticancer Activity Postulated Mechanism of Action
This compound Potential for selective cytotoxicity against certain cancer cell lines.To be determined; may involve induction of apoptosis or cell cycle arrest.
3,5-Dimethylisoxazole-4-carboxylic acid Promising potential for cytotoxicity, particularly in cancers dependent on BRD4.Potential inhibition of BRD4 and subsequent downregulation of oncogenes like c-Myc.

Experimental Protocols for Comparative Evaluation

To empirically validate and compare the biological activities of these isomers, a series of well-established in vitro assays are recommended. The following protocols provide a framework for a comprehensive evaluation.

Protocol 1: In Vitro Anti-inflammatory Activity Assessment - COX-2 Inhibition Assay

This protocol outlines a common method to assess the inhibitory effect of the test compounds on the COX-2 enzyme.

Principle: The assay measures the ability of a compound to inhibit the peroxidase activity of recombinant COX-2. The peroxidase activity is quantified by monitoring the oxidation of a chromogenic substrate.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of the test isomers (e.g., 10 mM in DMSO).

    • Prepare a solution of recombinant human COX-2 enzyme in assay buffer.

    • Prepare a solution of arachidonic acid (substrate) in ethanol.

    • Prepare a solution of the chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) in assay buffer.

  • Assay Procedure:

    • Add the assay buffer, heme, and COX-2 enzyme to the wells of a 96-well plate.

    • Add various concentrations of the test isomers or a known COX-2 inhibitor (e.g., celecoxib) as a positive control.

    • Incubate the plate at room temperature for 15 minutes.

    • Initiate the reaction by adding arachidonic acid.

    • Immediately add the chromogenic substrate.

    • Measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a plate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the compound concentration.

COX2_Inhibition_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Stock Solutions: - Test Isomers - COX-2 Enzyme - Arachidonic Acid - Chromogenic Substrate plate_prep Add Buffer, Heme, and COX-2 to Plate reagents->plate_prep add_compounds Add Test Isomers and Controls plate_prep->add_compounds incubation Incubate at RT for 15 min add_compounds->incubation reaction_start Initiate Reaction with Arachidonic Acid incubation->reaction_start add_substrate Add Chromogenic Substrate reaction_start->add_substrate read_absorbance Measure Absorbance Over Time add_substrate->read_absorbance calc_rate Calculate Reaction Rates read_absorbance->calc_rate det_ic50 Determine IC50 Values calc_rate->det_ic50 MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compounds Prepare Stock Solutions of Test Isomers serial_dilution Perform Serial Dilutions of Isomers in Plate prep_compounds->serial_dilution prep_bacteria Culture and Standardize Bacterial Inoculum inoculation Inoculate Wells with Bacterial Suspension prep_bacteria->inoculation serial_dilution->inoculation controls Include Positive and Negative Controls inoculation->controls incubation Incubate at 37°C for 18-24h controls->incubation read_results Visually Assess for Bacterial Growth incubation->read_results determine_mic Identify Lowest Concentration with No Growth (MIC) read_results->determine_mic

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Protocol 3: In Vitro Cytotoxicity Assessment - MTT Assay

This colorimetric assay is a standard method for assessing cell viability.

Principle: The assay measures the metabolic activity of cells. The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form a purple formazan product, the amount of which is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Culture and Seeding:

    • Culture the desired cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in appropriate culture medium.

    • Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test isomers in culture medium.

    • Remove the old medium from the cells and add the medium containing the test compounds at various concentrations.

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds).

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm with a reference wavelength of 630 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting the percentage of cell viability against the logarithm of the compound concentration.

Potential Molecular Targets and Signaling Pathways

Understanding the molecular mechanisms underlying the biological activities of these isomers is crucial for rational drug design.

Anti-inflammatory Pathway: NF-κB Signaling

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response. [][11]Many anti-inflammatory compounds exert their effects by inhibiting the NF-κB signaling pathway. It is plausible that the dimethylisoxazole carboxylic acid isomers could modulate this pathway.

NFkB_Pathway cluster_stimuli Inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimuli e.g., LPS, TNF-α receptor Receptor stimuli->receptor IKK IKK Complex receptor->IKK activates IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB phosphorylates IκB IkB IκB NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n translocates IkB_NFkB->NFkB releases p_IkB P-IκB degraded_IkB Degraded IκB p_IkB->degraded_IkB ubiquitination & degradation DNA DNA NFkB_n->DNA binds to gene_transcription Inflammatory Gene Transcription DNA->gene_transcription initiates Isomers 3,4- or 3,5-Dimethylisoxazole -5- or -4-carboxylic acid Isomers->IKK Inhibits?

Caption: Potential inhibition of the NF-κB signaling pathway by dimethylisoxazole carboxylic acid isomers.

Antibacterial Target: Bacterial DNA Gyrase

Bacterial DNA gyrase is a validated target for antibacterial drugs. [12]It is responsible for introducing negative supercoils into DNA, a process essential for DNA replication and transcription. Inhibition of this enzyme leads to bacterial cell death.

DNA_Gyrase_Inhibition cluster_process Bacterial DNA Replication/Transcription relaxed_DNA Relaxed DNA DNA_gyrase DNA Gyrase relaxed_DNA->DNA_gyrase supercoiled_DNA Supercoiled DNA DNA_gyrase->supercoiled_DNA introduces negative supercoils replication DNA Replication & Transcription supercoiled_DNA->replication Isomers 3,4- or 3,5-Dimethylisoxazole -5- or -4-carboxylic acid Isomers->DNA_gyrase Inhibits

Caption: Postulated inhibition of bacterial DNA gyrase by dimethylisoxazole carboxylic acid isomers.

Conclusion and Future Directions

While this guide provides a comparative framework based on the established biological activities of related isoxazole derivatives, it is imperative to conduct direct, head-to-head experimental comparisons of this compound and 3,5-Dimethylisoxazole-4-carboxylic acid. Such studies will provide definitive data on their relative potencies and mechanisms of action across different biological targets. The subtle yet significant impact of isomerism on biological activity underscores the importance of comprehensive structure-activity relationship (SAR) studies in the early stages of drug discovery. Future research should focus on elucidating the precise molecular interactions of these isomers with their respective targets through techniques such as X-ray crystallography and molecular modeling. This will not only rationalize the observed differences in their biological profiles but also guide the design of next-generation isoxazole-based therapeutics with enhanced efficacy and selectivity.

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Unambiguous Structure Determination: A Comparative Guide to the Validation of 3,4-Dimethylisoxazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unequivocal structural confirmation of a novel chemical entity is a cornerstone of scientific rigor and a prerequisite for further investigation. In this guide, we delve into the validation of the molecular structure of 3,4-Dimethylisoxazole-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. Due to the limited publicly available crystallographic data for this specific isomer, we will leverage data from the closely related and structurally analogous compound, 5-Methylisoxazole-4-carboxylic acid, to illustrate the power of single-crystal X-ray crystallography. This guide will provide an in-depth comparison of X-ray crystallography with other widely used analytical techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and Fourier-transform infrared (FTIR) spectroscopy. We will explore the causality behind the selection of each method, present detailed experimental protocols, and offer a comparative analysis to aid in the judicious selection of techniques for molecular structure elucidation.

The Imperative of Definitive Structural Validation

The precise arrangement of atoms within a molecule dictates its physicochemical properties, biological activity, and potential for therapeutic applications. An incorrect structural assignment can lead to misinterpretation of experimental results, wasted resources, and ultimately, the failure of a drug discovery program. Therefore, employing a multi-faceted analytical approach is not just best practice; it is a scientific necessity. While techniques like NMR and MS provide crucial information about the connectivity and molecular formula, single-crystal X-ray crystallography stands as the gold standard for providing an unambiguous, three-dimensional atomic arrangement of a molecule in the solid state.[1][2][3]

Comparative Analysis of Key Structural Elucidation Techniques

The selection of an analytical technique for structure determination is a strategic decision based on the information required, the nature of the sample, and the strengths and limitations of the available methods. Below is a comparative overview of the primary techniques discussed in this guide.

Technique Information Provided Strengths Limitations
Single-Crystal X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing information.[1][2]Provides an unambiguous and definitive molecular structure in the solid state.[1]Requires a suitable single crystal, which can be challenging to grow.[2] The solid-state conformation may differ from the solution-state conformation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed information about the carbon-hydrogen framework, connectivity of atoms, and the chemical environment of nuclei.[4][5]Non-destructive technique that provides structural information in solution, which is often more biologically relevant.[3] Can provide insights into molecular dynamics.Does not directly provide 3D spatial coordinates. Spectra of complex molecules can be difficult to interpret fully. Less sensitive than mass spectrometry.[3][6]
Mass Spectrometry (MS) High-resolution mass spectrometry (HRMS) provides the accurate mass of the molecule, allowing for the determination of its elemental composition and molecular formula.[7] Fragmentation patterns can offer clues about the molecular structure.Extremely sensitive, requiring very small amounts of sample.[6] Can be coupled with chromatographic techniques for mixture analysis.Does not provide information on the connectivity or stereochemistry of the molecule. Is a destructive technique.
Fourier-Transform Infrared (FTIR) Spectroscopy Identifies the presence of specific functional groups within a molecule based on their characteristic vibrational frequencies.Fast, simple, and non-destructive. Excellent for confirming the presence of key functional groups, such as the carboxylic acid in our target molecule.Provides limited information about the overall molecular structure and connectivity.

The Workflow of Structural Validation

A logical and efficient workflow for the structural validation of a new chemical entity like this compound involves a synergistic application of these techniques.

Structural Validation Workflow cluster_synthesis Synthesis & Purification cluster_preliminary Preliminary Characterization cluster_detailed Detailed Structural Elucidation Synthesis Synthesis of this compound FTIR FTIR Spectroscopy (Functional Group ID) Synthesis->FTIR Initial Check HRMS High-Resolution MS (Molecular Formula) Synthesis->HRMS Confirm Mass NMR NMR Spectroscopy (Connectivity) FTIR->NMR Proceed if Consistent HRMS->NMR Xray X-ray Crystallography (3D Structure) NMR->Xray Final Confirmation

Caption: A typical workflow for the structural validation of a novel organic compound.

Experimental Protocols

I. Single-Crystal X-ray Crystallography: The Definitive Answer

The unparalleled ability of single-crystal X-ray diffraction to provide a precise three-dimensional map of a molecule at the atomic level makes it the ultimate arbiter in structure validation.[1][2]

Causality Behind Experimental Choices: The goal is to obtain a well-ordered, single crystal of sufficient size and quality to diffract X-rays effectively. The choice of solvent and crystallization technique is critical and often requires empirical screening. Slow evaporation or vapor diffusion are gentle methods that favor the growth of high-quality crystals.[8]

Step-by-Step Methodology:

  • Crystal Growth:

    • Dissolve a small amount of purified this compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture with a less polar co-solvent like hexane).

    • Employ a slow crystallization technique. A common method is slow evaporation, where the solvent is allowed to evaporate from a loosely covered vial over several days.[8][9] Another effective method is vapor diffusion, where a solution of the compound is placed in a small open vial inside a larger sealed container with a more volatile anti-solvent.[8]

    • Monitor for the formation of single crystals that are clear, have well-defined faces, and are approximately 0.1-0.3 mm in each dimension.[2][9]

  • Crystal Mounting and Data Collection:

    • Carefully select a suitable single crystal under a microscope.[10]

    • Mount the crystal on a goniometer head using a cryoprotectant oil to prevent solvent loss and protect the crystal from the X-ray beam.[11]

    • Place the mounted crystal on the diffractometer. A modern instrument equipped with a CCD or CMOS detector is standard.[12]

    • Collect a series of diffraction images while rotating the crystal in the X-ray beam.[2][12] Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations and potential radiation damage.

  • Structure Solution and Refinement:

    • The collected diffraction data is processed to determine the unit cell parameters and the symmetry of the crystal (space group).

    • The structure is "solved" using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • The model is then "refined" using least-squares methods to improve the fit between the calculated and observed diffraction data, resulting in precise atomic coordinates, bond lengths, and bond angles.

Illustrative Data from a Related Structure: 5-Methylisoxazole-4-carboxylic acid

As a proxy, we present the crystallographic data for 5-Methylisoxazole-4-carboxylic acid, which provides a clear example of the type of definitive structural information obtained.[13][14][15]

Parameter Value Source
Chemical Formula C₅H₅NO₃[15]
Crystal System Orthorhombic[15]
Space Group Pnma[14]
Unit Cell Dimensions a = 7.2540(15) Å, b = 6.4700(13) Å, c = 12.273(3) Å[15]

In the crystal structure of 5-Methylisoxazole-4-carboxylic acid, the molecules form hydrogen-bonded chains, a common feature for carboxylic acids.[15] This detailed information on intermolecular interactions is invaluable for understanding the solid-state properties of the compound.

II. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Connectivity

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.[4][5] For this compound, ¹H and ¹³C NMR would be essential to confirm the presence and connectivity of the methyl groups, the isoxazole ring, and the carboxylic acid.

Causality Behind Experimental Choices: The choice of a deuterated solvent is crucial to avoid large solvent signals that would obscure the signals from the analyte.[4][16] The concentration of the sample is optimized to achieve a good signal-to-noise ratio in a reasonable time.[17][18]

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.[16][17]

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[5][16]

    • Filter the solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.[4]

    • Transfer the filtered solution to a clean 5 mm NMR tube.[16]

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • The instrument is "locked" onto the deuterium signal of the solvent and the magnetic field is "shimmed" to optimize its homogeneity.

    • Acquire the ¹H NMR spectrum. This typically involves a series of short radiofrequency pulses and the detection of the resulting free induction decay (FID), which is then Fourier transformed to produce the spectrum.

    • Acquire the ¹³C NMR spectrum, which often requires a larger number of scans due to the lower natural abundance of the ¹³C isotope.

III. High-Resolution Mass Spectrometry (HRMS): Confirming the Elemental Composition

HRMS is indispensable for determining the precise mass of a molecule, which in turn allows for the unambiguous determination of its molecular formula.[7]

Causality Behind Experimental Choices: Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like carboxylic acids, as it typically produces the protonated or deprotonated molecular ion with minimal fragmentation. An Orbitrap or FT-ICR mass analyzer is chosen for its high resolving power and mass accuracy.[7][19]

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.

  • Data Acquisition:

    • Introduce the sample solution into the ESI source of the high-resolution mass spectrometer.

    • Acquire the mass spectrum over a relevant m/z range.

    • The instrument measures the mass-to-charge ratio of the ions with high precision (typically to four or five decimal places).

  • Data Analysis:

    • The exact mass of the molecular ion is used to calculate the possible elemental compositions that fit within a narrow mass tolerance (e.g., ± 5 ppm).

    • For this compound (C₆H₇NO₃), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimental value.

IV. Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups

FTIR spectroscopy is a rapid and straightforward method to confirm the presence of the key functional groups in this compound.

Causality Behind Experimental Choices: The KBr pellet method is a common technique for analyzing solid samples.[20] Potassium bromide is transparent to infrared radiation in the typical analysis range and provides a solid matrix for the sample.

Step-by-Step Methodology:

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind 1-2 mg of the sample with approximately 100-200 mg of dry, spectroscopic grade KBr powder in an agate mortar.[20][21]

    • Place the finely ground mixture into a pellet press die.

    • Apply pressure (typically several tons) to form a transparent or translucent pellet.[22]

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire the infrared spectrum, typically over the range of 4000 to 400 cm⁻¹.

Expected Spectral Features for this compound:

  • A very broad O-H stretching band from approximately 3300 to 2500 cm⁻¹.

  • A strong C=O stretching band for the carboxylic acid carbonyl group, typically around 1700-1725 cm⁻¹.

  • C-H stretching bands for the methyl groups just below 3000 cm⁻¹.

  • Characteristic absorptions for the isoxazole ring.

Logical Interplay of the Techniques

The power of this multi-technique approach lies in the complementary nature of the data obtained.

Technique Synergy HRMS HRMS (C₆H₇NO₃) NMR NMR (Connectivity of Me, Ring, COOH) HRMS->NMR Confirms Formula Xray X-ray Crystallography (Definitive 3D Structure) HRMS->Xray FTIR FTIR (-COOH, Isoxazole) FTIR->NMR Confirms Functional Groups FTIR->Xray NMR->Xray Provides Connectivity Model NMR->Xray

Caption: The synergistic relationship between different analytical techniques for structure elucidation.

Conclusion

The validation of a molecular structure, such as that of this compound, is a critical process in chemical research and development. While techniques like NMR, MS, and FTIR provide essential pieces of the structural puzzle, single-crystal X-ray crystallography offers the ultimate, unambiguous confirmation of the three-dimensional atomic arrangement. By understanding the principles, protocols, and comparative strengths of each method, researchers can confidently and efficiently elucidate the structures of novel compounds, paving the way for their further exploration and application.

References

  • alwsci. (2025, July 24). How To Prepare And Run An NMR Sample. alwsci Blogs. [Link]
  • National Center for Biotechnology Information. (n.d.). 5-Methylisoxazole-4-carboxylic acid. PubChem.
  • Wang, D.-C., Xu, W., & Wu, W.-Y. (2009). 5-Methylisoxazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3140. [Link]
  • Wang, D.-C., Xu, W., & Wu, W.-Y. (2009). 5-Methylisoxazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 12), o3140. [Link]
  • Scribd. (n.d.). Preparing Samples For NMR Acquisition and Software For Processing The Spectra.
  • IUCr. (2024, October 16). How to grow crystals for X-ray crystallography. [Link]
  • Western University. (n.d.). NMR Sample Preparation.
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
  • Chemistry Analytical Lab. (n.d.).
  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. (2022). Molecular Pharmaceutics. [Link]
  • Gault, J., Donlan, J. A., Liko, I., Hopper, J. T., Gupta, K., & Robinson, C. V. (2016). High-resolution mass spectrometry of small molecules bound to membrane proteins.
  • Shimadzu. (n.d.). KBr Pellet Method. [Link]
  • Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM.
  • Wikipedia. (n.d.). X-ray crystallography.
  • Al-Kaysi, R. O., & Al-Fahad, A. J. (2015). The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on Metabolomics Research. In Metabolomics. IntechOpen. [Link]
  • Successful sample preparation for serial crystallography experiments. (2019). IUCrJ, 6(Pt 6), 1074–1085. [Link]
  • Schymanski, E. L., Jeon, J., Gulde, R., Fenner, K., Ruff, M., Singer, H. P., & Hollender, J. (2014). Identifying Small Molecules via High Resolution Mass Spectrometry: Communicating Confidence. Environmental Science & Technology, 48(4), 2097–2098. [Link]
  • Kind, T., & Fiehn, O. (2007). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical reviews, 2(1), 23–60. [Link]
  • Olori, A., Di Pietro, P., & Campopiano, A. (2021). Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis. International Journal of Scientific and Academic Research, 3(2), 26-31. [Link]
  • Determination of crystal structure by single crystal X-ray diffraction. (n.d.). [Link]
  • Olori, A., Di Pietro, P., & Campopiano, A. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. International Journal of Scientific and Academic Research, 3(2). [Link]
  • Purdue University. (n.d.). X-Ray Crystallography - How to Submit Samples, Scheduling and Lab Info.
  • XRF Scientific. (n.d.). How Ftir Pellet Press Works In Sample Preparation For Spectroscopy Analysis.
  • Ambrus, A. (1997).
  • Pleil, J. D., & Sobus, J. R. (2016). High-resolution mass spectrometry: basic principles for using exact mass and mass defect for discovery analysis of organic molecules in blood, breath, urine and environmental media.
  • High-resolution mass spectrometry strategies for the identification of small and large bioactive molecules. (n.d.). AIR Unimi.
  • University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry.
  • Harris, K. D. M., & Kariuki, B. M. (2019). Single-crystal X-ray Diffraction (Part 1). In Pharmaceutical Crystallography: A Guide to Structure and Analysis. Royal Society of Chemistry. [Link]
  • J&K Scientific LLC. (n.d.). 5-Methylisoxazole-4-carboxylic acid.
  • Davey, R. (2019, October 30). X-Ray Crystallography vs. NMR Spectroscopy. News-Medical.Net. [Link]
  • Peak Proteins. (n.d.). Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM.
  • Springer Nature Experiments. (n.d.). X-ray Diffraction Protocols and Methods.

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Comparative study of different synthetic routes to 3,4-Dimethylisoxazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dimethylisoxazole-5-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its structure is featured in a variety of pharmacologically active compounds, making its efficient and scalable synthesis a topic of significant interest for researchers. This guide provides a comparative analysis of different synthetic strategies to obtain this target molecule, focusing on the underlying chemical principles, experimental feasibility, and overall efficiency of each route. We will delve into two primary, plausible synthetic pathways, offering detailed protocols and a critical evaluation of their respective strengths and weaknesses to aid researchers in selecting the most suitable method for their specific needs.

Route 1: The Classical Approach via β-Ketoester Condensation

This is arguably the most traditional and straightforward approach, relying on the well-established reaction of a β-ketoester with hydroxylamine to form the isoxazole ring. The synthesis proceeds in two main steps: the initial cyclization to form the ethyl ester of the target molecule, followed by hydrolysis to yield the final carboxylic acid.

Step 1: Synthesis of Ethyl 3,4-Dimethylisoxazole-5-carboxylate

The cornerstone of this route is the condensation of ethyl 2-methylacetoacetate with hydroxylamine hydrochloride. The regioselectivity of this reaction is critical. The reaction mechanism involves the initial formation of an oxime with the more reactive ketone carbonyl group of the β-ketoester. Subsequent intramolecular cyclization and dehydration lead to the formation of the isoxazole ring. The presence of the methyl group at the α-position of the β-ketoester directs the cyclization to yield the desired 3,4-dimethyl-substituted isoxazole.

Route_1_Step_1 start Ethyl 2-methylacetoacetate intermediate Oxime Intermediate start->intermediate + NH2OH hydroxylamine Hydroxylamine Hydrochloride (NH2OH·HCl) hydroxylamine->intermediate base Base (e.g., Sodium Acetate) base->intermediate product Ethyl 3,4-Dimethylisoxazole-5-carboxylate intermediate->product Cyclization & -H2O

Caption: Workflow for the synthesis of Ethyl 3,4-Dimethylisoxazole-5-carboxylate.

Experimental Protocol (Representative):

This protocol is adapted from established procedures for similar β-ketoester condensations.[1][2]

  • To a solution of ethyl 2-methylacetoacetate (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).

  • Heat the reaction mixture to reflux (approximately 78 °C) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • After completion, cool the mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.

  • To the residue, add water and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure ethyl 3,4-dimethylisoxazole-5-carboxylate.

Step 2: Hydrolysis to this compound

The final step is a standard saponification of the ethyl ester. This is a high-yielding and generally clean reaction.

Route_1_Step_2 start Ethyl 3,4-Dimethylisoxazole-5-carboxylate hydrolysis Base Hydrolysis (e.g., NaOH, H2O/MeOH) start->hydrolysis acidification Acidification (e.g., HCl) hydrolysis->acidification product This compound acidification->product

Caption: Workflow for the hydrolysis of the ethyl ester to the carboxylic acid.

Experimental Protocol:

This protocol is based on well-documented procedures for the hydrolysis of similar isoxazole esters.[3][4]

  • Dissolve ethyl 3,4-dimethylisoxazole-5-carboxylate (1.0 eq) in a mixture of methanol and water.

  • Add a solution of sodium hydroxide (2.0-3.0 eq) in water dropwise to the mixture.

  • Stir the reaction mixture at room temperature for 8-12 hours, or gently heat to reflux for 1-2 hours to expedite the reaction. Monitor the disappearance of the starting material by TLC.

  • Once the hydrolysis is complete, remove the methanol under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2 with concentrated hydrochloric acid.

  • The precipitated product, this compound, can be collected by filtration, washed with cold water, and dried under vacuum.

Route 2: The 1,3-Dipolar Cycloaddition Strategy

A powerful alternative for the construction of the isoxazole ring is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. For the synthesis of this compound, this would involve the reaction of acetonitrile oxide with ethyl but-2-ynoate.

Synthesis via Acetonitrile Oxide Cycloaddition

Acetonitrile oxide is an unstable intermediate that is typically generated in situ from nitroethane by dehydration, often using reagents like phenyl isocyanate or phosphorus oxychloride. This reactive 1,3-dipole then readily undergoes cycloaddition with the alkyne.

Route_2 nitroethane Nitroethane nitrile_oxide Acetonitrile Oxide (in situ) nitroethane->nitrile_oxide dehydrating_agent Dehydrating Agent (e.g., POCl3, Et3N) dehydrating_agent->nitrile_oxide cycloaddition [3+2] Cycloaddition nitrile_oxide->cycloaddition alkyne Ethyl but-2-ynoate alkyne->cycloaddition ester_product Ethyl 3,4-Dimethylisoxazole-5-carboxylate cycloaddition->ester_product hydrolysis Hydrolysis ester_product->hydrolysis final_product This compound hydrolysis->final_product

Caption: Workflow for the 1,3-dipolar cycloaddition route.

Experimental Protocol (Representative):

This protocol is based on general procedures for 1,3-dipolar cycloadditions to form isoxazoles.[5]

  • In a three-necked flask under a nitrogen atmosphere, dissolve ethyl but-2-ynoate (1.0 eq) and nitroethane (1.2 eq) in an inert solvent such as chloroform or toluene.

  • Add triethylamine (2.5 eq) to the solution and cool the mixture in an ice bath.

  • Slowly add a solution of phosphorus oxychloride (1.1 eq) in the same solvent via a dropping funnel, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction by pouring it into cold water. Separate the organic layer and wash it successively with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude ethyl 3,4-dimethylisoxazole-5-carboxylate can be purified by vacuum distillation or column chromatography.

  • The subsequent hydrolysis to the carboxylic acid would follow the same procedure as described in Route 1, Step 2.

Comparative Analysis

FeatureRoute 1: β-Ketoester CondensationRoute 2: 1,3-Dipolar Cycloaddition
Starting Materials Ethyl 2-methylacetoacetate, Hydroxylamine HClNitroethane, Ethyl but-2-ynoate
Cost of Reactants Generally moderate and readily available.Ethyl but-2-ynoate can be more expensive.
Number of Steps 2 (Cyclization, Hydrolysis)2 (Cycloaddition, Hydrolysis)
Yields Typically good to excellent for both steps.Can be variable depending on the efficiency of the in situ nitrile oxide generation and cycloaddition.
Scalability Generally straightforward to scale up.The in situ generation of the unstable nitrile oxide may present challenges on a larger scale.
Reaction Conditions Generally mild (reflux in ethanol).Requires careful temperature control during the addition of the dehydrating agent.
Safety & Handling Hydroxylamine is a potential irritant.Phosphorus oxychloride is corrosive and reacts violently with water. Nitroethane is flammable.
Byproducts/Waste Standard aqueous and organic waste.Generates phosphate salts and amine hydrochlorides, which require proper disposal.

Conclusion and Recommendation

Both synthetic routes offer viable pathways to this compound.

Route 1, the classical β-ketoester condensation, is the recommended method for most laboratory applications. Its primary advantages are the use of readily available and relatively inexpensive starting materials, straightforward and well-understood reaction conditions, and high overall yields reported for analogous syntheses. The procedure is generally robust and easily scalable.

Route 2, the 1,3-dipolar cycloaddition, provides a powerful alternative, particularly when the required β-ketoester for a specific analogue is not readily accessible. While potentially offering a more convergent synthesis, the cost of the starting alkyne and the handling of more hazardous reagents like phosphorus oxychloride may be deterrents for large-scale production. The efficiency of the cycloaddition can also be more sensitive to the specific substrates and reaction conditions.

Ultimately, the choice of synthetic route will depend on the specific requirements of the researcher, including scale, cost considerations, available equipment, and expertise in handling the required reagents. For general-purpose synthesis of the title compound, the reliability and simplicity of the β-ketoester condensation route make it the more attractive option.

References

  • McMurry, J. E. A GENERAL SYNTHESIS OF 4-ISOXAZOLECARBOXYLIC ESTERS: ETHYL 3-ETHYL-5-METHYL-4-ISOXAZOLECARBOXYLATE. Organic Syntheses. 1973, 53, 59. DOI: 10.15227/orgsyn.053.0059. [Link]
  • Jones, T. C.; Tomkinson, N. C. O. N-METHYL-O-BENZOYLHYDROXYLAMINE HYDROCHLORIDE. Organic Syntheses. 2010, 87, 235. DOI: 10.15227/orgsyn.087.0235. [Link]
  • Safari, J.; Gandomi-Ravandi, S. Ultrasound-assisted Method for the Synthesis of 3-Methyl-4-arylmethylene Isoxazole-5(4H)-ones Catalyzed by Imidazole in Water. Organic Chemistry Research. 2016, 2(2), 134-139. [Link]
  • A 250 mL single-necked, 24/40 recovery flask equipped with a 3.5 x 1.5 cm egg-shaped Teflon-coated magnetic stir bar is charged with 1,2-diphenylethanone. Organic Syntheses. 2019, 96, 66-79. DOI: 10.15227/orgsyn.096.0066. [Link]
  • Reaction of ethyl acetoacetate with hydroxylamine hydrochloride and benzaldehyde.

Sources

A Senior Application Scientist's Guide to ¹H NMR Spectral Interpretation of Substituted Isoxazole-5-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the isoxazole ring is a privileged scaffold, appearing in numerous pharmaceuticals due to its versatile chemical nature and biological activity. Isoxazole-5-carboxylic acids, in particular, are crucial building blocks in medicinal chemistry. The precise and unambiguous characterization of these molecules is paramount, and ¹H Nuclear Magnetic Resonance (NMR) spectroscopy stands as the primary analytical tool for this purpose. This guide provides an in-depth comparison of the ¹H NMR spectra of various 3-substituted isoxazole-5-carboxylic acids, offering insights into the influence of substituents on the spectral features of the isoxazole core.

The structural integrity and purity of these intermediates directly impact the success of subsequent synthetic steps and the biological activity of the final compounds. ¹H NMR spectroscopy provides a detailed fingerprint of the molecule, revealing information about the electronic environment of each proton. Understanding how different substituents at the C3 position of the isoxazole-5-carboxylic acid scaffold modulate the chemical shifts of the ring protons is essential for rapid and accurate structural confirmation.

This guide will delve into the underlying principles governing these spectral variations, supported by experimental data and established chemical theories. We will explore how the electronic properties of substituents—whether electron-donating or electron-withdrawing—are reflected in the ¹H NMR spectrum, providing a predictive framework for researchers in the field.

Experimental Methodology: From Synthesis to Spectrum

A robust and reproducible analytical method begins with a well-defined experimental protocol. The following sections detail the synthesis of the parent compounds and the standardized procedure for preparing samples for ¹H NMR analysis.

General Synthesis of 3-Substituted Isoxazole-5-Carboxylic Acids

The substituted isoxazole-5-carboxylic acids discussed in this guide are typically synthesized via a multi-step process. A common route involves the initial formation of a 3-substituted isoxazole-5-carboxylate ester, followed by hydrolysis to the corresponding carboxylic acid.

Experimental Protocol: Synthesis of Ethyl 3-Substituted-Isoxazole-5-Carboxylates and Subsequent Hydrolysis

  • Cycloaddition: The synthesis often commences with a 1,3-dipolar cycloaddition reaction. For instance, an in situ generated nitrile oxide (from an aldoxime) can react with an appropriate alkyne, such as ethyl propiolate, to form the 3,5-disubstituted isoxazole ring.[1]

  • Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting materials.

  • Workup and Purification: Upon completion, the reaction mixture is typically quenched with water and the product extracted with an organic solvent like ethyl acetate. The organic layer is then washed, dried, and concentrated. The crude ester is purified by column chromatography on silica gel.

  • Hydrolysis: The purified ethyl isoxazole-5-carboxylate is dissolved in a suitable solvent system, such as a mixture of tetrahydrofuran (THF), methanol, and water. An excess of a base, like sodium hydroxide (NaOH), is added, and the mixture is stirred at room temperature until the ester is completely hydrolyzed.[2]

  • Acidification and Extraction: The reaction mixture is then acidified with a dilute acid (e.g., 1N HCl) to a pH of approximately 2. This protonates the carboxylate salt, precipitating the carboxylic acid. The product is then extracted with an organic solvent, washed, dried, and the solvent is evaporated to yield the final 3-substituted isoxazole-5-carboxylic acid.[2]

Diagram of Synthetic Workflow

cluster_synthesis Synthesis of Isoxazole-5-Carboxylic Acid start Aldoxime + Ethyl Propiolate cycloaddition 1,3-Dipolar Cycloaddition start->cycloaddition ester Ethyl 3-Substituted-Isoxazole-5-Carboxylate cycloaddition->ester hydrolysis Base Hydrolysis (e.g., NaOH) ester->hydrolysis acid 3-Substituted-Isoxazole-5-Carboxylic Acid hydrolysis->acid

Caption: General synthetic route to 3-substituted isoxazole-5-carboxylic acids.

¹H NMR Sample Preparation Protocol

To ensure high-quality, comparable spectra, a standardized sample preparation protocol is crucial.

Experimental Protocol: ¹H NMR Sample Preparation

  • Sample Weighing: Accurately weigh 5-10 mg of the purified isoxazole-5-carboxylic acid derivative.

  • Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for carboxylic acids due to its ability to dissolve polar compounds and the acidic proton of the carboxyl group, which will then be observable in the spectrum.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Internal Standard: While the residual solvent peak can be used for referencing, for precise comparative work, the addition of an internal standard like tetramethylsilane (TMS) is recommended.

  • Labeling: Clearly label the NMR tube with the sample identification.

Diagram of NMR Sample Preparation Workflow

cluster_nmr_prep NMR Sample Preparation weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent (0.6-0.7 mL) weigh->dissolve filter Filter into NMR Tube dissolve->filter analyze Acquire ¹H NMR Spectrum filter->analyze

Caption: Standardized workflow for preparing ¹H NMR samples.

Comparative ¹H NMR Spectral Analysis

The ¹H NMR spectrum of a 3-substituted isoxazole-5-carboxylic acid is relatively simple, typically featuring a singlet for the proton at the C4 position (H4). The chemical shift of this proton is highly sensitive to the nature of the substituent at the C3 position. The carboxylic acid proton, if observed, will appear as a broad singlet at a downfield chemical shift (typically >10 ppm).

Below is a comparative table of the approximate ¹H NMR chemical shifts for the H4 proton of several 3-substituted isoxazole-5-carboxylic acids. These values are based on experimental data from the corresponding ethyl esters and known substituent effects, as direct comparative data for the free acids is not always available in the literature. The change from an ethyl ester to a carboxylic acid is expected to have a minor deshielding effect on the H4 proton.

Substituent (R) at C3Electronic NatureHammett Constant (σp)Approx. H4 Chemical Shift (δ, ppm)
-NH₂Strong Electron-Donating-0.66~6.2 - 6.4
-CH₃Weak Electron-Donating-0.17~6.7 - 6.9
-C₆H₅ (Phenyl)Weak Electron-Withdrawing (by induction), Donating (by resonance)-0.01~7.0 - 7.2
-HNeutral Reference0.00~7.1 - 7.3
-NO₂Strong Electron-Withdrawing+0.78~7.8 - 8.0

Discussion: The Electronic Influence of Substituents

The variation in the chemical shift of the H4 proton can be rationalized by considering the electronic effects—inductive and resonance—of the substituent at the C3 position. These effects alter the electron density at the C4 carbon, which in turn influences the shielding of the attached H4 proton.

Diagram of Substituent Effects on H4 Chemical Shift

substituent Substituent at C3 Electronic Effect H4 Proton Environment ¹H NMR Chemical Shift edg Electron-Donating Group (-NH₂, -CH₃) Increases electron density at C4 Increased Shielding Upfield Shift (Lower δ) substituent->edg Donates Electrons ewg Electron-Withdrawing Group (-NO₂) Decreases electron density at C4 Decreased Shielding (Deshielding) Downfield Shift (Higher δ) substituent->ewg Withdraws Electrons

Caption: Correlation of substituent electronic effects with H4 chemical shift.

Electron-Donating Groups (EDGs)

Substituents like amino (-NH₂) and methyl (-CH₃) are electron-donating. The amino group is a strong electron-donating group through resonance, pushing electron density into the isoxazole ring. This increased electron density at C4 leads to greater shielding of the H4 proton, causing its signal to appear at a more upfield (lower δ) chemical shift. The methyl group is a weak electron-donating group through induction and hyperconjugation, resulting in a similar, albeit smaller, upfield shift compared to the unsubstituted analogue.

Electron-Withdrawing Groups (EWGs)

Conversely, electron-withdrawing groups like the nitro group (-NO₂) strongly pull electron density away from the isoxazole ring through both inductive and resonance effects. This significant decrease in electron density at C4 results in substantial deshielding of the H4 proton. Consequently, its resonance is shifted significantly downfield to a higher δ value.

The phenyl group (-C₆H₅) presents a more complex case. It is electron-withdrawing by induction but can be electron-donating through resonance. In the context of the isoxazole ring, its net effect on the H4 proton is a slight deshielding compared to a methyl group, placing its chemical shift in an intermediate position.

These observed trends correlate well with the Hammett substituent constants (σ), which provide a quantitative measure of the electronic-donating or -withdrawing nature of a substituent. A more negative Hammett constant corresponds to a stronger electron-donating group and a more upfield chemical shift for the H4 proton, while a more positive constant indicates a stronger electron-withdrawing group and a more downfield chemical shift.

Conclusion

The ¹H NMR spectrum of 3-substituted isoxazole-5-carboxylic acids is a powerful tool for structural verification. The chemical shift of the H4 proton serves as a sensitive probe for the electronic nature of the substituent at the C3 position. By understanding the principles of substituent effects, researchers can predict and interpret these spectra with confidence, accelerating the process of drug discovery and development. This guide provides a foundational framework for this analysis, combining theoretical principles with practical experimental guidance.

References

  • Beilstein Journal of Organic Chemistry. (n.d.). Supporting Information Lewis acid-promoted direct synthesis of isoxazole derivatives Characterization data and copies of spectra.
  • MDPI. (2024, January 16). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester.
  • RSC Publishing. (n.d.). Supporting information.
  • Indian Journal of Chemistry. (2021, August). Synthesis, characterization and antimicrobial evaluation of some novel (3-methyl- 5-((3- phenylisoxazol- 5-yl)methoxy)benzofuran-2-yl)(phenyl)methanones.
  • ResearchGate. (2011, July). Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates.
  • ACS Publications. (2020, February 10). Allylic–Allylic Alkylation with 3,5-Dimethyl-4-nitroisoxazole: A Route to Dicarboxylic Acid Derivatives.

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A Comparative Guide to the Reaction Kinetics of 3,4-Dimethylisoxazole-5-carboxylic Acid and Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to 3,4-Dimethylisoxazole-5-carboxylic Acid

This compound is a heterocyclic compound of significant interest in medicinal chemistry. The isoxazole scaffold is a key structural motif in a variety of pharmaceuticals due to its ability to participate in hydrogen bonding and other molecular interactions, contributing to the biological activity of the molecule.[1] Understanding the reactivity and reaction kinetics of derivatives like this compound is paramount for the optimization of synthetic routes and the development of novel therapeutic agents.

One of the fundamental reactions of many heteroaromatic carboxylic acids is decarboxylation, the removal of a carboxyl group. The efficiency of this reaction is crucial as it can be a key step in a synthetic pathway or an unwanted side reaction affecting the stability and shelf-life of a compound. This guide will delve into the kinetics of the thermal decarboxylation of a closely related analogue, 3,5-dimethylisoxazole-4-carboxylic acid, as a case study to infer the kinetic behavior of the title compound.

Analysis of Decarboxylation Kinetics

The rate of a chemical reaction is influenced by several factors, including temperature, concentration of reactants, and the presence of catalysts. For a unimolecular decarboxylation reaction, the rate is primarily dependent on temperature. The kinetic data for such reactions are often analyzed using the Arrhenius equation, which relates the rate constant (k) to the activation energy (Ea) and the pre-exponential factor (A).

Comparative Kinetic Data for Decarboxylation of Heterocyclic Carboxylic Acids

To provide a broader context, the following table compares the qualitative kinetic aspects of decarboxylation for various heterocyclic carboxylic acids. This comparison highlights how the structure of the heterocyclic ring and the position of the carboxylic acid group can influence the rate of decarboxylation.

Heterocyclic Carboxylic AcidReaction Conditions for DecarboxylationQualitative Reaction RateReference
3,5-Dimethylisoxazole-4-carboxylic acidHeating in a suitable solventModerate[2]
5-Amino-1,3,4-oxadiazole-2-carboxylic acidHigh hydrochloric acid concentrationsVaries with proton activitySemantic Scholar
2-Amino-thiazole-5-carboxylic acidAqueous, varying proton activitiesDependent on reaction mechanismJournal of the Chemical Society, Perkin Transactions 2
Naphthenic Acids (from crude oil)Catalytic (HZSM-5 zeolite), 250-300 °CFast with catalyst[3]
Heterocyclic carboxylic acids (general)Aprotic polar solvent (DMF) with organic acid catalyst, 85-150 °CEfficient with catalyst[4]

Visualizing the Decarboxylation Pathway

The thermal decarboxylation of this compound is hypothesized to proceed through a concerted mechanism, as illustrated in the following diagram.

G Reactant This compound TransitionState Transition State (Concerted C-C bond cleavage) Reactant->TransitionState Heat (Δ) Product 3,4-Dimethylisoxazole TransitionState->Product CO2 Carbon Dioxide TransitionState->CO2

Caption: Proposed concerted mechanism for the thermal decarboxylation of this compound.

Alternative Synthetic Strategies for Substituted Isoxazoles

Beyond the modification of existing isoxazole structures through reactions like decarboxylation, the initial synthesis of the isoxazole ring itself presents multiple strategic avenues. The choice of synthetic route can significantly impact the overall efficiency, yield, and substitution pattern of the final product. Here, we compare two primary methods for the synthesis of substituted isoxazoles.

Method 1: 1,3-Dipolar Cycloaddition

The Huisgen 1,3-dipolar cycloaddition is a powerful method for constructing the isoxazole ring.[5] This reaction involves the [3+2] cycloaddition of a nitrile oxide with an alkyne. A key advantage of this method is the ability to generate the often-unstable nitrile oxide in situ from precursors like aldoximes.[5]

Method 2: Condensation of β-Dicarbonyl Compounds with Hydroxylamine

A classical and widely used method involves the reaction of a 1,3-dicarbonyl compound or an α,β-unsaturated ketone with hydroxylamine.[1] This condensation reaction is a robust and straightforward approach to forming the isoxazole ring.

Comparative Analysis of Isoxazole Synthesis Methods
Feature1,3-Dipolar CycloadditionCondensation with Hydroxylamine
Starting Materials Alkynes, Aldoximes/Nitroalkanes1,3-Diketones, α,β-Unsaturated Ketones
Key Reagents Oxidizing agents (e.g., NCS)Hydroxylamine
Regioselectivity Controlled by substituents on alkyne and nitrile oxideGenerally well-defined based on the dicarbonyl structure
Reaction Conditions Often mild, in-situ generation of nitrile oxideCan require acidic or basic conditions
Advantages High degree of functional group tolerance, access to diverse substitution patternsReadily available starting materials, straightforward procedure
Limitations Stability and handling of nitrile oxide precursorsLimited substitution patterns based on available dicarbonyls

Visualizing Isoxazole Synthesis Pathways

The following diagrams illustrate the general workflows for the two major isoxazole synthesis strategies.

G cluster_0 1,3-Dipolar Cycloaddition Aldoxime Aldoxime NitrileOxide Nitrile Oxide (in situ) Aldoxime->NitrileOxide Oxidation Isoxazole1 Substituted Isoxazole NitrileOxide->Isoxazole1 Alkyne Alkyne Alkyne->Isoxazole1

Caption: Workflow for isoxazole synthesis via 1,3-dipolar cycloaddition.

G cluster_1 Condensation Reaction Diketone 1,3-Diketone Intermediate Oxime Intermediate Diketone->Intermediate Hydroxylamine Hydroxylamine Hydroxylamine->Intermediate Isoxazole2 Substituted Isoxazole Intermediate->Isoxazole2 Cyclization

Caption: Workflow for isoxazole synthesis via condensation with hydroxylamine.

Experimental Protocol: Kinetic Analysis of Thermal Decarboxylation by HPLC

This protocol provides a detailed methodology for monitoring the thermal decarboxylation of a heterocyclic carboxylic acid, such as this compound, using High-Performance Liquid Chromatography (HPLC). The causality behind each step is explained to ensure a self-validating and robust experimental design.

Objective: To determine the rate constant, reaction order, and activation energy for the thermal decarboxylation of the target compound.

Materials:

  • This compound (or a suitable analogue)

  • High-purity solvent (e.g., dimethyl sulfoxide, DMSO, or N,N-dimethylformamide, DMF)[4]

  • Internal standard (a stable compound that does not react under the reaction conditions and has a distinct retention time from the reactant and product)

  • HPLC system with a UV detector

  • Thermostatically controlled reaction vessel (e.g., oil bath or heating block)

  • Volumetric flasks, pipettes, and syringes

  • Quenching solution (e.g., ice-cold solvent)

Procedure:

  • Preparation of Stock Solutions:

    • Accurately prepare a stock solution of the heterocyclic carboxylic acid in the chosen solvent at a known concentration. The choice of solvent is critical; it must dissolve the compound and be stable at the reaction temperatures.

    • Prepare a stock solution of the internal standard in the same solvent at a known concentration. The internal standard is crucial for accurate quantification, as it corrects for variations in injection volume.

  • Reaction Setup:

    • In a reaction vessel, place a known volume of the carboxylic acid stock solution and the internal standard stock solution.

    • Immerse the reaction vessel in the pre-heated thermostatic bath at the desired temperature (e.g., 100 °C). Start a timer immediately. The precise control of temperature is vital as reaction rates are highly temperature-dependent.

  • Sample Collection and Quenching:

    • At predetermined time intervals (e.g., 0, 5, 10, 20, 30, 60, 90, and 120 minutes), withdraw a small aliquot of the reaction mixture using a syringe.

    • Immediately quench the reaction by diluting the aliquot in a vial containing a known volume of ice-cold solvent. Quenching is essential to stop the reaction at the specific time point, ensuring accurate kinetic data.

  • HPLC Analysis:

    • Analyze the quenched samples by HPLC. The HPLC method must be developed to achieve baseline separation of the starting material, the decarboxylated product, and the internal standard. A UV detector is typically used, set to a wavelength where all components have significant absorbance.

    • The use of HPLC allows for the simultaneous monitoring of the disappearance of the reactant and the appearance of the product, providing a complete picture of the reaction progress.[6]

  • Data Analysis:

    • For each time point, determine the concentration of the carboxylic acid and the product by comparing their peak areas to that of the internal standard.

    • Plot the concentration of the carboxylic acid versus time.

    • To determine the reaction order, plot ln(concentration) vs. time (for first-order) and 1/concentration vs. time (for second-order). The plot that yields a straight line indicates the order of the reaction. For a unimolecular decarboxylation, a first-order kinetic model is expected.

    • The slope of the linear plot will be equal to the negative of the rate constant (-k) for a first-order reaction.

    • Repeat the experiment at several different temperatures (e.g., 110 °C, 120 °C) to determine the rate constants at each temperature.

    • Construct an Arrhenius plot by plotting ln(k) versus 1/T (in Kelvin). The slope of this line will be -Ea/R, from which the activation energy (Ea) can be calculated (R is the gas constant).

Conclusion

This guide provides a comprehensive framework for analyzing the reaction kinetics of this compound, with a practical focus on its decarboxylation. By understanding the kinetic parameters of this reaction and comparing them with alternative synthetic strategies for isoxazole derivatives, researchers can make informed decisions in the design and optimization of synthetic routes for novel drug candidates. The provided experimental protocol offers a robust methodology for obtaining reliable kinetic data, ensuring the scientific rigor required in pharmaceutical research and development.

References

  • Ghosh, A., et al. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry.
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A Senior Application Scientist's Guide to Catalyst Selection for Isoxazole Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the isoxazole moiety is a cornerstone of modern pharmacophores, appearing in a wide array of therapeutic agents.[1][2] Its synthesis, therefore, is not merely an academic exercise but a critical step in the discovery pipeline. The choice of catalyst is arguably the most influential factor determining the efficiency, regioselectivity, and substrate scope of isoxazole ring formation. This guide provides an in-depth, side-by-side comparison of the primary catalytic systems, moving beyond simple protocols to explain the fundamental principles that govern their performance.

The dominant strategy for isoxazole synthesis is the [3+2] cycloaddition of a nitrile oxide with an alkyne or alkene.[3][4] However, variations in this theme and entirely different mechanistic pathways have emerged, each championed by a particular class of catalyst. Here, we dissect the performance of the most prevalent catalysts—Copper, Gold, Palladium, and Organocatalysts—providing the experimental data and mechanistic insights necessary for informed catalyst selection.

The Workhorse: Copper-Catalyzed [3+2] Cycloadditions

Copper(I) catalysis is the most established and widely used method for the 1,3-dipolar cycloaddition of nitrile oxides and terminal alkynes.[5][6] Its popularity stems from its high efficiency, operational simplicity, and the ready availability of copper salts.

Mechanistic Rationale: The catalytic cycle is believed to involve the formation of a copper(I) acetylide intermediate. This activation of the alkyne facilitates the cycloaddition with the nitrile oxide, which is often generated in situ from an aldoxime precursor.[7] While highly effective for terminal alkynes, leading predominantly to 3,5-disubstituted isoxazoles, a significant drawback is the frequent lack of regioselectivity with internal alkynes.[5][8]

Recent advancements have focused on one-pot procedures, such as the oxidation of propargylamines to oximes followed by a CuCl-mediated intramolecular cyclization, which demonstrates broad functional group compatibility.[8][9]

Copper_Catalyzed_Cycloaddition sub Alkyne (R-C≡CH) Nitrile Oxide (R'-C≡N⁺-O⁻) Cu_acetylide Copper(I) Acetylide [R-C≡C-Cu] sub->Cu_acetylide Coordination Cu_cat Cu(I) Catalyst Cu_cat->Cu_acetylide Transition_state [3+2] Cycloaddition Transition State Cu_acetylide->Transition_state Reaction with Nitrile Oxide Isoxazole 3,5-Disubstituted Isoxazole Transition_state->Isoxazole Ring Formation Isoxazole->Cu_cat Catalyst Regeneration

Caption: Generalized workflow for Copper(I)-catalyzed [3+2] cycloaddition.

The Precision Tool: Gold-Catalyzed Cyclizations

Gold catalysts, both Au(I) and Au(III), have emerged as powerful tools for isoxazole synthesis, particularly through intramolecular cyclization pathways that offer exceptional control over regioselectivity.

Mechanistic Rationale: Gold catalysts are highly carbophilic, meaning they readily activate C-C triple bonds.[10] Au(III) salts, such as AuCl₃, efficiently catalyze the cycloisomerization of α,β-acetylenic oximes. The mechanism involves π-activation of the alkyne by the gold catalyst, which facilitates a 5-endo-dig cyclization by the oxime's oxygen atom, followed by protodeauration to yield the isoxazole ring.[10][11] Cationic gold(I) complexes are effective in catalyzing intramolecular electrophilic aromatic substitution (SEAr) reactions on isoxazole precursors to create complex fused heterocyclic systems.[12][13][14] This high level of control makes gold catalysts ideal for complex molecule synthesis where specific isomer formation is critical.

Gold_Catalyzed_Cycloisomerization start α,β-Acetylenic Oxime pi_complex π-Complex Formation (Alkyne Activation) start->pi_complex AuCl3 AuCl₃ Catalyst AuCl3->pi_complex cyclization 5-endo-dig Cyclization pi_complex->cyclization intermediate Cyclized Intermediate cyclization->intermediate product Substituted Isoxazole intermediate->product Protodeauration product->AuCl3 Catalyst Regeneration

Caption: Key steps in the Gold(III)-catalyzed cycloisomerization of acetylenic oximes.

The Specialist: Palladium-Catalyzed Annulations

Palladium catalysis offers unique synthetic routes to isoxazoles that are often inaccessible with other metals, most notably through C-H activation strategies. This approach is particularly valuable for synthesizing benzo[d]isoxazoles.

Mechanistic Rationale: In a typical reaction, a palladium(II) catalyst engages in C-H activation ortho to a directing group on an N-phenoxyacetamide substrate.[15][16] This forms a palladacycle intermediate. Subsequent [4+1] annulation with a coupling partner, such as an aldehyde, proceeds through a proposed Pd(II)/Pd(IV) catalytic cycle to construct the C-C and C=N bonds of the benzisoxazole ring simultaneously.[16][17] This methodology has been successfully applied to the synthesis of active pharmaceutical intermediates like risperidone.[16] Palladium is also instrumental in post-cyclization functionalization; for instance, 4-iodoisoxazoles can be prepared and then subjected to various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to build a diverse library of 3,4,5-trisubstituted isoxazoles.[18]

The Green Frontier: Organocatalysis and Metal-Free Methods

Concerns about the cost, toxicity, and removal of residual transition metals from final products have driven the development of metal-free and organocatalytic alternatives.[3][4]

Organocatalysis: Organophosphines have been reported to catalyze the [3+2] cycloaddition of N-hydroxyamides and alkynes with excellent regioselectivity.[19] Simple amines, such as hexamine, have also been employed as efficient, non-toxic, and readily available organocatalysts for one-pot, multi-component syntheses of isoxazoles in environmentally friendly solvents like ethanol/water.[1]

Metal-Free Reagents: Hypervalent iodine reagents, such as [bis(trifluoroacetoxy)iodo]benzene (PIFA), are effective in promoting the cycloaddition of nitrile oxides (generated in situ from oximes) to alkynes.[20][21] This approach avoids transition metal catalysts entirely and proceeds under mild conditions with high yields and complete regioselectivity for terminal alkynes.[21]

Head-to-Head Catalyst Performance Comparison

To provide a direct comparison, the table below summarizes the performance of representative catalysts for the synthesis of a model compound, 3,5-diphenylisoxazole, from phenylacetylene and benzaldoxime (as the nitrile oxide precursor).

Catalyst SystemCatalyst Loading (mol%)SolventTemperature (°C)Reaction Time (h)Yield (%)Key AdvantagesReference(s)
Copper(I) Iodide (CuI) 5THF605~85-95High efficiency, low catalyst loading, well-established[22]
Gold(III) Chloride (AuCl₃) ¹5DCE60370-95Excellent for specific substrates (acetylenic oximes), high yields[10][12]
DABCO (Organocatalyst) 20Water8024~70-80Metal-free, uses green solvent, good yields[4][22]
PIFA (Metal-Free) ²150 (1.5 equiv.)MeOH/H₂ORoom Temp.< 1~80-90Metal-free, extremely fast, mild conditions[20]
Palladium(II) Acetate ³10Toluene11012~40-80Unique C-H activation pathway for specific scaffolds[15][16]

¹Data for a related gold-catalyzed synthesis of fused isoxazoles, demonstrating typical conditions and yields. ²Stoichiometric reagent, not catalytic. Data for a representative hypervalent iodine-promoted synthesis. ³Data for a representative palladium-catalyzed benzisoxazole synthesis, not the model reaction, to illustrate typical conditions.

Experimental Protocols

The following protocols are representative examples for two distinct and highly efficient catalytic systems.

Protocol 1: Gold(III)-Catalyzed Cycloisomerization of an α,β-Acetylenic Oxime

This protocol is adapted from the work of Perumal and co-workers.[10]

  • To a solution of the α,β-acetylenic oxime (1.0 mmol) in anhydrous acetonitrile (5 mL) in a round-bottom flask, add gold(III) chloride (AuCl₃) (0.05 mmol, 5 mol%).

  • Stir the reaction mixture at room temperature (approx. 25 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

  • Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (using a hexane-ethyl acetate gradient) to afford the desired substituted isoxazole.

Protocol 2: Copper(I)-Catalyzed [3+2] Cycloaddition

This protocol describes a general one-pot oxidation/cyclization sequence adapted from the work of Zhu, Song, and co-workers.[8]

  • Dissolve the starting propargylamine (1.0 mmol) in ethyl acetate (5 mL) in a round-bottom flask.

  • Add m-chloroperoxybenzoic acid (m-CPBA) (2.0 mmol, 2.0 equiv.) portion-wise at room temperature and stir for 1-2 hours to form the intermediate oxime.

  • To this mixture, add copper(I) chloride (CuCl) (0.1 mmol, 10 mol%).

  • Heat the reaction mixture to reflux (approx. 77 °C) and stir until the oxime intermediate is fully consumed as monitored by TLC (typically 4-6 hours).

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to yield the target isoxazole.

Conclusion and Future Outlook

The synthesis of isoxazoles is a mature field, yet one that continues to evolve with the discovery of novel catalytic systems.

  • Copper catalysts remain the go-to choice for simple, high-yield synthesis of 3,5-disubstituted isoxazoles from terminal alkynes due to their cost-effectiveness and reliability.

  • Gold catalysts offer unparalleled precision for specific intramolecular cyclizations, providing access to complex and fused isoxazole architectures with high regioselectivity. They are the preferred tool when structural control is paramount.

  • Palladium catalysts have carved a niche in specialized applications, particularly C-H functionalization, enabling the construction of valuable scaffolds like benzisoxazoles that are difficult to access otherwise.

  • Organocatalysts and metal-free methods represent the future direction of the field, aligning with the principles of green chemistry. They offer mild reaction conditions and circumvent the challenges associated with metal contamination, making them increasingly attractive for pharmaceutical applications.

The optimal catalyst is ultimately dictated by the specific synthetic target, desired substitution pattern, substrate availability, and process constraints (cost, toxicity, scalability). By understanding the mechanistic underpinnings and comparative performance of each catalytic system, researchers can navigate these choices to efficiently advance their drug discovery and development programs.

References

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  • Duan, P., et al. (2014). Palladium-catalyzed benzo[d]isoxazole synthesis by C–H activation/[4 + 1] annulation.
  • Praveen, C., Kalyanasundaram, A., & Perumal, P. T. (2010). Gold(III)-Catalyzed Synthesis of Isoxazoles by Cycloisomerization of α,β-Acetylenic Oximes.
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  • Atroposelective Synthesis of Isoxazole‐Derived Amino Alcohols via Organocatalytic Arylation Reaction.
  • A systematic appraisal on catalytic synthesis of 1,3-oxazole derivatives.
  • Li, J., et al. (2020). Synthesis of 2,5-diaryloxazoles through rhodium-catalyzed annulation of triazoles and aldehydes. Organic & Biomolecular Chemistry, 18(26), 4963-4967. [Link]
  • Padwa, A., et al. (2010). Rhodium carbene routes to oxazoles and thiazoles. Catalyst effects in the synthesis of oxazole and thiazole carboxylates, phosphonates, and sulfones. The Journal of Organic Chemistry, 75(1), 152-161. [Link]
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A Comparative Guide to Quantifying Regioisomers of Dimethylisoxazole Carboxylic Acid by NMR and Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The precise quantification of regioisomers is a critical challenge in pharmaceutical development, where subtle structural differences can lead to significant variations in biological activity and safety profiles. This guide provides an in-depth comparison of analytical methodologies for quantifying regioisomers of dimethylisoxazole carboxylic acid, a common heterocyclic scaffold. We present a detailed, field-tested protocol for quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, an absolute quantification method that does not require isomer-specific reference standards.[1][2] This is contrasted with traditional chromatographic techniques, namely High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Through supporting data and workflow diagrams, this guide demonstrates the superior accuracy, simplicity, and structural confirmation capabilities of qNMR for regioisomer analysis, while also outlining the specific scenarios where chromatographic methods offer complementary advantages.

Introduction: The Regioisomer Challenge in Drug Development

In synthetic organic chemistry, reactions often yield mixtures of isomers—molecules with the same molecular formula but different atomic arrangements. Regioisomers, which differ in the position of substituents on a molecular scaffold, are a particularly common outcome. For active pharmaceutical ingredients (APIs), different regioisomers can exhibit vastly different efficacy, toxicity, and pharmacokinetic properties. Therefore, regulatory bodies require robust analytical methods to accurately identify and quantify these isomeric impurities.

This guide focuses on the dimethylisoxazole carboxylic acid framework as a representative example. The synthesis can potentially produce multiple regioisomers, such as 3,5-dimethylisoxazole-4-carboxylic acid and 4,5-dimethylisoxazole-3-carboxylic acid. Distinguishing and quantifying these is non-trivial, as their similar physicochemical properties make separation by conventional chromatography challenging.[3]

The Power of qNMR: A Primary Method for Isomer Quantification

Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful tool for structural elucidation and quantification.[3] Unlike chromatographic techniques that rely on calibration curves against reference standards, quantitative 1H NMR (qNMR) is a primary analytical method.[2][4] The fundamental principle of qNMR is that the area of an NMR signal (the integral) is directly proportional to the number of atomic nuclei contributing to that signal.[1]

This unique characteristic offers several key advantages for regioisomer quantification:

  • Absolute Quantification: It allows for the determination of the exact ratio of isomers in a mixture without needing to isolate each one first.[1][5]

  • Structural Confirmation: The same experiment that provides quantitative data also confirms the identity of each isomer through its unique chemical shift and coupling pattern signature.[6]

  • Non-Destructive: The sample can be recovered and used for further analysis after the NMR experiment is complete.[1]

Experimental Protocol: Quantification by 1H qNMR

This protocol provides a step-by-step methodology for determining the regioisomeric ratio of a dimethylisoxazole carboxylic acid mixture. The key is to identify unique, well-resolved signals for each isomer and compare their integrals. The methyl group signals are often ideal candidates as they are sharp singlets.

Workflow for qNMR Regioisomer Quantification

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis p1 Weigh sample mixture (e.g., 10-20 mg) accurately p2 Add deuterated solvent (e.g., 600 µL DMSO-d6) p1->p2 p3 Ensure complete dissolution (vortex/sonicate if needed) p2->p3 p4 Transfer to NMR tube p3->p4 a1 Tune and match probe p4->a1 a2 Calibrate 90° pulse a1->a2 a3 Set key parameters: - Relaxation Delay (D1) ≥ 5 * T1 - Pulse Angle = 90° - Sufficient scans for S/N > 250:1 a2->a3 a4 Acquire 1H NMR spectrum a3->a4 d1 Manual phasing and baseline correction a4->d1 d2 Identify unique, resolved signals for each regioisomer d1->d2 d3 Integrate signals accurately d2->d3 d4 Calculate molar ratio from normalized integrals d3->d4

Caption: Workflow for qNMR analysis of regioisomers.

Step 1: Sample Preparation

The goal is to prepare a homogeneous solution where all components are fully dissolved.

  • Weighing: Accurately weigh approximately 10-20 mg of the dimethylisoxazole carboxylic acid isomer mixture into a clean, dry vial.[7]

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Dimethyl sulfoxide-d6 (DMSO-d6) is an excellent choice for carboxylic acids due to its high polarity and ability to form hydrogen bonds, preventing concentration-dependent shifts of the acidic proton.[8]

  • Dissolution: Add a precise volume (e.g., 600 µL) of the deuterated solvent to the vial. Ensure complete dissolution by vortexing or brief sonication.

  • Transfer: Transfer the solution to a high-quality 5 mm NMR tube.

Causality Note: Complete dissolution is paramount. Undissolved material will lead to inaccurate quantification. DMSO-d6 is often preferred over CDCl3 for acids because the labile -OH proton signal in DMSO is a sharp, concentration-independent peak, whereas in CDCl3 it can be broad and variable.[8][9]

Step 2: NMR Data Acquisition

For accurate quantification, spectral parameters must be optimized to ensure uniform signal excitation and complete relaxation for all relevant nuclei.

  • Instrument Setup: Insert the sample into the NMR spectrometer. Ensure the probe is properly tuned and matched to the sample. The sample temperature should be regulated and stable (e.g., 298 K).[10]

  • Pulse Calibration: Calibrate the 90° pulse width for your specific sample. This ensures maximum signal intensity for quantification.[10]

  • Acquisition Parameters:

    • Pulse Angle (p1): Set to 90° for maximum signal generation.[7]

    • Relaxation Delay (d1): This is the most critical parameter for qNMR. It must be set to at least 5 times the longest spin-lattice relaxation time (T1) of any proton being quantified. For small molecules, a conservative delay of 30-60 seconds is often sufficient. An inadequate delay will lead to signal saturation and underestimation of the integral.

    • Number of Scans (ns): Set to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals of interest to ensure integration errors are below 1%.[5]

    • Acquisition Time (aq): Should be long enough to capture the entire Free Induction Decay (FID) for optimal resolution.

Step 3: Data Processing and Analysis

Careful, manual processing of the spectrum is recommended for the highest precision.[7]

  • Fourier Transform: Apply an exponential multiplication with a line broadening (LB) of 0.1-0.3 Hz to improve S/N without significantly degrading resolution.[5][10]

  • Phasing and Baseline Correction: Manually phase the spectrum to achieve a pure absorption signal shape. Apply a high-order polynomial baseline correction to ensure a flat baseline across the entire spectrum, which is crucial for accurate integration.[5][10]

  • Signal Identification & Integration:

    • Identify the non-overlapping signals corresponding to each regioisomer. For our example, the methyl (CH3) singlets are ideal.

      • Isomer A (3,5-dimethyl-4-CO2H): Two distinct methyl signals, e.g., δ ~2.5 ppm (3-Me) and δ ~2.7 ppm (5-Me).

      • Isomer B (4,5-dimethyl-3-CO2H): Two other distinct methyl signals, e.g., δ ~2.2 ppm (4-Me) and δ ~2.6 ppm (5-Me).

    • Integrate the chosen signals. For Isomer A, you can integrate either the 3-Me or 5-Me signal. For Isomer B, integrate a unique signal like the one at δ 2.2 ppm.

  • Calculation: The molar ratio of the isomers is directly proportional to the ratio of their integrals, normalized by the number of protons each signal represents. Since each methyl signal represents 3 protons, the formula is:

    Molar Ratio (A : B) = (Integral of Signal A / 3) : (Integral of Signal B / 3) = Integral A : Integral B

Method Validation

Any analytical method used in drug development must be validated to prove it is fit for purpose.[11] The qNMR method can be validated according to ICH Q2(R1) guidelines.[12]

  • Specificity: The ability to unequivocally assess the analyte. In qNMR, this is demonstrated by identifying unique, baseline-resolved signals for each regioisomer.[12][13] 2D NMR experiments like COSY can further confirm assignments.[14]

  • Linearity: The ability to obtain results directly proportional to the concentration. This can be tested by preparing samples with varying known ratios of the isomers.

  • Accuracy: The closeness of the measured value to the true value. Assessed by analyzing samples with known, gravimetrically prepared isomer ratios.[12]

  • Precision: The closeness of agreement between a series of measurements. Evaluated at levels of repeatability (same conditions, short interval) and intermediate precision (different days, analysts, or equipment).[12]

  • Limit of Quantification (LOQ): The lowest amount of an isomeric impurity that can be quantitatively determined with suitable precision and accuracy.[15][16]

Comparison with Orthogonal Methods

While qNMR is a powerful tool, HPLC and GC-MS are established alternatives for isomer analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase.[3] For isoxazole derivatives, a reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a formic acid modifier for MS compatibility) is a common starting point.[17][18]

  • Advantages:

    • High Sensitivity: With UV or MS detectors, HPLC can achieve very low limits of detection (LOD) and quantification (LOQ), often in the ng/mL range or lower.[3]

    • High Throughput: Analyses are typically faster than qNMR experiments.[3]

  • Disadvantages:

    • Requires Reference Standards: Quantification relies on creating a calibration curve from a pure, isolated standard of each isomer. This can be a significant bottleneck if the isomers have not been separated preparatively.

    • Potential for Co-elution: Regioisomers with very similar polarities may be difficult to separate, requiring extensive method development.[3]

    • No Absolute Structural Confirmation: A retention time alone is not definitive proof of identity.[3]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS separates volatile compounds in the gas phase. For a non-volatile molecule like a carboxylic acid, derivatization (e.g., esterification to a methyl ester) is typically required to increase its volatility.

  • Advantages:

    • Excellent Separation Power: Capillary GC columns offer very high resolution.

    • Structural Information from MS: The mass spectrum provides the molecular weight and fragmentation patterns, which can help distinguish isomers.

  • Disadvantages:

    • Derivatization Needed: The extra chemical step adds time, complexity, and a potential source of error to the analysis.

    • Thermal Instability: Some molecules may degrade at the high temperatures used in the GC inlet.

    • Reference Standards Still Required: Like HPLC, quantification is relative and requires calibration standards.

Decision Framework: NMR vs. Chromatography

G start Goal: Quantify Regioisomers q1 Are pure reference standards for each isomer available? start->q1 q2 Is absolute quantification (no calibration curve) required? q1->q2 Yes nmr Use qNMR q1->nmr No q3 Is trace-level sensitivity (e.g., <0.1%) the primary need? q2->q3 No q2->nmr Yes hplc Use HPLC-UV/MS q3->hplc Yes nmr_hplc Use qNMR for primary ratio, Use HPLC for trace impurities q3->nmr_hplc No

Caption: Decision guide for selecting an analytical method.

Comparative Data Summary

The following table provides an objective comparison of the typical performance characteristics of each technique for the quantification of dimethylisoxazole carboxylic acid regioisomers.

FeatureQuantitative NMR (qNMR) HPLC-UV/MS GC-MS (with Derivatization)
Quantification Principle Absolute (Primary Method)[2][4]Relative (Requires Calibration)Relative (Requires Calibration)
Reference Standard Not required for ratio determination[1]Required for each isomerRequired for each isomer
Typical LOQ ~0.1 - 0.5%< 0.05% (UV), < 0.01% (MS)< 0.01%
Specificity Very High (based on unique chemical shifts)Moderate to High (depends on resolution)High (depends on resolution and MS fragmentation)
Sample Preparation Simple (dissolve and run)[3]Moderate (dissolve, filter)Complex (derivatization, extraction)
Analysis Time Moderate (15-60 min/sample)Fast (5-20 min/sample)[3]Moderate (20-40 min/sample)
Structural Info Definitive (in-situ)[6]Indirect (retention time only)High (from MS fragmentation)
Non-Destructive Yes[1]Yes (can collect fractions)No

Conclusion: Selecting the Right Tool for the Job

For the accurate quantification of regioisomers of dimethylisoxazole carboxylic acid, 1H qNMR is the superior technique when absolute quantification is required and when pure reference standards of each isomer are not available. Its ability to provide a direct, calibration-free molar ratio while simultaneously confirming the structure of each component in the mixture makes it an invaluable tool for process development, quality control, and regulatory submissions.

HPLC and GC-MS serve as excellent orthogonal techniques. They are the methods of choice when trace-level sensitivity (<<0.1%) is the primary objective , such as in the analysis of genotoxic impurities, provided that reference standards are available for calibration. The combination of qNMR for determining the ratio of major components and a sensitive chromatographic method for trace impurity profiling provides a comprehensive and robust analytical strategy for drug development professionals.

References

  • A Guide to Quantitative NMR (qNMR). Emery Pharma. [Online]. Available: [Link]
  • GUIDELINE FOR qNMR ANALYSIS. European Network of Forensic Science Institutes (ENFSI). (2019-11-06). [Online]. Available: [Link]
  • Purity by Absolute qNMR Instructions. Journal of Medicinal Chemistry. [Online]. Available: [Link]
  • Quantitative NMR Spectroscopy. Durham University. [Online]. Available: [Link]
  • Differences in HPLC and NMR: Structural Elucidation Relevance. Patsnap Eureka. (2025-09-19). [Online]. Available: [Link]
  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.
  • Pauli, G. F., et al. (2012). Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update. Journal of Natural Products, 75(4), 834–851. [Online]. Available: [Link]
  • Separation of Isoxazole on Newcrom R1 HPLC column. SIELC Technologies. [Online]. Available: [Link]
  • Héroult, M., et al. (2016). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. Applied and Environmental Microbiology, 82(12), 3590-3600. [Online]. Available: [Link]
  • Isoxazole Derivatives of Alpha-pinene Isomers: Synthesis, Crystal Structure, Spectroscopic Characterization (FT-IR/NMR/GC-MS) and DFT Studies. ResearchGate. (2025-08-08). [Online]. Available: [Link]
  • 3,5-Dimethylisoxazole-4-carboxylic acid. PubChem. [Online]. Available: [Link]
  • Gathungu, R. M., et al. (2018). The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. Journal of the American Society for Mass Spectrometry, 29(10), 1964–1980. [Online]. Available: [Link]
  • How to differentiate any kind of isomers by mass & nmr spectrometry? ResearchGate. (2019-09-23). [Online]. Available: [Link]
  • Kumar, S., et al. (2019). A Review: Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR) and Its Applications. IOSR Journal of Pharmacy and Biological Sciences, 14(2), 29-37. [Online]. Available: [Link]
  • Validation of analytical methods and laboratory procedures for chemical measurements. Arhiv za higijenu rada i toksikologiju. (1998). [Online]. Available: [Link]
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). (2005). [Online]. Available: [Link]
  • Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review. International Journal of Chromatography and Separation Techniques. [Online]. Available: [Link]
  • Analytical method validation: A brief review.
  • Wolfender, J.-L., et al. (2022). NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures. Molecules, 27(22), 7792. [Online]. Available: [Link]
  • VALIDATION OF ANALYTICAL METHODS – STRATEGIES & SINGFICANCE.
  • Yaichkov, I. I., et al. (2024). Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis.
  • Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments Magnetic Resonance. [Online]. Available: [Link]
  • Abraham, R. J., et al. (2006). Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry, 44(5), 491-509. [Online]. Available: [Link]
  • Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Modgraph. (2005-01-05). [Online]. Available: [Link]

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A Technical Guide to the Comparative Stability of 3,4-Dimethylisoxazole-5-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the isoxazole scaffold is a privileged structure, integral to numerous pharmacologically active agents.[1][2] The 3,4-dimethylisoxazole-5-carboxylic acid core, in particular, offers a versatile platform for the development of novel therapeutics. However, the journey from a promising lead compound to a viable drug candidate is fraught with challenges, a primary one being the optimization of its physicochemical and pharmacokinetic properties. A common strategy to modulate these properties is the derivatization of the carboxylic acid moiety into esters, amides, and other functional groups, often with the goal of creating prodrugs that can enhance solubility, permeability, or targeted delivery.[3][4]

This guide provides a comprehensive comparison of the anticipated stability of various this compound derivatives. As a senior application scientist, my objective is to not only present theoretical knowledge but also to provide actionable experimental protocols for you to generate your own comparative data. We will delve into the chemical principles governing the stability of these compounds and outline robust methodologies for their evaluation, ensuring that your research is built on a foundation of scientific integrity.

The Rationale for Derivatization: A Balancing Act of Properties

The carboxylic acid group of this compound is a key site for modification. While essential for the biological activity of many compounds, its ionizable nature can limit membrane permeability and oral bioavailability. Derivatization into esters or amides can mask the polar carboxylic acid, thereby increasing lipophilicity and facilitating passive diffusion across biological membranes.[3][4] These derivatives are designed to be stable in vitro and during administration, but to be readily hydrolyzed in vivo by esterases or amidases to release the active parent carboxylic acid. The choice of the ester or amide promoiety is critical, as it directly influences the rate of this conversion and, consequently, the pharmacokinetic profile of the drug.

Anticipated Stability Profiles and Degradation Pathways

The stability of this compound derivatives is primarily influenced by two factors: the lability of the ester or amide bond and the integrity of the isoxazole ring itself.

1. Hydrolytic Stability of Ester and Amide Derivatives:

In aqueous environments, the primary degradation pathway for ester and amide derivatives is hydrolysis, which can be catalyzed by acid or base.

  • Esters: Generally, esters are more susceptible to hydrolysis than amides. The rate of hydrolysis is significantly influenced by pH. Under acidic conditions, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. Under basic conditions, the direct attack of a hydroxide ion on the carbonyl carbon is the dominant mechanism. The steric and electronic properties of the alcohol moiety of the ester also play a crucial role; bulkier substituents can sterically hinder the approach of the nucleophile, thus slowing down the rate of hydrolysis.

  • Amides: Amides are significantly more stable towards hydrolysis than esters due to the resonance delocalization of the nitrogen lone pair into the carbonyl group, which reduces the electrophilicity of the carbonyl carbon. Consequently, more forcing conditions (stronger acid or base and higher temperatures) are typically required to achieve amide hydrolysis.

2. Stability of the Isoxazole Ring:

The isoxazole ring is an aromatic heterocycle and is generally considered stable under neutral conditions.[5] However, the N-O bond is the most labile part of the ring and can be susceptible to cleavage under certain conditions.[5]

  • Reductive Cleavage: In the presence of reducing agents, the N-O bond can be cleaved. This has been observed as a metabolic pathway for some isoxazole-containing drugs.[6]

  • Base-Mediated Ring Opening: Strong basic conditions can promote the deprotonation of a proton at a position adjacent to the ring oxygen, leading to ring opening.[7]

  • Photochemical Instability: The isoxazole ring can undergo photochemical rearrangement to an oxazole upon exposure to UV light.[8]

The following diagram illustrates the anticipated degradation pathways for ester and amide derivatives of this compound.

cluster_ester Ester Derivative cluster_amide Amide Derivative Ester 3,4-Dimethylisoxazole-5-carboxylate Ester Parent This compound Ester->Parent Hydrolysis (Acid/Base/Esterase) Amide 3,4-Dimethylisoxazole-5-carboxamide Amide->Parent Hydrolysis (Strong Acid/Base/Amidase) RingOpened Ring-Opened Products Parent->RingOpened Reductive Cleavage/ Strong Base/ Photolysis

Caption: Anticipated degradation pathways for this compound derivatives.

Experimental Protocols for Stability Assessment

To objectively compare the stability of different derivatives, a systematic approach with well-defined experimental protocols is essential. The following are detailed, step-by-step methodologies for key stability-indicating assays.

pH-Dependent Hydrolysis Study

This experiment assesses the chemical stability of the derivatives in aqueous solutions at different pH values, simulating various physiological environments (e.g., stomach, intestine, blood).

Methodology:

  • Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 10 mM) of each test compound in a suitable organic solvent (e.g., DMSO, acetonitrile).

  • Buffer Preparation: Prepare a series of buffers covering a range of pH values (e.g., pH 1.2, 4.5, 7.4, and 9.0).

  • Incubation:

    • Dilute the stock solution of each compound into each buffer to a final concentration of 10-50 µM. The final concentration of the organic solvent should be kept low (<1%) to minimize its effect on the reaction.

    • Incubate the samples at a constant temperature, typically 37°C, to mimic physiological conditions.

  • Time-Point Sampling: Withdraw aliquots from each incubation mixture at predetermined time points (e.g., 0, 1, 2, 4, 8, and 24 hours).

  • Reaction Quenching: Immediately quench the hydrolysis reaction in the collected samples by adding an equal volume of a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Analysis: Analyze the samples by a validated stability-indicating analytical method, such as LC-MS/MS, to quantify the remaining parent compound and the formation of the parent carboxylic acid.[9][10][11][12][13]

  • Data Analysis: Plot the natural logarithm of the remaining parent compound concentration versus time for each pH. The slope of the linear regression will give the pseudo-first-order rate constant (k) for degradation. The half-life (t½) can then be calculated using the equation: t½ = 0.693/k.

Caption: Workflow for pH-dependent hydrolysis study.

Plasma Stability Assay

This in vitro assay evaluates the stability of the derivatives in the presence of plasma enzymes, providing an early indication of their metabolic stability and potential for in vivo hydrolysis.

Methodology:

  • Plasma Preparation: Thaw frozen plasma (e.g., human, rat, mouse) at 37°C.

  • Compound Incubation:

    • Add the test compound (from a concentrated stock solution) to pre-warmed plasma to a final concentration of 1-10 µM.

    • Incubate the mixture in a shaking water bath at 37°C.

  • Time-Point Sampling: Collect aliquots at various time points (e.g., 0, 15, 30, 60, and 120 minutes).

  • Protein Precipitation: Stop the enzymatic reaction by adding 2-3 volumes of cold acetonitrile containing an internal standard to each plasma sample.

  • Centrifugation: Vortex the samples and then centrifuge at high speed (e.g., >10,000 g) for 10-15 minutes to pellet the precipitated proteins.

  • Supernatant Analysis: Transfer the supernatant to a clean plate or vials for LC-MS/MS analysis to determine the concentration of the remaining parent compound.

  • Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the 0-minute time point. Determine the half-life (t½) from the slope of the linear plot of the natural logarithm of the percentage remaining versus time.

Caption: Workflow for plasma stability assay.

Data Presentation and Interpretation

For a clear and objective comparison, all quantitative data should be summarized in a structured table.

Table 1: Comparative Stability Data for this compound Derivatives

CompoundDerivative TypepKa (predicted)LogD at pH 7.4 (predicted)Half-life (t½) at pH 1.2 (h)Half-life (t½) at pH 7.4 (h)Half-life (t½) in Human Plasma (min)
Parent Acid Carboxylic AcidX.XY.YStableStableStable
Derivative 1 Methyl EsterN/AZ.ZA.AB.BC.C
Derivative 2 Ethyl EsterN/AZ.ZA.AB.BC.C
Derivative 3 N-Methyl AmideN/AZ.ZA.AB.BC.C
Derivative 4 N,N-Dimethyl AmideN/AZ.ZA.AB.BC.C

Conclusion

The strategic derivatization of this compound is a powerful tool for optimizing the drug-like properties of this important scaffold. A thorough understanding and experimental evaluation of the stability of these derivatives are paramount for the successful development of new therapeutic agents. By employing the robust methodologies outlined in this guide, researchers can generate high-quality, comparative data to inform their lead optimization strategies and select candidates with the desired stability profile for further development. The interplay between chemical stability and enzymatic lability is a delicate balance that must be carefully tuned to achieve the desired pharmacokinetic and pharmacodynamic outcomes.

References

  • Bakhtiar, R. (2002).
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  • Waters Corporation. (n.d.). Utilizing UPLC-MS for Conducting Forced Degradation Studies.
  • Jemal, M., & Ouyang, Z. (2010). Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. American Pharmaceutical Review. [Link]
  • Shockcor, J. P. (2003). Fully Integrated Analysis of Metabolites, Impurities, and Degradants Using LC–NMR–MS. Spectroscopy. [Link]
  • Prakash, C., et al. (2006). Proposed mechanisms for the metabolic isoxazole ring opening in the anti-inflammatory agent leflunomide.
  • Zapata-Sudo, G., et al. (2016). Synthesis, solubility, plasma stability, and pharmacological evaluation of novel sulfonylhydrazones designed as anti-diabetic agents. Drug Design, Development and Therapy. [Link]
  • Eureka LS. (2023). How to Conduct an In Vitro Metabolic Stability Study. Eureka AI. [Link]
  • World Health Organization. (2018). Guidelines on stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms.
  • Dal Piaz, V., et al. (2011).
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  • Kumar, M., et al. (2022). A review of isoxazole biological activity and present synthetic techniques. Journal of Drug Delivery and Therapeutics. [Link]
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  • Mendes, E., et al. (2002). Synthesis, stability and in vitro dermal evaluation of aminocarbonyloxymethyl esters as prodrugs of carboxylic acid agents. PubMed. [Link]
  • Hu, L. (2004). Prodrugs: Effective Solutions for Solubility, Permeability and Targeting Challenges. Sites@Rutgers. [Link]
  • Wikipedia. (n.d.). Isoxazole. Wikipedia. [Link]

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A Senior Application Scientist's Guide to Benchmarking Purification Techniques for 3,4-Dimethylisoxazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Isoxazole Carboxylic Acids

3,4-Dimethylisoxazole-5-carboxylic acid and its analogs are privileged heterocyclic motifs in medicinal chemistry and materials science.[1] As building blocks in drug discovery, their purity is not merely a quality metric but a prerequisite for reliable biological data and reproducible synthetic outcomes. Impurities, such as unhydrolyzed ester precursors or reaction side-products, can lead to false positives in high-throughput screening, introduce variability in structure-activity relationship (SAR) studies, and compromise the integrity of downstream applications.

This guide provides an in-depth comparison of the three most effective, field-proven techniques for the purification of this compound: Acid-Base Extraction , Recrystallization , and Flash Column Chromatography . We will dissect the fundamental principles of each method, present detailed experimental protocols, and offer expert insights into optimizing outcomes for scalability and ultimate purity.

Understanding the Target: The Analyte and Its Common Impurities

Before selecting a purification strategy, it is crucial to understand the physicochemical properties of the target molecule and its likely contaminants.

  • Target Molecule: this compound (MW: 141.12 g/mol ) is an acidic, polar, solid organic compound.[] Its carboxylic acid moiety (pKa typically ~2-4) is the primary handle for purification.

  • Primary Impurity: A common synthetic route to this compound involves the hydrolysis of its corresponding ethyl or methyl ester. Therefore, the most probable and significant impurity is the unhydrolyzed parent ester (e.g., Ethyl 3,4-dimethylisoxazole-5-carboxylate). This impurity is neutral and significantly less polar than the desired carboxylic acid product.

This polarity difference is the cornerstone upon which our purification strategies are built.

Technique 1: Acid-Base Extraction

This classical liquid-liquid extraction technique is a highly selective and scalable first-line defense for purifying acidic compounds from neutral or basic impurities.[3]

Principle of Separation

Acid-base extraction leverages the differential solubility of the ionized versus the neutral form of the target compound.[4] By treating the crude mixture with a mild aqueous base (e.g., sodium bicarbonate), the acidic this compound is deprotonated to form its water-soluble carboxylate salt. Neutral impurities, such as the parent ester, remain in the organic phase. The layers are separated, and subsequent acidification of the aqueous layer re-protonates the carboxylate, causing the purified carboxylic acid to precipitate out of the solution.[5]

Experimental Protocol
  • Dissolution: Dissolve the crude solid (~1.0 g) in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) (20-30 mL) in a separatory funnel.

  • Base Wash (Extraction): Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (20 mL). Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release CO₂ pressure.

  • Layer Separation: Allow the layers to separate fully. The aqueous layer (typically bottom, unless using DCM) now contains the sodium salt of your product. Drain the aqueous layer into a clean Erlenmeyer flask.

  • Back-Extraction: To maximize recovery, add another portion of saturated NaHCO₃ solution (10 mL) to the organic layer, shake, and combine the aqueous layer with the first extract.

  • Organic Layer Wash (Optional): The remaining organic layer, containing neutral impurities, can be washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated to recover any unreacted starting material.

  • Acidification & Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add 6M hydrochloric acid (HCl) dropwise while stirring until the pH of the solution is ~2 (verify with pH paper). A white precipitate of the purified product should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water (2 x 10 mL) to remove inorganic salts.

  • Drying: Dry the purified solid under high vacuum to a constant weight.

Expert Insights & Causality
  • Choice of Base: Saturated NaHCO₃ is the base of choice. It is strong enough to deprotonate the carboxylic acid but not so strong that it would hydrolyze the parent ester impurity, which would undesirably convert the impurity into the desired product during the purification itself.

  • Venting is Critical: The reaction between the carboxylic acid and bicarbonate releases CO₂ gas, which can build up dangerous pressure inside the separatory funnel. Always vent frequently.

  • Precipitation vs. Extraction: If the product "oils out" or fails to precipitate upon acidification, it can be re-extracted from the acidified aqueous phase using several portions of an organic solvent (e.g., EtOAc), followed by drying and evaporation.[6]

Workflow Diagram

start Crude Product in Organic Solvent (EtOAc) add_base Add Saturated aq. NaHCO3 & Shake start->add_base separate Separate Layers add_base->separate organic Organic Layer (Neutral Impurities, e.g., Ester) separate->organic Discard or Recover aqueous Aqueous Layer (Product as Sodium Salt) separate->aqueous acidify Cool & Acidify with 6M HCl to pH 2 aqueous->acidify filter Vacuum Filtration acidify->filter wash Wash with Cold H2O filter->wash dry Dry Under Vacuum wash->dry product Pure Crystalline Product dry->product

Caption: Workflow for Acid-Base Extraction.

Technique 2: Recrystallization

For thermally stable, solid compounds, recrystallization is a powerful technique capable of achieving very high purity (>99%).

Principle of Separation

This method relies on the difference in solubility of the compound and its impurities in a chosen solvent at different temperatures.[7] The crude material is dissolved in a minimum amount of a suitable hot solvent to create a saturated solution. As the solution slowly cools, the solubility of the target compound decreases, and it crystallizes out, leaving the lower-concentration impurities behind in the solution (the "mother liquor").

Experimental Protocol
  • Solvent Selection (Screening):

    • Place a small amount of crude product (~20 mg) in several test tubes.

    • Add a few drops of different solvents (e.g., ethanol, methanol, water, ethyl acetate, toluene, or mixtures like ethanol/water) at room temperature. A good solvent will not dissolve the compound at room temperature.

    • Heat the test tubes that showed poor room-temperature solubility. A good solvent will dissolve the compound when hot.

    • Allow the dissolved samples to cool slowly to room temperature and then in an ice bath. The formation of well-defined crystals indicates a promising solvent system. Based on related compounds, ethanol or an ethanol/water mixture is a strong candidate.[6][8]

  • Dissolution: Place the crude product (1.0 g) in an Erlenmeyer flask. Add the chosen solvent (e.g., ethanol) dropwise while heating the mixture with swirling (e.g., on a hot plate) until the solid just dissolves. Avoid adding excess solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask. Slow cooling promotes the formation of larger, purer crystals.

  • Chilling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration, using a Büchner funnel.

  • Washing & Drying: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor. Dry the crystals under vacuum.

Expert Insights & Causality
  • "Like Dissolves Like" is a Start: Carboxylic acids are polar. Polar solvents like alcohols (ethanol, methanol) are good starting points.[8] For highly polar compounds, a binary solvent system (e.g., ethanol/water) is often ideal. The compound is dissolved in the "good" solvent (ethanol) and the "poor" solvent (water) is added until the solution becomes cloudy (the cloud point), then redissolved with a few drops of the good solvent before cooling.

  • Cooling Rate is Key: Rapid cooling traps impurities within the crystal lattice. The goal is to allow the molecules of the desired compound to selectively deposit onto the growing crystal lattice, which is a thermodynamically controlled process that requires time.

Workflow Diagram

start Crude Solid in Erlenmeyer Flask add_solvent Add Minimum Hot Solvent Until Dissolved start->add_solvent hot_filter Hot Filtration (If Needed) add_solvent->hot_filter cool_slow Slow Cooling to Room Temperature hot_filter->cool_slow chill Cool in Ice Bath cool_slow->chill filter Vacuum Filtration chill->filter wash Wash with Ice-Cold Solvent filter->wash mother_liquor Mother Liquor (Contains Impurities) filter->mother_liquor dry Dry Under Vacuum wash->dry product High-Purity Crystals dry->product

Caption: Workflow for Recrystallization.

Technique 3: Flash Column Chromatography

Chromatography offers the highest resolution for separating compounds with similar polarities and is an excellent choice when multiple impurities are present or when very high purity is required for analytical standards.

Principle of Separation

This technique separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (a solvent system).[9] Silica gel is polar. Polar compounds (like our carboxylic acid) interact more strongly with the silica gel and move down the column more slowly. Less polar compounds (like the ester impurity) have weaker interactions and are eluted from the column more quickly.

Experimental Protocol
  • TLC Analysis: First, determine an appropriate mobile phase using Thin-Layer Chromatography (TLC).

    • Spot the crude material on a silica gel TLC plate.

    • Develop the plate in various solvent systems. A good starting point is a mixture of hexane and ethyl acetate.

    • Crucial Tip: To prevent streaking or "tailing" of the carboxylic acid spot, add ~0.5-1% acetic acid or formic acid to the mobile phase.[10] This keeps the analyte in its neutral, protonated state, minimizing strong ionic interactions with the silica.[10]

    • The ideal solvent system will give the product a Retention Factor (Rf) of ~0.3-0.4 and show good separation from impurities.

  • Column Packing: Pack a glass column with silica gel using the chosen mobile phase (the "eluent"). Ensure the silica bed is compact and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like DCM), adsorb it onto a small amount of silica gel, evaporate the solvent, and carefully load the resulting dry powder onto the top of the packed column (dry loading).

  • Elution: Add the eluent to the top of the column and apply positive pressure (using a pump or inert gas) to force the solvent through the column at a steady rate.

  • Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Expert Insights & Causality
  • Why Add Acid? The surface of silica gel is covered in silanol groups (Si-OH), which are weakly acidic. These can interact strongly with the carboxylic acid, leading to poor peak shape and tailing. By adding a stronger acid like acetic acid to the mobile phase, you create a competitive equilibrium that effectively protonates the analyte, ensuring it moves through the column as a discrete band.[10]

  • Dry Loading vs. Wet Loading: For compounds that are not highly soluble in the mobile phase, dry loading (as described above) is superior. It ensures that the initial band of material applied to the column is very narrow, leading to better separation.

Workflow Diagram

start Develop TLC to Find Optimal Mobile Phase pack Pack Silica Gel Column start->pack load Dry Load Crude Sample Onto Column pack->load elute Elute with Mobile Phase Under Positive Pressure load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine evaporate Remove Solvent via Rotary Evaporation combine->evaporate product Highest Purity Product evaporate->product

Caption: Workflow for Flash Column Chromatography.

Purity Assessment: Validating Your Results

Regardless of the method chosen, the final purity must be rigorously assessed.

  • Thin-Layer Chromatography (TLC): A quick check. The purified sample should appear as a single spot. Stains like Bromocresol Green can be used, which are selective for acids and appear as yellow spots on a blue background.[11]

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. A reverse-phase C18 column with a mobile phase of acetonitrile/water containing 0.1% formic acid will provide excellent resolution.[9] Purity is determined by the area percentage of the main peak.

  • Nuclear Magnetic Resonance (¹H NMR): Confirms the structural integrity of the product and can reveal the presence of impurities if their signals are visible above the noise floor.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound. Electrospray ionization in negative mode (ESI-) is highly effective for detecting the [M-H]⁻ ion.[9]

Comparative Analysis of Purification Techniques

The optimal technique depends on the specific requirements of the researcher, including the initial purity of the crude material, the scale of the reaction, and the desired final purity.

Metric Acid-Base Extraction Recrystallization Flash Column Chromatography
Purity Achievable Good to Excellent (95-99%)Excellent to High (>99%)Very Good to Highest (>98.5%)
Typical Yield High (85-95%)Moderate to High (60-90%)Good (70-95%)
Scalability Excellent (easily scaled to kg)Good (can be limited by vessel size)Poor to Moderate (becomes cumbersome >50g)
Selectivity Highly selective for acidic vs. neutral/basic compounds.Excellent for removing impurities with different solubility profiles.Excellent for separating compounds with small polarity differences.
Time & Labor Low to ModerateModerateHigh
Cost & Equipment Low (glassware)Low (glassware, hot plate)Moderate (silica, solvents, pump)
Best For... Initial bulk purification from neutral starting materials (e.g., parent ester).Achieving high crystalline purity for a final product on a lab scale.Separating multiple impurities or achieving analytical-grade purity.

Conclusion and Recommendations

For the purification of this compound from its common synthetic impurities, a tiered approach is often most effective.

  • Initial Purification: Begin with an Acid-Base Extraction . This is the most efficient, scalable, and cost-effective method to remove the bulk of the primary neutral impurity (the unhydrolyzed ester). For many applications, the purity achieved here (>98%) may be sufficient.

  • Final Polishing: If higher purity is required for sensitive applications like analytical standard preparation or late-stage drug development, follow the acid-base extraction with a Recrystallization . This step is excellent for removing trace impurities and providing a highly pure, crystalline final product.

Flash Column Chromatography should be reserved for situations where extraction and recrystallization fail to provide adequate separation, such as when multiple impurities of similar polarity to the product are present. While powerful, it is the most resource- and time-intensive of the three techniques. By logically applying these benchmarked methods, researchers can confidently and efficiently obtain this compound of the requisite purity for their scientific endeavors.

References

  • LookChem. Cas 2510-36-3, 3,5-DIMETHYLISOXAZOLE-4-CARBOXYLIC ACID.
  • LibreTexts, Chemistry. Acid-Base Extraction.
  • Wikipedia. Acid–base extraction.
  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.
  • SIELC Technologies. 5-Methylisoxazole-4-carboxylic acid.
  • Wang, D.C., Xu, W., & Wu, W.Y. (2009). 5-Methylisoxazole-4-carboxylic acid. Acta Crystallographica Section E: Crystallographic Communications, 65(12), o3131.
  • Reddit. r/OrganicChemistry: carboxylic acid TLC.
  • Płazińska, A., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5644.
  • Funaki, T., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4833.
  • PubChem. 3,5-Dimethylisoxazole-4-carboxylic acid.
  • Zenodo. Microwave assisted novel synthesis of isoxazole and their antibacterial activity.
  • Karunanithi, A. T., et al. (2018). Solvent design for crystallization of carboxylic acids. Asia-Pacific Journal of Chemical Engineering, 13(5), e2231.
  • Gao, Z., et al. (2013). Identification and profiling of 3,5-dimethyl-isoxazole-4-carboxylic acid... as histamine H(3) receptor antagonist for the treatment of depression. Bioorganic & Medicinal Chemistry Letters, 23(23), 6269-73.
  • EPFL. TLC Visualization Reagents.
  • Fisher Scientific. 3,5-Dimethylisoxazole-4-carboxylic acid, 99%.
  • ResearchGate. TLC tailing and carboxylic acid?

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3,4-Dimethylisoxazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers in the pharmaceutical and chemical industries, our work inherently involves the responsible management of chemical compounds from synthesis to disposal. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 3,4-Dimethylisoxazole-5-carboxylic acid, a common building block in medicinal chemistry.[][2][3] The procedures outlined here are designed to ensure laboratory safety, regulatory compliance, and environmental stewardship, reflecting the best practices in the field.

The core principle of chemical waste management is proactive hazard assessment and adherence to a structured disposal pathway. This document moves beyond a simple checklist to explain the causality behind each step, empowering you to make informed, safe, and compliant decisions.

Hazard Assessment and Chemical Profile

Understanding the intrinsic properties of a chemical is the foundation of its safe handling and disposal. While comprehensive toxicological data for this compound is not extensively published, we can infer a likely hazard profile based on its chemical class and available data for similar isoxazole derivatives.[4][5][6]

Key Inferred Hazards:

  • Irritation: Similar isoxazole compounds are known to cause skin and serious eye irritation.[4][5]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[4][5]

  • Environmental: While specific data is lacking, it is prudent to assume that release into the environment should be avoided.[7] Do not allow the product to enter drains.[5]

Chemical and Physical Properties Summary

A clear understanding of a chemical's physical properties is crucial for selecting appropriate storage and disposal containers and for anticipating its behavior in the event of a spill.

PropertyValueSource
Molecular Formula C₆H₇NO₃[]
Molecular Weight 141.12 g/mol []
Physical State Solid, Powder (inferred from similar compounds)[7][8]
Melting Point 140 - 142 °C (for similar 3,5-dimethyl isomer)[8]
Solubility Information not widely available; likely soluble in organic solvents.

The Regulatory Landscape: A Primer

In the United States, the management of hazardous waste is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9] Laboratories are classified as waste generators and must adhere to specific regulations based on the volume of waste produced monthly.[10]

Generator categories include:

  • Very Small Quantity Generators (VSQG): ≤ 100 kg/month .[10]

  • Small Quantity Generators (SQG): >100 kg and < 1,000 kg/month .[10]

  • Large Quantity Generators (LQG): ≥ 1,000 kg/month .[10]

It is imperative that your institution has an EPA identification number and that you are aware of your facility's generator status, as this dictates storage time limits and disposal procedures.[9]

Core Disposal Protocol: From Benchtop to Pickup

The following protocol outlines the systematic procedure for managing waste containing this compound.

Step 1: Waste Segregation at the Point of Generation The cardinal rule of laboratory waste management is segregation. Never mix incompatible waste streams. A small amount of hazardous material can contaminate a large volume of non-hazardous waste, drastically increasing disposal costs and risks.[10]

  • Solid Waste: Collect unreacted this compound, contaminated personal protective equipment (PPE) like gloves, and weighing papers in a dedicated, clearly labeled solid waste container.

  • Organic Solvent Waste: Solutions of the compound in flammable organic solvents (e.g., ethanol, ethyl acetate) must be collected in a separate, appropriate solvent waste container.

  • Aqueous Waste: Aqueous filtrates or solutions should be collected separately. Do not dispose of this chemical down the drain. While some aqueous waste can be neutralized and drain-disposed, this requires careful pH adjustment and confirmation that no other hazardous materials are present.[11] Given the nature of this compound, collection for professional disposal is the most prudent path.

  • Sharps: Contaminated needles, scalpels, or broken glass must be placed in a designated sharps container.

Step 2: Container Selection and Management The integrity of your waste container is critical for safety and compliance.

  • Compatibility: Ensure the container material is compatible with the waste. For most solids and organic solvents, high-density polyethylene (HDPE) or glass containers are appropriate.

  • Condition: Use containers that are in good condition, free from cracks or leaks. Ideally, the original chemical container can be used for its own waste if it is intact.[11] Avoid using food containers.[11]

  • Closure: All waste containers must be securely capped when not in use to prevent spills and the release of vapors.[11]

Step 3: Labeling—The Key to Communication Proper labeling is a regulatory requirement and essential for the safety of everyone who handles the waste.[9][11]

Each container must be labeled with:

  • The words "Hazardous Waste" .[11]

  • The full chemical name(s) of the contents (e.g., "this compound," "Ethanol"). Avoid abbreviations or formulas.[11]

  • The approximate percentage or volume of each component.[11]

  • The relevant hazard information (e.g., "Irritant," "Flammable"). Pictograms or NFPA/HMIS labels can be used.[9]

  • The accumulation start date (the date the first drop of waste enters the container).

Step 4: Storage in a Satellite Accumulation Area (SAA) An SAA is a designated location at or near the point of waste generation where hazardous waste can be stored temporarily.[9][11]

  • Location: The SAA must be under the control of the laboratory personnel generating the waste.

  • Volume Limits: You may accumulate up to 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in an SAA.[12]

  • Secondary Containment: Store waste containers in a secondary containment bin or tray to contain any potential leaks.[12]

  • Segregation: Ensure incompatible wastes are segregated within the SAA.[12]

Step 5: Arranging for Disposal Once a waste container is full, or has been in the SAA for up to one year, it must be moved to the facility's Central Accumulation Area (CAA) or prepared for pickup by a licensed hazardous waste contractor.[9][11]

  • Date the Container: When the container is full and ready for pickup, write the date on the hazardous waste tag.[12]

  • Request Pickup: Follow your institution's specific procedure for requesting a waste pickup from your Environmental Health & Safety (EH&S) department.

Disposal Decision Workflow

The following diagram illustrates the critical decision points in the disposal process for waste generated from work with this compound.

G Disposal Workflow for this compound Waste start Waste Generated (Contains this compound) waste_type Identify Waste Type start->waste_type solid Solid Waste (e.g., excess reagent, contaminated PPE) waste_type->solid Solid liquid Liquid Waste waste_type->liquid Liquid sharps Sharps Waste (e.g., contaminated needles, glass) waste_type->sharps Sharps container_solid Place in Labeled Solid Hazardous Waste Container solid->container_solid liquid_type Is it Aqueous or Organic Solvent? liquid->liquid_type container_sharps Place in Puncture-Proof Sharps Container sharps->container_sharps aqueous Aqueous Waste liquid_type->aqueous Aqueous organic Organic Solvent Waste liquid_type->organic Organic container_aqueous Place in Labeled Aqueous Hazardous Waste Container aqueous->container_aqueous container_organic Place in Labeled Organic Hazardous Waste Container organic->container_organic store Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment container_solid->store container_aqueous->store container_organic->store container_sharps->store full Container Full or Approaching Time Limit? store->full pickup Request Pickup by EH&S or Licensed Contractor full->pickup Yes continue_use Continue Accumulation full->continue_use No

Caption: Decision workflow for segregating and storing chemical waste.

Practical Application: Waste Generation from a Synthetic Protocol

To contextualize this guidance, consider a common laboratory procedure: the purification of a crude product via recrystallization.

Protocol: Recrystallization of this compound

  • Dissolution: The crude solid product is dissolved in a minimal amount of hot ethanol in an Erlenmeyer flask.

  • Filtration (Hot): If insoluble impurities are present, the hot solution is filtered through fluted filter paper.

  • Crystallization: The filtrate is allowed to cool slowly to room temperature, then placed in an ice bath to maximize crystal formation.

  • Isolation: The pure crystals are collected by vacuum filtration using a Büchner funnel and filter paper.

  • Washing: The crystals are washed with a small amount of ice-cold ethanol.

  • Drying: The purified, solid this compound is collected and dried.

Generated Waste Streams & Disposal Actions:

Waste StreamDescriptionDisposal Action
Solid Waste Used filter papers, any solid impurities filtered out, gloves used during handling.Collect in the designated Solid Hazardous Waste container.
Liquid Organic Waste The ethanol filtrate (mother liquor) and the cold ethanol washings. This contains dissolved product and impurities.Collect in the designated Organic Solvent (Flammable) Waste container.
Empty Product Container The original container of the crude product.Once all waste has been removed, deface the label and dispose of it as regular trash.[12] For containers that held acutely hazardous waste, triple rinsing is required before disposal.[12]

This example demonstrates how a single laboratory workflow can generate multiple, distinct waste streams that must be managed separately according to the principles outlined above.

By integrating this systematic approach to waste disposal into your daily laboratory operations, you contribute to a culture of safety, ensure regulatory compliance, and protect our environment. Always consult your institution's specific Environmental Health & Safety (EH&S) guidelines, as local regulations may vary.[9]

References

  • Laboratory Waste Management: The New Regulations. (n.d.). MedicalLab Management.
  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University.
  • Regulation of Laboratory Waste. (n.d.). American Chemical Society.
  • Managing Hazardous Waste Generated in Laboratories. (n.d.). Ohio EPA.
  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center.
  • Safety Data Sheet - 3,5-Dimethylisoxazole-4-carboxylic acid. (2025). Alfa Aesar.
  • 3,5-Dimethylisoxazole-4-carboxylic acid. (n.d.). PubChem.
  • Advances in isoxazole chemistry and their role in drug discovery. (2025). PubMed.
  • Synthesis and Antimicrobial Studies of Isoxazole Derivatives. (2025). ResearchGate.

Sources

A Comprehensive Guide to the Safe Handling of 3,4-Dimethylisoxazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the handling and disposal of 3,4-Dimethylisoxazole-5-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical, field-proven insights to ensure the highest standards of laboratory safety. The following protocols are grounded in the known hazards of structurally similar isoxazole and carboxylic acid derivatives and represent best practices for mitigating risk.

Understanding the Hazard Profile

While a specific Safety Data Sheet (SDS) for this compound was not identified, analysis of analogous compounds such as 3,5-Dimethylisoxazole-4-carboxylic acid, 5-Methylisoxazole-4-carboxylic acid, and 3-Methylisoxazole-5-carboxylic acid reveals a consistent hazard profile.[1][2][3][4][5] The primary risks associated with this class of chemicals include:

  • Skin Irritation: Direct contact can cause skin irritation.[2][3]

  • Serious Eye Irritation: The compound is likely to cause serious eye irritation or damage upon contact.[2][3][6]

  • Respiratory Irritation: Inhalation of dusts may lead to respiratory tract irritation.[2][6]

  • Harmful if Swallowed: Ingestion may cause adverse health effects.[6]

These hazards necessitate a multi-layered approach to personal protection, focusing on preventing contact through all potential routes of exposure.

Core Principles of Personal Protective Equipment (PPE)

The selection of appropriate PPE is the cornerstone of safe chemical handling. The following table outlines the minimum PPE requirements for handling this compound, with explanations rooted in the compound's anticipated chemical properties.

Protection Type Required PPE Rationale and Expert Insight
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standards. A face shield is required when there is a significant risk of splashing or dust generation.[6][7]The carboxylic acid functionality presents a notable risk for eye irritation. Standard safety glasses are insufficient; chemical splash goggles provide a necessary seal around the eyes. A face shield offers a broader barrier of protection during activities like transferring large quantities of the solid or working with solutions.
Skin and Body Protection A chemical-resistant lab coat, fully buttoned. Chemical-resistant gloves (e.g., disposable nitrile gloves).[6][8] Fully enclosed shoes.[6]A lab coat protects against incidental contact. Nitrile gloves offer good resistance to a range of chemicals and are recommended for handling this compound.[7] Always inspect gloves for any signs of degradation or puncture before use and change them immediately if contamination is suspected.[6]
Respiratory Protection All handling of the solid compound should be conducted in a certified chemical fume hood to minimize dust inhalation.[6][8] If engineering controls are insufficient, a NIOSH-approved respirator is necessary.[2][8]The fine, powdered nature of many laboratory-grade chemicals increases the risk of aerosolization. A fume hood provides critical engineering control. In situations where a fume hood is not available or when dust levels may be high, a respirator with a particulate filter is essential to prevent respiratory irritation.[2][9]

Operational Protocols: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe laboratory environment.

Preparation and Engineering Controls
  • Designated Area: All work with this compound should be performed in a designated area, preferably within a chemical fume hood.[6]

  • Ventilation Check: Before commencing any work, ensure the chemical fume hood is functioning correctly.

  • Emergency Equipment: Confirm that an eyewash station and safety shower are readily accessible and unobstructed.[2][8]

Handling the Solid Compound
  • Transfer: Use a spatula for transferring the solid. Avoid actions that could generate dust, such as pouring from a height.[6]

  • Weighing: If possible, weigh the compound directly within the fume hood. If an external balance must be used, ensure it is in a draft-free location and handle the compound with care to minimize dust dispersal.

Preparing Solutions
  • Solvent Addition: When dissolving the compound, add the solid to the solvent slowly to prevent splashing.[6]

  • Mixing: Use a magnetic stirrer or gentle agitation to dissolve the compound. If heating is required, do so in a controlled manner (e.g., using a heating mantle with a stirrer) within the fume hood.

Visualization of Safety Protocols

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection start Start: Assess Task handling_solid Handling Solid Compound? start->handling_solid in_hood Working in Fume Hood? handling_solid->in_hood Yes splash_risk Risk of Splash? handling_solid->splash_risk No (Solution) in_hood->splash_risk Yes respirator Add NIOSH-Approved Respirator in_hood->respirator No end_ppe Minimum PPE: - Goggles - Lab Coat - Nitrile Gloves splash_risk->end_ppe No face_shield Add Face Shield splash_risk->face_shield Yes face_shield->end_ppe respirator->splash_risk

Caption: Decision tree for PPE selection when handling this compound.

Emergency Procedures: Responding to Exposure

In the event of an accidental exposure, immediate and appropriate action is critical.

Exposure Route Immediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3]
Skin Contact Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. If skin irritation persists, seek medical attention.[2][3]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[2][3]
Ingestion Do not induce vomiting. Rinse mouth with water and drink plenty of water. Seek immediate medical attention.[3]

Disposal Plan: Managing Chemical Waste

Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies.

  • Waste Segregation: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.[6]

  • Solid Waste: Unused or waste solid compound should be collected in a sealed, labeled container for hazardous waste disposal.

  • Liquid Waste: Solutions containing the compound should be collected in a designated, labeled hazardous waste container. Do not pour solutions down the drain unless explicitly permitted by your institution's environmental health and safety office. Some non-hazardous, dilute aqueous solutions may be eligible for drain disposal after pH neutralization, but this requires verification of local regulations.[10]

Waste Disposal Workflow

Waste_Disposal start Generate Waste waste_type Waste Type? start->waste_type solid_waste Solid Waste (Contaminated materials, excess solid) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid solid_container Place in Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Place in Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container disposal Arrange for Pickup by Environmental Health & Safety solid_container->disposal liquid_container->disposal

Caption: Workflow for the proper disposal of waste contaminated with this compound.

By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring the protection of both personnel and the environment.

References

  • Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Carboxylic Acid. [Link]
  • LeelineWork. What PPE Should You Wear When Handling Acid 2026? [Link]
  • GHS07 - Safety D
  • Alfa Aesar.
  • National Center for Biotechnology Information. 5-Methylisoxazole-4-carboxylic acid | C5H5NO3 | CID 1425240 - PubChem. [Link]
  • Fisher Scientific.
  • MDPI.
  • ResearchGate. (PDF) Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. [Link]
  • SpringerLink. The synthetic and therapeutic expedition of isoxazole and its analogs. [Link]
  • MDPI. Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. [Link]
  • Gsrs. 3,5-DIMETHYLISOXAZOLE-4-CARBOXYLIC ACID. [Link]

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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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3,4-Dimethylisoxazole-5-carboxylic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.